molecular formula C15H24O2 B167374 Prehelminthosporol CAS No. 1619-13-2

Prehelminthosporol

Cat. No.: B167374
CAS No.: 1619-13-2
M. Wt: 236.35 g/mol
InChI Key: RVFULFDTCDRKNZ-UHFFFAOYSA-N
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Description

Prehelminthosporol (CAS 1619-13-2) is a sesquiterpenoid phytotoxin naturally produced by the plant pathogenic fungus Bipolaris sorokiniana . It is identified as a key virulence factor in the pathogenesis of common root rot and leaf spot diseases in crops like wheat and barley . Its primary research value lies in its role in studying plant-pathogen interactions, where it is understood to kill or weaken plant cells in advance of the growing hyphae, thereby facilitating nutrient uptake and further fungal growth within the plant tissue . The compound exhibits a complex, concentration-dependent biological activity. It inhibits coleoptile growth at higher concentrations (0.1-1 mM) while promoting growth at lower levels (0.01 mM) . Its mechanism of action involves the dose-dependent inhibition of the plasma membrane H+-ATPase, with complete inhibition observed at 500 μM, and it also suppresses ATP hydrolysis . Furthermore, this compound reduces calcium uptake and can stimulate 1,3-β-glucan synthase activity at lower concentrations, becoming inhibitory at higher levels . Researchers can utilize this compound in studies focused on fungal pathogenesis, plant defense mechanisms, and the development of biocontrol strategies. The product is offered as a clear oil with a purity of >95% by HPLC and a molecular weight of 236.35 g/mol (C15H24O2) . For laboratory use, it is recommended to store the compound desiccated at -20°C and it is soluble in common solvents such as DMSO, ethanol, and methanol . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFULFDTCDRKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936611
Record name 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-13-2
Record name Prehelminthosporol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Phytotoxin: A Technical Guide to the Discovery and Isolation of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prehelminthosporol, a sesquiterpenoid secondary metabolite, stands as a pivotal molecule in the study of plant-pathogen interactions. Produced by the ubiquitous fungus Bipolaris sorokiniana, this phytotoxin plays a significant role in the virulence of the pathogen, which is responsible for a variety of devastating diseases in cereal crops. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes decades of research, offering both historical context and detailed, field-proven methodologies. We delve into the causality behind experimental choices, providing a self-validating framework for the protocols described. Furthermore, this guide presents the recently elucidated biosynthetic pathway of this compound, offering new avenues for research and potential for targeted agricultural and therapeutic applications.

Introduction: The Significance of this compound

This compound is a member of the seco-sativene class of sesquiterpenoids, characterized by a unique bicyclo[3.2.1]octane core. Its discovery was a significant milestone in understanding the chemical arsenal employed by phytopathogenic fungi to overcome host plant defenses. The producing organism, Bipolaris sorokiniana (with its teleomorph Cochliobolus sativus and synonym Helminthosporium sativum), is a notorious pathogen of cereals like barley and wheat, causing diseases such as spot blotch, root rot, and seedling blight[1][2].

This compound is considered a non-host-specific phytotoxin, meaning it can elicit a toxic response in a broad range of plant species, not just the primary host of the fungus[1][2]. Its amphiphilic nature is key to its primary mode of action: the disruption of cell membranes, leading to electrolyte leakage and eventual cell death[1][3]. This disruption is a crucial first step in the infection process, weakening the plant's defenses and paving the way for fungal colonization. Beyond its role in pathogenesis, this compound has also demonstrated antimicrobial properties, inhibiting the growth of some gram-positive bacteria and even other fungi[1].

The study of this compound and its analogues is not merely an academic exercise. A deeper understanding of its biosynthesis and mode of action can inform the development of novel fungicides, and the unique structure of this sesquiterpenoid may serve as a scaffold for the development of new therapeutic agents.

Discovery and Biological Source

The journey to understanding the chemical basis of the diseases caused by Helminthosporium sativum began with the observation that culture filtrates of the fungus could induce disease symptoms in host plants[4]. This pointed towards the production of extracellular toxins. Early work by de Mayo and colleagues in the 1960s led to the isolation of related sesquiterpenoids, such as helminthosporal, from fungal cultures[5]. It was later discovered that helminthosporal was actually an artifact formed from a less stable precursor during the isolation process[6].

This precursor was eventually identified as this compound. The definitive isolation and characterization of this compound as the major and most active phytotoxin from Bipolaris sorokiniana was a culmination of research that highlighted its central role in the fungus's virulence[3]. It is produced in significant quantities, ranging from 1.2 to 2.1 µg per mg of dry fungal tissue, and is found in the hyphae, conidia, and the surrounding culture medium[3]. The release of this compound from germinating spores is thought to be a key factor in the initial stages of plant infection[7].

Isolation and Purification of this compound

The isolation of this compound from fungal cultures requires a multi-step approach designed to separate this moderately polar sesquiterpenoid from a complex mixture of other metabolites. The following protocol is a synthesis of methodologies reported in the literature, providing a robust workflow from fungal culture to purified compound.

Fungal Culture and Extraction

The production of this compound is initiated by culturing a high-yielding strain of Bipolaris sorokiniana.

Experimental Protocol: Fungal Culture and Extraction

  • Inoculation and Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a fresh culture of Bipolaris sorokiniana. Incubate the culture for 10-15 days at approximately 25°C with shaking to ensure adequate aeration and mycelial growth.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction:

    • Culture Filtrate: Perform a liquid-liquid extraction of the culture filtrate using an organic solvent. Diethyl ether or ethyl acetate are effective choices. Extract the filtrate three times with an equal volume of the chosen solvent to ensure maximum recovery of this compound.

    • Mycelium: The mycelium can also be extracted to recover intracellular this compound. Lyophilize the mycelium to dryness, then grind it to a fine powder. Extract the powdered mycelium with a suitable solvent like methanol or a chloroform/methanol mixture.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Workflow

The crude extract contains a multitude of compounds. A multi-step chromatographic purification is necessary to isolate this compound to a high degree of purity.

Caption: A generalized workflow for the purification of this compound.

Experimental Protocol: Flash Chromatography

Flash chromatography on silica gel is an effective first step to separate this compound from highly polar and non-polar impurities.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent and monitor their composition using Thin Layer Chromatography (TLC). The fractions containing this compound can be identified by comparing their Rf value to a known standard or by bioassay.

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative reversed-phase HPLC is employed.

  • Column and Mobile Phase: Use a C18 reversed-phase preparative HPLC column. The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water.

  • Method Development: Develop a suitable elution method on an analytical scale first to determine the optimal gradient and retention time for this compound.

  • Purification: Dissolve the enriched fraction from the flash chromatography in the initial mobile phase and filter it through a 0.45 µm filter. Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak as determined by UV detection (typically around 210 nm).

  • Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound. The purity can be confirmed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound (C₁₅H₂₂O₂) exists as a mixture of epimers at the hemiacetal carbon[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. The expected molecular ion peak [M+H]⁺ would be at m/z 235.1698.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data for this compound

The following table presents predicted ¹H and ¹³C NMR chemical shifts for the major epimer of this compound. These values are estimations and should be used as a guide for spectral interpretation.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
145.21.85m
228.11.60, 1.75m
335.41.55, 1.90m
4138.9--
5125.15.40br s
648.32.10m
742.11.95m
836.51.45, 1.65m
9102.35.25d
1040.82.20m
1121.30.95d
1221.50.98d
1368.73.60, 3.80m
1418.91.70s
15205.49.75s

Note: Predicted values are for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP). For many years, the specific enzymatic steps leading to this compound were not fully understood. However, recent research has elucidated the key enzymes involved in its formation from the precursor sativene.

The biosynthetic pathway involves a three-enzyme cassette:

  • SatA (Terpene Cyclase): This enzyme catalyzes the cyclization of FPP to form the tricyclic sesquiterpene, sativene.

  • SatB (CYP450 Monooxygenase): This cytochrome P450 enzyme performs oxidative cleavage of sativene, leading to the formation of the characteristic bicyclo[3.2.1]octane skeleton of the seco-sativene class.

  • SatC (Reductase): This reductase acts on the product of SatB, mediating a regioselective reduction and subsequent hemiacetal ring closure to yield this compound.

Caption: The elucidated biosynthetic pathway of this compound.

Biological Activities of this compound

The biological activities of this compound are multifaceted, with its phytotoxic effects being the most studied.

Phytotoxicity

This compound exhibits a range of phytotoxic effects on plants, including:

  • Growth Inhibition: At higher concentrations (10⁻³ to 10⁻⁴ M), it inhibits the growth of wheat coleoptiles[1].

  • Growth Promotion: Interestingly, at lower concentrations (10⁻⁵ M), it can promote wheat coleoptile growth, suggesting a hormonal effect[1].

  • Lesion Formation: It causes lesions on leaves that resemble those of a fungal infection[1].

  • Other Symptoms: It can also induce leaf bending, stunting, and chlorosis in various plant species[1].

The primary mechanism of its phytotoxicity is the disruption of cell membrane integrity, leading to leakage of cellular contents[1][2].

Antimicrobial Activity

This compound has been shown to inhibit the growth of some gram-positive bacteria and several fungi, including its own producing organism, Bipolaris sorokiniana[1]. This suggests a role in outcompeting other microorganisms in its ecological niche.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest in the fields of phytopathology, natural product chemistry, and drug discovery. The elucidation of its biosynthetic pathway opens up new possibilities for metabolic engineering to produce novel derivatives with altered biological activities. Further research into its precise molecular targets in both plant and microbial cells could lead to the development of more effective and targeted agrochemicals. The unique chemical scaffold of this compound also presents an attractive starting point for the synthesis of new compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to build upon, fostering further exploration of this fascinating and important natural product.

References

  • Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid-chromatography mass-spectrometry. Journal of Microbiological Methods, 13(4), 259-269.
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • de Mayo, P., Spencer, E. Y., & White, R. W. (1965). Terpenoids. VIII. The immediate precursors of helminthosporal and helminthosporol. Canadian Journal of Chemistry, 43(6), 1307-1315.
  • Liljeroth, E., Franzon, B., & Ivarson, K. (1993). This compound, a phytotoxin from Bipolaris sorokiniana. In Developments in Plant Pathology (Vol. 2, pp. 247-251). Springer, Dordrecht.
  • de Mayo, P., Spencer, E. Y., & White, R. W. (1961). Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization. Canadian Journal of Chemistry, 39(8), 1608-1612.
  • Ludwig, R. A. (1957). Toxin production by Helminthosporium sativum PK & B. and its significance in disease development. Canadian Journal of Botany, 35(3), 291-303.
  • Nilsson, P., Åkesson, H., Jansson, H. B., & Odham, G. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, 21(2), 157-164.
  • Åkesson, H., & Jansson, H. B. (1996). This compound, a phytotoxin from Bipolaris sorokiniana. In Modern fungicides and antifungal compounds (pp. 133-138). Intercept Ltd.
  • Zhang, H., Zhao, H., Huang, Y., & Zou, Y. (2024).

Sources

An In-Depth Technical Guide to the Prehelminthosporol-Producing Fungus Bipolaris sorokiniana

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a ubiquitous and devastating fungal pathogen of cereal crops, causing significant yield losses worldwide through diseases such as spot blotch, common root rot, and black point. Beyond its agricultural impact, this fungus is a prolific producer of a diverse array of secondary metabolites, among which the sesquiterpenoid prehelminthosporol holds considerable interest for its potent biological activities. This technical guide provides a comprehensive overview of Bipolaris sorokiniana as a producer of this compound, intended for researchers, scientists, and drug development professionals. The guide delves into the biology of the fungus, the biosynthesis of this compound, detailed methodologies for its cultivation, extraction, and purification, and an exploration of its known and potential applications in drug discovery and development.

The Fungus: Bipolaris sorokiniana

Bipolaris sorokiniana is a hemibiotrophic fungus, meaning it has both biotrophic (feeding on living host tissue) and necrotrophic (feeding on dead host tissue) phases during its infection cycle. This adaptability contributes to its success as a pathogen on a wide range of gramineous hosts, most notably wheat and barley.

1.1. Taxonomy and Morphology

  • Taxonomy: Ascomycota, Dothideomycetes, Pleosporales, Pleosporaceae, Bipolaris.

  • Morphology: The fungus is characterized by the production of dark, septate conidia (asexual spores) that are typically curved and fusiform. These conida are the primary means of dispersal and infection.

1.2. Pathogenicity and Disease Cycle

The disease cycle of B. sorokiniana begins with the germination of conidia on the host surface. The germ tube differentiates into an appressorium, a specialized infection structure that penetrates the host cuticle and cell wall. The fungus initially grows biotrophically, but later switches to a necrotrophic lifestyle, causing the characteristic necrotic lesions of spot blotch. The production of phytotoxins, including this compound, is a key factor in the virulence of B. sorokiniana, aiding in the killing of host cells.

This compound: A Bioactive Sesquiterpenoid

This compound is a sesquiterpenoid phytotoxin and the principal secondary metabolite of interest produced by B. sorokiniana.

2.1. Chemical Structure

This compound has the chemical formula C₁₅H₂₄O₂. Its structure features a tricyclic system with a hemiacetal functional group.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
CAS Number1619-13-2

2.2. Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the precursor farnesyl pyrophosphate (FPP). While the complete biosynthetic pathway of this compound in B. sorokiniana is yet to be fully elucidated, genomic studies have identified putative gene clusters involved in sesquiterpenoid production.

Recent research suggests the involvement of a sesquiterpene synthase (STC) and cytochrome P450 monooxygenases. Genome mining of B. sorokiniana has revealed several putative STC genes. One particular gene cluster, designated STC8, is believed to be involved in the biosynthesis of seco-sativene-type sesquiterpenoids, a class to which this compound belongs. This cluster contains genes encoding an STC, a cytochrome P450, an acetyltransferase, and a decarboxylase.

The proposed initial step is the cyclization of FPP by a sesquiterpene synthase to form the sativene skeleton. Subsequent oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, would then modify the sativene backbone to yield this compound and its derivatives.

prehelminthosporol_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene Sesquiterpene Synthase (STC) Intermediates Oxidized Intermediates Sativene->Intermediates Cytochrome P450 Monooxygenases This compound This compound Intermediates->this compound Further enzymatic modifications

Caption: Proposed biosynthetic pathway of this compound from FPP.

Methodologies for Production, Extraction, and Analysis

3.1. Cultivation of Bipolaris sorokiniana for this compound Production

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites.

Protocol 1: Liquid Culture of Bipolaris sorokiniana

  • Media Preparation: Prepare Potato Dextrose Broth (PDB). For 1 liter, suspend 24 g of PDB powder in 1 L of distilled water and mix thoroughly.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate the cooled PDB with a mycelial plug or a spore suspension of B. sorokiniana.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

3.2. Extraction and Purification of this compound

Protocol 2: Extraction and Purification

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction:

    • Culture Filtrate: Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Mycelium: Lyophilize the mycelial biomass and then extract it with methanol or a chloroform-methanol mixture.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase of acetonitrile and water.

extraction_purification_workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification Culture Liquid Culture of B. sorokiniana Filtration Filtration Culture->Filtration Filtrate_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Filtrate_Extraction Mycelium_Extraction Solid-Liquid Extraction (Methanol) Filtration->Mycelium_Extraction Crude_Extract Crude Extract Filtrate_Extraction->Crude_Extract Mycelium_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

3.3. Quantification of this compound

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the quantification of this compound.

Protocol 3: GC-MS Analysis

  • Derivatization: Silylate the purified this compound sample with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.

  • Injection: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Analysis: Use a temperature gradient program to separate the components. The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM).

Table 2: Representative GC-MS Parameters

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Oven Program100°C (1 min), then 10°C/min to 280°C (5 min)
MS IonizationElectron Ionization (70 eV)

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can also be used for quantification.

Protocol 4: HPLC Analysis

  • Sample Preparation: Dissolve the purified sample in the mobile phase.

  • Injection: Inject the sample into an HPLC system with a C18 column.

  • Analysis: Use an isocratic or gradient elution with a mobile phase of acetonitrile and water. Detection is typically performed at around 210 nm.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a molecule of interest for further investigation.

4.1. Phytotoxicity and Mechanism of Action

This compound is a potent phytotoxin that disrupts plant cell membranes, leading to electrolyte leakage and cell death. Its amphiphilic nature allows it to insert into the lipid bilayer, altering membrane fluidity and permeability. This disruption of cellular integrity is a key factor in the virulence of B. sorokiniana.

4.2. Antimicrobial Activity

This compound has demonstrated inhibitory activity against some Gram-positive bacteria and other fungi. This suggests its potential as a lead compound for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

4.3. Potential in Drug Development

While research is still in its early stages, the biological activities of this compound suggest several avenues for drug development:

  • Herbicides: Its potent phytotoxicity could be harnessed for the development of novel, bio-based herbicides.

  • Antimicrobials: Further investigation into its spectrum of activity and mechanism of action could lead to the development of new antibacterial or antifungal drugs.

  • Anti-inflammatory and Anticancer Potential: Some sesquiterpenoids from B. sorokiniana have shown anti-inflammatory effects. While specific data on this compound is limited, its cytotoxic nature warrants investigation into its potential as an anticancer agent. Further studies are needed to evaluate its efficacy and selectivity against cancer cell lines.

prehelminthosporol_applications cluster_0 Biological Activities cluster_1 Potential Applications This compound This compound Phytotoxicity Phytotoxicity (Membrane Disruption) This compound->Phytotoxicity Antimicrobial Antimicrobial Activity This compound->Antimicrobial Anti_inflammatory Anti-inflammatory Activity This compound->Anti_inflammatory Cytotoxicity Cytotoxicity This compound->Cytotoxicity Herbicides Bio-herbicides Phytotoxicity->Herbicides Antibiotics Novel Antibiotics Antimicrobial->Antibiotics Anticancer Anticancer Agents Cytotoxicity->Anticancer

Caption: Biological activities and potential applications of this compound.

Future Perspectives and Conclusion

Bipolaris sorokiniana is a rich source of bioactive secondary metabolites, with this compound being a prominent example. While significant progress has been made in understanding its production and biological activities, several areas warrant further investigation. A complete elucidation of the this compound biosynthetic pathway, including the functional characterization of the involved enzymes, will be crucial for potential synthetic biology approaches to enhance its production. Furthermore, a more in-depth exploration of its pharmacological properties, including its antimicrobial spectrum, anticancer potential, and mechanisms of action, is necessary to fully assess its viability as a lead compound for drug discovery. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this compound and other natural products from this important fungal species.

References

  • Kumar, J., Schäfer, P., Hückelhoven, R., Langen, G., Baltruschat, H., Stein, E., Nagarajan, S., & Kogel, K. H. (2002). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.
  • Gupta, P. K., & Joshi, A. K. (2017). Biology of B. sorokiniana (syn. Cochliobolus sativus) in genomics era. Journal of Plant Biochemistry and Biotechnology, 27(2), 123-138.
  • Acharya, B., Gupta, P. K., & Chand, R. (2018). Bipolaris sorokiniana (Sacc.) Shoem.
  • Kumar, J., et al. (2002). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Li, H., et al. (2021). A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid chromatography/mass spectrometry. Journal of Microbiological Methods, 14(3), 191-201.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC)
  • Nilsson, P., et al. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, 20(3), 159-165.
  • Berestetskiy, A., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569–582.
  • Olbe, M., Sommarin, M., Gustafsson, M., & Lundborg, T. (1995). Effect of the fungal pathogen Bipolaris sorokiniana toxin pre-helminthosporol on barley root plasma membrane vesicles.
  • Yin, Q., et al. (2025). New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. PubMed.
  • Phan, C. S., et al. (2019). Bipolenins K-N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. Beilstein Journal of Organic Chemistry, 15, 2020-2028.

Chemical structure and properties of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Prehelminthosporol: Chemical Structure, Properties, and Biological Activity

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a sesquiterpenoid natural product of significant interest due to its potent phytotoxic activity. Produced primarily by the plant pathogenic fungus Bipolaris sorokiniana, the causal agent of various diseases in cereal crops, this molecule plays a crucial role in the fungus-host interaction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. We delve into its mechanism of action as a phytotoxin, detail established experimental protocols for its isolation and analysis, and discuss its potential for broader applications. This document is intended for researchers, scientists, and drug development professionals in the fields of natural product chemistry, plant pathology, and agrochemical development.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid first identified as a major secondary metabolite produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1] This fungus is a globally significant pathogen responsible for diseases such as spot blotch, root rot, and seedling blight in critical cereal crops like barley and wheat.[1] this compound is recognized as a non-host-specific phytotoxin, meaning it can cause damage to a range of plant species.[1][2] Its production is directly correlated with the virulence of the fungal isolate, highlighting its importance in the disease process.[3][4] The molecule is a precursor to other bioactive compounds, including helminthosporal and sorokinianin, and its unique structure and potent biological effects make it a subject of ongoing scientific inquiry.[5][6]

Chemical Structure and Physicochemical Properties

Structural Elucidation

This compound possesses a complex tricyclic ether structure. Its molecular formula is C₁₅H₂₄O₂.[7] The IUPAC name is 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol.[7] Structurally, it is classified as a seco-sativene sesquiterpenoid.[1] A key feature of this compound is that it naturally occurs as a mixture of epimers, which differ in the stereochemistry at the hemiacetal carbon.[1] This structural complexity has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][8]

Physicochemical Characteristics

This compound is a hydrophobic molecule with limited thermal stability.[1] Its low solubility in water is a significant property, influencing its distribution and interaction in biological systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[7]
Molecular Weight 236.35 g/mol [7]
IUPAC Name 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol[7]
CAS Number 1619-13-2[7]
Appearance Not specified in results; likely an oil or solid
Solubility Low water solubility (0.15 µg/µL)[1]
Thermal Stability Restricted thermal stability[1]
Classification Sesquiterpenoid, Natural Product[1][9]

Natural Occurrence and Biosynthesis

Fungal Sources and Localization

The primary natural source of this compound is the ascomycete fungus Bipolaris sorokiniana.[2] It has also been detected in other related species, including B. setariae, B. zeicola, and B. victoriae, suggesting a conserved biosynthetic capability among these closely-related fungi.[3][10] Within the fungus, this compound is found in high concentrations in the hyphae and latent conidia (spores) and is a major component of the extracellular matrix (ECM) that surrounds the hyphae during plant infection.[1][2] This localization suggests its role in facilitating the initial stages of host penetration.[2]

Biosynthesis Pathway

As a sesquiterpenoid, this compound is derived from the isoprenoid pathway. While the complete biosynthetic gene cluster and enzymatic steps are not yet fully elucidated, it is understood to be a precursor to other toxins.[5] It is suggested that this compound is the precursor to helminthosporal, another potent phytotoxin.[5][6] The biosynthesis of these complex fungal metabolites often involves multiple enzymes, including terpene cyclases and cytochrome P450 monooxygenases, encoded within a dedicated biosynthetic gene cluster.[11][12]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its role as a phytotoxin being the most extensively studied.

Phytotoxicity

This compound's phytotoxicity is central to the pathogenesis of B. sorokiniana. It is non-host-specific and causes visible symptoms like lesions, stunting, and chlorosis on infected plants.[2]

  • Mechanism of Action: The primary mode of action is the disruption of cell membrane integrity, which leads to electrolyte leakage.[2] It is also thought to be involved in dissolving the protective wax layer on leaves, aiding fungal invasion.[2] At a cellular level, this compound disrupts vital energy-producing processes by inhibiting photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria.[1] It also interferes with the function of plasma membrane-associated enzymes.[13]

  • Dose-Dependent Effects: The compound displays a biphasic dose-response in some plant systems. For instance, in wheat coleoptile bioassays, it inhibits growth at higher concentrations (10⁻³ M and 10⁻⁴ M) but significantly promotes growth at a lower concentration (10⁻⁵ M).[2][14] This suggests a complex interaction with plant hormonal pathways, potentially involving auxins or gibberellins.[9]

Antimicrobial Activity and Other Effects

Beyond its effects on plants, this compound has demonstrated inhibitory activity against some gram-positive bacteria and several fungi, including its producer B. sorokiniana.[2] This suggests a potential role in competitive interactions with other microbes in its environment. In terms of animal toxicity, it has been shown to be non-toxic to chicks at a dose of 450 mg/kg, indicating a degree of selectivity.[2][9]

Table 2: Summary of this compound's Biological Activities

ActivityOrganism/SystemEffectConcentration/DoseSource
Phytotoxicity Wheat ColeoptilesGrowth Inhibition10⁻³ M, 10⁻⁴ M[2]
Wheat ColeoptilesGrowth Promotion10⁻⁵ M[2]
Bean PlantsLeaf Bending10⁻² M[2]
Corn PlantsStunting, ChlorosisNot specified[2]
Antimicrobial Gram-positive bacteriaGrowth InhibitionNot specified[2]
Fungi (B. sorokiniana)Growth InhibitionNot specified[2]
Animal Toxicity ChicksNo toxic effects450 mg/kg[2][9]

Experimental Protocols and Methodologies

Isolation and Purification of this compound

This protocol outlines a general method for extracting and purifying this compound from fungal cultures, adapted from methodologies described in the literature.[13]

Objective: To isolate this compound from liquid cultures of B. sorokiniana.

Methodology:

  • Fungal Cultivation: Inoculate a suitable liquid medium with conidia of B. sorokiniana. Incubate for 8-15 days at approximately 20°C to allow for mycelial growth and toxin production.[13]

  • Harvesting: Separate the mycelium from the culture filtrate by filtration.

  • Extraction:

    • From Culture Filtrate: Perform a liquid-liquid extraction of the filtrate using an organic solvent such as diethyl ether or chloroform.[13]

    • From Mycelium: Lyophilize (freeze-dry) the mycelium, grind it into a fine powder, and extract with an appropriate organic solvent.

  • Solvent Removal: Evaporate the organic solvent from the combined extracts under reduced pressure or a stream of nitrogen.

  • Purification:

    • Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column for initial purification.[1]

    • Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1]

G cluster_0 Upstream Processing cluster_1 Downstream Processing Cultivation 1. Fungal Cultivation (B. sorokiniana liquid culture) Harvesting 2. Harvesting (Filtration) Cultivation->Harvesting Extraction 3. Solvent Extraction (Filtrate & Mycelium) Harvesting->Extraction Concentration 4. Solvent Removal (Evaporation) Extraction->Concentration FlashChrom 5. Flash Chromatography (Silica Gel) Concentration->FlashChrom PrepHPLC 6. Preparative HPLC FlashChrom->PrepHPLC PureProduct Pure this compound PrepHPLC->PureProduct

Caption: Workflow for the isolation and purification of this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A reliable method for quantifying this compound involves GC-MS analysis after derivatization.[3][13]

Objective: To quantify this compound concentration in fungal extracts.

Methodology:

  • Extraction: Extract this compound from the sample (mycelium or culture filtrate) as described above.

  • Solid-Phase Extraction (SPE): Clean the crude extract using an SPE column to remove interfering compounds.[13]

  • Derivatization: Evaporate the solvent and treat the dried extract with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) derivative. This step is crucial as it increases the volatility and thermal stability of the analyte for GC analysis.[13]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use an appropriate temperature program and a non-polar capillary column.

  • Quantification: Monitor characteristic ions for the this compound-TMS derivative using Selected Ion Monitoring (SIM) for high sensitivity and specificity. The detection limit for this method can be as low as ~5 ng/µL.[3][13]

G cluster_main Mechanism of Phytotoxicity cluster_membrane Plant Cell Membrane cluster_cell Cellular Processes PHL This compound (in ECM) PHL->Membrane Disrupts Enzymes Membrane Enzymes PHL->Enzymes Mitochondria Mitochondria PHL->Mitochondria Chloroplast Chloroplast PHL->Chloroplast Leakage Electrolyte Leakage Membrane->Leakage EnzymeInhib Enzyme Interference Enzymes->EnzymeInhib OxPhos Inhibition of Oxidative Phosphorylation Mitochondria->OxPhos PhotoPhos Inhibition of Photophosphorylation Chloroplast->PhotoPhos

Caption: Conceptual diagram of this compound's phytotoxic mechanisms.

Conclusion and Future Perspectives

This compound stands out as a pivotal molecule in the study of plant-pathogen interactions, particularly for diseases caused by Bipolaris sorokiniana. Its well-characterized role in disrupting plant cell membranes and metabolic functions underscores its importance to fungal virulence. The dose-dependent dual effects of growth inhibition and promotion suggest a sophisticated interaction with host signaling networks that warrants further investigation.

Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the complete gene cluster responsible for this compound synthesis could enable metabolic engineering approaches to control fungal virulence or, conversely, to overproduce the compound for further study.

  • Molecular Target Identification: Pinpointing the specific plant proteins or receptors that this compound interacts with will provide a deeper understanding of its mechanism of action and could reveal new targets for fungicides.

  • Agrochemical and Pharmacological Potential: Given its potent biological activity, this compound and its derivatives could serve as scaffolds for the development of novel, bio-based herbicides.[14] Furthermore, its selective antimicrobial properties could be explored for other applications, although this requires more extensive investigation.

References

  • ResearchGate. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • ResearchGate. (n.d.). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Canadian Science Publishing. (n.d.). TERPENOIDS: VIII. THE IMMEDIATE PRECURSORS OF HELMINTHOSPORAL AND HELMINTHOSPOROL.
  • ResearchGate. (n.d.). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • ResearchGate. (n.d.). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation.
  • Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • National Center for Biotechnology Information. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk.
  • National Center for Biotechnology Information. (n.d.). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products.
  • National Center for Biotechnology Information. (2017). Spectral Information. PubChem.
  • Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

Sources

A Technical Guide to the Natural Occurrence and Analysis of Prehelminthosporol in Plant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prehelminthosporol is a sesquiterpenoid phytotoxin naturally produced by several species of phytopathogenic fungi, most notably Bipolaris sorokiniana. As a non-host-specific virulence factor, it plays a crucial role in the pathogenesis of diseases like spot blotch and common root rot in vital cereal crops such as barley and wheat. The toxin facilitates infection by disrupting plant cell membrane integrity, leading to electrolyte leakage and cell death. Understanding the natural occurrence, biosynthesis, and mechanism of action of this compound is paramount for developing effective disease management strategies and exploring its potential applications in agrochemistry. This guide provides an in-depth overview of the fungal producers of this compound, its biosynthetic origins, its role in plant disease, and detailed, field-proven methodologies for its isolation, characterization, and quantification.

Introduction to this compound: A Key Fungal Virulence Factor

This compound (C₁₅H₂₂O₂) is a hydrophobic sesquiterpene first identified as the most abundant and active phytotoxin from the plant parasitic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2][3] This compound is a member of a larger family of related metabolites, including helminthosporol and helminthosporal, produced by this fungal genus.[4][5] Unlike host-specific toxins that target particular plant genotypes, this compound exhibits broad toxicity, contributing significantly to the pathogen's ability to infect a wide range of gramineous hosts.[1] Its amphiphilic nature is key to its primary biological activity: the disruption of cellular membranes.[1][2] The study of this compound is not only critical for understanding the molecular basis of plant-pathogen interactions but also opens avenues for the development of novel herbicides or fungicides.

Natural Occurrence of this compound

The ability to synthesize this compound is conserved among several closely related species within the Bipolaris genus, highlighting a shared evolutionary strategy for pathogenesis. Bipolaris sorokiniana remains the most studied producer, causing significant yield losses in cereal crops worldwide.[1][3][6] Research has confirmed its production in other pathogenic species as well.[7][8]

Table 1: Documented Fungal Producers of this compound

Fungal SpeciesCommon Associated Disease(s)Primary Host(s)Reference(s)
Bipolaris sorokiniana (syn. Helminthosporium sativum)Spot blotch, common root rot, seedling blightBarley, Wheat, Rye, Grasses[1][2][3]
Bipolaris setariaeLeaf spotSetaria (Foxtail grasses)[7][8]
Bipolaris zeicolaLeaf spot, ear rotMaize (Corn)[7][8]
Bipolaris victoriaeVictoria blightOats[7][8]
Bipolaris sp. (Johnson grass pathogen)Leaf blightJohnson grass[2]

The Sesquiterpenoid Biosynthetic Pathway

This compound originates from the universal terpenoid pathway, which is fundamental to fungal secondary metabolism.[9] The synthesis begins with acetyl-CoA and proceeds through the mevalonate pathway to generate the C₅ building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C₁₅ precursor, farnesyl pyrophosphate (FPP), which is the direct antecedent for all sesquiterpenoids. A specific terpene cyclase enzyme then catalyzes the complex cyclization of FPP, forming the characteristic carbon skeleton of this compound. Subsequent tailoring reactions, likely involving oxidation, finalize the structure.

Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp_dmapp IPP / DMAPP (C5) mevalonate->ipp_dmapp gpp GPP (C10) ipp_dmapp->gpp + IPP fpp Farnesyl-PP (C15) gpp->fpp + IPP sesquiterpene_cyclase Sesquiterpene Cyclase fpp->sesquiterpene_cyclase This compound This compound sesquiterpene_cyclase->this compound Cyclization & Tailoring Reactions

Caption: Generalized biosynthetic pathway for this compound.

Role in Pathogenesis and Mechanism of Action

This compound is a key weapon in the fungal arsenal, acting during the early stages of infection.[10] It is released from germinating conidia and secreted by growing hyphae, accumulating in the extracellular matrix (ECM) that surrounds the fungus and mediates contact with the host plant.[1]

Primary Mechanisms of Action:

  • Membrane Disruption: The toxin's primary mode of action is the disruption of the plant plasma membrane's integrity. This leads to the uncontrolled leakage of electrolytes and vital cellular contents, ultimately causing necrosis.[1] This effect is non-specific and contributes to the characteristic lesions seen in spot blotch disease.

  • Cuticle Degradation: Evidence suggests this compound may aid in dissolving the protective waxy layer of leaves, facilitating easier penetration by the fungal hyphae.[1]

  • Correlation with Virulence: A positive correlation exists between the amount of this compound produced by a fungal isolate and its virulence, particularly in isolates with low to moderate toxin production.[1][7][8] This underscores its importance as a pathogenicity factor.

Mechanism fungus B. sorokiniana Hyphae toxin This compound (in ECM) fungus->toxin Secretion membrane Plasma Membrane toxin->membrane Disrupts Integrity plant_cell Plant Cell leakage Ion & Solute Leakage membrane->leakage Causes necrosis Cell Death (Necrosis) leakage->necrosis Leads to

Caption: Mechanism of this compound-induced plant cell necrosis.

Methodologies for Investigation

The analysis of this compound requires a multi-step approach encompassing fungal cultivation, metabolite extraction, purification, and analytical characterization. The protocols described below are self-validating through the inclusion of controls and confirmation by orthogonal analytical methods.

Fungal Culture for Toxin Production
  • Rationale: Liquid culture provides a controlled environment to generate sufficient fungal biomass and promote the secretion of secondary metabolites like this compound into the medium. Potato Dextrose Broth (PDB) is a common, nutrient-rich medium that supports robust growth of Bipolaris species.[4][9]

  • Step-by-Step Protocol:

    • Inoculum Preparation: Aseptically transfer a small agar plug from a mature (7-10 day old) culture of B. sorokiniana grown on Potato Dextrose Agar (PDA) into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

    • Incubation: Incubate the flask at 25°C on a rotary shaker at 120 rpm for 5-7 days to generate a seed culture.

    • Scale-Up: Transfer the seed culture into a larger flask (e.g., 2 L) containing 1 L of sterile PDB.

    • Static Culture for Toxin Production: Incubate the large culture under static (non-shaking) conditions in the dark at room temperature for 15-21 days.[4][11] Static conditions often enhance secondary metabolite production.

    • Validation: A control flask containing only sterile PDB should be maintained under the same conditions to account for any media-derived artifacts.

Extraction and Purification Workflow
  • Rationale: this compound is a moderately polar, hydrophobic molecule. A liquid-liquid extraction with a solvent like ethyl acetate efficiently partitions the toxin from the aqueous culture medium. Subsequent chromatographic steps are necessary to separate it from other co-extracted fungal metabolites.

Workflow culture Fungal Liquid Culture (21 days) filtration Vacuum Filtration culture->filtration mycelium Mycelium (Biomass) filtration->mycelium filtrate Culture Filtrate (Aqueous) filtration->filtrate extraction Liquid-Liquid Extraction (Ethyl Acetate) filtrate->extraction crude Crude Organic Extract extraction->crude flash Silica Flash Chromatography (Hexane:EtOAc gradient) crude->flash fractions Collected Fractions flash->fractions tlc TLC Analysis fractions->tlc Pool positive fractions hplc Preparative HPLC (Reverse-Phase C18) tlc->hplc pure Pure this compound hplc->pure analysis Structural Confirmation (LC-MS, NMR) pure->analysis

Caption: Experimental workflow for this compound isolation and purification.

  • Step-by-Step Protocol:

    • Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or Miracloth. The toxin is present in both the filtrate and the mycelium.[11][12]

    • Filtrate Extraction: Transfer the culture filtrate to a separatory funnel. Partition three times with an equal volume of ethyl acetate. The choice of ethyl acetate provides excellent recovery for moderately polar compounds while being less volatile and toxic than dichloromethane.

    • Mycelium Extraction (Optional but recommended): Homogenize the collected mycelium in a blender with acetone. Filter the homogenate and evaporate the acetone. Resuspend the residue in water and extract with ethyl acetate as in step 2.

    • Combine and Dry: Pool all ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[13]

    • Flash Chromatography: Apply the crude extract to a silica gel column. Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) and stain with p-anisaldehyde or potassium permanganate to visualize spots. Pool the fractions containing the compound of interest.

    • Final Purification: For high purity, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

Analytical Characterization and Quantification
  • Rationale: A combination of analytical techniques is required for unambiguous identification and accurate quantification. Mass spectrometry provides molecular weight information, while gas chromatography offers high resolution for quantification, especially after derivatization.

  • Key Methodologies:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for initial characterization. It provides the retention time and molecular weight of the compound (m/z for [M+H]⁺ or [M-H]⁻). It is highly sensitive and does not require derivatization.[2]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural information through fragmentation patterns. However, this compound contains hydroxyl groups that make it non-volatile. Therefore, derivatization to its trimethylsilyl (TMS) ether is required before analysis.[7][8][12] This method is highly sensitive, with detection limits in the low nanogram range, making it ideal for quantification in fungal or plant tissues.[8][12]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used for purity checks and quantification if a pure standard is available for calibration.[2][14]

Implications for Agriculture and Drug Development

  • Crop Protection: Understanding the role of this compound in disease is crucial for breeding resistant crop varieties. Plants that can effectively detoxify or are less sensitive to the toxin may exhibit enhanced resistance to pathogens like B. sorokiniana.

  • Herbicide Development: As a natural phytotoxin, this compound and its derivatives serve as potential lead compounds for the development of new herbicides. Its mechanism of action—disrupting cell membranes—is a valuable target for weed control.

  • Antifungal Research: The biosynthetic pathway of this compound can be a target for novel fungicides. Inhibiting key enzymes like the specific sesquiterpene cyclase could prevent the pathogen from producing this critical virulence factor, thereby reducing its ability to cause disease.

Conclusion

This compound stands out as a significant secondary metabolite in the chemical ecology of several Bipolaris pathogens. Its role as a non-host-specific phytotoxin makes it a key determinant of virulence in diseases affecting major world crops. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound, paving the way for a deeper understanding of its pathogenic function and the exploration of its biotechnological potential. Future research focusing on the specific genes and enzymes in its biosynthetic pathway will be critical for developing targeted strategies to control the devastating diseases caused by its producers.

References

  • UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. PubMed Central.
  • Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity.
  • Cochliobolus sativus (root and foot rot). CABI Compendium.
  • Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis.
  • Polyketide-derived fungal metabolites from Bipolaris sorokiniana and their significance in the biosynthesis of sterigmatocystin and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Role of toxins in etiology of spot blotch disease of barley. CABI Digital Library.
  • Helminthosporal, the toxin from Helminthosporium sativum. I. Isolation and characterization.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet.
  • Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Cochliobolus s
  • Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.
  • Cochliobolus s
  • Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, Oxford Academic.

Sources

Biological activity of Prehelminthosporol as a phytotoxin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Prehelminthosporol as a Phytotoxin

Abstract

This compound (PHL) is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus), the causative agent of spot blotch, seedling blight, and root rot in a variety of cereal crops.[1] As a non-host-specific toxin, PHL plays a significant role in the pathogenesis of the fungus, contributing to its virulence by inducing necrotic lesions and other deleterious effects on host plants.[2] This guide provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, its varied effects on different plant species, and the established methodologies for its extraction, quantification, and bio-assessment. This document is intended for researchers in plant pathology, natural product chemistry, and agrochemical development seeking to understand and harness the phytotoxic properties of this potent fungal metabolite.

Introduction: The Role of this compound in Plant Disease

Bipolaris sorokiniana is a globally distributed pathogen that poses a significant threat to cereal production, particularly wheat and barley, in warmer, more humid growing regions.[3] The success of this pathogen is partly attributed to its production of a suite of phytotoxic secondary metabolites, of which this compound is the most abundant and active.[4] The production of PHL is directly linked to the virulence of B. sorokiniana isolates; strains that produce higher levels of the toxin tend to be more aggressive pathogens.[5][6]

PHL is synthesized during the hyphal growth of the fungus and is also stored in its conidia (spores).[4] Upon contact with a host plant surface and the presence of water, PHL is rapidly released from the spores, even prior to germination.[7] This strategy allows the fungus to begin compromising host tissue at the earliest stages of infection, facilitating penetration and colonization. The toxin is immunolocalized in high concentrations within the extracellular matrix (ECM) that surrounds the fungal hyphae, suggesting the ECM acts as a reservoir, concentrating the toxin at the host-pathogen interface.[1]

Mechanism of Phytotoxic Action

The phytotoxicity of this compound is primarily attributed to its ability to disrupt cellular membranes.[1][4] As an amphiphilic molecule, it can intercalate into the lipid bilayer of the plant cell's plasma membrane, leading to a loss of integrity.[4] This disruption results in the leakage of electrolytes and vital cellular contents, ultimately causing cell death and the formation of necrotic lesions.[1]

Beyond direct membrane damage, PHL's activity extends to other vital cellular processes:

  • Enzyme Inhibition: The toxin interferes with the function of enzymes located on the plasma membrane.[4][6]

  • Mitochondrial and Chloroplastic Disruption: PHL has been shown to disrupt critical energy-producing pathways, including oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts.[4] This dual attack on cellular respiration and photosynthesis severely compromises the plant cell's ability to generate ATP, accelerating cell death.

  • Cuticular Degradation: There is evidence to suggest that PHL may also be involved in dissolving the protective wax layer of leaves, further aiding fungal penetration.[1]

The multifaceted mechanism of PHL underscores its efficacy as a potent, non-host-specific phytotoxin.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed sequence of events following the application of this compound to a plant cell.

G membrane Plasma Membrane cytoplasm Cytoplasm membrane->cytoplasm Electrolyte Leakage mitochondrion Mitochondrion chloroplast Chloroplast PHL This compound (PHL) PHL->membrane Intercalation & Disruption PHL->mitochondrion Inhibits Oxidative Phosphorylation PHL->chloroplast Inhibits Photophosphorylation

Caption: Proposed phytotoxic mechanism of this compound (PHL) on a plant cell.

Phytotoxic Effects Across Different Plant Species

This compound exhibits a broad range of activity, though the specific symptoms and their severity can vary between plant species and the concentration of the toxin applied. This non-host-specificity is a key characteristic.[1]

Plant SpeciesConcentration (M)Observed EffectCitation
Wheat (Triticum aestivum)10⁻³ - 10⁻⁴Inhibition of coleoptile growth[1]
10⁻⁵Significant promotion of coleoptile growth[1]
Bean (Phaseolus vulgaris)10⁻²Bending of the first true leaves (within 48h)[1]
10⁻² (Acetate form)Necrosis[1]
Corn (Zea mays)Not specifiedStunting and chlorosis[1]
Tobacco (Nicotiana tabacum)Not specifiedNo induced response[1]
Barley (Hordeum vulgare)Not specifiedNecrotic lesions similar to fungal infection[1][8]

The dose-dependent effect observed in wheat, where low concentrations stimulate growth while high concentrations are inhibitory, is a notable phenomenon that warrants further investigation for potential applications in plant growth regulation.

Methodologies for Studying this compound

A robust investigation into the phytotoxic properties of this compound requires standardized protocols for its extraction, quantification, and biological assessment.

Workflow for PHL Phytotoxicity Assessment

The diagram below outlines a typical experimental workflow for studying this compound.

Caption: General workflow for investigating this compound phytotoxicity.

Protocol 1: Extraction and Quantification of this compound

This protocol is adapted from methodologies used to quantify sesquiterpene metabolites from fungal cultures.[5][9][10]

Rationale: Accurate quantification is essential to correlate toxin production with fungal virulence and to perform dose-response experiments in bioassays. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for identifying and quantifying PHL after derivatization.

Methodology:

  • Culture Preparation: Grow B. sorokiniana isolates in a suitable liquid medium (e.g., Potato Dextrose Broth) for 8-15 days.

  • Separation: Separate the fungal mycelium from the culture filtrate by vacuum filtration.

  • Extraction:

    • From Filtrate: Perform a liquid-liquid extraction of the filtrate using an organic solvent like ethyl acetate or chloroform.

    • From Mycelium: Lyophilize and grind the mycelium. Perform a solid-liquid extraction using an appropriate solvent.

  • Pre-purification (Clean-up):

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Redissolve the residue in a minimal volume of solvent.

    • Pass the crude extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

  • Derivatization for GC Analysis:

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of PHL. This step increases the volatility and thermal stability of the molecule for GC analysis.

  • GC-MS Quantification:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

    • Develop a temperature program to achieve good separation of the PHL peaks.

    • Quantify the amount of PHL by comparing the peak area to a standard curve generated from a pure PHL standard. The detection limit for this method can be as low as ~5 ng/µL.[9][10]

Protocol 2: Leaf Infiltration Phytotoxicity Bioassay

This bioassay is a rapid method to observe the direct necrotic effects of PHL on plant leaf tissue.[2][11]

Rationale: This method bypasses the plant cuticle, delivering the toxin directly to the intercellular space. This ensures that the observed effects are due to the toxin's cellular activity and not limited by its ability to penetrate the leaf surface, providing a clear indication of its intrinsic phytotoxicity.

Methodology:

  • Plant Preparation: Grow healthy test plants (e.g., wheat, barley, or a susceptible genotype) to the 2-3 leaf stage.

  • Toxin Preparation: Prepare a stock solution of purified PHL in a solvent like ethanol or methanol. Create a dilution series (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M) in sterile distilled water containing a small amount of a surfactant (e.g., 0.01% Tween 20) to aid infiltration. A solvent-only solution serves as the negative control.

  • Infiltration:

    • Using a 1 mL needless syringe, gently press the opening against the underside (abaxial surface) of a fully expanded leaf.

    • Slowly depress the plunger to infiltrate a small area (~1 cm²) of the leaf with the toxin solution. The infiltrated area will appear darker and water-soaked.

    • Mark the infiltrated areas and label the leaves according to the treatment.

  • Incubation: Place the plants in a controlled environment (e.g., growth chamber with defined light, temperature, and humidity) for 24-72 hours.

  • Observation and Scoring:

    • At regular intervals, observe the infiltrated areas for the development of symptoms such as chlorosis (yellowing), water-soaking, and necrosis (browning/tissue death).

    • Score the severity of the symptoms on a predefined scale (e.g., 0 = no symptoms, 5 = complete necrosis of the infiltrated area).

    • Measure the diameter of the resulting lesions.

Future Outlook and Potential Applications

The potent, broad-spectrum phytotoxic activity of this compound makes it a subject of interest for agrochemical research. As the demand for new herbicidal modes of action grows, natural products like PHL offer promising scaffolds for the development of bio-herbicides.[12][13] Understanding its structure-activity relationships through the synthesis and testing of analogs could lead to the design of more selective and effective weed control agents.[14][15] Further research into the biosynthetic pathway of PHL could also open avenues for its biotechnological production.[16][17]

References

  • This compound, a Phytotoxin
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chrom
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. Journal of Pharmacognosy and Phytochemistry.
  • Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen.
  • Bipolaris sorokiniana (Sacc.) Shoem.
  • Proving the Mode of Action of Phytotoxic Phytochemicals. PMC - NIH.
  • Role of toxins in etiology of spot blotch disease of barley.
  • The Determin
  • Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet.
  • (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, Oxford Academic.
  • Natural Compounds as Next-Gener
  • Elucidating the Phytotoxic Potential of Natural Compounds.
  • (PDF) Extracellular Matrix, Esterase and the Phytotoxin this compound in Infection of Barley Leaves by Bipolaris sorokiniana.
  • Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn.
  • Antifungal and Phytotoxic Activities of Isolated Compounds from Helietta parvifolia Stems. PMC - NIH.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.
  • Weed management based on n
  • [Synthesis and biological activity of substance P analogs]. PubMed.
  • Structure-activity relationship of anthelmintic cyclooctadepsipeptides. PubMed.
  • Genome mining and biosynthetic pathways of marine-derived fungal bioactive n

Sources

The Role of Prehelminthosporol in Plant Disease Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of prehelminthosporol, a significant sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana and its relatives. This document is intended for researchers, scientists, and drug development professionals investigating plant-pathogen interactions, fungal secondary metabolism, and novel modes of action for fungicides. We will delve into the biosynthesis of this compound, its multifaceted role in disease development, the plant's defense and detoxification mechanisms, and detailed protocols for its study.

Introduction to this compound: A Key Virulence Factor

This compound is a non-host-specific phytotoxin belonging to the sativene class of sesquiterpenoids. It is a key secondary metabolite produced by Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), the causal agent of several devastating diseases in cereals like barley and wheat, including spot blotch, common root rot, and black point.[1][2] The production of this compound has been positively correlated with the virulence of B. sorokiniana isolates, highlighting its importance in the pathogen's ability to cause disease.[3][4]

This toxin is not exclusive to B. sorokiniana; its production has been observed in other Bipolaris species, such as B. setariae, B. zeicola, and B. victoriae, suggesting a conserved role in the pathogenicity of this fungal group.[3][5]

Biosynthesis of this compound in Bipolaris sorokiniana

The biosynthesis of sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP by a terpene cyclase is the committed step in the biosynthesis of the specific sesquiterpene skeleton.

While the complete biosynthetic gene cluster for this compound has not been definitively elucidated, genomic studies of B. sorokiniana have identified four putative sesquiterpene synthase genes: COCSADRAFT_31812, COCSADRAFT_346586, COCSADRAFT_83129, and COCSADRAFT_26102.[6][7][8] One of these is hypothesized to be responsible for the synthesis of the sativene backbone of this compound. Further research is needed to functionally characterize these enzymes.[6]

The proposed biosynthetic pathway involves the cyclization of FPP to form the sativene skeleton, which then undergoes a series of oxidative modifications by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield this compound and its derivatives, including helminthosporol and helminthosporic acid.[7]

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene Sesquiterpene Synthase (putative) Intermediates Oxidized Intermediates Sativene->Intermediates Cytochrome P450s, Dehydrogenases This compound This compound Intermediates->this compound Further Oxidations

Caption: Proposed biosynthetic pathway of this compound from FPP.

Mode of Action and Role in Pathogenesis

This compound plays a crucial role in the infection process, from the initial stages of spore germination to the development of necrotic lesions.

Disruption of Host Cell Membranes

The primary mode of action of this compound is the disruption of plant cell membranes.[1][9] As an amphiphilic molecule, it can insert into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption of cellular integrity is a key factor in the cell death and necrosis observed during infection.

Contribution to Fungal Adhesion and Penetration

This compound is found in high concentrations within the extracellular matrix (ECM) surrounding the hyphae of B. sorokiniana. This localization suggests a role in facilitating the adhesion of the fungus to the host leaf surface and may also be involved in dissolving the protective wax layer of the cuticle, aiding in penetration.[1]

Inhibition of Seed Germination and Seedling Growth

B. sorokiniana is a seed-borne pathogen, and this compound contributes to disease by inhibiting seed germination and stunting seedling growth, leading to poor crop establishment.[10][11]

Table 1: Effects of this compound and Related Compounds on Wheat

CompoundActivity on Wheat LeavesActivity on Wheat Seed Germination (at 100 ppm)Reference
Helminthosporic acidWeak necrotic activityNot reported[10]
Dihydrothis compoundWeak necrotic activityNot reported[10]
HelminthosporolNot reportedInhibitory[6][7]

Plant Defense and Detoxification Mechanisms

Plants have evolved sophisticated mechanisms to defend against pathogenic fungi and their toxins. The interaction with B. sorokiniana and its toxins triggers a complex defense response.

Plant Signaling in Response to Infection

Upon infection by B. sorokiniana, plants activate signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA), which are key hormones in plant defense. This leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities. While direct studies on this compound's effect on these pathways are limited, it is likely that the cellular damage caused by the toxin acts as a damage-associated molecular pattern (DAMP), triggering the plant's immune response. This response includes an oxidative burst , the rapid production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can have a dual role in both signaling and direct antimicrobial activity.[12][13][14][15] The activation of mitogen-activated protein kinase (MAPK) cascades is also a central part of the plant's defense signaling network, translating the perception of the pathogen into downstream defense responses.[16][17][18]

Plant Defense Signaling cluster_fungus Bipolaris sorokiniana cluster_plant Plant Cell This compound This compound Membrane Plasma Membrane Disruption This compound->Membrane ROS Oxidative Burst (ROS) Membrane->ROS DAMP signaling MAPK MAPK Cascade Activation ROS->MAPK DefenseGenes Defense Gene Expression (e.g., PR proteins) MAPK->DefenseGenes

Caption: Simplified model of plant defense signaling in response to this compound.

Detoxification by Glycosylation

A likely mechanism for the detoxification of this compound by plants is through glycosylation, a common strategy for neutralizing xenobiotics and secondary metabolites.[19] This process is catalyzed by UDP-glycosyltransferases (UGTs), which attach a sugar moiety (e.g., glucose) to the toxin.[20][21][22] This increases the water solubility of the compound, facilitating its sequestration into the vacuole and reducing its toxicity. While this has been demonstrated for other sesquiterpenoid toxins, further research is needed to identify the specific UGTs involved in this compound detoxification.[22]

Fungal Self-Protection Mechanism

The production of a potent toxin like this compound raises the question of how the fungus avoids self-toxicity. A primary mechanism is likely the action of ATP-binding cassette (ABC) transporters.[23][24] These membrane-bound proteins can actively pump toxins out of the fungal cell, preventing their accumulation to toxic levels. The functional characterization of specific ABC transporters in B. sorokiniana and their role in this compound efflux is an important area for future research.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Fungal Culture and this compound Production
  • Culture Maintenance: Maintain Bipolaris sorokiniana isolates on potato dextrose agar (PDA) at 25°C with a 12-hour light/dark cycle.

  • Inoculum Preparation: Flood a 10-day-old PDA plate with sterile distilled water containing 0.01% Tween 20. Gently scrape the surface with a sterile loop to dislodge conidia. Filter the suspension through sterile cheesecloth and adjust the conidial concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

  • Liquid Culture for Toxin Production: Inoculate 100 mL of potato dextrose broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the conidial suspension.

  • Incubation: Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14-21 days in the dark.

Extraction and Purification of this compound
  • Separation of Mycelium and Culture Filtrate: After incubation, separate the mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Extraction from Culture Filtrate:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction three times with an equal volume of diethyl ether.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction from Mycelium:

    • Freeze-dry the mycelium and then grind it to a fine powder.

    • Extract the mycelial powder with methanol (1:10 w/v) by sonication for 30 minutes, repeated three times.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the methanol and resuspend the residue in water.

    • Perform a liquid-liquid extraction with diethyl ether as described for the culture filtrate.

  • Purification by Flash Chromatography:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Load the sample onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualization with vanillin-sulfuric acid reagent and heating.

    • Pool the fractions containing this compound.[9]

  • Final Purification by Preparative HPLC:

    • Further purify the this compound-containing fractions by preparative reverse-phase HPLC on a C18 column.

    • Use an isocratic mobile phase of acetonitrile:water (e.g., 60:40) with UV detection at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-MS.[9]

Extraction and Purification Workflow Culture Fungal Liquid Culture Filtration Vacuum Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate LLE Liquid-Liquid Extraction (Diethyl Ether) Mycelium->LLE Filtrate->LLE CrudeExtract Crude Extract LLE->CrudeExtract FlashChrom Silica Gel Flash Chromatography CrudeExtract->FlashChrom PrepHPLC Preparative RP-HPLC FlashChrom->PrepHPLC PurePHL Pure this compound PrepHPLC->PurePHL

Caption: Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC-MS/MS
  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute crude or purified extracts in methanol to fall within the calibration range.

  • LC-MS/MS System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 40% B to 95% B over 10 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method by identifying the precursor ion ([M+H]⁺) for this compound and optimizing the collision energy to obtain characteristic product ions.

  • Quantification: Generate a calibration curve by plotting the peak area of the most abundant product ion against the concentration of the standards. Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Phytotoxicity Bioassay: Seed Germination and Root Elongation
  • Test Species: Use seeds of susceptible cereal crops such as wheat (Triticum aestivum) or barley (Hordeum vulgare).

  • Test Solutions: Prepare a series of dilutions of purified this compound in sterile distilled water containing a small amount of a surfactant (e.g., 0.01% Tween 20) to aid solubility. Include a solvent control.

  • Assay Setup:

    • Place 20 seeds of the test species on a filter paper in a sterile petri dish (9 cm).

    • Add 5 mL of the respective test solution or control to each petri dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the petri dishes in the dark at 25°C for 5-7 days.[25][26][27]

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Root Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root of each germinated seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root length for each treatment.

    • Determine the EC₅₀ (effective concentration causing 50% inhibition) for both germination and root elongation by plotting the percentage of inhibition relative to the control against the logarithm of the toxin concentration.[25]

Conclusion and Future Directions

This compound is a pivotal phytotoxin in the arsenal of Bipolaris sorokiniana, contributing significantly to its virulence through membrane disruption and inhibition of plant growth. While its primary mode of action is established, several areas warrant further investigation. The definitive elucidation of its biosynthetic gene cluster will open avenues for genetic manipulation to understand its regulation and role in fungal development. A deeper understanding of its specific interactions with plant signaling pathways, particularly the induction of ROS and activation of MAPK cascades, will provide valuable insights into the molecular basis of plant susceptibility. Furthermore, identifying the specific plant UGTs responsible for its detoxification and the fungal ABC transporters mediating self-resistance could lead to novel strategies for enhancing disease resistance in crops. The protocols outlined in this guide provide a robust framework for researchers to further unravel the complex role of this compound in plant disease.

References

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  • Linder, G., Greene, J. C., Ratsch, H., Nwosu, J., & Smith, S. (1989). Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications.
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Sources

Unraveling the Cellular Sabotage: A Technical Guide to the Mode of Action of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Arsenal of a Fungal Pathogen

Prehelminthosporol, a sesterterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana, represents a significant factor in the virulence of this widespread agricultural threat.[1][2] As a non-host-specific toxin, it contributes to the development of diseases such as spot blotch and common root rot in a variety of cereal crops by weakening or killing plant cells.[3] This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the phytotoxicity of this compound, drawing upon current research and parallels with structurally related compounds to offer a comprehensive understanding for researchers, scientists, and drug development professionals. While direct studies on this compound's specific molecular interactions are still emerging, a compelling picture of its mode of action can be constructed by examining its effects on cellular integrity and by drawing parallels with the well-characterized sesterterpenoid, Ophiobolin A.

A Dual-Pronged Assault on Cellular Homeostasis

The phytotoxicity of this compound is likely rooted in a two-pronged attack on fundamental cellular components: the plasma membrane and key intracellular signaling proteins. This dual mechanism, inferred from its own observed effects and the known actions of its structural analog Ophiobolin A, leads to a rapid collapse of cellular homeostasis and culminates in cell death.

Primary Target 1: The Plasma Membrane and the Genesis of Cellular Leakage

A primary and visually dramatic effect of this compound is the disruption of the plasma membrane's integrity, leading to the leakage of electrolytes and other cellular contents.[4] This is a hallmark of many phytotoxins and is a direct contributor to cell death. The underlying mechanism is likely more specific than a simple detergent-like effect.

Covalent Modification of Phosphatidylethanolamine (PE): Drawing a strong parallel with Ophiobolin A, it is highly probable that this compound covalently modifies phosphatidylethanolamine (PE), a key phospholipid component of the cell membrane.[5][6] The aldehyde or ketone functionalities present in the sesterterpenoid structure can react with the primary amine of the PE headgroup, forming cytotoxic adducts.[5][7] The formation of these adducts is thought to destabilize the lipid bilayer, leading to increased membrane permeability and the observed leakage of cellular contents.[5] This disruption of the membrane's physical barrier is a critical first step in the toxin's pathogenic action.

Primary Target 2: Calmodulin and the Hijacking of Calcium Signaling

Beyond its direct effects on the plasma membrane, there is a strong basis to hypothesize that this compound, like Ophiobolin A, targets and inhibits calmodulin (CaM).[4][8][9] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor and transducer of calcium signals in all eukaryotic cells.[10][11] By modulating the activity of a vast array of downstream proteins, including protein kinases, phosphatases, and ion channels, calmodulin plays a pivotal role in a multitude of cellular processes, from growth and development to stress responses.[12][13]

Irreversible Inhibition through Covalent Binding: Ophiobolin A has been shown to be a potent and irreversible inhibitor of calmodulin.[8][9] It achieves this by forming covalent adducts with specific lysine residues on the calmodulin protein, with Lys-75 identified as the primary site of inhibition.[3] This binding is significantly enhanced in the presence of calcium, suggesting that the toxin preferentially targets the activated form of calmodulin.[8] Given the structural similarities, it is highly probable that this compound employs a similar mechanism to disrupt calmodulin-mediated signaling pathways. The inhibition of calmodulin would have profound and widespread consequences for the cell, effectively crippling its ability to respond to environmental cues and maintain homeostasis.

The Downstream Cascade: From Membrane Disruption to Programmed Cell Death

The initial insults of membrane destabilization and calmodulin inhibition by this compound likely trigger a cascade of downstream events that culminate in programmed cell death (PCD), a controlled and genetically regulated process of cellular suicide.[14][15][16][17]

Disruption of Ion Homeostasis and Membrane Potential: The formation of toxin-lipid adducts and the potential direct or indirect effects on ion channels (many of which are regulated by calmodulin) would lead to a rapid influx of ions, particularly Ca2+, and a depolarization of the mitochondrial membrane potential.[18][19][20] This loss of electrochemical gradients is a critical stress signal that can initiate PCD pathways.

Oxidative Stress and Lipid Peroxidation: The disruption of membrane integrity and mitochondrial function inevitably leads to the generation of reactive oxygen species (ROS).[21] This surge in ROS can cause widespread damage to cellular components through lipid peroxidation, further compromising membrane function and amplifying the cell death signals.[22]

The interplay of these events—membrane leakage, calmodulin inhibition, ion imbalance, and oxidative stress—creates a fatal spiral that drives the cell towards programmed cell death, facilitating the progression of the fungal infection.

Visualizing the Mode of Action

To provide a clearer understanding of the proposed mechanisms, the following diagrams illustrate the key molecular interactions and the subsequent cellular responses.

Prehelminthosporol_Mode_of_Action cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects This compound This compound PE Phosphatidylethanolamine (PE) This compound->PE Covalent Modification Calmodulin Calmodulin (CaM) This compound->Calmodulin Covalent Binding PE_Adduct This compound-PE Adduct PE->PE_Adduct Membrane_Disruption Membrane Destabilization (Ion Leakage) PCD Programmed Cell Death (PCD) Membrane_Disruption->PCD ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Membrane_Disruption->ROS PE_Adduct->Membrane_Disruption Inhibited_CaM Inhibited Calmodulin Calmodulin->Inhibited_CaM CaM_Targets Downstream CaM Targets (Kinases, Channels, etc.) Inhibited_CaM->CaM_Targets Inhibition Signaling_Disruption Disrupted Ca²⁺ Signaling CaM_Targets->Signaling_Disruption Signaling_Disruption->PCD ROS->PCD

Figure 1: Proposed dual-pronged mode of action of this compound at the cellular level.

Experimental Protocols for Elucidating the Mode of Action

To investigate and validate the proposed mechanisms of this compound's phytotoxicity, a series of established experimental protocols can be employed.

Membrane Damage Assessment: The Electrolyte Leakage Assay

This assay provides a quantitative measure of plasma membrane integrity by measuring the leakage of ions from treated plant tissues.

Protocol:

  • Plant Material Preparation: Excise leaf discs of a uniform size from healthy, well-watered plants.

  • Washing: Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes from damaged cells at the cut edges.

  • Toxin Treatment: Incubate the leaf discs in a solution of this compound at various concentrations. A control group should be incubated in the solvent used to dissolve the toxin.

  • Initial Conductivity Measurement: After the incubation period, measure the electrical conductivity of the surrounding solution using a conductivity meter. This represents the electrolytes that have leaked from the damaged cells.[23][24]

  • Total Conductivity Measurement: To determine the total electrolyte content, boil or autoclave the leaf discs in the solution to cause complete cell lysis.

  • Final Conductivity Measurement: After cooling to room temperature, measure the electrical conductivity of the solution again.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity.

Electrolyte_Leakage_Assay_Workflow start Start: Prepare Leaf Discs wash Wash with Deionized Water start->wash treat Incubate with this compound (and control) wash->treat measure1 Measure Initial Conductivity (C1) treat->measure1 boil Boil/Autoclave to Lyse Cells measure1->boil measure2 Measure Final Conductivity (C2) boil->measure2 calculate Calculate % Leakage = (C1/C2) * 100 measure2->calculate end End: Quantify Membrane Damage calculate->end

Figure 2: Workflow for the electrolyte leakage assay to quantify membrane damage.

Assessment of Oxidative Stress: Lipid Peroxidation Assay

This assay quantifies the extent of oxidative damage to lipids by measuring the levels of malondialdehyde (MDA), a major product of lipid peroxidation.[22][25][26]

Protocol:

  • Sample Preparation: Homogenize plant tissue treated with this compound (and control tissue) in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): Add a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA) to the homogenate.

  • Incubation: Heat the mixture in a boiling water bath to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Centrifugation: Centrifuge the samples to pellet any precipitates.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient.

Investigation of Calmodulin Inhibition: In Vitro Assay

This assay determines the inhibitory effect of this compound on calmodulin activity by measuring its ability to activate a downstream enzyme, such as cyclic nucleotide phosphodiesterase (PDE).[8][9]

Protocol:

  • Assay Components: Prepare a reaction mixture containing purified calmodulin, PDE, the substrate (e.g., cAMP), and a buffer containing calcium.

  • Pre-incubation with Toxin: Pre-incubate calmodulin with varying concentrations of this compound.

  • Initiation of Reaction: Add the calmodulin-toxin mixture to the PDE reaction.

  • Measurement of PDE Activity: Determine the activity of PDE by measuring the rate of substrate conversion (e.g., by quantifying the amount of AMP produced from cAMP).

  • Analysis: Compare the PDE activity in the presence of this compound to the control (no toxin) to determine the extent of calmodulin inhibition.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinities and inhibitory concentrations are not yet widely available, the following table provides representative data for the closely related Ophiobolin A, which can serve as a benchmark for future studies on this compound.

ParameterValueOrganism/SystemReference
Ophiobolin A IC50 for Calmodulin Inhibition ~10 µMBovine Brain[9]
Ophiobolin A Cytotoxicity (LC50) 2.2 µMHuman Umbilical Vein Endothelial Cells (HUVEC)[6]

Conclusion and Future Directions

The mode of action of this compound at the cellular level appears to be a sophisticated and multifaceted process, likely involving a dual attack on the plasma membrane via covalent modification of phosphatidylethanolamine and the disruption of critical intracellular signaling through the inhibition of calmodulin. This combined assault leads to a rapid loss of cellular integrity, ion homeostasis, and ultimately, programmed cell death.

For researchers and drug development professionals, understanding these mechanisms is paramount. For plant pathologists, it provides a clearer picture of the molecular basis of Bipolaris sorokiniana virulence, which can inform the development of resistant crop varieties. For those in drug discovery, the unique molecular targets of sesterterpenoid toxins like this compound could inspire the development of novel herbicides or even therapeutic agents, given the conservation of targets like calmodulin across kingdoms.

Future research should focus on definitively confirming the direct molecular targets of this compound through binding studies and structural biology. Elucidating the precise downstream signaling pathways activated by this toxin in various plant species will also be crucial for a complete understanding of its phytotoxic effects. The experimental protocols outlined in this guide provide a robust framework for these future investigations, which will undoubtedly shed further light on the intricate chemical warfare that unfolds at the cellular level between plants and their fungal pathogens.

References

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A Spectroscopic Guide to Prehelminthosporol: Unveiling the Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporol, a sesquiterpenoid natural product, is a significant secondary metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana. As a member of the seco-sativene class of sesquiterpenoids, its unique bicyclo[3.2.1]octane core structure and biological activities have garnered considerable interest in the scientific community. Understanding the precise molecular architecture of this compound is fundamental to elucidating its biosynthetic pathways, mechanism of action, and potential applications in drug discovery and development. Spectroscopic analysis provides the definitive toolkit for this structural elucidation, offering a detailed fingerprint of the molecule's atomic composition and connectivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from authoritative sources and providing insights into the interpretation of these spectra, this document serves as a valuable resource for researchers working with this compound and related natural products.

Chemical Structure of this compound

This compound possesses the molecular formula C₁₅H₂₂O₂ , corresponding to a molecular weight of 234.34 g/mol . A critical feature of its structure is the presence of a hemiacetal, which gives rise to two epimers that can exist in equilibrium. This stereochemical complexity is important to consider when interpreting spectroscopic data, particularly NMR spectra, where the presence of epimers can lead to the observation of two sets of signals for nearby atoms.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) analysis of this compound is consistent with its molecular formula, C₁₅H₂₂O₂. In positive ion mode, a protonated molecule [M+H]⁺ would be expected, while in negative ion mode, a deprotonated molecule [M-H]⁻ could be observed.

Key Mass Spectrometry Data for this compound Analogs:

Ion TypeObserved m/zTechniqueInterpretation
[M+H]⁺253.1804HRESIMSProtonated molecule of a related dihydroxy analog (Bipolarisorokin B)[1]
[M+Na]⁺275.1617HRESIMSSodium adduct of a related dihydroxy analog (Bipolarisorokin B)[1]
Selected Ion219LC-MSLikely a fragment ion of this compound, possibly representing the loss of a methyl group and a water molecule, or [M-H-H₂O]⁻.[2]

The fragmentation pattern of seco-sativene sesquiterpenoids in tandem mass spectrometry (MS/MS) often involves characteristic neutral losses, such as water (H₂O), and rearrangements like the McLafferty rearrangement.[3] These fragmentation pathways provide valuable clues for the structural identification of this class of compounds.[3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution is typically employed, starting with a high percentage of water (often with a small amount of formic acid to aid ionization) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol).

  • Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole) where their mass-to-charge ratios (m/z) are measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic spectrum that reveals the presence of specific functional groups. The IR spectrum of this compound and its analogs is distinguished by absorptions corresponding to hydroxyl and carbonyl functionalities, as well as carbon-carbon double and single bonds.

Characteristic IR Absorption Bands for this compound and Analogs:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3360O-H stretch (broad)Hydroxyl (-OH)Confirms the presence of the alcohol/hemiacetal group.[1]
~2947, 2833C-H stretchAlkane (sp³ C-H)Indicates the saturated hydrocarbon backbone of the molecule.[1]
~1651C=O stretchAldehyde/KetoneSuggests the presence of a carbonyl group, which in this compound is part of the hemiacetal.[1]
~1454C-H bendAlkane (CH₂, CH₃)Further confirms the aliphatic nature of the structure.[1]
~1114, 1031C-O stretchAlcohol/EtherConsistent with the hydroxyl and ether linkages in the hemiacetal ring.[1]

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for a molecule with a hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the purified, solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is directed through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the interferogram to generate the infrared spectrum. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential, and 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the molecular puzzle.

Due to the existence of epimers at the hemiacetal carbon, the NMR spectra of this compound can be complex, often showing two sets of signals for protons and carbons near the stereocenter. The data presented here are based on the analysis of closely related seco-sativene sesquiterpenoids isolated from Bipolaris species.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key features for a this compound-type structure include signals for methyl groups (singlets and doublets), methylene protons (often complex multiplets due to diastereotopicity), methine protons, and the characteristic signal for the hemiacetal proton.

Representative ¹H NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in CD₃OD:

Positionδ (ppm)MultiplicityJ (Hz)
25.34s
52.59m
1.83m
1.55m
72.39m
85.61s
102.50m
112.07m
12α1.90m
12β1.63m
131.05d6.9
140.99s
151.70s

Data adapted from Phan et al., 2019.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of a this compound-type molecule will show signals in the aliphatic region for methyl, methylene, and methine carbons, as well as downfield signals for olefinic carbons and the hemiacetal carbon.

Representative ¹³C NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in CD₃OD:

Positionδ (ppm)Carbon Type
1148.6C
2102.3CH
3160.2C
444.8C
549.9CH
636.3CH₂
740.5CH
8125.1CH
9142.1C
1050.1CH
1135.7CH
1231.9CH₂
1321.3CH₃
1416.0CH₃
1511.7CH₃

Data adapted from Phan et al., 2019.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.

  • 2D NMR Experiments: A series of 2D NMR experiments are conducted to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques. The workflow below illustrates the logical progression from initial characterization to the final confirmed structure.

Spectroscopic_Workflow Start Purified this compound Sample MS Mass Spectrometry (MS) - Determine Molecular Formula (C₁₅H₂₂O₂) - Analyze Fragmentation Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (-OH, C=O) Start->IR NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Start->NMR Elucidation Integrated Structure Elucidation MS->Elucidation IR->Elucidation NMR_Sub Establish C-H Framework & Proton-Proton Connectivity NMR->NMR_Sub NMR_Sub->Elucidation Structure Confirmed Structure of This compound Elucidation->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed molecular portrait essential for its study and potential exploitation. Mass spectrometry confirms its elemental composition and offers clues to its structure through fragmentation. Infrared spectroscopy rapidly identifies key functional groups, namely the hydroxyl and carbonyl moieties of the hemiacetal. Finally, a full suite of NMR experiments provides the unambiguous atom-by-atom connectivity and stereochemical information required to define its complex three-dimensional architecture. The data and protocols presented in this guide offer a foundational resource for researchers, enabling confident identification and further investigation of this biologically active fungal metabolite.

References

  • Phan, C.-S., Li, H., Kessler, S., Solomon, P. S., Piggott, A. M., & Chooi, Y.-H. (2019). Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. Beilstein Journal of Organic Chemistry, 15, 2020–2028. [Link]
  • He, J., Yang, M.-S., Cai, X.-Y., He, Y.-Y., Lu, M.-Y., Liu, S., ... & Feng, T. (2020). Sesquiterpenoids and Xanthones from the Kiwifruit-Associated Fungus Bipolaris sp. and Their Anti-Pathogenic Microorganism Activity. Molecules, 25(15), 3488. [Link]
  • Carlson, H., Nilsson, P., Jansson, H.-B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid chromatography/mass spectrometry. Journal of Microbiological Methods, 13(3), 259-269. [Link]
  • Pena-Rodriguez, L. M., & Chilton, W. S. (1988). Phytotoxins from Bipolaris species.
  • Li, H., Jin, M., Wang, Y., Zhang, L., Ali, M., Zhang, Q., ... & Zhang, A. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry, 10, 838703. [Link]

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Introduction: Unveiling a Key Mediator of Fungal-Plant Warfare

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ecological Role of Prehelminthosporol

In the intricate chemical warfare between pathogenic fungi and their plant hosts, secondary metabolites often serve as the primary weapons. Among these, this compound stands out as a potent sesquiterpenoid phytotoxin. Produced predominantly by the ascomycete fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a notorious pathogen of cereals and grasses, this molecule is a critical factor in the development of diseases such as spot blotch, seedling blight, common root rot, and crown rot.[1] Its significance lies not only in its direct toxicity to plant cells but also in its strategic deployment during the earliest and most vulnerable stages of fungal infection. This guide provides a comprehensive examination of the biosynthesis, multifaceted ecological roles, and key methodologies for the investigation of this compound, offering researchers and drug development professionals a foundational understanding of this important virulence factor.

Section 1: Biosynthesis and Chemical Properties

This compound (C₁₅H₂₂O₂) is a bicyclic sesquiterpene alcohol that plays a central role in the virulence of its producer.[2] Understanding its origin and how it is released into the environment is fundamental to appreciating its ecological function.

Biosynthetic Pathway: A Terpenoid Origin

While the specific biosynthetic gene cluster (BGC) for this compound has not been fully elucidated, its sesquiterpenoid structure points to a well-established pathway in fungi. The synthesis begins with the assembly of farnesyl pyrophosphate (FPP) from primary metabolism. A dedicated terpene synthase, an enzyme unique to secondary metabolism, then catalyzes the complex cyclization of FPP to form the core sesquiterpene scaffold. Subsequent enzymatic modifications, likely by cytochrome P450 monooxygenases and other tailoring enzymes encoded within the BGC, would then yield the final this compound molecule.[3][4] The clustering of these genes allows for coordinated regulation and efficient production of the toxin.[5][6]

G cluster_0 Primary Metabolism cluster_1 This compound BGC Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl-CoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP TS Terpene Synthase FPP->TS Scaffold Sesquiterpene Scaffold TS->Scaffold P450s P450 Monooxygenases & Other Tailoring Enzymes This compound This compound P450s->this compound Scaffold->P450s

Hypothesized biosynthetic pathway for this compound.
Production and Release Dynamics

The production and release of this compound are strategically timed to maximize its impact during host colonization. The toxin is pre-packaged in ungerminated spores at concentrations of approximately 4.8 pg per spore.[7][8] Crucially, it is released immediately upon contact with water, preceding spore germination.[7][8] This initial release creates a toxic microenvironment on the host surface, representing the first wave of the fungal assault.

As the fungus grows, hyphae continue to produce and secrete the toxin. Production in liquid culture increases over time, reaching a maximum concentration after approximately 12 days, while the intracellular concentration in the hyphae peaks around day 14.[7][8] This sustained release ensures that the toxin is available to aid in tissue penetration and colonization throughout the infection process.

Time Point This compound Concentration in Spores Concentration in Liquid Medium (Initial) Peak Concentration in Liquid Medium Peak Concentration in Hyphae Reference
Ungerminated4.8 pg/spore280 ng/mL (at t=0)~Day 122.5 µg/mg hyphae (at Day 14)[7][8]
5 hours-488 ng/mL--[8]
24-48 hours-~80 ng/mL--[8]

Table 1: Summary of this compound production and release by Bipolaris sorokiniana in culture.

Section 2: The Primary Ecological Role: A Virulence Factor in Phytopathogenesis

The foremost ecological role of this compound is as a potent, non-host-specific phytotoxin that facilitates plant infection. Its effectiveness is rooted in its direct action on plant cells and its strategic localization at the fungus-plant interface.

Mechanism of Action on Host Plants

This compound's primary mode of action is the disruption of plant cell membrane integrity.[1] The concentration of toxin released from spores is sufficient to achieve a localized dose of 0.1–0.3 µg/µl in barley cells, a level known to induce cell death and visible necrosis.[7][8] This membrane disruption leads to electrolyte leakage, loss of cellular homeostasis, and ultimately, cell death, which releases nutrients for the necrotrophic fungus.[1]

Furthermore, there is evidence to suggest that this compound may aid in breaking down the plant's first physical barrier, the waxy cuticle, potentially through the activation or synergy with esterase enzymes.[1]

Strategic Role in the Infection Process

The fungus employs a sophisticated strategy for toxin delivery. Light and electron microscopy have revealed that the hyphae of B. sorokiniana adhere to leaf surfaces via an extensive extracellular matrix (ECM).[1][9] Immunolocalization studies have shown that this compound is concentrated in high amounts within this ECM.[1][9] This positions the ECM as a reservoir or "sink" for the toxin, focusing its effects directly at the point of contact with the host epidermis and preventing its diffusion away from the target site.

The critical role of this compound as a virulence factor is underscored by studies correlating its production with pathogenicity. Isolates of B. sorokiniana that produce higher levels of the toxin exhibit greater virulence on barley roots, confirming that the toxin is a key determinant of the fungus's disease-causing ability.[10][11][12]

Interaction with Plant Defense Signaling

While the precise host targets are still under investigation, phytotoxins like this compound are known to manipulate plant defense signaling. Upon recognition of a pathogen, plants typically activate complex signaling cascades, often involving hormones like jasmonic acid (JA) and salicylic acid (SA), to mount a defense.[13] Fungal effectors and toxins often function to suppress or misdirect these responses. This compound likely interferes with these pathways, suppressing the plant's ability to recognize the threat and activate appropriate defenses, thereby creating a window of opportunity for successful colonization.[14][15]

G cluster_0 B. sorokiniana cluster_1 Plant Cell Fungus Fungal Spore/Hyphae PHL This compound Fungus->PHL releases Membrane Plasma Membrane PHL->Membrane disrupts Defense Defense Signaling (e.g., JA Pathway) PHL->Defense suppresses Necrosis Necrosis & Nutrient Release Membrane->Necrosis leads to Response Defense Response (e.g., PR Proteins) Defense->Response

This compound's mechanism of action on a plant cell.

Section 3: Broader Ecological Interactions (Allelopathy)

Beyond its role in plant pathogenesis, this compound exhibits bioactivity against other microorganisms, suggesting a broader allelopathic function in competitive microbial environments.

  • Antifungal and Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several fungi and some gram-positive bacteria.[1] This allows B. sorokiniana to antagonize competitors in the rhizosphere and on the phylloplane, securing resources and niche space.

  • Autotoxicity : Interestingly, the toxin is also inhibitory to B. sorokiniana itself.[1] This raises critical questions about the fungus's self-protection mechanisms, such as the possibility of sequestering the toxin in a non-toxic crystalline form or employing specific efflux pumps to maintain non-toxic intracellular levels.[8]

These properties indicate that this compound is not just a tool for infecting plants but also a chemical weapon for mediating complex interactions within its microbial community.[16][17][18]

Section 4: Methodologies for Investigating this compound

A robust understanding of this compound's role requires reliable methods for its quantification and functional characterization. The following protocols are foundational for research in this area.

Protocol 1: Extraction and Quantification of this compound

Causality: This protocol is designed to accurately measure the amount of this compound produced by the fungus, both that which is retained in the mycelia and that which is secreted into the growth medium. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) provides high sensitivity and specificity for quantification.

Methodology:

  • Culturing : Grow B. sorokiniana on a rotary shaker in a defined liquid medium for a set period (e.g., 8-15 days).[8][19]

  • Separation : Separate the mycelium from the culture filtrate using Büchner funnel filtration. Dry the mycelium to a constant weight.

  • Extraction (Filtrate) : Acidify the culture filtrate to pH 3.0 and extract three times with an equal volume of dichloromethane or ethyl acetate.

  • Extraction (Mycelium) : Homogenize the dried mycelium and perform a solid-liquid extraction using a suitable solvent like acetone or methanol.

  • Purification : Evaporate the solvent from the pooled extracts. For GC analysis, the crude extract often requires cleanup. Pass the extract through a Solid Phase Extraction (SPE) C18 cartridge to remove polar impurities.[11][19]

  • Derivatization : For GC analysis, the hydroxyl groups of this compound must be derivatized. Evaporate the purified extract to dryness and add a silylating agent (e.g., BSTFA with 1% TMCS) and an internal standard. Heat at 60°C for 30 minutes.[10][19]

  • Analysis : Inject the derivatized sample into a GC-MS system. Quantify by comparing the peak area of the this compound derivative to that of the internal standard against a calibration curve.[10][11]

Workflow for this compound extraction and quantification.
Protocol 2: Phytotoxicity Bioassay (Red Beetroot Assay)

Causality: This assay provides a rapid and quantitative measure of membrane-disrupting activity. The integrity of beetroot cell vacuoles is compromised by the toxin, causing the release of the red pigment betacyanin, the amount of which can be measured spectrophotometrically.[8]

Methodology:

  • Sample Preparation : Dissolve a known amount of purified this compound or a fungal extract in a small volume of methanol.

  • Assay Setup : Add the sample to a buffered solution (e.g., 2.5 mL) in a glass vial and sonicate for 5 minutes to ensure dispersion.[8]

  • Beetroot Discs : Prepare fresh, uniform discs from a red beetroot using a cork borer and wash them thoroughly with distilled water to remove pigments from damaged surface cells.

  • Incubation : Add a set number of beetroot discs to each vial. Incubate on a shaker at 30°C for 1 hour.[8]

  • Measurement : Remove the discs and measure the absorbance of the surrounding solution at 535 nm. A control with only methanol should be included.

  • Interpretation : Higher absorbance values correlate with greater betacyanin leakage and thus higher membrane-disrupting activity.

Protocol 3: Seed Germination and Root Growth Inhibition Assay

Causality: This assay directly tests the phytotoxic effect of this compound on a whole-plant system at its earliest life stage, providing ecologically relevant data on its potential to cause seedling blight and root rot.[20][21]

Methodology:

  • Seed Sterilization : Surface-sterilize seeds of a susceptible plant (e.g., barley, wheat) with a brief wash in 1% sodium hypochlorite, followed by several rinses with sterile distilled water.

  • Treatment Preparation : Prepare a series of dilutions of purified this compound in a sterile buffer or water. Include a solvent control.

  • Assay Setup : Place a set number of seeds (e.g., 25) on sterile filter paper in a petri dish. Moisten the paper with a specific volume of one of the treatment solutions.

  • Incubation : Seal the petri dishes with parafilm and incubate in the dark at a controlled temperature (e.g., 25°C) for 5-7 days.[22]

  • Data Collection : After the incubation period, count the number of germinated seeds. Measure the length of the primary root and shoot for each seedling.

  • Analysis : Calculate the germination percentage and the average root and shoot length for each treatment. Compare the results to the control to determine the inhibitory concentration.

Conclusion and Future Directions

This compound is a quintessential example of a fungal secondary metabolite evolved for both pathogenesis and ecological competition. Its role as a virulence factor for Bipolaris sorokiniana is well-established, acting as a frontline weapon that disrupts host cell membranes and facilitates infection.[1][7] Concurrently, its allelopathic properties highlight a broader function in shaping microbial community structures.[1]

For researchers and drug development professionals, several avenues of inquiry remain compelling:

  • Genetic Elucidation : Identifying and characterizing the complete this compound biosynthetic gene cluster will enable targeted genetic manipulation to confirm gene function and potentially engineer strains with altered toxin production.

  • Host Target Identification : Pinpointing the specific molecular targets of this compound within the plant cell will provide deeper insights into its mechanism of action and could reveal new targets for fungicides or resistance breeding.

  • Biotechnological Applications : The potent phytotoxicity of this compound could be explored for the development of bio-herbicides, provided that issues of specificity and environmental persistence can be addressed.

By continuing to investigate the chemical ecology of this potent molecule, we can enhance our understanding of plant disease, uncover novel biochemical interactions, and potentially harness its power for agricultural innovation.

References

  • Nilsson, P., Åkesson, H., Jansson, H. B., & Odham, G. (1993). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology, 102(2), 91-98. [Link]
  • Nilsson, P., et al. (1993). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth.
  • Jansson, H. B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Åkesson, H., et al. (1996). Extracellular Matrix, Esterase and the Phytotoxin this compound in Infection of Barley Leaves by Bipolaris sorokiniana.
  • Galkina, K., & Kochetov, A. (2021).
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. [Link]
  • Becerril-Espinosa, A., et al. (2023). Uncovering the diversity and distribution of biosynthetic gene clusters of prochlorosins and other putative RiPPs in marine Synechococcus strains. Frontiers in Microbiology. [Link]
  • Liu, C., et al. (2021). Systematic mining of fungal chimeric terpene synthases using an efficient precursor-providing yeast chassis.
  • Shang, Z., et al. (2022).
  • Becarelli, S., et al. (2022).
  • Tighiouart, B., et al. (2023). Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters. MDPI. [Link]
  • de Oliveira, J. F. S., et al. (2024). Fungi Associated with Other Organisms: Diversity, Interactions and Ecological Importance.
  • Nsiama, T. K., et al. (2019). Genomics-driven discovery of a biosynthetic gene cluster required for the synthesis of BII-Rafflesfungin from the fungus Phoma sp. F3723. BMC Genomics. [Link]
  • Ergin, N., & Gul, M. K. (2021). The Effects of Fungicidal Seed Treatments on Seed Germination, Mean Germination Time and Seedling Growth in Safflower (Carthamus tinctorius L.). DergiPark. [Link]
  • Chen, X., et al. (2024). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products. Frontiers in Marine Science. [Link]
  • Zhang, T., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
  • Singh, R., et al. (2022). A Candidate Gene Cluster for the Bioactive Natural Product Gyrophoric Acid in Lichen-Forming Fungi. mSystems. [Link]
  • Tovar-Herrera, O. E., et al. (2021). Polymicrobial interactions involving fungi and their importance for the environment and in human disease. Folia Microbiologica. [Link]
  • Xiang, L., et al. (2021).
  • Li, Y., et al. (2019). Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63. Applied and Environmental Microbiology. [Link]
  • Ansari, F., & Cavalier, D. (2020). Let's Get Physical: Bacterial-Fungal Interactions and Their Consequences in Agriculture and Health. Journal of Fungi. [Link]
  • Chettri, R., et al. (2023). Positive interactions between mycorrhizal fungi and bacteria are widespread and benefit plant growth.
  • Dresch, D. M., et al. (2014). Effect of Pre-treatments on Seed Germination and Seedling Growth in Psidium guineense Swartz. Agrociencia Uruguay. [Link]
  • Rouphael, Y., et al. (2022). Seed Treatments with Microorganisms Can Have a Biostimulant Effect by Influencing Germination and Seedling Growth of Crops. Agronomy. [Link]
  • Jamil, F., et al. (2023). Uncovering the Mechanisms: The Role of Biotrophic Fungi in Activating or Suppressing Plant Defense Responses. MDPI. [Link]
  • Zhang, Y., et al. (2022). Action Mechanisms of Effectors in Plant-Pathogen Interaction. International Journal of Molecular Sciences. [Link]

Sources

Preliminary Screening of Prehelminthosporol's Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer a strategic and logical approach to unveiling the therapeutic potential of this natural compound. The experimental design emphasizes self-validating systems and is grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to this compound: A Compound of Interest

This compound is a naturally occurring sesquiterpenoid known primarily for its phytotoxic effects, where it disrupts plant cell membranes.[2] However, the diverse biological activities exhibited by other sesquiterpenoids warrant a broader investigation into its pharmacological potential. Preliminary studies have suggested that this compound and its analogs may possess cytotoxic and antimicrobial properties.[2] This guide outlines a tiered screening cascade to systematically evaluate its bioactivity, focusing on cytotoxicity, antimicrobial efficacy, and potential anti-inflammatory and antioxidant effects. Understanding these foundational activities is a critical first step in the journey of natural product drug discovery.

Section 1: Foundational Cytotoxicity Assessment

A fundamental initial step in evaluating any compound with therapeutic potential is to determine its cytotoxic profile. This not only identifies potential anticancer applications but also establishes a therapeutic window for other bioactivities. The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on relevant human cancer cell lines (e.g., A549 lung carcinoma, SK-OV-3 ovarian cancer, and a non-cancerous control cell line like HEK293).

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[5]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Interpretation:

The results should be expressed as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of this compound that causes 50% inhibition of cell growth, should be calculated.

Compound Cell Line IC₅₀ (µM) after 48h
This compoundA549Hypothetical Value
This compoundSK-OV-3Hypothetical Value
This compoundHEK293Hypothetical Value
DoxorubicinA549Hypothetical Value

A lower IC₅₀ value indicates higher cytotoxic potency.

Logical Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (A549, SK-OV-3, HEK293) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Serial Dilutions Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment MTT_Addition MTT Incubation (4h) Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading (570nm) Solubilization->Absorbance_Reading Viability_Calc Calculate % Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC₅₀ Viability_Calc->IC50_Determination

Caption: Workflow for assessing this compound's cytotoxicity.

Section 2: Antimicrobial Activity Screening

Given that this compound is a fungal metabolite, evaluating its ability to inhibit the growth of bacteria and other fungi is a logical next step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of this compound against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period.[9]

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture the selected microbial strains on appropriate agar plates overnight.

    • Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension to achieve the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range to test is 0.125 to 128 µg/mL.

    • Include a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be 100 µL.[8]

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria[6] or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

Data Presentation and Interpretation:

The MIC values for each microorganism are recorded.

Compound Microorganism MIC (µg/mL)
This compoundS. aureusHypothetical Value
This compoundE. coliHypothetical Value
This compoundC. albicansHypothetical Value
CiprofloxacinS. aureusHypothetical Value
FluconazoleC. albicansHypothetical Value

Lower MIC values indicate greater antimicrobial potency.

Section 3: Exploration of Anti-inflammatory and Antioxidant Potential

Many natural products, including sesquiterpenoids, exhibit anti-inflammatory and antioxidant properties.[10][11][12] These activities are often linked and can be screened through a series of in vitro assays.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO, a key inflammatory mediator.[13][14][15] The amount of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Incubate for 24 hours to allow for adherence.

  • Pre-treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

    • Include controls: cells only, cells with LPS only, and cells with LPS and a known inhibitor (e.g., L-NAME).

    • It is crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.[14]

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[13]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Data Presentation and Interpretation:

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Compound Concentration (µM) % NO Inhibition Cell Viability (%)
This compound10Hypothetical ValueHypothetical Value
This compound50Hypothetical ValueHypothetical Value
L-NAME100Hypothetical ValueHypothetical Value
Antioxidant Capacity: DPPH and ABTS Assays

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH and ABTS assays.

Principle:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured.[16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•⁺), which is intensely colored. Antioxidants can reduce the ABTS•⁺, causing a discoloration that is measured spectrophotometrically.[17][18]

Step-by-Step Methodology (DPPH Assay):

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Include a positive control (e.g., ascorbic acid or Trolox).

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Step-by-Step Methodology (ABTS Assay):

  • Prepare the ABTS•⁺ radical solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[17]

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

  • Add different concentrations of this compound to the diluted ABTS•⁺ solution.

  • Incubate for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.[16]

Data Presentation and Interpretation:

The results are typically expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Assay Compound IC₅₀ (µg/mL)
DPPHThis compoundHypothetical Value
ABTSThis compoundHypothetical Value
DPPHAscorbic AcidHypothetical Value
ABTSTroloxHypothetical Value

Section 4: Mechanistic Insights - Potential Signaling Pathway Modulation

Sesquiterpenoids are known to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target in inflammation and cancer.[10][11][19] A preliminary investigation into this compound's effect on this pathway can provide valuable mechanistic clues.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS (producing NO), COX-2, and various cytokines.[20][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Genes activates

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prehelminthosporol is a sesquiterpenoid natural product of significant interest due to its potent phytotoxic and antimicrobial activities. As the most abundant and active phytotoxin produced by the widespread plant pathogen Bipolaris sorokiniana, it plays a crucial role in the molecular interactions that govern plant disease.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its characterization, isolation, and mechanism of action. By consolidating structural data, physicochemical parameters, analytical methodologies, and biological functions, this document serves as a foundational resource for researchers investigating its potential in agrochemistry and drug development.

Chemical Identity and Molecular Structure

This compound is classified as a seco-sativene sesquiterpenoid, a class of C15 terpenoids characterized by a distinctive tricyclic carbon skeleton.[1] Its structure features a hemiacetal functional group, which is critical to its chemical properties and biological activity. Notably, this compound naturally occurs as a mixture of epimers at the hemiacetal carbon, a factor that must be considered during its isolation and characterization.[1]

The fundamental identifiers and structural details of this compound are summarized below.

Identifier Value Source
IUPAC Name 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³˒⁸]undecan-4-olPubChem
CAS Number 1619-13-2MedchemExpress, InvivoChem
Molecular Formula C₁₅H₂₄O₂PubChem
Molecular Weight 236.35 g/mol PubChem, MedchemExpress
Canonical SMILES CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)CPubChem
InChIKey RVFULFDTCDRKNZ-UHFFFAOYSA-NPubChem

Physicochemical Properties

The physicochemical profile of this compound dictates its behavior in biological and environmental systems. It is a hydrophobic, nonpolar molecule with limited water solubility, properties that facilitate its documented ability to disrupt cellular membranes.[1] A summary of its key physical and chemical properties is presented in the following table.

Property Value Source
Appearance White to off-white solidMedchemExpress
Water Solubility Low (0.15 µg/µL)ResearchGate[1]
Organic Solubility Soluble in DMSO, Ethanol, Diethyl EtherInvivoChem, ResearchGate[3]
Boiling Point 329.1°C at 760 mmHgInvivoChem
Density 1.06 g/cm³InvivoChem
Flash Point 130.9°CInvivoChem
Vapor Pressure 1.35 x 10⁻⁵ mmHg at 25°CInvivoChem
LogP (Octanol-Water) 2.825InvivoChem
Hydrogen Bond Donors 1InvivoChem
Hydrogen Bond Acceptors 2InvivoChem

The high LogP value underscores its lipophilic nature, which is a critical determinant of its mechanism of action. This hydrophobicity allows this compound to partition into and disrupt the lipid bilayer of plant cell membranes, leading to leakage of cellular contents and eventual cell death.[1]

Spectroscopic Analysis and Quantification

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a cornerstone for its detection and characterization.[2] Gas chromatography-mass spectrometry (GC-MS) is the preferred method for robust quantification, especially from complex biological matrices. This requires a derivatization step to increase the volatility and thermal stability of the molecule.

Experimental Protocol: Quantification by GC-MS

This protocol is adapted from methodologies developed for quantifying this compound from fungal cultures.[3][4] The causality behind this workflow is rooted in the need to isolate a non-volatile, thermally sensitive compound from a complex aqueous and mycelial matrix, derivatize it to make it amenable to gas-phase analysis, and quantify it using a sensitive mass detector.

Objective: To quantify this compound in fungal culture filtrate and mycelium.

Materials:

  • Culture filtrate and lyophilized mycelium

  • Diethyl ether

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) solution (e.g., Tetracosane)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Methodology:

  • Extraction from Culture Filtrate:

    • Acidify 100 mL of culture filtrate to pH 3.0 with HCl. The acidic condition protonates the hydroxyl group, improving extraction efficiency into a nonpolar solvent.

    • Perform liquid-liquid extraction three times with 50 mL of diethyl ether.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Extraction from Mycelium:

    • Homogenize ~100 mg of lyophilized mycelium using a mortar and pestle.

    • Extract the homogenized tissue with an appropriate solvent system (e.g., chloroform:methanol) designed to disrupt cells and solubilize lipids and sesquiterpenoids.

    • Centrifuge to pellet debris and collect the supernatant. Evaporate to dryness.

  • Sample Clean-up (SPE):

    • Re-dissolve the dried extracts in a minimal volume of methanol-water.

    • Condition a C18 SPE cartridge with methanol followed by water. C18 is a reverse-phase silica that retains hydrophobic compounds like this compound while allowing polar impurities to pass through.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts and highly polar components.

    • Elute this compound with methanol or a less polar solvent. Collect the eluate and evaporate to dryness.

  • Derivatization:

    • To the dried, cleaned extract, add a known amount of the internal standard.

    • Add 50 µL of BSTFA with 1% TMCS. This reagent quantitatively converts the reactive hydroxyl group of this compound into a nonpolar, more volatile trimethylsilyl (TMS) ether.

    • Incubate at 60°C for 30 minutes to ensure complete reaction.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a nonpolar capillary column (e.g., DB-5ms).

    • Run a temperature program that effectively separates the TMS-derivatized this compound from other components and the internal standard.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized analyte and the internal standard for maximum sensitivity and specificity.

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

GCMS_Workflow cluster_sample Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Culture Fungal Culture (Filtrate & Mycelium) Extract Liquid-Liquid or Solid-Liquid Extraction Culture->Extract SPE Solid Phase Extraction (SPE Clean-up) Extract->SPE Crude Extract Deriv TMS Derivatization (BSTFA) SPE->Deriv Purified Extract GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification vs. Internal Standard GCMS->Quant

Caption: Workflow for the quantification of this compound.

Chemical Stability and Reactivity

This compound exhibits restricted thermal stability, a critical consideration for its extraction and analysis.[1] Protocols should avoid prolonged exposure to high temperatures to prevent degradation. For long-term storage, the solid compound should be kept at -20°C, under which it is stable for up to three years.[5] In solvent, stability is maintained for 6 months at -80°C.[5]

The key reactive site is the hemiacetal hydroxyl group. This group is susceptible to:

  • Oxidation: It can be oxidized to the corresponding lactone.

  • Derivatization: As described in the GC-MS protocol, it readily reacts with silylating agents (like BSTFA) and acylating agents (like acetic anhydride) to form ethers and esters, respectively.[1][3] The formation of this compound acetate has been used in biological activity studies.

Its amphiphilic character, arising from a largely hydrophobic carbon skeleton and a polar hydroxyl group, is central to its bioactivity. This allows it to interact favorably with the lipid-water interface of cell membranes, leading to membrane disruption.[1]

Occurrence, Isolation, and Biosynthesis

Natural Occurrence: this compound is the major phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a pathogen responsible for spot blotch, root rot, and blight in cereal crops.[1][2] It is also produced by other related Bipolaris and Drechslera species.[4] The toxin is synthesized during hyphal growth and is also stored in conidia, from which it is released during germination to facilitate host tissue invasion.[1] Production levels in B. sorokiniana range from 1.2 to 2.1 µg per mg of fungal dry weight.[1]

Biosynthesis: As a sesquiterpenoid, this compound is derived from the isoprenoid pathway via the cyclization of farnesyl pyrophosphate. It is a derivative of the sativene sesquiterpenoid family and serves as a biosynthetic precursor to other toxins, such as sorokinianin.

Experimental Protocol: Isolation and Purification from Fungal Culture

This protocol provides a generalized workflow for obtaining purified this compound for research purposes, based on established natural product chemistry techniques.[1][3]

Objective: To isolate and purify this compound from a liquid culture of Bipolaris sorokiniana.

Methodology:

  • Fungal Cultivation: Grow B. sorokiniana in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., stationary culture, 20-25°C for 10-15 days).

  • Extraction: Separate the mycelium from the culture filtrate by filtration. Extract the filtrate three times with an equal volume of diethyl ether. The mycelium can be extracted separately after lyophilization and homogenization.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Purification (Flash Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column packed for flash chromatography. The choice of silica gel as the stationary phase is based on its effectiveness in separating moderately polar compounds.

    • Elute the column with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate). The gradient separates compounds based on their polarity; the nonpolar this compound will elute before more polar metabolites.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification (Preparative HPLC):

    • Pool the enriched fractions from flash chromatography and concentrate them.

    • Inject the concentrated sample onto a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water). Reverse-phase HPLC separates compounds based on hydrophobicity, providing a high-resolution polishing step that is orthogonal to the normal-phase silica separation.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Verification: Confirm the purity and identity of the final compound using analytical HPLC and spectroscopic methods (LC-MS, NMR).

Isolation_Workflow Culture B. sorokiniana Liquid Culture Filter Filtration Culture->Filter Filtrate Culture Filtrate Filter->Filtrate Mycelium Mycelium Filter->Mycelium LLE Liquid-Liquid Extraction (Diethyl Ether) Filtrate->LLE Crude Crude Extract LLE->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash Enriched Enriched Fractions Flash->Enriched HPLC Preparative HPLC (C18 Column) Enriched->HPLC Pure Pure this compound HPLC->Pure

Caption: Isolation and purification workflow for this compound.

Biological Activity and Mechanism of Action

This compound's significance stems from its potent biological activities, which are directly linked to its chemical structure. There is a demonstrated positive correlation between the quantity of this compound produced by an isolate of B. sorokiniana and its virulence.[4]

Phytotoxicity:

  • Mechanism: It is a non-host-specific phytotoxin. Its primary mode of action is the disruption of cell membrane integrity, causing leakage of electrolytes.[1] This is attributed to its amphiphilic nature. Additionally, it interferes with vital cellular energy production by inhibiting photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria.[1] It is also proposed to interfere with plant hormone signaling pathways.

  • Effects: Causes necrotic lesions, stunting, and chlorosis on host plants.[1] Interestingly, it exhibits hormetic effects, inhibiting wheat coleoptile growth at high concentrations (10⁻³ to 10⁻⁴ M) but promoting it at lower concentrations (10⁻⁵ M).[1]

Antimicrobial Activity:

  • This compound inhibits the growth of several gram-positive bacteria and other fungi, including its own producer, B. sorokiniana.[1] This suggests a role in ecological competition and self-regulation.

MoA_Diagram cluster_membrane Cell Membrane cluster_organelles Organelles PHL This compound (Amphiphilic Toxin) Membrane Lipid Bilayer PHL->Membrane Mito Mitochondria PHL->Mito Chloro Chloroplasts PHL->Chloro Leakage Electrolyte Leakage & Loss of Integrity Membrane->Leakage Disruption CellDeath Cell Death & Disease Symptoms (Necrosis, Chlorosis) Leakage->CellDeath ATP_Loss Inhibition of ATP Synthesis (Oxidative & Photophosphorylation) Mito->ATP_Loss Chloro->ATP_Loss ATP_Loss->CellDeath

Caption: Proposed mechanisms of phytotoxicity for this compound.

Conclusion and Future Directions

This compound is a well-characterized sesquiterpenoid phytotoxin whose physical and chemical properties are intrinsically linked to its potent biological functions. Its hydrophobicity, reactive hemiacetal group, and thermal sensitivity are key parameters that inform its extraction, analysis, and mode of action. As a primary virulence factor for B. sorokiniana, it remains a molecule of high interest in the field of plant pathology.

Future research should focus on several key areas. Firstly, the public deposition of high-resolution NMR and MS/MS spectral data would be invaluable to the scientific community. Secondly, a deeper elucidation of its specific molecular targets within the plant cell—beyond general membrane disruption—could reveal more nuanced mechanisms and potential targets for fungicides. Finally, its scaffold could be explored through synthetic chemistry to develop novel agrochemicals or antimicrobial agents, leveraging its inherent bioactivity while potentially modifying its specificity and stability.

References

  • Carlson, H., Nilsson, P., Jansson, H-B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid chromatography/mass spectrometry.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6451296, this compound. PubChem. [Link]
  • Apoga, D., Akesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. [Link]
  • Cutler, H. G., Crumley, F. G., Cox, R. H., & Sumner, D. R. (1982). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Miyazaki, S., Jiang, K., Kobayashi, M., & Nakajima, M. (2017). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Apoga, D., Akesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.

Sources

Understanding the Genetics of Prehelminthosporol Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

Prehelminthosporol is a sesquiterpenoid natural product with significant biological activity, primarily known as a phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2] This fungus is a major pathogen of cereal crops, including wheat and barley, where it causes diseases such as spot blotch and common root rot, leading to substantial yield losses.[1][3] The production of this compound is linked to the virulence of the pathogen.[4] Beyond its role in plant disease, the complex chemical structure of this compound and related sesquiterpenoids makes them objects of interest for broader pharmacological and biotechnological applications.[5][6]

This guide provides a comprehensive overview of the genetic basis for this compound biosynthesis. It is designed for researchers in natural product chemistry, fungal genetics, and drug development, offering a synthesis of current knowledge and detailing the experimental workflows required to investigate and engineer its production. We will explore the biosynthetic pathway, the genomic architecture of the responsible gene cluster, and the core molecular techniques for its characterization, from in-silico genome mining to functional validation through genetic engineering and metabolite analysis.

The this compound Biosynthetic Pathway: A Sesquiterpenoid Assembly Line

The biosynthesis of this compound, like all sesquiterpenoids, originates from the near-universal mevalonate (MVA) pathway in fungi.[7][8] This primary metabolic route provides the fundamental building blocks for a vast array of isoprenoid compounds.

The key steps are:

  • Precursor Synthesis: The MVA pathway generates the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[8]

  • Chain Elongation: A head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPS), yields the C15 linear precursor, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenes.[5][8]

  • Core Scaffold Formation: This is the defining and most critical step in the pathway. A specialized enzyme, a sesquiterpene synthase (STS) , also known as a terpene cyclase (TC), catalyzes the complex cyclization of the linear FPP into a specific carbocationic intermediate, which then undergoes a series of rearrangements to form the characteristic cyclic scaffold of the this compound family.[5][8][9] This single enzyme dictates the fundamental structure of the final product.

  • Tailoring and Decoration: Following cyclization, the hydrocarbon scaffold is modified by a suite of tailoring enzymes. These enzymes, most commonly Cytochrome P450 monooxygenases (P450s) and dehydrogenases, add functional groups (like hydroxyls and carbonyls) to the core structure, leading to the final, biologically active this compound molecule.[8][9][10][11]

This compound Biosynthesis MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Primary Metabolism Scaffold Proto-Prehelminthosporol Scaffold FPP->Scaffold Sesquiterpene Synthase (STS) (Core Enzyme) Prehel This compound Scaffold->Prehel P450s, Dehydrogenases (Tailoring Enzymes)

Caption: Generalized biosynthetic pathway for this compound.

Genomic Architecture: The Biosynthetic Gene Cluster (BGC)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically co-located on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC).[12][13][14] This clustering facilitates the co-regulation of all necessary genes. Genome mining for the this compound BGC in B. sorokiniana is the first step in its genetic characterization.

A putative this compound BGC is expected to contain:

  • A Core Gene: Encoding the sesquiterpene synthase (STS) that creates the molecular backbone.[5][9]

  • Tailoring Enzyme Genes: Genes for P450s, oxidoreductases, etc., responsible for subsequent chemical modifications.[9][11]

  • A Regulatory Gene: Often a cluster-specific transcription factor (e.g., a Zn(II)2Cys6-type) that controls the expression of the BGC.[9]

  • A Transporter Gene: Encoding a membrane protein, such as a Major Facilitator Superfamily (MFS) transporter, presumed to export the final toxin out of the fungal cell.[9]

Experimental Workflow for Genetic Characterization

Elucidating the function of a BGC requires a multi-step approach that combines computational prediction with rigorous experimental validation. The workflow below outlines the core logic and methodologies for identifying and confirming the this compound BGC.

Experimental Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Validation cluster_conclusion Conclusion WGS 1. Whole Genome Sequencing of B. sorokiniana Mining 2. Genome Mining (antiSMASH) Identify putative Terpene BGCs WGS->Mining Hypothesis 3. Formulate Hypothesis: 'BGCx produces this compound' Mining->Hypothesis Knockout 4a. Gene Knockout (e.g., STS gene via CRISPR/Cas9) Hypothesis->Knockout Heterologous 4b. Heterologous Expression (Express BGC in Aspergillus nidulans) Hypothesis->Heterologous Culture 5. Culture Strains (Wild-Type, Mutant, Heterologous Host) Knockout->Culture Heterologous->Culture Metabolite 6. Metabolite Extraction Culture->Metabolite Analysis 7. LC-MS/MS Analysis (Detect & Quantify this compound) Metabolite->Analysis Validation 8. Validate or Refute Hypothesis Analysis->Validation Validation Logic Hypothesis Hypothesis: STS gene is required for This compound production Experiment Experiment: Create STS knockout mutant (ΔSTS) Hypothesis->Experiment leads to Prediction Prediction: ΔSTS mutant will not produce this compound Experiment->Prediction leads to Result_Confirm Observed Result: No this compound in ΔSTS Prediction->Result_Confirm Result_Refute Observed Result: This compound is still produced Prediction->Result_Refute Conclusion_Confirm Conclusion: Hypothesis Supported Result_Confirm->Conclusion_Confirm Conclusion_Refute Conclusion: Hypothesis Refuted Result_Refute->Conclusion_Refute

Sources

Methodological & Application

Application Note & Protocol: High-Purity Prehelminthosporol Isolation from Fungal Cultures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Prehelminthosporol, a sesquiterpenoid phytotoxin produced by several plant pathogenic fungi, notably Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), has garnered interest for its biological activities, including phytotoxicity and potential pharmacological applications.[1][2] This document provides a comprehensive, field-proven guide for the extraction, purification, and characterization of this compound from fungal cultures. The protocols detailed herein are designed to ensure high-yield and high-purity isolation of the target compound, which is critical for accurate downstream biological and pharmacological evaluation. We will cover the entire workflow from fungal strain cultivation and crude extraction to multi-step chromatographic purification and final analytical validation.

Introduction: The Scientific Imperative for Pure this compound

This compound (C₁₅H₂₂O₂) is a hydrophobic sesquiterpene characterized by its restricted thermal stability and low water solubility.[1] It is a key virulence factor for Bipolaris sorokiniana, a fungus responsible for significant diseases in cereal crops like barley and wheat.[1][2][3] The toxin disrupts plant cell membranes, leading to leakage and cell death, which facilitates fungal infection.[2][4] Beyond its role in plant pathology, this compound and its derivatives have been investigated for other biological activities, making them interesting candidates for drug discovery programs.

The integrity of any pharmacological or toxicological study hinges on the purity of the test compound. Crude or partially purified extracts contain a complex mixture of primary and secondary metabolites, any of which could confound experimental results. Therefore, a robust and reproducible protocol for isolating this compound to a high degree of purity is not merely a procedural step but a prerequisite for generating trustworthy and authoritative scientific data. This guide explains the causality behind each step, from solvent choice to chromatographic conditions, to empower researchers to not only follow the protocol but also to adapt it based on their specific experimental context.

This compound Production: Fungal Culture

The production of this compound is intrinsically linked to the metabolism of the producing fungus. Bipolaris sorokiniana is the most well-documented producer, but other related species such as B. setariae, B. zeicola, and B. victoriae have also been shown to synthesize this compound.[5][6][7][8]

Fungal Strain and Culture Conditions

Successful extraction begins with robust fungal growth and metabolite production. The choice of culture medium and incubation parameters are critical variables that directly impact the yield of this compound.

Protocol 2.1: Liquid Culture of Bipolaris sorokiniana

  • Strain Maintenance: Maintain cultures of Bipolaris sorokiniana on Potato Dextrose Agar (PDA) plates.[9] Incubate at 25°C for 10-15 days to promote mycelial growth and sporulation.[9] Store stock cultures at 4°C.[9]

  • Inoculum Preparation: For liquid cultures, inoculate 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth (PDB) or a defined minimal medium) with mycelial plugs or a spore suspension from a mature PDA plate.[9][10]

  • Incubation: Incubate the liquid cultures for 14-21 days at 25°C with shaking at approximately 150 rpm.[9][10] Aeration is crucial for the optimal production of secondary metabolites. The production of this compound has been shown to increase with cultivation time, reaching a maximum concentration in the culture medium after about 12 days and in the hyphae after 14 days.[11][12]

Extraction: Liberating this compound from the Fungal Matrix

This compound is found within the fungal mycelia and is also secreted into the culture medium.[1] Therefore, a comprehensive extraction strategy targets both components. The hydrophobic nature of this compound dictates the use of organic solvents.

Workflow for Crude Extraction

The following diagram outlines the general workflow for obtaining a crude extract containing this compound.

G FungalCulture Fungal Liquid Culture (14-21 days) Filtration Vacuum Filtration FungalCulture->Filtration Mycelium Fungal Mycelium (Biomass) Filtration->Mycelium Filtrate Culture Filtrate (Supernatant) Filtration->Filtrate MyceliumExtraction Mycelium Extraction (Solvent Homogenization) Mycelium->MyceliumExtraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtrate->LLE CrudeExtract1 Filtrate Crude Extract LLE->CrudeExtract1 CrudeExtract2 Mycelium Crude Extract MyceliumExtraction->CrudeExtract2 Combine Combine & Evaporate CrudeExtract1->Combine CrudeExtract2->Combine FinalCrude Combined Crude Extract (Store at -20°C) Combine->FinalCrude

Caption: Workflow for this compound Crude Extraction.

Protocol 3.1: Crude Extraction from Culture Filtrate and Mycelium

  • Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.[9] Retain both the mycelium and the filtrate.

  • Filtrate Extraction (Liquid-Liquid Extraction):

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction using an equal volume of ethyl acetate.[10]

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction two more times to maximize recovery.[10]

    • Pool the ethyl acetate fractions.

  • Mycelium Extraction:

    • Lyophilize (freeze-dry) the collected mycelium to obtain a dry weight and facilitate solvent penetration.

    • Homogenize the dried mycelium using a mortar and pestle.[6]

    • Extract the homogenized mycelium with a suitable solvent system such as chloroform:methanol or ethyl acetate. A common method is to use a mixture of chloroform and methanol.[1]

    • Sonicate or stir the mixture for several hours to ensure thorough extraction.

    • Filter the mixture to separate the mycelial debris from the solvent extract.

  • Combine and Concentrate:

    • Combine the extracts from the filtrate and the mycelium.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the thermally sensitive this compound.[1][10]

    • The resulting residue is the crude extract, which can be stored at -20°C until further purification.[10]

Purification: Isolating this compound from the Crude Extract

The crude extract contains a multitude of compounds. A multi-step chromatographic approach is required to achieve high purity. This typically involves an initial fractionation by column chromatography followed by a high-resolution purification using HPLC.

Step 1: Solid-Phase Extraction (SPE) or Flash Chromatography

An initial cleanup step is essential to remove highly polar and non-polar impurities, which can interfere with subsequent purification stages. This can be achieved using Solid-Phase Extraction (SPE) or flash column chromatography over silica gel.[1][6]

Protocol 4.1: Silica Gel Column Chromatography

  • Column Preparation: Prepare a glass column packed with silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.[13] The amount of silica should be 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a solvent like dichloromethane or the initial elution solvent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.[13]

  • Elution: Elute the column with a gradient of increasing solvent polarity. A common gradient starts with hexane and gradually introduces a more polar solvent like ethyl acetate (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid). Pool the fractions that contain the compound with the target Rf value for this compound. Evaporate the solvent from the pooled fractions.

ParameterSpecificationRationale
Stationary Phase Silica Gel (60-200 mesh)Standard phase for normal-phase chromatography, effective for separating moderately polar compounds like sesquiterpenoids.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the sequential elution of compounds based on polarity, from non-polar to more polar.
Monitoring Thin Layer Chromatography (TLC)Provides a rapid and cost-effective way to track the separation and identify fractions containing the target compound.
Step 2: High-Performance Liquid Chromatography (HPLC) Purification

For obtaining highly pure this compound suitable for pharmacological studies, preparative or semi-preparative HPLC is the definitive final step.[1][10] A reversed-phase column is typically used.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification FractionPool Partially Purified Fraction (from Column Chromatography) Dissolve Dissolve in Mobile Phase (e.g., 75% Methanol) FractionPool->Dissolve Filter Syringe Filter (0.22 µm) Dissolve->Filter HPLC Preparative HPLC System (Reversed-Phase C18 Column) Filter->HPLC Detector UV/DAD Detector (Monitor at 210 nm) HPLC->Detector Collector Fraction Collector Detector->Collector CombineFractions Combine Pure Fractions Collector->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate Lyophilize Lyophilize to Powder Evaporate->Lyophilize PureCompound High-Purity this compound Lyophilize->PureCompound

Caption: HPLC Purification Workflow for this compound.

Protocol 4.2: Reversed-Phase HPLC Purification

  • Sample Preparation: Dissolve the pre-purified extract from the column chromatography step in a minimal amount of the initial HPLC mobile phase (e.g., 75% methanol in water).[10] Use ultrasonication to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[10]

  • HPLC Instrumentation: Use a preparative or semi-preparative HPLC system equipped with a C18 reversed-phase column, a UV or Diode Array Detector (DAD), and a fraction collector.[10]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient system of methanol and water is effective. A starting point could be 75% methanol in water.[10]

    • Flow Rate: Adjust based on the column dimensions (e.g., 5-10 mL/min for a semi-preparative column).

    • Detection: Monitor the elution at a wavelength of 210 nm, or perform a full scan (200-400 nm) to confirm the optimal wavelength.[10]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest that represents this compound.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the final product as a dry powder.[10]

ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 10 µm, 250 x 10 mm)Ideal for separating hydrophobic molecules like this compound from more polar contaminants.
Mobile Phase Methanol/Water or Acetonitrile/WaterCommon solvents for reversed-phase HPLC, allowing for fine-tuning of selectivity.
Detection UV at 210 nmThis compound lacks a strong chromophore, but it absorbs at lower UV wavelengths.
Purity Goal >95% (as determined by analytical HPLC)Standard purity requirement for most biological and pharmacological assays.

Analytical Characterization

The identity and purity of the final product must be confirmed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the method of choice for confirming the molecular weight of this compound (C₁₅H₂₂O₂, MW: 234.34 g/mol ). Using selected ion monitoring (SIM) at m/z 219 (corresponding to the [M-H₂O+H]⁺ ion after loss of water) provides high sensitivity and specificity.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation and confirmation, comparing the obtained spectra with published data.

  • Analytical HPLC: To determine the final purity, an analytical HPLC run on the purified sample should be performed, ideally showing a single major peak.

Conclusion

This guide provides a robust, logically structured framework for the high-purity isolation of this compound from fungal cultures. By understanding the principles behind each step—from optimizing fungal production to the selection of appropriate extraction solvents and chromatographic phases—researchers can reliably obtain the high-quality material necessary for advancing our understanding of this biologically active sesquiterpenoid. The self-validating nature of the protocol, culminating in rigorous analytical characterization, ensures the trustworthiness and reproducibility of the obtained results, which is the cornerstone of scientific integrity.

References

  • Carlson, H., Nilsson, P., Jansson, H.-B., & Odham, G. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • Jansson, H.-B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • CABI. (2021). Cochliobolus sativus (root and foot rot). CABI Compendium.
  • Apoga, D., Åkesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Apoga, D., Åkesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate.
  • Apoga, D., Åkesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Publications.
  • Nilsson, P., Jansson, H.-B., & Odham, G. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology.
  • Nilsson, P., Jansson, H.-B., & Odham, G. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. Europe PMC.
  • Zhang, H., et al. (2023). Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Microbiology.
  • Das, S., et al. (2019). Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. Journal of Pharmacognosy and Phytochemistry.
  • Oikawa, H. (2004). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth. ResearchGate.
  • Liu, X., et al. (2022). Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp. Molecules.
  • Al-Taweel, S. K., et al. (2022). Pathogenesis-Related Proteins Dynamics during Cochliobolus sativus - Barley Interaction. ACS Omega.
  • Wikipedia. (n.d.). Cochliobolus sativus.
  • Yang, X., et al. (2022). New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230. Molecules.
  • Ndhlala, A. R., et al. (2014). High performance liquid chromatography profiling of health-promoting phytochemicals and evaluation of antioxidant, anti-lipoxygenase, iron chelating and anti-glucosidase activities of wetland macrophytes. BMC Complementary and Alternative Medicine.
  • Nong, X.-H., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Molecules.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University.
  • El-Shazly, A. M., et al. (2012). Antifungal Activity of Extracts and Sesquiterpene Lactones from Magnolia grandiflora L. (Magnoliaceae). ResearchGate.
  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prehelminthosporol is a sesquiterpenoid phytotoxin produced by several plant pathogenic fungi, notably of the Bipolaris and Drechslera genera.[1][2] These fungi are responsible for significant crop diseases worldwide, leading to substantial economic losses.[3] this compound's role in plant pathogenesis and its potential as a biomarker for early disease detection necessitates a robust and reliable analytical method for its quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

The inherent chemical structure of this compound, a sesquiterpenoid with a molecular formula of C15H24O2, contains hydroxyl groups that render it polar and less volatile, making direct GC analysis challenging.[1] To overcome this, a crucial derivatization step is employed to increase its volatility and thermal stability, ensuring optimal chromatographic performance.[4][5] This protocol details a comprehensive workflow, from sample extraction to data analysis, grounded in established methodologies for fungal metabolite analysis.[6][7][8][9]

Principle of the Method

This method involves the extraction of this compound from a fungal culture or infected plant tissue, followed by a derivatization step to convert the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. The derivatized analyte is then separated from other matrix components by gas chromatography based on its boiling point and affinity for the stationary phase of the GC column. The separated compound is subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, characterized by a unique fragmentation pattern, allows for unambiguous identification and quantification of this compound.[10]

Materials and Reagents

  • Solvents: Chloroform, Methanol, Ethyl acetate (HPLC grade or higher)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): (Optional but recommended for accurate quantification) e.g., Tetracosane or a suitable stable isotope-labeled standard.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if sample cleanup is required)

  • Anhydrous Sodium Sulfate

  • Standard: Purified this compound (for calibration curve)

  • Glassware: Vials with PTFE-lined caps, pipettes, volumetric flasks

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below:

Caption: High-level workflow for this compound analysis.

Detailed Protocols

PART 1: Sample Preparation and Extraction

The choice of extraction method is critical for achieving good recovery of this compound. The following protocol is a general guideline and may require optimization based on the specific sample matrix.[6][9]

Protocol 1: Extraction from Fungal Culture (Liquid)

  • Harvesting: Centrifuge the liquid fungal culture (e.g., 50 mL) at 5000 rpm for 10 minutes to separate the mycelium from the culture filtrate.

  • Filtrate Extraction:

    • Decant the supernatant (culture filtrate) into a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction twice more with fresh ethyl acetate.

    • Pool the organic extracts.

  • Mycelium Extraction:

    • To the mycelial pellet, add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize or sonicate the mixture for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more.

    • Pool the extracts.

  • Drying and Concentration:

    • Pass the pooled organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of ethyl acetate for derivatization.

Protocol 2: Extraction from Infected Plant Tissue

  • Homogenization: Weigh approximately 1 gram of the infected plant tissue and grind it to a fine powder in liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube and add 10 mL of ethyl acetate.

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 5000 rpm for 10 minutes.

  • Collection and Concentration:

    • Carefully collect the supernatant.

    • Repeat the extraction process twice more with fresh ethyl acetate.

    • Pool the supernatants, dry over anhydrous sodium sulfate, and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

PART 2: Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of this compound for GC-MS analysis.[4][5][11] Silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective technique.[11]

Protocol 3: Trimethylsilylation (TMS) of this compound

  • Sample Aliquot: Transfer 100 µL of the reconstituted extract into a 2 mL autosampler vial.

  • Internal Standard: If using an internal standard, add the appropriate amount at this stage.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[11]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

G cluster_0 Derivatization of this compound This compound This compound (with -OH group) BSTFA BSTFA + 1% TMCS This compound->BSTFA 70°C, 30 min TMS_this compound TMS-Prehelminthosporol (Volatile & Thermally Stable) BSTFA->TMS_this compound

Caption: Derivatization of this compound using BSTFA.

PART 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

Table 1: GC-MS Instrumental Parameters

Parameter Condition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-500
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
PART 4: Data Analysis and Interpretation

Identification: The identification of the TMS-derivatized this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a standard or a reliable database like the NIST Mass Spectral Library.[12][13][14][15]

Mass Spectral Fragmentation: The electron ionization of TMS-derivatized this compound will produce a characteristic fragmentation pattern. The molecular ion ([M]+) of the TMS derivative is expected at m/z 308. Key fragment ions include:

  • m/z 293: Loss of a methyl group ([M-15]+) from a TMS group.

  • m/z 73: The characteristic trimethylsilyl ion ([(CH3)3Si]+).

The presence and relative abundance of these and other fragment ions provide a high degree of confidence in the identification.[10][16][17][18][19]

Table 2: Key Mass Fragments of TMS-Derivatized this compound

m/z Proposed Fragment Significance
308[M]+Molecular Ion
293[M-CH3]+Loss of a methyl group
73[(CH3)3Si]+Characteristic TMS fragment

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a derivatized this compound standard. The peak area of a characteristic ion (quantification ion) is plotted against the concentration. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for variations in injection volume and sample preparation.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained using this protocol, the following quality control measures are recommended:

  • Method Blank: An extraction and derivatization procedure carried out without a sample to check for contamination.

  • Spiked Sample: A known amount of this compound standard is added to a blank matrix and analyzed to determine the recovery of the method.

  • Calibration Verification: A standard from the calibration curve is run periodically to ensure the instrument's response remains stable.

  • Replicate Injections: Each sample and standard should be injected in replicate (e.g., n=3) to assess the precision of the analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the GC-MS analysis of this compound. The detailed steps for sample preparation, derivatization, and instrumental analysis, coupled with guidelines for data interpretation and quality control, offer a reliable framework for researchers in plant pathology, natural product chemistry, and drug development. The successful implementation of this method will enable accurate and sensitive detection and quantification of this important fungal metabolite.

References

  • PubChem. This compound.
  • American Chemical Society.
  • Canelas, A. B., et al. (2009). Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis. In Metabolomics. Humana Press.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Journal of Microbiological Methods, 13(3), 259-269.
  • García-Reyes, J. F., et al. (2020). A comprehensive optimization of sample preparation for GC-MS/MS-based metabolomics in U. maydis. Metabolites, 10(7), 284.
  • Madla, S., et al. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Journal of Microbial & Biochemical Technology, 4(1), 5-9.
  • Goh, Y. K., et al. (2018). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Sains Malaysiana, 47(11), 2685-2694.
  • Kallio, H., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 18(7), 8431-8461.
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Cutler, H. G., et al. (1982). This compound, a Phytotoxin from Bipolaris Sorokiniana. Journal of Agricultural and Food Chemistry, 30(4), 658-662.
  • Åkesson, H., et al. (1998). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Chemistry For Everyone. (2023, October 14).
  • Kirby, J., et al. (2013). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites.
  • Åkesson, H., et al. (1998). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Tan, Y., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(11), 2530.
  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219.
  • Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1888.
  • Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(1), 405-414.
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  • Li, Y., et al. (2022). Detailed fragmentation patterns of the main fragment ions in positive...
  • Gamlath Mohottige, C. (2021).
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Application Notes and Protocols for the Synthesis of Prehelminthosporol Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Prehelminthosporol and the Rationale for SAR Studies

This compound, a sesquiterpenoid natural product, is the immediate biosynthetic precursor to the phytotoxin helminthosporal[1]. Isolated from the plant pathogenic fungus Bipolaris sorokiniana (formerly Helminthosporium sativum), this compound itself exhibits significant phytotoxic activity, making it a molecule of interest in the development of novel herbicides and as a tool for studying plant-pathogen interactions[2][3][4]. Its complex bicyclic structure, featuring a hemiacetal, a tertiary alcohol, and multiple stereocenters, presents a compelling scaffold for chemical modification and the exploration of structure-activity relationships (SAR).

The development of new herbicidal agents is a continuous necessity in modern agriculture due to the emergence of weed resistance to existing commercial products. Natural phytotoxins, like this compound, offer novel modes of action and chemical frameworks that can be exploited to create effective and potentially more environmentally benign herbicides. A systematic SAR study allows researchers to identify the key structural features—the pharmacophore—responsible for the molecule's biological activity. By synthesizing a focused library of derivatives and evaluating their phytotoxicity, we can elucidate which functional groups are essential for activity, which can be modified to enhance potency or selectivity, and which are detrimental. This knowledge is paramount for the rational design of second-generation analogues with improved properties.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of the this compound core structure and a targeted library of its derivatives. Furthermore, it outlines a protocol for the biological evaluation of these compounds to establish a robust SAR profile.

Part 1: Synthesis of the this compound Core

The total synthesis of helminthosporal, the oxidized counterpart of this compound, was first reported by E.J. Corey and Shigeo Nozoe in 1965[5][6][7]. The synthetic route described herein is adapted from this seminal work, focusing on the generation of the hemiacetal intermediate, this compound. The overall workflow is depicted below.

cluster_0 Core Synthesis Workflow Start Starting Material (Known Intermediate from Corey Synthesis) Step1 Key Cyclization/Fragmentation Step Start->Step1 Multiple Steps Step2 Functional Group Manipulations Step1->Step2 Step3 Final Hydrolysis to this compound Step2->Step3 End This compound Core Step3->End

Caption: Overall workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of the this compound Core Scaffold

This protocol outlines the final key steps to obtain the this compound core, starting from an advanced intermediate accessible through the Corey synthesis. The crucial step involves the controlled hydrolysis of a precursor to reveal the hemiacetal functionality of this compound.

Materials:

  • Prehelminthosporal precursor (as described by Corey et al.)[5][6][7]

  • Tetrahydrofuran (THF), anhydrous

  • Dilute aqueous acid (e.g., 0.1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Dissolution of Precursor: In a clean, dry round-bottom flask, dissolve the prehelminthosporal precursor (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M.

  • Acidic Hydrolysis: To the stirred solution at room temperature, add an equal volume of dilute aqueous acid (e.g., 0.1 M HCl).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in hexane). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 2 volumes of the reaction mixture).

  • Washing: Combine the organic layers and wash with water (1 x 2 volumes) and then with brine (1 x 2 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane as the eluent to afford pure this compound.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Part 2: Synthesis of this compound Derivatives for SAR Studies

To probe the structure-activity relationship of this compound, a focused library of derivatives will be synthesized. The modifications will target the key functional groups: the tertiary alcohol, the hemiacetal, and the aldehyde. The rationale behind these modifications is to investigate the importance of hydrogen bond donors/acceptors, steric bulk, and electronic effects on phytotoxicity.

cluster_1 Derivatization Strategy Core This compound Deriv1 Esterification of Tertiary Alcohol Core->Deriv1 RCOCl, Pyridine Deriv2 Etherification of Tertiary Alcohol Core->Deriv2 NaH, R-X Deriv3 Reduction of Aldehyde Core->Deriv3 NaBH4, MeOH Deriv4 Oxidation of Aldehyde Core->Deriv4 Ag2O, NaOH

Caption: Synthetic strategies for the derivatization of this compound.

Protocol 2: Esterification of the Tertiary Alcohol

This protocol describes the synthesis of ester derivatives at the tertiary alcohol position to investigate the effect of varying the steric bulk and electronic properties of the ester group.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Anhydrous DCM

  • Saturated aqueous copper sulfate (CuSO₄)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath and add the acyl chloride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of water.

  • Workup: Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous CuSO₄ to remove pyridine, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 3: Etherification of the Tertiary Alcohol

This protocol details the synthesis of ether derivatives at the tertiary alcohol to probe the impact of replacing the hydroxyl proton with various alkyl groups.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Alkoxide Formation: To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup and Purification: Perform a standard aqueous workup and purify the crude product by silica gel column chromatography.

Protocol 4: Reduction of the Aldehyde to a Primary Alcohol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol to assess the importance of the carbonyl group for phytotoxicity.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Acetone

  • Standard workup and purification reagents

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in MeOH in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise with stirring.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of acetone.

  • Workup and Purification: Concentrate the mixture, perform a standard aqueous workup, and purify the product by silica gel column chromatography.

Part 3: Biological Evaluation and SAR Analysis

The synthesized this compound derivatives will be evaluated for their phytotoxic activity using a seed germination and seedling growth bioassay. This will allow for the determination of key SAR trends.

Protocol 5: Phytotoxicity Bioassay

This protocol is adapted for the evaluation of natural product phytotoxicity against model monocot and dicot plants.

Materials:

  • Synthesized this compound derivatives

  • This compound (as a positive control)

  • DMSO (as a solvent)

  • Seeds of Sorghum bicolor (monocot) and Cucumis sativus (dicot)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled temperature (25 ± 1 °C) and light cycle (16h light/8h dark)

  • Distilled water

  • Various concentrations of test compounds prepared in a final concentration of 1% DMSO in distilled water.

Procedure:

  • Seed Sterilization: Surface sterilize the seeds by soaking them in a 1% sodium hypochlorite solution for 10 minutes, followed by rinsing thoroughly with sterile distilled water.

  • Preparation of Test Plates: Place two layers of filter paper in each Petri dish. Add 5 mL of the test solution (or control solution) to each dish.

  • Seed Sowing: Place 10 sterilized seeds of either Sorghum bicolor or Cucumis sativus in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

  • Data Collection: After 7 days, measure the germination rate, root length, and shoot length for each seedling.

  • Data Analysis: Calculate the percent inhibition of root and shoot growth compared to the negative control (1% DMSO). Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.

Data Presentation and SAR Analysis

The results of the phytotoxicity bioassay should be tabulated to facilitate SAR analysis.

Compound IDR¹ (Ester/Ether)R² (Aldehyde/Alcohol)Sorghum bicolor IC₅₀ (µM)Cucumis sativus IC₅₀ (µM)
This compound -OH-CHOBaselineBaseline
Derivative 1a -OCOCH₃-CHO
Derivative 1b -OCOPh-CHO
Derivative 2a -OCH₃-CHO
Derivative 2b -OCH₂Ph-CHO
Derivative 3 -OH-CH₂OH

Note: The baseline phytotoxicity of this compound will be determined as the primary experimental step.

Interpretation of Results:

  • Esterification/Etherification of the Tertiary Alcohol: Compare the IC₅₀ values of derivatives 1a, 1b, 2a, and 2b with that of the parent this compound. A significant change in activity will indicate the importance of the tertiary hydroxyl group. For instance, if bulky esters or ethers decrease activity, it may suggest that a free hydroxyl group is crucial for binding to the target protein or that steric hindrance is detrimental.

  • Modification of the Aldehyde: The activity of derivative 3 will reveal the importance of the aldehyde's electrophilic character. A significant loss of activity upon reduction to the alcohol would suggest that the aldehyde is a key pharmacophoric feature.

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of this compound derivatives for SAR studies. The detailed protocols for the synthesis of the core structure and its analogues, coupled with the phytotoxicity bioassay, will enable researchers to systematically probe the structural requirements for the biological activity of this interesting natural product. The insights gained from these studies will be invaluable for the design and development of novel herbicidal agents based on the this compound scaffold.

References

  • Corey, E. J., & Nozoe, S. (1965). The total synthesis of helminthosporal. Journal of the American Chemical Society, 87(24), 5728–5733. [Link]
  • Corey, E. J., & Nozoe, S. (1963). Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 85(21), 3527-3528. [Link]
  • Journal of the Chemical Society, Chemical Communications. (1971). Total synthesis of (±)-helminthosporal. RSC Publishing. [Link]
  • de Mayo, P., Spencer, E. Y., & White, R. W. (1961). HELMINTHOSPORAL, THE TOXIN FROM HELMINTHOSPORIUM SATIVUM: I. ISOLATION AND CHARACTERIZATION. Canadian Journal of Chemistry, 39(8), 1608-1612. [Link]
  • Freitas, M. L. O., et al. (2019). Control of Invasive Plants by the Phytotoxicity Effect of Sorghum bicolor [L.] Moench. Journal of Agricultural Science, 11(10), 313. [Link]
  • Ghobadi, M., et al. (2022). Evaluation of acute phytotoxicity of raw leachate and landfill leachate using Sorghum bicolor seeds. Environmental Health Engineering and Management Journal, 9(3), 221-227. [Link]
  • American Chemical Society. (1965). The Total Synthesis of Helminthosporal.
  • Macías, F. A., et al. (2002). SAR Studies of Sesquiterpene Lactones as Orobanche Cumana Seed Germination Stimulants. Journal of Agricultural and Food Chemistry, 50(7), 1911-1917. [Link]
  • Pena-Rodriguez, L. M., & Chilton, W. S. (1988). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Abreham Yohannes Woilam, et al. (2023). PHYTOTOXICITY POTENTIAL OF PLANT EXTRACTS AGAINST ASPERGILLUS SPECIES AND AFLATOXIN CONTAMINATION IN SORGHUM (SORGHUM BICOLOR) GRAIN IN EAST HARARGHE, ETHIOPIA. Haramaya University Institutional Repository. [Link]
  • Ali, B., et al. (2022). Assessing phytotoxic impact of Melilotus indicus L. on the germination and seedling emergence of sorghum bicolor l. under various saline conditions. Pakistan Journal of Botany, 54(4), 1191-1198. [Link]
  • ChEMBL. (n.d.). Assay: Phytotoxic activity against Sorghum bicolor assessed as weight of roots at 5.0 x 10'-4 mol/l measured 15 days after seed sowing under greenhou.... EMBL-EBI. [Link]
  • Liu, D., et al. (2022). Sesquiterpenoids with Phytotoxic and Antifungal Activities from a Pathogenic Fungus Aspergillus alabamensis. Journal of Agricultural and Food Chemistry, 70(38), 12053-12062. [Link]
  • Starykh, V. V., et al. (1997). Phytotoxic activity of some sesquiterpene lactones isolated form species of Asteraceae.
  • Pinto, M. F., et al. (2022). Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action. Plants, 11(19), 2608. [Link]
  • Olsson, U., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Liljeroth, E., et al. (1994). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.

Sources

Application of Prehelminthosporol in Plant Bioassays for Phytotoxicity: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Prehelminthosporol and its Phytotoxic Potential

This compound is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). This non-host-specific toxin plays a significant role in the virulence of the fungus, which causes a variety of diseases in cereals and grasses, including spot blotch, seedling blight, and root rot. The ability of this compound to induce a range of detrimental effects in plants, such as necrosis, stunting, and chlorosis, makes it a valuable tool for researchers studying plant-pathogen interactions, screening for disease resistance, and investigating the mechanisms of phytotoxicity. This application note provides a comprehensive guide for the use of this compound in plant bioassays, detailing its mechanism of action and providing step-by-step protocols for assessing its phytotoxic effects.

Mechanism of Action: Disrupting the Foundation of the Plant Cell

The primary mode of action of this compound is the disruption of cellular membranes.[1][2] As an amphiphilic molecule, it can insert into the lipid bilayer of the plasma membrane (plasmalemma) and the vacuolar membrane (tonoplast), leading to a rapid increase in membrane permeability.[1] This disruption has several downstream consequences that contribute to its phytotoxicity:

  • Loss of Cellular Integrity: The compromised membrane integrity leads to the leakage of essential cellular contents, including ions and ATP.[3]

  • Inhibition of Key Metabolic Processes: this compound has been shown to inhibit crucial energy-producing pathways within the cell. It disrupts oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts, effectively shutting down the cell's powerhouses.[2]

  • Enzyme Inhibition: The toxin can also interfere with the activity of plasma membrane-associated enzymes, further contributing to cellular dysfunction.

This multi-faceted attack on fundamental cellular processes ultimately leads to the visible symptoms of phytotoxicity, such as necrosis and growth inhibition. The disruption of membrane integrity is a key event that likely triggers a cascade of downstream signaling events within the plant, although the specific pathways are still an active area of research. It is plausible that the cellular damage caused by this compound leads to the production of reactive oxygen species (ROS) and the release of damage-associated molecular patterns (DAMPs), which can activate plant defense signaling pathways.

G cluster_0 This compound Interaction with Plant Cell This compound This compound Plant_Cell_Membrane Plasma Membrane & Tonoplast This compound->Plant_Cell_Membrane Inserts into Lipid Bilayer Inhibition_of_Phosphorylation Inhibition of Oxidative Phosphorylation (Mitochondria) & Photophosphorylation (Chloroplasts) This compound->Inhibition_of_Phosphorylation Directly Inhibits Membrane_Disruption Increased Permeability & Leakage of Cellular Contents Plant_Cell_Membrane->Membrane_Disruption Leads to ROS_Production Reactive Oxygen Species (ROS) Production (Inferred) Membrane_Disruption->ROS_Production Likely Induces Phytotoxicity Necrosis, Stunting, Chlorosis Membrane_Disruption->Phytotoxicity Inhibition_of_Phosphorylation->Phytotoxicity ROS_Production->Phytotoxicity

Caption: Inferred mechanism of this compound-induced phytotoxicity.

Quantitative Phytotoxicity Data

The phytotoxic effects of this compound are concentration-dependent. The following table summarizes key quantitative data from published literature, providing a starting point for experimental design.

Plant SpeciesBioassayConcentrationObserved EffectReference
Wheat (Triticum aestivum)Coleoptile Growth10⁻³ M and 10⁻⁴ MInhibition of coleoptile elongationCutler et al., 1982
Wheat (Triticum aestivum)Coleoptile Growth10⁻⁵ MPromotion of coleoptile elongationCutler et al., 1982
Bean (Phaseolus vulgaris)Detached Leaf Assay10⁻² MNecrosisCutler et al., 1982
Barley (Hordeum vulgare)Root Growth≥ 30 µg/mLIncreased rate of nuclear disintegration in root cortex cellsLiljeroth et al., 1994

Experimental Protocols for Phytotoxicity Bioassays

The following protocols provide detailed, step-by-step methodologies for assessing the phytotoxicity of this compound. It is crucial to include appropriate controls (e.g., solvent-only) in all experiments to ensure the observed effects are due to the toxin itself.

Seed Germination and Seedling Growth Inhibition Assay

This assay is fundamental for evaluating the impact of this compound on early plant development.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Seeds of the target plant species (e.g., wheat, barley, lettuce, cress)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water

  • Solvent for this compound (as a control)

  • Growth chamber with controlled temperature and light conditions

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile distilled water from the stock solution. A suggested starting range, based on available data, is 10⁻⁶ M to 10⁻³ M. Also, prepare a control solution containing the same concentration of the solvent used for the stock solution.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish, ensuring the filter paper is saturated.

  • Seed Plating: Aseptically place a defined number of seeds (e.g., 20-25) on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and place them in a growth chamber. Incubation conditions will vary depending on the plant species but are typically 25°C with a 16/8 hour light/dark cycle.

  • Data Collection (after 3-7 days):

    • Germination Rate: Count the number of germinated seeds in each dish and express it as a percentage of the total number of seeds.

    • Root and Shoot Length: Carefully remove the seedlings and measure the length of the primary root and shoot for each seedling.

  • Data Analysis: Calculate the average germination rate, root length, and shoot length for each treatment. Determine the percentage of inhibition compared to the solvent control. If a dose-response is observed, an IC₅₀ value (the concentration that causes 50% inhibition) can be calculated.

G Start Start Prepare_Solutions Prepare this compound dilutions and solvent control Start->Prepare_Solutions Sterilize_Seeds Surface sterilize seeds Prepare_Solutions->Sterilize_Seeds Setup_Plates Place sterile filter paper in Petri dishes and add test solutions Sterilize_Seeds->Setup_Plates Plate_Seeds Place a defined number of seeds in each dish Setup_Plates->Plate_Seeds Incubate Incubate in a growth chamber (e.g., 25°C, 16/8h light/dark) Plate_Seeds->Incubate Collect_Data Measure germination rate, root length, and shoot length (3-7 days) Incubate->Collect_Data Analyze_Data Calculate % inhibition and IC50 values Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Seed Germination and Seedling Growth Inhibition Assay.

Detached Leaf Necrosis Assay

This assay is useful for observing the direct necrotizing effect of this compound on leaf tissue.

Materials:

  • This compound stock solution

  • Healthy, fully expanded leaves from the target plant species (e.g., bean, wheat, barley)

  • Sterile Petri dishes or multi-well plates

  • Moist sterile filter paper or agar medium (e.g., 1% water agar)

  • Micropipette

  • Sterile needle or razor blade (optional, for wound inoculation)

  • Growth chamber or incubator

Protocol:

  • Leaf Collection and Preparation: Detach healthy leaves from well-watered plants. Wash the leaves gently with sterile distilled water and pat them dry with a sterile paper towel.

  • Assay Setup: Place a piece of moist sterile filter paper or a thin layer of 1% water agar in the bottom of each Petri dish or well to maintain humidity. Place one leaf in each dish with the adaxial (upper) surface facing up.

  • Toxin Application:

    • Droplet Inoculation: Apply a small droplet (e.g., 10-20 µL) of the this compound test solution (e.g., 10⁻⁴ M to 10⁻² M) or solvent control onto the leaf surface.

    • Wound Inoculation (optional): Make a small, superficial wound on the leaf surface with a sterile needle or razor blade and apply the droplet of the test solution to the wound. This can facilitate toxin uptake.

  • Incubation: Seal the Petri dishes or plates and incubate them in a growth chamber at approximately 25°C with a light/dark cycle.

  • Data Collection (after 24-72 hours):

    • Visual Assessment: Observe the leaves for the development of necrotic lesions (brown or black dead tissue) at the site of application.

    • Lesion Measurement: Measure the diameter of the necrotic lesions.

  • Data Analysis: Compare the size and severity of the lesions caused by different concentrations of this compound to the solvent control.

G Start Start Prepare_Leaves Collect and wash healthy leaves Start->Prepare_Leaves Setup_Assay Place leaves in humidified Petri dishes Prepare_Leaves->Setup_Assay Apply_Toxin Apply droplets of this compound solutions and control to leaves Setup_Assay->Apply_Toxin Incubate Incubate at 25°C with a light/dark cycle Apply_Toxin->Incubate Assess_Necrosis Observe and measure necrotic lesions (24-72 hours) Incubate->Assess_Necrosis Analyze_Results Compare lesion size and severity Assess_Necrosis->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Detached Leaf Necrosis Assay.

Expert Insights and Experimental Considerations

  • Solvent Effects: Always include a solvent control to ensure that the solvent used to dissolve this compound does not have any phytotoxic effects at the concentrations used.

  • Dose-Response Curve: It is highly recommended to test a range of concentrations to establish a dose-response curve. This will allow for the determination of key toxicological parameters such as the No-Observed-Effect-Concentration (NOEC) and the IC₅₀.

  • Plant Species Variability: Different plant species and even different cultivars of the same species can exhibit varying sensitivities to this compound. It is important to consider this variability when designing experiments and interpreting results.

  • Environmental Conditions: Maintain consistent and optimal growth conditions (light, temperature, humidity) for the plants throughout the experiment, as environmental stress can influence a plant's response to phytotoxins.

  • Purity of this compound: The purity of the this compound sample is critical for accurate and reproducible results. Ensure the compound is of high purity and properly characterized.

Conclusion

This compound is a potent phytotoxin that serves as a valuable tool for a wide range of plant science research. By understanding its mechanism of action centered on membrane disruption and by employing standardized and well-controlled bioassays, researchers can effectively utilize this compound to investigate plant defense mechanisms, screen for resistant germplasm, and explore the fundamental processes of phytotoxicity. The protocols and insights provided in this application note offer a solid foundation for the successful application of this compound in plant bioassays.

References

  • Cutler, H. G., LeFiles, J. H., Crumley, F. G., & Cox, R. H. (1982). This compound, a phytotoxin from Drechslera sorokiniana. Journal of Agricultural and Food Chemistry, 30(4), 658–661. [Link]
  • White, G. A., & Taniguchi, E. (1972). The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany, 50(7), 1415-1420. [Link]
  • Briquet, M., Vilret, D., Goblet, P., Mesa, M., & Eloy, M. C. (1998). Plant cell membranes as biochemical targets of the phytotoxin helminthosporol. Journal of bioenergetics and biomembranes, 30(3), 285–295. [Link]
  • Liljeroth, E., Franzon, P., & Ivarson, K. (1994). Effect of the fungal pathogen Bipolaris sorokiniana toxin this compound on barley root plasma membrane vesicles.
  • Samaddar, K. R., & Scheffer, R. P. (1968). Effect of the specific toxin in Helminthosporium victoriae on host cell membranes. Plant physiology, 43(1), 21–28. [Link]
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

Sources

Application Note & Protocol: A Reliable Method for Prehelminthosporol Detection in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Prehelminthosporol Detection

This compound (PHL) is a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus), a significant pathogen of various cereal crops like barley and wheat.[1][2][3] This fungus is the causal agent of several diseases, including spot blotch, root rot, and seedling blight, which can lead to substantial economic losses in agriculture worldwide.[3] this compound, a key virulence factor, disrupts plant cell membranes, leading to leakage and cell death, thereby facilitating fungal invasion.[1][4] A positive correlation has been demonstrated between the amount of toxins produced by B. sorokiniana isolates and their virulence.[1][5]

Accurate and reliable detection of this compound in plant tissues is crucial for several research and development areas:

  • Plant Pathology: Understanding the mechanisms of host-pathogen interactions and the role of PHL in disease progression.[6][7]

  • Agronomy and Crop Science: Screening for resistant plant varieties and developing effective disease management strategies.

  • Drug Development: Investigating the potential of this compound and its derivatives as scaffolds for novel bioactive compounds.

This application note provides a detailed, validated protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. The methodologies are designed to be robust and reproducible, adhering to principles of analytical procedure validation.[8][9][10]

Chemical Properties of this compound

  • Molecular Formula: C₁₅H₂₄O₂[11]

  • Molecular Weight: 236.35 g/mol [11]

  • Class: Sesquiterpenoid

  • CAS Number: 1619-13-2[11]

Principle of the Method: HPLC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for its high sensitivity, selectivity, and applicability to a wide range of metabolites without the need for derivatization.[12][13][14] The method involves three key stages:

  • Extraction: Efficiently isolating this compound from the complex plant matrix.

  • Chromatographic Separation: Using an HPLC system to separate this compound from other co-extracted plant and fungal metabolites.

  • Mass Spectrometric Detection: Providing sensitive and highly specific detection and quantification of the target analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.

Experimental Workflow Overview

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Harvest Harvest Plant Tissue Freeze Flash Freeze (Liquid N₂) Harvest->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Extract Solvent Extraction (e.g., Ethyl Acetate) Grind->Extract Vortex Vortex & Sonicate Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (N₂ Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC Separation Filter->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantify Quantification MSMS->Quantify Validate Method Validation Quantify->Validate

Caption: High-level workflow for this compound detection.

Detailed Protocols

PART 1: Sample Preparation and Extraction

This stage is critical for obtaining accurate and reproducible results. The goal is to effectively extract PHL while minimizing the degradation and co-extraction of interfering compounds.[15][16]

Materials:

  • Liquid Nitrogen

  • Lyophilizer (Freeze-dryer)

  • Mortar and pestle or cryogenic grinder

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound analytical standard

Protocol:

  • Harvesting: Collect plant tissue samples (e.g., leaves, roots) suspected of infection. For comparative analysis, also collect tissue from healthy, uninfected plants of the same species and age.[17]

  • Quenching Metabolism: Immediately flash-freeze the collected tissue in liquid nitrogen to halt all enzymatic activity.[15] This step is crucial to preserve the metabolic profile at the time of collection.

  • Drying: Lyophilize (freeze-dry) the samples until all water is removed (typically 24-48 hours). This results in a stable sample matrix and concentrates the metabolites.[16][17]

  • Grinding: Grind the dried tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the resulting powder at -80°C until extraction.

  • Extraction: a. Weigh approximately 20-50 mg of the powdered plant tissue into a 2.0 mL microcentrifuge tube. b. Add 1.0 mL of ethyl acetate. Ethyl acetate is an effective solvent for extracting moderately polar fungal secondary metabolites.[18][19] c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Sonicate in an ultrasonic bath for 30 minutes to enhance cell disruption and extraction efficiency. e. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the plant debris. f. Carefully transfer the supernatant to a new tube. g. Repeat the extraction (steps 5b-5f) on the pellet with another 1.0 mL of ethyl acetate to maximize recovery. Combine the supernatants.

  • Drying and Reconstitution: a. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 200 µL of 50:50 (v/v) methanol:water. This solvent is compatible with the reverse-phase HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[17]

PART 2: HPLC-MS/MS Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System UPLC/UHPLC system for high resolution and speed
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Q-Trap
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage +5500 V

MRM Transitions for this compound:

To develop the MRM method, an analytical standard of this compound is infused into the mass spectrometer. The precursor ion (Q1) will correspond to the protonated molecule [M+H]⁺. This ion is then fragmented in the collision cell (Q2), and characteristic product ions are monitored in the third quadrupole (Q3).

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
This compoundm/z 237.2To be determined empiricallyTo be determined empirically
(Note: Exact m/z values and optimal collision energies must be determined experimentally using a pure standard.)
PART 3: Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by diluting the this compound analytical standard in the reconstitution solvent (50:50 methanol:water) to cover the expected concentration range in the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Quantification: Analyze the calibration standards and the plant tissue extracts under the same LC-MS/MS conditions. Plot the peak area of the quantifier MRM transition against the concentration of the standards to generate a calibration curve. Determine the concentration of this compound in the samples by interpolating their peak areas from this curve.

  • Reporting: Express the final concentration as ng of this compound per mg of dry plant tissue weight.

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the FDA or ICH.[8][9][10][20][21]

Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, other metabolites). Confirmed by comparing chromatograms of blank matrix, spiked matrix, and standards.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by a series of at least five concentrations. A correlation coefficient (r²) > 0.99 is typically required.
Accuracy (Recovery) The closeness of the test results to the true value. Determined by spiking a blank plant matrix with known concentrations of PHL and calculating the percentage recovery.
Precision The closeness of agreement among a series of measurements. Evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). Expressed as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, mobile phase composition).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the analysis of semi-volatile compounds like sesquiterpenoids.[22][23] A previously developed GC method has been used to quantify this compound.[5][24][25]

Workflow Differences:

  • Derivatization: this compound contains hydroxyl groups, which require derivatization (e.g., silylation with BSTFA) to increase volatility and thermal stability for GC analysis.[25]

  • Separation: A non-polar capillary column (e.g., DB-5ms) is used for separation based on boiling point and polarity.

  • Ionization: Electron Ionization (EI) is typically used, which produces a characteristic and reproducible fragmentation pattern that can be compared against spectral libraries for identification.

G cluster_0 Extraction cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Extract Solvent Extraction Dry Dry Down Extract->Dry Derivatize Silylation (e.g., with BSTFA) Dry->Derivatize Heat Heat (e.g., 70°C for 30 min) Derivatize->Heat GC GC Separation Heat->GC MS MS Detection (Scan or SIM) GC->MS Identify Library Matching MS->Identify Quantify Quantification (SIM) Identify->Quantify

Caption: Key steps in the GC-MS workflow for PHL analysis.

Advantages of GC-MS:

  • Excellent chromatographic resolution.

  • Extensive, standardized EI libraries for compound identification.

Disadvantages of GC-MS:

  • Requires an additional derivatization step, which can introduce variability.

  • Not suitable for thermally labile or non-volatile compounds.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plant tissues. Proper sample preparation and adherence to method validation principles are paramount for generating high-quality, trustworthy data. This protocol serves as a robust foundation for researchers in plant pathology, agronomy, and natural product discovery, enabling deeper insights into the role of this critical phytotoxin.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451296, this compound.
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • ResearchGate. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • MDPI. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics.
  • ResearchGate. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Journal of Pharmacognosy and Phytochemistry. (2019). Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes.
  • ResearchGate. (n.d.). Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen.
  • African Journal of Biotechnology. (2012). Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas.
  • Springer. (n.d.). Analysis of Secondary Metabolites from Plant Endophytic Fungi.
  • ResearchGate. (n.d.). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Lund University Research Portal. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • PubMed Central (PMC). (2018). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis.
  • Portland Press. (2022). Metabolomics as an emerging tool to study plant–microbe interactions.
  • Canadian Phytopathological Society. (1979). Role of toxins in etiology of spot blotch disease of barley.
  • FAO AGRIS. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • PubMed Central (PMC). (2017). Metabolomics as an Emerging Tool for the Study of Plant–Pathogen Interactions.
  • ResearchGate. (2002). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • ResearchGate. (2014). What is the best and cost effective method for extraction of secondary metabolites from endophytic fungi?.
  • PubMed Central (PMC). (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential.
  • ResearchGate. (n.d.). Main steps of the extraction of fungal metabolites.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • PubMed. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study.
  • PubMed. (2010). Sample preparation for plant metabolomics.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • PubMed. (2016). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root.
  • ResearchGate. (n.d.). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • PubMed. (2018). Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry.
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Lund University. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • PubMed. (2021). Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos.
  • MDPI. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020).
  • Pharmacognosy Journal. (2021). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation.
  • PubMed Central (PMC). (2020). Application of LC–MS/MS in the Mycotoxins Studies.
  • PubMed Central (PMC). (2019). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity.
  • MDPI. (2021). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts.

Sources

Application Notes and Protocols: Utilizing Prehelminthosporol as a Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Prehelminthosporol in Mycotoxin Surveillance

This compound, a sesquiterpenoid phytotoxin, is a secondary metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2] This fungus is a significant pathogen of various cereal crops, including wheat and barley, causing diseases such as spot blotch and common root rot, leading to substantial yield losses worldwide.[1] The presence of mycotoxins in agricultural commodities is a critical concern for food and feed safety, with well-known toxins like aflatoxins and ochratoxins being strictly regulated.[3] While not as extensively studied as other major mycotoxins, the toxicological relevance and prevalence of this compound are of growing interest, necessitating its inclusion in comprehensive mycotoxin monitoring programs.

This application note provides a detailed guide for the use of this compound as an analytical standard for its quantification in complex matrices. Recognizing the current landscape where a certified reference material (CRM) for this compound may not be readily available, this document offers protocols for both the use of commercially available analytical standards and guidance on the in-house characterization and qualification of such standards.

This compound: Chemical Profile and Properties

A thorough understanding of the analyte's physicochemical properties is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Name 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol[4]
CAS Number 1619-13-2[4][5]
Molecular Formula C₁₅H₂₄O₂[4][5]
Molecular Weight 236.35 g/mol [4][5]
Appearance Typically a solid at room temperature[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Low water solubility.[5][6]
Class Sesquiterpenoid[4][5]

Sourcing and Qualification of this compound Analytical Standard

The accuracy of quantitative analysis is directly dependent on the quality of the reference standard.

Commercial Availability

This compound is available for purchase as an analytical standard from various chemical suppliers. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should ideally provide information on the compound's identity, purity, and storage conditions.

In-house Qualification of Analytical Standards

In the absence of a readily available Certified Reference Material (CRM), a thorough in-house qualification of the analytical standard is paramount. This process establishes the necessary traceability and confidence in the standard's concentration.

Workflow for In-house Standard Qualification:

G cluster_0 Standard Procurement & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Determination cluster_3 Concentration Assignment & Documentation procure Procure this compound Analytical Standard coa Review Supplier's Certificate of Analysis procure->coa hrms High-Resolution Mass Spectrometry (HRMS) for accurate mass coa->hrms nmr NMR Spectroscopy (¹H, ¹³C) for structural confirmation coa->nmr hplc_dad HPLC-DAD/UV for chromatographic purity (Area % at multiple wavelengths) hrms->hplc_dad nmr->hplc_dad assign Assign Purity Value and Calculate Uncertainty hplc_dad->assign qnmr Quantitative NMR (qNMR) for absolute purity assessment qnmr->assign mass_balance Mass Balance Approach (considers water, residual solvents, inorganic impurities) mass_balance->assign internal_doc Create Internal Certificate of Qualification assign->internal_doc

Caption: Workflow for the in-house qualification of a this compound analytical standard.

Preparation and Storage of Standard Solutions

The stability of standard solutions is critical for maintaining the accuracy of calibrations over time.

Preparation of Stock and Working Solutions

Protocol for Preparation of a 1 mg/mL Stock Solution:

  • Allow the vial of this compound solid material to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount (e.g., 5 mg) of the standard into a volumetric flask.

  • Dissolve the solid in a minimal amount of a suitable solvent such as methanol or acetonitrile.

  • Bring the solution to the final volume with the same solvent and mix thoroughly.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

Protocol for Preparation of Working Solutions:

  • Prepare serial dilutions of the stock solution using volumetric flasks and calibrated pipettes.

  • The solvent for the working standards should be compatible with the initial mobile phase of the chromatographic method to avoid peak distortion. A common choice is a mixture of acetonitrile and water.

Storage and Stability

While specific stability data for this compound is not extensively documented, general guidelines for sesquiterpenoid mycotoxins can be followed.

Storage ConditionRecommendationRationale
Stock Solution Store at -20°C or lower in the dark.Low temperatures minimize degradation. Protection from light is crucial as many mycotoxins are photosensitive.
Working Solutions Store at 2-8°C in the dark for short-term use (up to one week). Prepare fresh for each analytical batch if possible.Minimizes solvent evaporation and potential for degradation.
Solvent Choice Acetonitrile is often preferred for long-term storage of stock solutions over methanol.Studies have shown that some mycotoxins exhibit better stability in acetonitrile.

It is highly recommended to perform periodic stability checks of the stock solution by comparing its response to a freshly prepared standard.

Analytical Methodologies

Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are suitable for the analysis of this compound.

LC-MS/MS Analysis

LC-MS/MS is the preferred technique for multi-mycotoxin analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

Sample Preparation for Cereal Matrices (e.g., Wheat, Corn):

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is a good starting point.

Protocol for Sample Extraction:

  • Weigh 5 g of the homogenized and ground sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex briefly. Let the sample hydrate for 15 minutes.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Shake vigorously for 15 minutes.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.

  • Take an aliquot of the supernatant for cleanup or direct injection after dilution.

Workflow for LC-MS/MS Analysis:

G sample Homogenized Cereal Sample extraction QuEChERS Extraction (Acetonitrile/Water/Formic Acid) sample->extraction cleanup Optional d-SPE Cleanup (e.g., C18, PSA) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for the LC-MS/MS analysis of this compound in cereal matrices.

Suggested LC-MS/MS Parameters (Starting Point):

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, < 2.7 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient A suitable gradient from low to high organic phase (e.g., 10% B to 95% B over 10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor ion: [M+H]⁺ or [M+Na]⁺. Product ions need to be determined by infusing a standard solution.
Collision Energy Optimize for each transition.

Data Analysis and Quantification:

Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects. An internal standard (e.g., a stable isotope-labeled version of a similar mycotoxin, if available) can improve accuracy and precision.

GC-MS Analysis

GC-MS can also be employed for the analysis of this compound, often requiring derivatization to improve its volatility and chromatographic behavior.

Protocol for Derivatization:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • The resulting trimethylsilyl (TMS) derivative of this compound is then analyzed by GC-MS.

Suggested GC-MS Parameters (Starting Point):

ParameterRecommended Setting
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate
Oven Program Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C)
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized this compound

Method Validation and Quality Control

Any quantitative method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity and Range: Assessed by analyzing calibration standards at multiple concentration levels.

  • Accuracy: Determined by analyzing spiked samples at different concentrations.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effects: Should be assessed to understand the influence of co-eluting compounds on the analyte's ionization.

Quality Control:

  • Include a blank and a quality control (QC) sample (spiked matrix) in each analytical batch.

  • Regularly check the performance of the analytical system by monitoring the retention time, peak shape, and response of the standard.

Conclusion

The inclusion of this compound in routine mycotoxin analysis is an important step towards a more comprehensive assessment of food and feed safety. The protocols and guidelines presented in this application note provide a robust framework for the use of this compound as an analytical standard. By ensuring the quality of the standard, optimizing analytical conditions, and validating the method, researchers and scientists can achieve accurate and reliable quantification of this emerging mycotoxin.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6451296, this compound.
  • R-Biopharm. Mycotoxin standards: - Food & Feed Analysis.
  • BioCrick. This compound | CAS:1619-13-2 | Sesquiterpenoids | High Purity.
  • Agilent. Mycotoxin Standards for Mycotoxin Testing.
  • Gold Standard Diagnostics. Mycotoxin Certified Analytical Standards.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • Åkesson, H., et al. (1996). This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.

Sources

Experimental design for testing Prehelminthosporol effects on plant cell cultures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Design for Elucidating the Effects of Prehelminthosporol on Plant Cell Cultures

Audience: Researchers, scientists, and drug development professionals in plant biology, phytopathology, and natural product chemistry.

Introduction: Unraveling the Phytotoxicity of this compound

This compound (PHL) is a sesterterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus), a widespread and destructive pathogen of cereal crops like barley and wheat.[1][2] This non-host-specific toxin is a key factor in the pathogen's virulence, weakening or killing plant cells to facilitate fungal invasion.[2][3][4][5] The primary mode of action for PHL and its analogues involves the disruption of plant cell membrane integrity, leading to electrolyte leakage and interference with plasma membrane-associated enzymes.[1][5][6] Understanding the precise cellular and molecular responses to PHL is critical for developing resistant crop varieties and for exploring the broader bioactivity of sesterterpenoids, a rare but potent class of natural products.[7][8][9]

This guide provides a comprehensive framework for investigating the effects of this compound using plant cell cultures as a model system. Plant cell suspension and callus cultures offer a homogenous, controllable, and simplified environment, ideal for quantitative analysis of cellular responses without the complexities of whole-plant tissue. We will detail a logical progression of experiments, from initial dose-response evaluations to in-depth analyses of cell death mechanisms, oxidative stress, and cell cycle alterations.

Foundational Concepts: Why Use Plant Cell Cultures?

The study of phytotoxins at the cellular level requires a model system that is both reproducible and sensitive. Whole plants introduce variables such as tissue-specific responses, toxin translocation, and environmental factors. In contrast, plant cell cultures provide:

  • Homogeneity: A uniform population of cells ensures that observed effects are directly attributable to the treatment, enhancing statistical power.

  • Direct Exposure: Cells are directly exposed to the compound in the culture medium, allowing for precise dose-control and rapid response times.

  • Mechanistic Clarity: The simplified system facilitates the dissection of specific signaling pathways and molecular events without confounding inputs from other tissues.

  • High-Throughput Potential: Assays can be readily adapted for multi-well plate formats, enabling the screening of various concentrations and compounds efficiently.

The experimental design outlined herein is built upon the established understanding that PHL's primary target is the cell membrane.[1][5][10] The subsequent protocols are designed to quantify this initial damage and explore its downstream consequences.

Experimental Design: A Multi-Faceted Approach

A robust investigation into this compound's effects requires a multi-tiered experimental approach. Our workflow is designed to build a comprehensive picture of PHL's cytotoxicity, starting with broad viability metrics and progressively focusing on specific cellular mechanisms.

G cluster_0 Phase 1: Setup & Range Finding cluster_1 Phase 2: Characterizing Cell Death cluster_2 Phase 3: Mechanistic Insights A Establish Plant Cell Suspension Culture C Protocol 3: Dose-Response Assay (e.g., TTC / Evans Blue) A->C B Prepare PHL Stock Solutions B->C D Determine EC50 (Effective Concentration 50%) C->D Select Concentrations E Protocol 4: Apoptosis vs. Necrosis (FDA/PI Staining) D->E F Protocol 5: Oxidative Stress (ROS Measurement) D->F G Protocol 6: Cell Cycle Analysis (Flow Cytometry) D->G H Data Synthesis & Pathway Modeling E->H F->H G->H

Caption: Overall experimental workflow for characterizing this compound effects.

Core Protocols

Disclaimer: All protocols require sterile technique. Work in a laminar flow hood and use autoclaved materials.

Protocol 1: Preparation of this compound (PHL) Solutions

Rationale: Accurate and consistent dosing is fundamental. PHL is a lipophilic molecule, requiring an organic solvent for the stock solution, which must be diluted to a final concentration that is non-toxic to the cells.

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of pure this compound.

    • Dissolve in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Perform serial dilutions in sterile liquid culture medium (e.g., Murashige and Skoog) to achieve the desired final concentrations for your experiment.

    • Crucial Control: Prepare a "vehicle control" containing the same final concentration of DMSO as the highest PHL dose used. This ensures that any observed effects are due to PHL and not the solvent. The final DMSO concentration should ideally be ≤ 0.1%.

Protocol 2: Maintenance of Plant Cell Suspension Cultures

Rationale: Healthy, actively growing cells in the logarithmic phase are essential for reproducible results. This protocol provides a general guideline for subculturing. We recommend using a well-characterized cell line such as tobacco BY-2 or Arabidopsis thaliana.

  • Subculturing:

    • Under sterile conditions, transfer 5-10 mL of a 7-day-old cell suspension culture into 50 mL of fresh liquid medium in a 250 mL Erlenmeyer flask.

    • Seal the flask with a sterile, breathable closure (e.g., foam plug or sterile cap).

    • Incubate on an orbital shaker (120-130 rpm) at 25°C in darkness or under a defined light cycle, depending on the cell line requirements.

    • Subculture every 7 days to maintain cells in the log phase of growth.

Protocol 3: Dose-Response Analysis using TTC Viability Assay

Rationale: To determine the effective concentration range of PHL, a dose-response curve is generated. The TTC (2,3,5-triphenyltetrazolium chloride) assay measures cell viability based on the activity of mitochondrial dehydrogenases, which are impaired in dying cells.[10]

  • Cell Plating:

    • Allow a 3-4 day old suspension culture to settle briefly. Pipette 1 mL of the homogenous cell suspension into each well of a 24-well plate.

  • PHL Treatment:

    • Add the prepared PHL working solutions to the wells to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include the vehicle control.

    • Use at least three replicate wells for each concentration.

    • Incubate the plate on an orbital shaker under standard culture conditions for 24-48 hours.

  • TTC Assay:

    • Add 100 µL of sterile 0.5% (w/v) TTC solution to each well.

    • Wrap the plate in aluminum foil and incubate for 4-6 hours at 25°C. Viable cells will reduce the colorless TTC to red formazan crystals.

  • Quantification:

    • Pellet the cells by centrifugation.

    • Discard the supernatant and add 500 µL of ethanol or isopropanol to each well to dissolve the red formazan crystals.

    • Incubate for 1 hour with shaking to ensure complete dissolution.

    • Transfer 200 µL of the colored solution from each well to a 96-well plate.

    • Read the absorbance at 485 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data by expressing the absorbance of each treatment as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the PHL concentration and use a non-linear regression model to calculate the EC₅₀ (the concentration that causes a 50% reduction in viability).

Table 1: Sample Dose-Response Data for this compound

PHL Conc. (µM)Mean Abs (485nm)Std. Deviation% Viability (of Control)
0 (Control)0.8540.045100.0%
10.8310.05197.3%
50.7550.03988.4%
100.6120.04271.7%
250.4330.03150.7%
500.2150.02525.2%
1000.0980.01511.5%
Protocol 4: Assessing Cell Death Mechanism with FDA/PI Staining

Rationale: This dual-staining method distinguishes between live, apoptotic, and necrotic cells. Fluorescein diacetate (FDA) is cleaved by esterases in living cells to produce green fluorescence. Propidium iodide (PI) is a nuclear stain that is excluded by the intact membranes of live cells but penetrates damaged membranes of dead/necrotic cells, emitting red fluorescence.

  • Treatment:

    • Treat cells in a 24-well plate with PHL at concentrations around the calculated EC₅₀ (e.g., 0.5x EC₅₀, 1x EC₅₀, 2x EC₅₀) and include vehicle and positive controls (e.g., heat shock for necrosis). Incubate for a relevant time period (e.g., 12 or 24 hours).

  • Staining:

    • Prepare a staining solution containing 5 µg/mL FDA and 10 µg/mL PI in the cell culture medium.

    • Add 20 µL of the staining solution directly to each 1 mL well.

    • Incubate for 10-15 minutes in the dark.

  • Visualization:

    • Place a sample of the cell suspension on a microscope slide.

    • Observe under a fluorescence microscope using appropriate filter sets for green (FDA) and red (PI) fluorescence.

    • Capture images from at least 5 random fields of view per sample.

  • Quantification:

    • Count the number of live (green), dead (red), and total cells in each image.

    • Calculate the percentage of dead cells for each treatment.

    • Live Cells: Green cytoplasm, intact morphology.

    • Dead/Necrotic Cells: Red nucleus, no green fluorescence, often with visible membrane damage.

Table 2: Sample Cell Death Quantification after 24h PHL Treatment

Treatment% Live Cells (Green)% Dead Cells (Red)
Vehicle Control96.2% ± 2.1%3.8% ± 2.1%
PHL (0.5x EC₅₀)75.4% ± 4.5%24.6% ± 4.5%
PHL (1x EC₅₀)48.9% ± 5.3%51.1% ± 5.3%
PHL (2x EC₅₀)15.7% ± 3.8%84.3% ± 3.8%
Positive Control2.5% ± 1.5%97.5% ± 1.5%

Mechanistic Insights: A Putative Signaling Pathway

Based on existing literature, this compound's primary attack on the plasma membrane can trigger a cascade of secondary events leading to cell death.[1][6][10] The disruption of membrane potential and ion homeostasis can lead to mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS), which act as signaling molecules to initiate programmed cell death.

G PHL This compound (PHL) Membrane Plasma Membrane Integrity Loss PHL->Membrane Direct Interaction Leakage Ion Leakage (Ca²⁺, K⁺) Membrane->Leakage Permeabilization Mito Mitochondrial Dysfunction Leakage->Mito Ionic Imbalance ROS Reactive Oxygen Species (ROS) Burst Mito->ROS Inhibited Respiration MAPK MAPK Cascade Activation ROS->MAPK Signaling PCD Programmed Cell Death ROS->PCD Direct Damage Genes Stress-Response Gene Expression MAPK->Genes Genes->PCD

Caption: Hypothetical signaling cascade initiated by this compound in a plant cell.

References

  • This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Phytotoxic Secondary Metabolites
  • From Monocyclization to Pentacyclization: A Versatile Plant Cyclase Produces Diverse Sesterterpenes with Anti‐Liver Fibrosis Potential. PubMed Central. [Link]
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. [Link]
  • The mode of action of helminthosporal. II. Effect on the permeability of plant cell membranes. Canadian Journal of Botany. [Link]
  • The mode of action of Helminthosporal. II. Effect on the permeability of plant cell membranes | Request PDF.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS. [Link]
  • Plant cell membranes as biochemical targets of the phytotoxin helminthosporol. PubMed. [Link]
  • (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Sesterterpenoids: chemistry, biology, and biosynthesis. PubMed. [Link]
  • Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology. [Link]
  • The untapped potential of plant sesterterpenoids: chemistry, biological activities and biosynthesis. Royal Society of Chemistry. [Link]
  • Sesterterpene biosynthesis pathway in plants.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal. [Link]
  • Unearthing a sesterterpene biosynthetic repertoire in the Brassicaceae through genome mining reveals convergent evolution. PNAS. [Link]

Sources

Application Notes and Protocols for the Purification of Prehelminthosporol from Crude Fungal Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana, has garnered interest for its biological activities, including plant growth regulation and potential cytotoxic effects.[1] Obtaining this compound in high purity is paramount for accurate pharmacological and agricultural research. This guide provides a comprehensive, multi-step strategy for the purification of this compound from crude fungal extracts. We detail protocols for fungal cultivation, initial extraction, and a sequential chromatographic purification workflow, including solid-phase extraction (SPE) cleanup, silica gel column chromatography, Sephadex LH-20 polishing, and final purification by preparative high-performance liquid chromatography (HPLC). Each step is accompanied by an explanation of the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Target Molecule and Purification Rationale

This compound (C₁₅H₂₂O₂) is a hydrophobic, non-host-specific phytotoxin that plays a role in the virulence of Bipolaris sorokiniana, a fungus responsible for significant diseases in cereal crops.[2][3][4] Structurally, it is a sesquiterpene, a class of C15 terpenoids known for their vast structural diversity and biological activities.[5] The purification of this compound from a complex fungal broth, which contains a myriad of other primary and secondary metabolites, requires a logical, multi-stage approach.

The strategy outlined herein is based on the principle of orthogonal separation techniques, where each step purifies the target based on a different physicochemical property (polarity, size, and hydrophobicity). This maximizes the removal of impurities with diverse chemical characteristics.

Physicochemical Properties of this compound
PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₅H₂₂O₂Guides mass spectrometry analysis.
Class SesquiterpenoidGenerally non-polar to moderately polar; guides solvent selection.
Solubility Low water solubility; soluble in organic solvents like ethyl acetate, methanol, chloroform.[2]Dictates the choice of solvents for liquid-liquid extraction and chromatography.
Polarity Moderately polarAllows for strong interaction with polar stationary phases like silica gel and separation from very non-polar lipids and highly polar sugars/salts.
UV Absorbance Contains chromophores absorbing in the low UV range.Enables detection during HPLC analysis, typically around 210-220 nm.[6]

Overall Purification Workflow

The purification process is designed as a sequential funnel, progressively enriching the concentration and purity of this compound. The workflow begins with large-scale cultivation and extraction, followed by increasingly higher-resolution chromatographic techniques.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Chromatographic Purification A Fungal Culture (B. sorokiniana) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) (Silica Cartridge) C->D Cleanup E Silica Gel Column (Gradient Elution) D->E Fractionation by Polarity F Sephadex LH-20 Column (Size Exclusion / Partition) E->F Polishing G Preparative HPLC (Reversed-Phase C18) F->G High-Resolution Separation H Pure this compound (>95%) G->H Silica_Gel_Principle cluster_0 Column Cross-Section cluster_1 Mobile Phase Flow (Increasing Polarity) Silica Stationary Phase: Polar Silica Gel (-Si-OH) A Non-Polar Impurity (Elutes First) B This compound (Elutes Later) C Polar Impurity (Elutes Last)

Sources

Application Notes and Protocols: In Vitro Assays to Determine the Antifungal Activity of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prehelminthosporol is a sesquiterpenoid natural product originally isolated from the plant pathogenic fungus Bipolaris sorokiniana[1][2]. While primarily characterized as a phytotoxin involved in plant disease pathogenesis[3][4], preliminary studies have indicated its potential to inhibit the growth of several fungal species[3]. This observation opens a promising avenue for investigating this compound as a lead compound in the development of novel antifungal agents. The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of new chemical entities with antifungal properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antifungal activity of this compound. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories[5][6][7][8]. We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), two critical parameters for characterizing the antifungal effect of a compound.

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[9]
Molecular Weight 236.35 g/mol [9]
IUPAC Name 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0³,⁸]undecan-4-ol[9]
Solubility Information on solubility in aqueous buffers is limited. It is advisable to use a solvent such as Dimethyl sulfoxide (DMSO) for stock solution preparation.General Best Practice

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent.[5][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi[11][12].

Scientific Rationale

This assay relies on challenging a standardized fungal inoculum with serial dilutions of the test compound in a nutrient-rich broth. The use of 96-well microtiter plates allows for high-throughput screening of multiple concentrations and fungal strains simultaneously.[11][13] RPMI 1640 medium is the standard medium as it provides consistent results and was used to develop the reference standards.[5] The pH is buffered with MOPS to maintain stability during incubation. Endpoint determination is typically visual but can be aided by spectrophotometric readings or the use of metabolic indicators.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare this compound Stock Solution (in DMSO) A1 Perform 2-fold Serial Dilutions of this compound P1->A1 Add to Plate P2 Prepare Fungal Inoculum (Standardized to 0.5 McFarland) A2 Add Standardized Fungal Inoculum P2->A2 Inoculate P3 Prepare RPMI 1640 Medium (2X Concentration) P3->A2 A3 Include Growth and Sterility Controls I1 Incubate at 35°C (24-48 hours) A3->I1 Proceed R1 Visually Read Plates for Growth I1->R1 After Incubation R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[10]

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)[5]

  • Sterile 96-well, U-bottom microtiter plates[5]

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Step-by-Step Procedure:

  • Preparation of this compound Stock Solution: a. Accurately weigh this compound powder.[5] b. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution. The high concentration minimizes the final DMSO concentration in the assay wells, which should not exceed 1% to avoid solvent toxicity to the fungi. c. Perform further dilutions in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum: a. For Yeasts (e.g., Candida spp.): From a fresh (24-hour) culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[14] b. For Molds (e.g., Aspergillus spp.): Grow the mold on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL. c. Dilute the adjusted inoculum in RPMI 1640 medium so that the final concentration in the wells will be approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.[11]

  • Assay Plate Setup: a. Dispense 100 µL of RPMI 1640 into wells of columns 2 through 12 of a 96-well plate. b. Add 200 µL of the 2X working stock of this compound to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.[13] d. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no drug, no inoculum). e. Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test concentrations. f. Add 100 µL of sterile RPMI 1640 (without inoculum) to column 12.

  • Incubation: a. Seal the plates or cover with a lid to prevent evaporation. b. Incubate at 35°C for 24-48 hours. The incubation time depends on the growth rate of the fungal species being tested.

  • MIC Determination: a. Following incubation, examine the plate from the bottom using a reading mirror. b. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles, but complete inhibition is often used for new compounds) compared to the growth control well (column 11).[15] c. The sterility control (column 12) should show no growth. The growth control (column 11) must show adequate turbidity.

Part 2: Agar Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative or semi-quantitative method to screen for antifungal activity.[16][17] It is particularly useful for initial screening of multiple compounds or extracts. This method is based on the diffusion of the test agent from a paper disk into an agar medium inoculated with the fungus.

Scientific Rationale

An agar plate is uniformly inoculated with a standardized suspension of the test fungus. A paper disk impregnated with a known amount of this compound is placed on the surface. During incubation, the compound diffuses outwards, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the antifungal activity and diffusion characteristics of the compound. Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeast testing to support growth and enhance zone definition.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[14]

  • Petri dishes (100 mm or 150 mm)

  • Fungal isolates and QC strains

  • Sterile swabs

  • Calipers

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare the fungal inoculum as described in the broth microdilution protocol (Step 2), adjusting to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes before applying disks.

  • Preparation and Application of Disks: a. Prepare a solution of this compound in a volatile solvent (if possible, to facilitate drying) or DMSO at a desired concentration. b. Apply a precise volume (e.g., 10-20 µL) of the this compound solution onto each sterile paper disk and allow the solvent to evaporate completely in a sterile environment. A solvent-only disk must be included as a negative control. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours.[17]

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in mm) using calipers.

Part 3: Determination of Minimum Fungicidal Concentration (MFC)

While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[18]

Scientific Rationale

This assay is a direct extension of the broth microdilution test. After the MIC is determined, aliquots from the wells showing no visible growth are subcultured onto a drug-free agar medium. If the fungus fails to grow after being transferred to a nutrient-rich environment free of the inhibitor, it is considered to have been killed. This provides crucial information about whether this compound has a static or cidal effect on the target organism.

Experimental Workflow for MFC Determination

MFC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Incubation & Analysis M1 Completed MIC Plate (After Incubation) P1 Select Wells with No Visible Growth (≥MIC) M1->P1 P2 Plate Aliquot (10-20 µL) onto Drug-Free Agar (e.g., SDA) P1->P2 Transfer I1 Incubate Agar Plate at 35°C (24-72 hours) P2->I1 Proceed R1 Count Colonies (CFU) I1->R1 After Incubation R2 Determine MFC: Lowest concentration with ≥99.9% killing R1->R2

Sources

High-throughput screening assays for Prehelminthosporol analogs

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening Assays for Prehelminthosporol Analogs

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) campaigns for analogs of this compound. This compound, a sesquiterpenoid fungal metabolite, and its related compounds have demonstrated a range of biological activities, including phytotoxicity and cytotoxicity against human cancer cell lines.[1][2] This guide details robust, validated HTS protocols designed to explore the chemical space of this compound analogs for novel therapeutic or agrochemical applications. We present both phenotypic and target-based screening strategies, emphasizing the scientific rationale behind assay selection, detailed step-by-step protocols, and critical validation parameters to ensure data integrity and reproducibility.

Introduction: The Case for Screening this compound Analogs

Natural products are a cornerstone of drug discovery, with over half of currently available antibiotics originating from such sources.[3][4] Fungal secondary metabolites, in particular, offer immense structural diversity and biological activity.[5] this compound, produced by the fungus Bipolaris sorokiniana, is a phytotoxin known to interfere with plant growth, suggesting a potential role as a herbicide.[2] Furthermore, its analog Dihydrothis compound has shown cytotoxic effects against human lung (A549) and ovarian (SK-OV-3) cancer cell lines, opening avenues for oncological research.

The specific molecular targets of this compound are not yet fully elucidated, which makes screening its synthetic analogs a compelling strategy.[1][6] By systematically evaluating a library of related compounds, researchers can achieve several goals:

  • Identify novel mechanisms of action through phenotypic screening.[7]

  • Establish Structure-Activity Relationships (SAR) to optimize potency and selectivity.

  • Discover new therapeutic applications , such as antifungal or antibacterial activities.[8][9]

  • Develop leads for new herbicides or pharmaceuticals.[10][11]

This guide provides the foundational HTS methodologies to embark on this discovery process, beginning with broad phenotypic screens and offering a framework for more focused, target-based assays as knowledge of the mechanism of action evolves.

The HTS Workflow: From Library to Validated Hit

A successful HTS campaign is a systematic process that moves from a large library of compounds to a small number of validated, promising leads. The workflow involves primary screening, hit confirmation, dose-response analysis, and secondary/orthogonal assays to eliminate false positives.[12]

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation cluster_3 Outcome Lib Analog Library (this compound Analogs) AssayDev Assay Development & Miniaturization PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitID Primary Hit Identification PrimaryHTS->HitID DoseResponse Dose-Response (IC50/EC50 Determination) HitID->DoseResponse Orthogonal Orthogonal Assays (Eliminate False Positives) DoseResponse->Orthogonal SAR SAR Analysis Orthogonal->SAR ValidatedHit Validated Hits (Lead Candidates) SAR->ValidatedHit

Figure 1: General High-Throughput Screening (HTS) Workflow.

Phenotypic Screening Strategy: Uncovering Bioactivity

Given the unconfirmed molecular target of this compound, phenotypic screening is the most logical and powerful starting point.[7] This approach identifies compounds that produce a desired biological effect in a whole-cell or organismal context, allowing for the discovery of novel mechanisms.

Protocol 1: Cell-Based Cytotoxicity Screening using Luminescent ATP Assay

Scientific Rationale: This assay quantifies ATP, a key indicator of metabolically active cells, providing a direct measure of cell viability.[13][14] A decrease in ATP levels correlates with cytotoxicity or cytostatic effects induced by the test compounds. Luminescent ATP assays, such as Promega's CellTiter-Glo®, are industry standards for HTS due to their high sensitivity, broad dynamic range, and simple "add-mix-measure" format, which minimizes pipetting steps and is amenable to automation.[15][16][17]

Target Cell Lines:

  • A549 (Human Lung Carcinoma): Known sensitivity to Dihydrothis compound.[1]

  • SK-OV-3 (Human Ovarian Cancer): Known sensitivity to Dihydrothis compound.[1]

  • HEK293 (Human Embryonic Kidney) or HDF (Human Dermal Fibroblasts): As a non-cancerous control line to assess general cytotoxicity versus cancer-specific effects.[18]

Materials:

  • This compound analog library dissolved in 100% DMSO.

  • Selected cancer and control cell lines.

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • 384-well solid white, opaque-bottom assay plates (for luminescence).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).[13]

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells and perform a cell count. Dilute cells to the optimized seeding density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

    • Dispense 40 µL of the cell suspension into each well of a 384-well white plate.

    • Rationale: Optimal seeding density is crucial and must be determined during assay development to ensure cells are in a logarithmic growth phase and provide a robust signal window.[19]

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows cells to adhere and recover from the stress of plating before compound addition.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 50-100 nL of compound from the source plate to the assay plate. This results in a final screening concentration of ~10-20 µM with a final DMSO concentration ≤0.5%.

    • Controls: Dedicate columns for:

      • Negative Control: 0.5% DMSO in medium (represents 0% inhibition).

      • Positive Control: Staurosporine or another potent cytotoxic agent at a concentration known to cause 100% cell death (e.g., 10 µM).

    • Rationale: Maintaining a low final DMSO concentration is critical to avoid solvent-induced toxicity.[8]

  • Treatment Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • Rationale: The incubation time should be sufficient to observe the compound's effect on cell proliferation and viability.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luminescent assay reagent to room temperature for 30 minutes.

    • Add 25 µL of the luminescent reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Read the luminescence on a plate reader.

Luminescence_Assay start Start seed 1. Seed Cells (1,000 cells/well in 40 µL) start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_cpd 3. Add Compounds (50 nL) & Controls (DMSO, Staurosporine) incubate1->add_cpd incubate2 4. Incubate 48-72h (37°C, 5% CO₂) add_cpd->incubate2 equilibrate 5. Equilibrate Plate & Reagent to RT incubate2->equilibrate add_reagent 6. Add 25 µL Luminescent Reagent equilibrate->add_reagent mix 7. Shake 2 min (Lyse & Mix) add_reagent->mix incubate3 8. Incubate 10 min (Stabilize Signal) mix->incubate3 read 9. Read Luminescence incubate3->read end End read->end

Figure 3: Principle of the AlphaLISA PPI Inhibition Assay.

Materials:

  • AlphaLISA Glutathione Acceptor Beads.

  • Streptavidin-coated Donor Beads.

  • Recombinant GST-tagged Bcl-xL protein.

  • Biotinylated BAK BH3 peptide.

  • AlphaLISA Assay Buffer.

  • 384-well white ProxiPlates.

  • Plate reader with AlphaScreen/AlphaLISA detection capability (e.g., PerkinElmer EnVision®).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a mix of GST-Bcl-xL and Biotin-BAK peptide in AlphaLISA buffer at 2x the final desired concentration.

    • Prepare a mix of AlphaLISA Acceptor beads and Streptavidin Donor beads in buffer at 2x final concentration. Note: Donor beads are light-sensitive and should be handled under subdued light. [20]2. Compound Plating:

    • Dispense 50 nL of this compound analogs (in DMSO) into the wells of a 384-well ProxiPlate.

    • Controls: Include wells with DMSO (high signal, no inhibition) and a known peptide inhibitor (low signal, 100% inhibition).

  • Protein/Peptide Addition:

    • Add 5 µL of the protein/peptide mix to each well.

    • Tap or briefly centrifuge the plate to ensure contents are mixed.

    • Incubate for 60 minutes at room temperature.

    • Rationale: This pre-incubation allows the compound to bind to its target protein before the interaction partners are brought together by the beads.

  • Bead Addition:

    • Add 5 µL of the bead mix to each well (under subdued light).

    • Seal the plate to prevent evaporation.

  • Final Incubation:

    • Incubate for 60 minutes at room temperature in the dark.

    • Rationale: This allows for the binding of the tagged proteins/peptides to their respective beads, bringing them into proximity. The 200 nm diffusion distance of singlet oxygen allows for detection of even large protein complexes. [21]6. Signal Reading:

    • Read the plate on an Alpha-enabled plate reader.

Assay Validation and Data Analysis: Ensuring Trustworthy Results

Rigorous assay validation is non-negotiable for a successful HTS campaign. It ensures that the assay is robust, reproducible, and suitable for identifying true hits. [22][23]

Key Validation Parameters

The performance of an HTS assay is quantified using several statistical parameters, which should be calculated for each plate. [19] | Parameter | Formula | Desired Value | Significance | | :--- | :--- | :--- | :--- | | Signal-to-Background (S/B) | Mean(High Control) / Mean(Low Control) | > 10 | Indicates the dynamic range of the assay. A higher ratio means a larger signal window, making it easier to distinguish hits from noise. [19]| | Z'-Factor | 1 - [3*(SDHigh + SDLow) / |MeanHigh - MeanLow|] | ≥ 0.5 | The gold standard for HTS assay quality. A Z'-factor ≥ 0.5 indicates an excellent assay with good separation between high and low controls and low data variability, suitable for HTS. [19][23]| | Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15-20% | Measures the relative variability of the data. Low %CV for both high and low controls is essential for reproducibility. [23]|

Table 1: Critical HTS Assay Validation Parameters.

Hit Confirmation and IC₅₀ Determination
  • Primary Hit Selection: Compounds from the primary screen that show activity beyond a defined threshold (e.g., >3 standard deviations from the mean of the negative controls, or >50% inhibition) are selected as primary "hits".

  • Hit Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental errors.

  • Dose-Response Curves: Confirmed hits are tested in a serial dilution (e.g., 8-10 points) to determine their potency. The resulting data is fitted to a four-parameter logistic curve to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Orthogonal Assays: To eliminate false positives arising from assay-specific interference (e.g., compound autofluorescence, inhibition of the reporter enzyme), hits should be validated in an orthogonal assay that uses a different detection technology. [12]For example, a cytotoxicity hit from a luminescent ATP assay could be confirmed using a colorimetric MTT assay or high-content imaging for apoptosis markers.

Hit_Validation PrimaryHits Primary Hits from HTS (e.g., >50% Inhibition) Reconfirm Re-test in Primary Assay (Single Point Confirmation) PrimaryHits->Reconfirm decision1 Is Activity Confirmed? Reconfirm->decision1 DoseResponse Generate 10-point Dose-Response Curve Calculate IC₅₀/EC₅₀ decision2 Is it Potent & Dose-Dependent? DoseResponse->decision2 Orthogonal Test in Orthogonal Assay (e.g., Different Detection Method) decision3 Active in Orthogonal Assay? Orthogonal->decision3 CounterScreen Counter-Screen (Rule out non-specific effects, e.g., reporter enzyme inhibition) SAR Analyze Structure-Activity Relationship (SAR) CounterScreen->SAR ValidatedLead Validated Lead Compound SAR->ValidatedLead decision1->DoseResponse Yes rank=sink rank=sink decision1->rank=sink Discard1 Discard (False Positive) decision1->Discard1 decision2->Orthogonal Yes decision2->rank=sink Discard2 Discard (Not Potent/Poor Curve) decision2->Discard2 decision3->CounterScreen Yes decision3->rank=sink Discard3 Discard (Assay Artifact) decision3->Discard3

Figure 4: A Decision-Tree Workflow for Hit Validation Cascade.

Conclusion

The screening of this compound analogs represents a promising avenue for the discovery of novel bioactive compounds. This guide provides two robust, HTS-formatted protocols—a phenotypic cytotoxicity assay and a target-based PPI assay—that serve as a solid foundation for such a campaign. By starting with a broad phenotypic screen, researchers can identify active compounds without prior knowledge of the molecular target. As mechanistic insights are gained, a transition to target-based assays like AlphaLISA will enable more refined screening and SAR-driven optimization. Adherence to the principles of rigorous assay validation and a systematic hit confirmation process is paramount to the success of any HTS campaign, ensuring that the identified leads are both genuine and promising candidates for future development.

References
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Application Note: Enhancing GC-MS Detection of Prehelminthosporol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Prehelminthosporol

This compound is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana.[1][2] As a secondary metabolite with notable biological activities, including phytotoxicity and potential cytotoxic effects, its accurate detection and quantification are crucial for agricultural research and pharmacological screening.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, direct GC-MS analysis of this compound presents significant challenges. Its chemical structure, which includes a polar hydroxyl group, results in low volatility and poor thermal stability.[3] These properties can lead to several analytical issues:

  • Poor Peak Shape and Tailing: Interactions between the polar hydroxyl group and active sites within the GC inlet and column can cause asymmetrical peak shapes, making accurate integration and quantification difficult.[4][5]

  • Thermal Degradation: At the high temperatures required for volatilization in the GC injector, this compound can degrade, leading to inaccurate quantification and the appearance of artifact peaks.[5][6]

  • Low Sensitivity: Incomplete volatilization and adsorption on analytical surfaces result in a weaker signal at the detector.[5]

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional groups to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[5][6][7] This application note provides a detailed guide to two effective derivatization strategies for this compound—silylation and acylation—offering comprehensive, field-proven protocols and explaining the causality behind each experimental choice.

The Rationale for Derivatization: Transforming Analyte Properties

The primary goal of derivatizing this compound is to mask its active hydrogen in the hydroxyl (-OH) group.[3][5] This is achieved by replacing the hydrogen with a non-polar chemical moiety. This chemical modification fundamentally alters the molecule's physicochemical properties in ways that are highly advantageous for GC-MS analysis.

Mechanism of Improvement:

  • Increased Volatility: By replacing the polar -OH group with a non-polar silyl or acyl group, intermolecular hydrogen bonding is eliminated. This significantly reduces the boiling point of the analyte, allowing it to vaporize at lower temperatures and travel through the GC column more efficiently.[5][6][7]

  • Enhanced Thermal Stability: The resulting derivatives (ethers or esters) are generally more thermally stable than the parent alcohol, minimizing on-column or in-injector degradation.[6]

  • Improved Chromatographic Performance: The reduction in polarity minimizes interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.[5]

  • Characteristic Mass Spectra: The derivatizing group introduces specific and predictable fragmentation patterns in the mass spectrometer, which can aid in structural confirmation and enhance mass spectral library matching.[8][9][10]

The following diagram illustrates the general workflow for preparing this compound samples for GC-MS analysis.

Derivatization_Workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample (e.g., fungal extract) Dry Evaporate to Dryness (under N2 stream) Sample->Dry Ensure anhydrous conditions AddReagent Add Derivatization Reagent (e.g., MSTFA or TFAA) Dry->AddReagent React Incubate (Heat as required) AddReagent->React Inject Inject into GC-MS React->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: General workflow for this compound derivatization and analysis.

Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is the most common derivatization technique for compounds with active hydrogens.[6][10] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group.[5][8] MSTFA is a powerful and versatile silylating agent that produces a volatile, non-corrosive byproduct (N-methyltrifluoroacetamide), which is advantageous for protecting the GC column.[11] A published method for this compound analysis successfully utilized TMS-derivatization, confirming its applicability.

Causality of Experimental Choices:
  • Reagent: MSTFA is chosen for its high silylating power and the volatility of its byproducts, which elute early in the chromatogram and are less likely to interfere with the analyte peak.[5][11]

  • Solvent: Pyridine is often used as a solvent as it can act as a catalyst and an acid scavenger, driving the reaction to completion. However, other aprotic solvents like acetonitrile or dichloromethane can also be used.

  • Temperature & Time: Heating accelerates the reaction, especially for sterically hindered hydroxyl groups. A temperature of 60-70°C is typically sufficient to ensure complete derivatization within 30-60 minutes.[12][13]

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Water will preferentially react with MSTFA, consuming the reagent and reducing the yield of the desired derivative. Therefore, all samples, solvents, and glassware must be scrupulously dry.[1][5]

Detailed Experimental Protocol: Silylation
  • Sample Preparation:

    • Accurately transfer 10-100 µg of the dried this compound extract or standard into a 2 mL autosampler vial with a micro-insert.

    • Ensure the sample is completely dry by placing it under a gentle stream of dry nitrogen gas.

  • Reagent Addition:

    • Add 50 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, MSTFA containing 1% Trimethylchlorosilane (TMCS) can be used, as TMCS acts as a catalyst.[12]

  • Reaction:

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Results & Data Interpretation
  • Mass Shift: The molecular weight of the TMS-derivatized this compound will increase by 72 Da for each hydroxyl group derivatized (the addition of Si(CH₃)₃ minus H). Given this compound's molecular weight of 236.35 g/mol , the TMS derivative is expected to have a molecular ion (M+) at m/z 308 .[3]

  • Mass Spectrum: The electron ionization (EI) mass spectrum of the TMS derivative will show characteristic fragments. Key expected ions include:

    • M-15 (m/z 293): Loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation.

    • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, which is often the base peak.

    • m/z 147: A fragment arising from rearrangement, [(CH₃)₂Si=O-Si(CH₃)₃]⁺, often seen when silylating reagents are present in excess or with certain structures.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust alternative to silylation, involving the conversion of the hydroxyl group into a trifluoroacetyl ester.[4] TFAA is a highly reactive acylation reagent. The resulting trifluoroacetyl derivatives are very volatile and are particularly useful for enhancing detection with an Electron Capture Detector (ECD), although they are perfectly suited for MS detection as well.[4][14][15]

Causality of Experimental Choices:
  • Reagent: TFAA is the most volatile and reactive of the common fluorinated anhydrides, ensuring a rapid and complete reaction.[14]

  • Derivative Stability: Acyl derivatives are generally more stable to hydrolysis than silyl derivatives, which can be an advantage if samples need to be stored before analysis.[1]

  • Byproducts: The reaction produces trifluoroacetic acid (TFA) as a byproduct. This acid is corrosive and can damage the GC column over time.[4][16] Therefore, it is often removed or neutralized before injection, although direct injection of a small aliquot is also common.

  • Solvent/Catalyst: A base like pyridine or triethylamine (TEA) is often used to catalyze the reaction and neutralize the acidic byproduct.[7][15]

Detailed Experimental Protocol: Acylation
  • Sample Preparation:

    • Use 10-100 µg of completely dried this compound in a 2 mL autosampler vial, as described in the silylation protocol.

  • Reagent Addition:

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[14]

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20-30 minutes.[14]

  • Post-Reaction Workup (Optional but Recommended):

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a non-polar solvent like hexane or ethyl acetate for injection. This step helps remove the corrosive TFA byproduct.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

Expected Results & Data Interpretation
  • Mass Shift: The molecular weight will increase by 96 Da for each hydroxyl group derivatized (the addition of COCF₃ minus H). For this compound, the TFA derivative is expected to have a molecular ion (M+) at m/z 332 .

  • Mass Spectrum: The mass spectrum of the TFA derivative will be characterized by fragmentation patterns involving the trifluoroacetyl group.

    • α-cleavage: Cleavage of the bond adjacent to the ester oxygen is common.

    • Loss of CF₃COOH: A neutral loss of trifluoroacetic acid (114 Da) from the molecular ion may be observed.[16]

    • Characteristic Ions: Fragments containing the CF₃ group (e.g., m/z 69 for [CF₃]⁺) will be present. The fragmentation will provide a distinct pattern useful for identification.[8]

Comparative Analysis and Method Selection

The choice between silylation and acylation depends on the specific requirements of the analysis. The following table summarizes the key characteristics of each method.

FeatureSilylation (MSTFA)Acylation (TFAA)
Reactivity Very high; reacts with -OH, -NH, -SH, -COOH.[5]Very high; reacts with -OH, -NH, -SH.[14]
Derivative Stability Sensitive to moisture/hydrolysis.[1][4]Generally more stable than TMS derivatives.[1]
Byproducts Volatile, non-corrosive (N-methyltrifluoroacetamide).[11]Acidic, corrosive (Trifluoroacetic acid).[4][16]
Ease of Use Simple, often requires no workup.[13]Simple reaction, but workup is recommended.[14]
GC Column Impact Benign byproducts are safe for the column.[11]Acidic byproduct can degrade the column if not removed.[16]
Mass Shift +72 amu per group+96 amu per group
Best For General-purpose, high-throughput screening where direct injection is preferred.Applications requiring higher derivative stability or when targeting ECD detection.

The following diagram illustrates the chemical transformation of this compound using both derivatization methods.

Derivatization_Reactions cluster_main cluster_silylation Silylation cluster_acylation Acylation PreH This compound (R-OH) M.W. = 236.35 Silylation_Reagent MSTFA PreH->Silylation_Reagent Acylation_Reagent TFAA PreH->Acylation_Reagent TMS_Product TMS-Prehelminthosporol (R-O-Si(CH3)3) M.W. = 308 Silylation_Reagent->TMS_Product 70°C, 30 min TFA_Product TFA-Prehelminthosporol (R-O-COCF3) M.W. = 332 Acylation_Reagent->TFA_Product 70°C, 30 min

Caption: Chemical reactions for silylation and acylation of this compound.

Conclusion and Best Practices

Both silylation and acylation are highly effective methods for the derivatization of this compound, significantly improving its amenability to GC-MS analysis.

  • For routine analysis and high-throughput screening, silylation with MSTFA is recommended due to its simple, one-step protocol and the non-corrosive nature of its byproducts.[11]

  • Acylation with TFAA is a robust alternative, particularly valuable when derivative stability is a concern or if subsequent analysis by GC-ECD is contemplated.[1][14] However, care must be taken to mitigate the potential damage to the GC column from the acidic byproduct.

Regardless of the chosen method, adherence to best practices is paramount for reproducible and accurate results. This includes the use of high-purity reagents, maintaining strictly anhydrous conditions throughout the procedure, and optimizing GC-MS parameters for the specific derivative being analyzed. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can confidently and accurately quantify this compound in complex matrices.

References

  • Bartleby.com. (n.d.). Advantages And Disadvantages Of Silylation.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Lin, H. R., Lin, Y. H., & Lin-Lee, Y. R. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-10.
  • Cutler, H. G., Crumley, F. G., Cox, R. H., & Sumner, D. R. (1982). This compound and this compound acetate: Plant growth regulating properties. Journal of Agricultural and Food Chemistry, 30(4), 658-662.
  • The Bumbling Biochemist. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Galiñanes, F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1587.
  • Regis Technologies. (n.d.). Acylation Derivatization Reagents.
  • The Bumbling Biochemist. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Fungal Genetics and Biology, 36(2), 105-112.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Carlson, H., et al. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris-Sorokiniana, using liquid-chromatography mass-spectrometry. Journal of Microbiological Methods, 13(4), 259-269.
  • Åkesson, H., & Jansson, H. B. (1996). This compound, a phytotoxin from Bipolaris sorokiniana.
  • V. N. Zaikin, V. G. Voinov, & R. G. Voinova. (2003). Derivatization in mass spectrometry-1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Prehelminthosporol in Bipolaris sorokiniana Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Prehelminthosporol from Bipolaris sorokiniana. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable sesquiterpenoid phytotoxin. Here, we synthesize foundational biochemical principles with practical, field-proven strategies to address common challenges in fungal fermentation.

Troubleshooting Guide: Low this compound Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Bipolaris sorokiniana culture shows excellent biomass growth, but the this compound yield is negligible. What is the underlying issue?

A1: This is a classic case of decoupling growth from secondary metabolite production. Fungal secondary metabolism, including the production of sesquiterpenoids like this compound, is often triggered during the stationary phase (idiophase) of growth. This phase typically begins when a key nutrient becomes limited, signaling the fungus to shift its metabolic resources from biomass production to the synthesis of specialized compounds.[1]

  • Causality: Vigorous mycelial growth indicates that your medium is rich in primary nutrients (like readily available carbon and nitrogen), which supports the exponential growth phase (trophophase). However, this nutrient-rich environment can suppress the expression of genes involved in secondary metabolism. The fungus has no "incentive" to produce this compound, which is not essential for its primary growth.

  • Troubleshooting Steps:

    • Time-Course Analysis: Your first step should be to perform a time-course experiment. Harvest aliquots of both mycelia and culture filtrate every 24-48 hours for an extended period (e.g., up to 21 days) and quantify this compound concentration. You may find that production initiates much later than peak biomass is achieved. Studies have shown that the total amount of this compound increases with cultivation time, with maximum concentrations in the liquid medium observed after 12 days.[2]

    • Nutrient Limitation Strategy: Design a medium with a limiting nutrient. The Carbon-to-Nitrogen (C:N) ratio is a critical factor. High C:N ratios can favor secondary metabolite production after an initial growth phase. Try reducing the concentration of the primary nitrogen source (e.g., yeast extract or peptone) while keeping the carbon source (e.g., glucose or sucrose) constant to achieve a higher C:N ratio.

Q2: I've tried different standard media like Potato Dextrose Broth (PDB) and Czapek-Dox, but my yields remain low. How do I select and optimize the culture medium for this compound production?

A2: Standard media are often designed for robust mycelial growth rather than for inducing specific secondary metabolite pathways. This compound production requires a more tailored nutritional environment.

  • Causality: The biosynthesis of this compound is dependent on the availability of specific precursors derived from primary metabolism, and the expression of the biosynthetic genes is tightly regulated by nutritional signals. Different carbon and nitrogen sources are metabolized in distinct ways, influencing the intracellular pool of precursors and the activation of regulatory networks. For instance, some studies on B. sorokiniana growth and sporulation have shown that complex media like oatmeal agar can be highly effective.[3] This suggests that complex carbohydrates and a varied nutrient profile may be beneficial.

  • Troubleshooting & Optimization Protocol:

    • Media Screening (OSMAC Approach): The "One Strain, Many Compounds" (OSMAC) approach is a systematic way to screen for optimal media.[1] Test a variety of media with different nutrient compositions.

    • Carbon Source Optimization: While glucose is common, fungi often produce different metabolite profiles with alternative carbon sources. Test alternatives like sucrose, maltose, fructose, or more complex carbohydrates like soluble starch or oatmeal.

    • Nitrogen Source Optimization: The type of nitrogen can significantly impact secondary metabolism. Compare inorganic sources (e.g., sodium nitrate, ammonium sulfate) with organic sources (e.g., yeast extract, peptone, casein hydrolysate).

    • C:N Ratio Adjustment: Systematically vary the concentrations of your chosen best carbon and nitrogen sources to test different C:N ratios. A ratio of around 40:1 is often a good starting point for enhancing secondary metabolite production in fungi.[4][5]

Frequently Asked Questions (FAQs)

Q3: What is the biosynthetic pathway of this compound, and how can I use this knowledge to increase yield?

A3: this compound is a sesquiterpenoid. Understanding its biosynthesis is key to rational optimization. The pathway begins with the universal fungal mevalonate (MVA) pathway, which produces the C5 building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase (STS) then catalyzes the complex cyclization of FPP to form the characteristic carbon skeleton of this compound.

  • Workflow for Precursor Feeding:

    • Hypothesis: Supplementing the culture with a downstream precursor can bypass potential rate-limiting steps in the early stages of the MVA pathway, thereby increasing the pool of substrate available for the sesquiterpene synthase.

    • Protocol:

      • Prepare a stock solution of a precursor, such as mevalonic acid or farnesol.

      • Grow your B. sorokiniana culture for 3-5 days until it has established moderate biomass.

      • Add the precursor to the culture at various concentrations (e.g., 50 µM, 100 µM, 200 µM).

      • Continue incubation and harvest at time points where you expect peak production.

      • Quantify this compound yield and compare it to a control culture without the added precursor.

    Caption: Generalized biosynthetic pathway of this compound.

Q4: Can I use elicitors to stimulate this compound production?

A4: Yes, elicitation is a powerful strategy. Elicitors are compounds that trigger a stress or defense response in the fungus, which often leads to the upregulation of secondary metabolite biosynthetic gene clusters.

  • Causality: In nature, fungi produce secondary metabolites in response to environmental threats, such as competition from other microbes or interactions with a host plant. Elicitors mimic these natural triggers. Methyl jasmonate (MeJa), a plant stress hormone, is a well-documented elicitor of terpenoid biosynthesis.[6][7] Fungal cell wall components, like chitin or yeast extract, can also act as effective elicitors.[8][9]

  • Protocol for Methyl Jasmonate Elicitation:

    • Prepare Stock: Prepare a 100 mM stock solution of Methyl Jasmonate in ethanol.

    • Inoculate and Grow: Grow B. sorokiniana in your optimized production medium for 5-7 days.

    • Elicit: Add the MeJa stock solution to the culture to final concentrations of 25 µM, 50 µM, and 100 µM.

    • Incubate and Harvest: Continue the incubation for another 48-96 hours before harvesting the culture for extraction and analysis.

Q5: My yields are inconsistent between batches. How can I improve reproducibility?

A5: Batch-to-batch variability is a common challenge in fermentation. It typically stems from inconsistencies in inoculum, media preparation, or culture conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum: The age and concentration of the inoculum are critical. Always use a standardized spore suspension (e.g., 1x10^6 spores/mL) or a consistent number of mycelial plugs from the same region of a freshly grown plate.

    • Precise Media Preparation: Ensure that all media components are weighed accurately, the final pH is adjusted precisely before autoclaving, and sterilization times and temperatures are consistent.

    • Control Physical Parameters: Tightly control temperature, agitation speed (rpm), and ensure consistent flask types and fill volumes to maintain uniform aeration and shear stress.

Q6: What are the optimal physical parameters (pH, temperature, aeration) for this compound production?

A6: While optimal conditions for B. sorokiniana growth are reported around 25°C and a pH of 6-7, these may not be optimal for secondary metabolite production.[10]

  • Causality: Enzymes in the biosynthetic pathway have optimal pH and temperature ranges that may differ from those for primary growth. Aeration is critical as many enzymes in secondary metabolism, particularly cytochrome P450 monooxygenases that often modify the terpene backbone, require molecular oxygen.

  • Systematic Optimization Workflow:

    • pH: After determining your optimal medium, run parallel cultures where the initial pH is buffered to a range of values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Temperature: Test a range of incubation temperatures (e.g., 20°C, 25°C, 28°C, 30°C).

    • Aeration: Vary the agitation speed (e.g., 150, 180, 220 rpm) or use baffled flasks to improve oxygen transfer.

Q7: How do I accurately extract and quantify this compound?

A7: Accurate quantification is essential for successful optimization. This compound can be found in both the mycelium and the culture filtrate, so both should be analyzed. [8]

  • Extraction Protocol:

    • Separation: Separate the mycelium from the culture broth via filtration.

    • Filtrate Extraction: Perform a liquid-liquid extraction of the culture filtrate using an organic solvent like ethyl acetate.

    • Mycelial Extraction: Lyophilize (freeze-dry) the mycelium, grind it into a fine powder, and perform a solvent extraction with ethyl acetate or methanol.

    • Concentration: Evaporate the solvent from both extracts under reduced pressure.

  • Quantification Method:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for quantification. This compound often requires derivatization (e.g., trimethylsilyl-derivative) to improve its volatility and thermal stability for GC analysis. [8][11] * High-Performance Liquid Chromatography (HPLC) or LC-MS: Reversed-phase HPLC with a C18 column can also be used. LC-MS provides higher sensitivity and specificity. [12] * A known concentration of a pure this compound standard is required to generate a calibration curve for accurate quantification.

Parameter Typical Value/Method Reference
Reported Yield 1.2–2.1 µg/mg fungal dry weight[12]
Extraction Solvents Ethyl Acetate, Chloroform, Methanol[13][14]
Quantification GC-MS (with TMS derivatization)[8]
Quantification LC-MS[12]

Q8: Are there advanced strategies involving genetic engineering to improve yield?

A8: Yes. With the availability of the Bipolaris sorokiniana genome, metabolic engineering is a promising frontier. [1][15][16][17][18]

  • Causality: Low yield is often due to low expression of the biosynthetic genes or the diversion of precursors to competing metabolic pathways. Genetic engineering can directly address these bottlenecks.

  • Potential Strategies:

    • Overexpression of the Sesquiterpene Synthase (STS): Transcriptome analyses have shown that secondary metabolite biosynthesis pathways are expressed during host-pathogen interactions. [1][15][16][17]Identifying the specific STS gene responsible for this compound production from genomic data and placing it under the control of a strong, constitutive promoter can significantly increase flux towards your product. Putative STS genes have been identified in the B. sorokiniana genome. [19] 2. Upregulation of the MVA Pathway: Overexpressing key, rate-limiting enzymes in the upstream MVA pathway, such as HMG-CoA reductase, can increase the overall pool of the FPP precursor.

    • Knockdown of Competing Pathways: If FPP is being diverted to other pathways (e.g., sterol biosynthesis), using RNAi or CRISPR-Cas9 to down-regulate the first committed enzyme in that competing pathway can redirect metabolic flux towards this compound.

    • Regulator Engineering: Identify and overexpress positive transcriptional regulators that control the expression of the entire this compound biosynthetic gene cluster.

References

  • Ensembl Fungi. (n.d.). Bipolaris sorokiniana ND90Pr.
  • Li, P., et al. (2024).
  • Meng, Y., et al. (2020). Genome Sequence Resource for Pathogen Bipolaris sorokiniana Shoemaker GN1 Causing Spot Blotch of Barley (Hordeum vulgare L.). Plant Disease, 104(6), 1574-1577. [Link]
  • Aggarwal, R., et al. (2022). Whole Genome Sequencing and Comparative Genomics of Indian Isolates of Wheat Spot Blotch Pathogen Bipolaris sorokiniana Reveals Expansion of Pathogenicity Gene Clusters. Journal of Fungi, 8(3), 259. [Link]
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Jahani, M., et al. (2020). Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen.
  • Islam, M. R., & Meah, M. B. (2017). Effect of Media Composition on Vegetative and Reproductive Growth of Alternaria Brassicicola and Bipolaris Sorokiniana. Current Agriculture Research Journal, 5(3). [Link]
  • Sinijadas, K., et al. (2018). Evaluation of Culture Medium for the Growth of Bipolaris sorokiniana the Causal Agent of Spot Blotch of Wheat. International Journal of Current Microbiology and Applied Sciences, 7(10), 2868-2874. [Link]
  • Das, K., & Chowdhury, A. K. (2019). Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. Journal of Pharmacognosy and Phytochemistry, 8(6), 209-213. [Link]
  • Javaid, A., et al. (2018). Botanical-chemical formulations enhanced yield and protection against Bipolaris sorokiniana in wheat by inducing the expression of pathogenesis-related proteins. PLoS ONE, 13(4), e0194481. [Link]
  • Tan, Y. P., et al. (2019). Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. Beilstein Journal of Organic Chemistry, 15, 2012-2020. [Link]
  • Carlson, H., et al. (1991). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Yin, J., et al. (2025). New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. Natural Products and Bioprospecting, 15(29). [Link]
  • Singh, S., et al. (2023). Transcription factors regulating terpene biosynthetic genes in various plant species.
  • Zhang, Y., et al. (2023). Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. Molecules, 28(21), 7291. [Link]
  • Griffith University. (2025). New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. Griffith Research Online. [Link]
  • Jansson, H. B. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Liu, Y., et al. (2022). Research Progress on Fungal Sesterterpenoids Biosynthesis. Journal of Fungi, 8(10), 1083. [Link]
  • Medina-Velo, I. A., & Al-Babili, S. (2023). Overview of fungal terpene synthases and their regulation. Fungal Biology and Biotechnology, 10(1), 11. [Link]
  • Szopa, A., et al. (2019). Elicitation with methyl jasmonate combined with cultivation in the Plantform™ temporary immersion bioreactor highly increases secondary metabolite production in Centella asiatica (L.) Urban shoot cultures. Plant Cell, Tissue and Organ Culture (PCTOC), 138, 445-456. [Link]
  • Goncearenco, A., & Gerlt, J. A. (2019). Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering. Current Opinion in Biotechnology, 60, 116-124. [Link]
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Goel, M. K., et al. (2013). Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L. Indian Journal of Biotechnology, 12(4), 533-538. [Link]
  • Berestetskiy, A., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569-582. [Link]
  • Gao, L., et al. (2007). Effects of carbon concentration and carbon to nitrogen ratio on the growth and sporulation of several biocontrol fungi. Annals of Microbiology, 57(2), 235-240. [Link]
  • Nabi, I., et al. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 990188. [Link]
  • Panaccione, D. G., et al. (1992). A cyclic peptide synthetase gene required for pathogenicity of the fungus Cochliobolus carbonum on maize. Proceedings of the National Academy of Sciences, 89(14), 6590-6594. [Link]
  • Gao, L., et al. (2007). Effects of carbon concentration and carbon-to-nitrogen ratio on growth and sporulation of several biocontrol fungi.
  • Kumar, A., et al. (2021). C/N Ratio and Specific Growth Rate Plays Important Role on Enhancing Isoprene Production in Recombinant Escherichia coli. Applied Biochemistry and Biotechnology, 193(6), 1786-1803. [Link]
  • Sharma, A., et al. (2024). Elicitors and Secondary Metabolite Production: Review on Mechanisms, Applications, and Perspectives. International Journal of Horticultural Science and Technology, 11(1), 1-18. [Link]
  • Meyer, V., et al. (2017). Effect of C/N ratio and microelements on nutrient dynamics and cell morphology in submerged fermentation of Aspergillus giganteus MTCC 8408 using Taguchi DOE. 3 Biotech, 7(1), 43. [Link]
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  • Mossion, A., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 2704, 143-156. [Link]
  • Rajalakshmi, R., & Mahesh, N. (2021). Gas chromatography: Mass spectrometry (GC-MS) analysis of biomolecules from Talaromyces pinophilus.
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  • Huang, H. H. (2021). Effects of carbon to nitrogen ratio (C:N) on water quality and growth performance of Litopenaeus vannamei (Boone, 1931)

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Improving the stability of Prehelminthosporol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Prehelminthosporol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in various solvent systems. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Understanding this compound's Inherent Instability

This compound is a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana.[1] Its chemical structure (C₁₅H₂₄O₂) contains features that render it susceptible to degradation.[2] As a sesquiterpene, it is prone to degradation from environmental factors, and its specific structure presents unique challenges.[3][4]

Key structural points of concern include:

  • Unsaturated Moieties: The presence of double bonds makes the molecule susceptible to oxidation.[5][6]

  • Hydroxyl and Hemiacetal Groups: These functional groups can be reactive, particularly under non-neutral pH conditions or in protic solvents. The hemiacetal can be prone to ring-opening.

  • Thermal Sensitivity: Research has indicated that this compound has restricted thermal stability, making concentration steps involving heat a potential source of degradation.[1]

The primary pathways of degradation are oxidation, hydrolysis (acid or base-catalyzed), and thermal or photo-decomposition.[5][6][7] Understanding these vulnerabilities is the first step toward creating a stable experimental environment.

cluster_stressors A This compound (Stable Form) B Environmental Stressors F Degradation Products (Oxidized forms, Isomers, Ring-Opened Species) A->F Degradation Pathways C Oxidative Stress (Oxygen, Peroxides, Metal Ions) B->C D pH Stress (Acidic or Alkaline Solvents) B->D E Energy Stress (Heat, UV Light) B->E C->F D->F E->F cluster_stress Apply Stress Conditions (in parallel) start Start: Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal Stress (e.g., 80°C in solution) start->therm photo Photolytic Stress (UV Lamp, ICH Q1B) start->photo sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) Neutralize acid/base samples acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) sample->analyze evaluate Evaluate Data: - Identify Degradants - Calculate % Degradation - Propose Pathways analyze->evaluate finish End: Stability Profile Established evaluate->finish

Caption: Experimental workflow for a forced degradation study.

Section 5: Data Summary Tables

Table 1: Solvent Selection Guide for this compound

SolventTypePolarity IndexPotential IssuesRecommendation
Acetonitrile (ACN) Aprotic5.8High purity is essential.Excellent: Recommended for stock solutions and long-term storage.
Acetone Aprotic5.1Highly volatile.Good: Suitable for short-term use and extractions.
Tetrahydrofuran (THF) Aprotic4.0Can form explosive peroxides upon storage.Use with Caution: Only use freshly opened, peroxide-free bottles. Add BHT.
Dimethyl Sulfoxide (DMSO) Aprotic7.2Can be difficult to remove; may degrade at high temps.Good for Bioassays: Prepare stocks fresh; store frozen.
Methanol (MeOH) Protic5.1Potential for reactivity (transacetalization).Not Recommended for Storage: Use for chromatography mobile phases only if necessary.
Ethanol (EtOH) Protic4.3Potential for reactivity.Not Recommended for Storage: Use with caution for short-term experiments.
Water / Buffers Protic10.2Low solubility; pH-dependent hydrolysis.Challenging: Only for final, dilute assay solutions. Must be buffered to optimal pH.

Table 2: Common Stabilizing Agents for this compound Solutions

Agent TypeExampleMechanism of ActionTypical Concentration
Antioxidant BHT (Butylated hydroxytoluene)Free-radical scavenger; terminates oxidation chain reactions. [8]0.005 - 0.02% (w/v)
Antioxidant α-Tocopherol (Vitamin E)Natural free-radical scavenger. [9]0.01 - 0.05% (w/v)
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)Binds di- and trivalent metal ions, preventing them from catalyzing oxidation. [10][11]10 - 100 µM
Chelating Agent Citric AcidNatural organic acid that sequesters metal ions. [10]50 - 200 µM
pH Buffer Citrate or Acetate BufferMaintains a stable pH to prevent acid/base-catalyzed hydrolysis. [12]10 - 50 mM

References

  • Novel approaches for stability improvement in natural medicines. National Institutes of Health (NIH).
  • Structure and stability of common sesquiterpenes. PubMed.
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • This compound | C15H24O2. PubChem.
  • Metal Chelators as Antioxidants. AOCS.
  • Top Organic Chelating Agents for Effective High-Quality Applications. Noah Tech.
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  • Stabilization of Natural Pigments in Ethanolic Solutions for Food Applications: The Case Study of Chlorella vulgaris. MDPI.
  • Synthetic and natural antioxidant additives in food stabilization: current applications and future research. ResearchGate.
  • Organic Chelating Agents - Enhance Metal Ion Binding and Soil Health. Insen Biotech.
  • Natural antioxidants as stabilizers for polymers. ResearchGate.
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. National Institutes of Health (NIH).
  • forced degradation products: Topics. Science.gov.
  • What Are Antioxidants?. The Nutrition Source, Harvard T.H. Chan School of Public Health.
  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central.
  • Chelating effect of metal deactivators. UNPChemicals.
  • Structure and stability of common sesquiterpenes. CSU Research Output.
  • Natural antioxidants from some fruits, seeds, foods, natural products, and associated health benefits: An update. National Institutes of Health (NIH).
  • The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. PubMed Central.
  • Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate.
  • Sesquiterpenoids Lactones: Benefits to Plants and People. PubMed Central.
  • Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study. ResearchGate.
  • Stabilization of Natural Dyes by High Levels of Antioxidants. ResearchGate.
  • Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study. PubMed.
  • Terpene Degradation in Cannabis. Encore Labs.
  • Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. ACS Publications.
  • pH and Its Effects on Phytochemical Stability. Extraction Magazine.
  • Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure. ResearchGate.
  • Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review. ResearchGate.
  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.
  • This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate.
  • An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. MDPI.
  • Monitoring the Stability of Topical Products. ResearchGate.

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Addressing challenges in the purification of Prehelminthosporol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing the challenges in the purification of Prehelminthosporol isomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this fascinating sesquiterpenoid phytotoxin. As a Senior Application Scientist with extensive experience in natural product purification, I will provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification workflows effectively.

This compound, a secondary metabolite from the fungus Bipolaris sorokiniana, naturally exists as a mixture of epimers. The separation of these closely related isomers is a significant challenge that can impede further research into their individual biological activities. This guide provides a comprehensive resource to navigate these purification hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound isomers in a question-and-answer format.

Question 1: My initial chromatography run shows a single broad peak, but I suspect multiple isomers. How can I improve the resolution?

Answer:

This is a classic sign of co-elution, a common issue when dealing with isomers. To achieve separation, we need to enhance the differential interaction of the isomers with the stationary phase. Here’s a systematic approach to improve resolution:

1. Switch to a Chiral Stationary Phase (CSP):

  • Rationale: Isomers of this compound are chiral, meaning they are non-superimposable mirror images (enantiomers) or diastereomers. Standard reverse-phase (like C18) or normal-phase (like silica) columns are often insufficient for resolving such closely related structures. Chiral Stationary Phases (CSPs) are designed with a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times.[1][2][3]

  • Actionable Protocol:

    • Screen Multiple CSPs: There is no universal CSP.[4] A screening approach is highly recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are widely used for natural product separations.[1][5]

    • Optimize the Mobile Phase: For polysaccharide-based CSPs, start with a normal-phase mobile phase (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol).[6] Vary the ratio of the solvents to fine-tune the selectivity.[1]

    • Consider Temperature: Temperature can significantly impact selectivity in chiral separations.[1] Experiment with temperatures ranging from 10°C to 40°C to see if resolution improves. Sometimes, a reversal of elution order can be observed at different temperatures.[1]

2. Consider Derivatization:

  • Rationale: If direct separation on a CSP is challenging, converting the this compound isomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) can be an effective strategy.[2][7] These newly formed diastereomers have different physicochemical properties and can often be separated on a standard achiral column (e.g., C18).[2]

  • Example: this compound has hydroxyl groups that can be targeted for derivatization.[8] Reacting the isomer mixture with an enantiomerically pure chiral acid or isocyanate will form diastereomeric esters or carbamates, respectively.

  • Workflow:

    • Select a suitable CDA that reacts with the hydroxyl group of this compound.

    • Perform the derivatization reaction on the isomer mixture.

    • Separate the resulting diastereomers using standard HPLC on an achiral column.

    • After purification, the derivatizing group can be cleaved to yield the pure isomers, if necessary.

Question 2: I'm observing peak tailing and poor peak shape during my HPLC run. What could be the cause and how do I fix it?

Answer:

Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

1. Address Secondary Interactions:

  • Rationale: The hydroxyl groups on this compound can lead to unwanted interactions with residual silanols on silica-based columns, causing peak tailing.

  • Solutions:

    • Mobile Phase Additives: Add a small amount of a competitive agent to the mobile phase. For normal phase, a small percentage of an alcohol like isopropanol can help. For reversed-phase, adding a mild acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% triethylamine) can suppress the ionization of silanols and improve peak shape.[9]

    • Use an End-Capped Column: For reversed-phase separations, ensure you are using a high-quality, end-capped column where the residual silanols have been deactivated.

2. Check for Column Overload:

  • Rationale: Injecting too much sample onto the column can lead to broad, tailing peaks.

  • Action: Reduce the injection volume or the concentration of your sample and re-run the analysis. If the peak shape improves, you were likely overloading the column.

3. Ensure Mobile Phase Compatibility:

  • Rationale: The sample should be fully dissolved in a solvent that is compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

  • Best Practice: Dissolve your this compound isomer mixture in the initial mobile phase of your gradient, or in a solvent that is weaker than the mobile phase.

Question 3: My purified this compound isomers seem to degrade over time. What are the best practices for ensuring their stability?

Answer:

The stability of natural products, especially sesquiterpenoids, can be a concern.[10] Factors like pH, temperature, and light can contribute to degradation.

1. pH and Temperature Control:

  • Rationale: Sesquiterpene lactones, which are structurally related to this compound, have shown pH-dependent stability. They tend to be more stable at a slightly acidic pH (around 5.5) and can degrade at neutral or alkaline pH, especially at elevated temperatures.[11]

  • Recommendations:

    • During purification, if using aqueous mobile phases, buffer them to a slightly acidic pH.

    • Avoid excessive heat. If you need to evaporate solvents, use a rotary evaporator at a low temperature (e.g., 30-40°C).

    • For long-term storage, keep the purified isomers in a tightly sealed vial at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen).

2. Light Sensitivity:

  • Rationale: Many complex organic molecules are sensitive to light.

  • Precaution: Protect your samples from light by using amber vials or by wrapping your vials in aluminum foil during all stages of purification and storage.

3. Purity and Solvent Choice:

  • Rationale: Impurities can sometimes catalyze degradation. The choice of storage solvent can also impact stability.

  • Best Practices:

    • Ensure your purified isomers are of high purity.

    • For storage, dissolve the isomers in a high-purity, aprotic solvent if possible. If a protic solvent is necessary, use one that is free of peroxides (e.g., freshly opened ethanol or methanol).

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying this compound isomers?

A systematic screening of different chromatographic conditions is the most effective initial approach. A suggested workflow would be:

  • Initial Cleanup: Use flash chromatography on silica gel to remove highly polar and non-polar impurities from the crude extract.

  • Chiral Method Development:

    • Primary Technique: Start with High-Performance Liquid Chromatography (HPLC) using a selection of polysaccharide-based chiral stationary phases (CSPs).

    • Alternative Technique: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations.[12][13][14] It often provides faster separations and uses less organic solvent.[12][13]

Q2: Can I use Gas Chromatography (GC) for the separation of this compound isomers?

GC can be used for the analysis of this compound, but it typically requires derivatization to increase the volatility of the isomers. Trimethylsilyl (TMS) derivatives of this compound have been successfully analyzed by GC-MS. For preparative separation, however, HPLC or SFC are generally preferred due to the non-destructive nature of the techniques and easier fraction collection.

Q3: Are there any alternatives to chromatography for purifying this compound isomers?

While chromatography is the most powerful technique for this purpose, crystallization could be a potential alternative if one of the isomers is significantly less soluble than the others in a particular solvent system. However, this is often a trial-and-error process and may not be effective for separating structurally similar isomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers

  • Column Selection: Screen a minimum of three polysaccharide-based CSPs (e.g., a cellulose-based column and two different amylose-based columns).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile/Methanol (95:5, v/v)

      • Mobile Phase D: 100% Methanol

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm, requires experimental determination).

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase that show the best initial separation or indication of multiple peaks.

    • Optimize the mobile phase composition by varying the ratio of the solvents in 5% increments.

    • Investigate the effect of temperature by running the separation at 15°C, 25°C, and 35°C.

    • If peak tailing is observed, add 0.1% of a modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, although this compound is neutral, these can sometimes improve peak shape).

Protocol 2: Derivatization of this compound with a Chiral Derivatizing Agent (Illustrative Example)

  • Reagents:

    • This compound isomer mixture

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound isomer mixture in anhydrous DCM in a dry, nitrogen-flushed flask.

    • Add a slight excess of anhydrous pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a slight molar excess of Mosher's acid chloride.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a small amount of water.

    • Extract the product with DCM, wash with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting diastereomeric esters by standard reverse-phase HPLC on a C18 column.

Data Presentation

Table 1: Hypothetical Screening Results for Chiral Separation of this compound Isomers

CSP TypeMobile PhaseResolution (Rs)Observations
Cellulose-basedHexane/IPA (90:10)0.8Partial separation, broad peaks
Amylose-based 1Hexane/IPA (90:10)1.2Two distinct peaks, some overlap
Amylose-based 2 Hexane/IPA (90:10) 1.6 Good baseline separation
Amylose-based 2ACN/MeOH (95:5)0.5Poor resolution

This table illustrates how to systematically record and compare results to identify the most promising conditions for further optimization.

Visualizations

purification_workflow cluster_0 Initial Purification cluster_1 Chiral Separation Strategy Crude Extract Crude Extract Flash Chromatography (Silica) Flash Chromatography (Silica) Crude Extract->Flash Chromatography (Silica) Remove gross impurities Partially Purified Isomer Mix Partially Purified Isomer Mix Flash Chromatography (Silica)->Partially Purified Isomer Mix Chiral HPLC/SFC Screening Chiral HPLC/SFC Screening Partially Purified Isomer Mix->Chiral HPLC/SFC Screening Direct Method Derivatization Derivatization Partially Purified Isomer Mix->Derivatization Indirect Method Pure Isomers Pure Isomers Chiral HPLC/SFC Screening->Pure Isomers Successful Separation Achiral HPLC Achiral HPLC Derivatization->Achiral HPLC Separate Diastereomers Cleavage of Derivatizing Group Cleavage of Derivatizing Group Achiral HPLC->Cleavage of Derivatizing Group Cleavage of Derivatizing Group->Pure Isomers

Caption: Workflow for the purification of this compound isomers.

troubleshooting_flowchart Start Start Poor Resolution Poor Resolution Start->Poor Resolution Peak Tailing Peak Tailing Poor Resolution->Peak Tailing No Screen CSPs Screen CSPs Poor Resolution->Screen CSPs Yes Add Mobile Phase Modifier Add Mobile Phase Modifier Peak Tailing->Add Mobile Phase Modifier Yes Good Separation Good Separation Peak Tailing->Good Separation No Optimize Mobile Phase Optimize Mobile Phase Screen CSPs->Optimize Mobile Phase Consider Derivatization Consider Derivatization Optimize Mobile Phase->Consider Derivatization If still poor Optimize Mobile Phase->Good Separation Consider Derivatization->Good Separation Check for Overload Check for Overload Add Mobile Phase Modifier->Check for Overload Check for Overload->Good Separation

Sources

Technical Support Center: Optimization of HPLC Parameters for Prehelminthosporol Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Prehelminthosporol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation and purification of this sesquiterpenoid. As this compound is a specialized natural product, this guide synthesizes established chromatographic principles with specific insights into the analysis of sesquiterpenoids to ensure robust and reproducible results.

Understanding this compound: The Foundation of Method Development

This compound is a sesquiterpenoid, a class of natural products with a C15 backbone.[1] Its chemical structure and properties are pivotal in designing an effective HPLC separation method.

Key Physicochemical Properties of this compound:

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₅H₂₄O₂[1]Indicates a moderately sized molecule.
Molecular Weight 236.35 g/mol [1]Standard molecular weight for sesquiterpenoids.
Polarity Contains hydroxyl and ether functional groups.Suggests moderate polarity, making it suitable for reversed-phase chromatography.
UV Absorbance Lacks a strong chromophore.Detection at low UV wavelengths (around 205 nm) is likely necessary.[2][3]

Given these properties, a reversed-phase HPLC method is the most logical starting point for separating this compound.

Troubleshooting Guide: Addressing Common HPLC Issues in this compound Analysis

This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound and similar compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" extending from the front of the peak.

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica backbone of C18 columns can interact with polar analytes like this compound, causing peak tailing.[4]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing secondary interactions.[4]

      • Use an End-Capped Column: Employ a column with high-quality end-capping to minimize exposed silanol groups.

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved peak shape for moderately polar compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetrical peaks.[5][6]

    • Solution:

      • Reduce Injection Volume: Systematically decrease the injection volume to find the optimal amount.[7]

      • Dilute the Sample: If reducing the volume is not feasible, dilute the sample in the mobile phase.[5]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase composition.[6] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Poor Resolution or No Separation

Symptoms:

  • Co-eluting peaks.

  • A single, broad peak where multiple compounds are expected.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to water is critical for achieving separation.

    • Solution:

      • Optimize the Organic Modifier: Experiment with different ratios of acetonitrile or methanol with water. Acetonitrile often provides sharper peaks and lower backpressure.

      • Run a Gradient Elution: Start with a lower percentage of organic solvent and gradually increase it over the run. This is particularly effective for separating compounds with a range of polarities. A typical starting gradient for sesquiterpenoids could be 40-90% acetonitrile in water over 20-30 minutes.[2]

  • Inappropriate Column Selection: The column's stationary phase, particle size, and dimensions may not be suitable.

    • Solution:

      • Increase Column Length or Decrease Diameter: A longer column provides more theoretical plates, enhancing separation. A narrower column can also improve resolution.[7]

      • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.

  • Insufficient Equilibration Time: The column may not have reached equilibrium with the initial mobile phase conditions before injection.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.[6]

Issue 3: Variable Retention Times

Symptoms:

  • The time at which this compound elutes changes between injections.

Potential Causes & Solutions:

  • System Leaks: Leaks in the pump, injector, or fittings can cause fluctuations in the flow rate and pressure, leading to retention time shifts.[8][9]

    • Solution: Systematically check all fittings for signs of leakage. Tighten any loose connections, being careful not to overtighten.[8]

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant changes in retention.[6]

    • Solution: Prepare fresh mobile phase daily using high-purity HPLC-grade solvents.[5] Accurately measure all components and ensure thorough mixing and degassing.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[7]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[7]

Issue 4: High Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal.

Potential Causes & Solutions:

  • Column Clogging: Particulate matter from the sample or mobile phase can block the column inlet frit.[9][10]

    • Solution:

      • Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

      • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from contaminants.[5]

      • Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to dislodge particulates.

  • Precipitation in the System: If using buffered mobile phases, salt can precipitate if the organic solvent concentration becomes too high.

    • Solution: Ensure the buffer is soluble in the highest organic concentration used in the gradient. Flush the system with water before shutting down to remove any residual salts.

Issue 5: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank injections.

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or water can accumulate on the column and elute as ghost peaks, especially during gradient runs.[5][6]

    • Solution: Use fresh, HPLC-grade solvents and high-purity water.[5] Degas the mobile phase to prevent bubble formation.

  • Carryover from Previous Injections: The injector or column may retain sample from a previous run.

    • Solution:

      • Implement a Needle Wash: Use a strong solvent in the injector's wash cycle to clean the needle and sample loop between injections.

      • Run Blank Gradients: After analyzing a concentrated sample, run a blank gradient to wash the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on its sesquiterpenoid structure, a reversed-phase method is recommended.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL

This method can then be optimized by adjusting the gradient slope, flow rate, and temperature to achieve the desired separation.

Q2: How can I improve the sensitivity of my this compound analysis?

A2: Since this compound lacks a strong UV chromophore, improving sensitivity can be challenging.

  • Increase Sample Concentration: If possible, increase the amount of sample injected.[8]

  • Optimize Detection Wavelength: While 205 nm is a good starting point, perform a UV scan of a purified standard to determine the wavelength of maximum absorbance.

  • Use a More Sensitive Detector:

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for analyzing compounds like this compound.[12]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the analyte having a chromophore.

Q3: Is normal-phase HPLC a viable option for this compound separation?

A3: Yes, normal-phase HPLC can be used, especially for preparative separations or for separating isomers with very similar polarities. A common normal-phase system for sesquiterpenoids involves a silica column with a mobile phase of hexane and a polar modifier like isopropanol or ethyl acetate.[3] However, for routine analysis, reversed-phase is generally more reproducible and convenient.

Q4: How should I prepare a crude extract containing this compound for HPLC analysis?

A4: Proper sample preparation is crucial to protect the column and obtain reliable results.

General Protocol for Crude Extract Preparation:

  • Extraction: Extract the biomass (e.g., fungal culture) with a suitable organic solvent like ethyl acetate or chloroform.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE): For complex matrices, use an SPE cartridge (e.g., C18 or silica) to clean up the sample and remove interfering compounds.

  • Dissolution and Filtration: Dissolve the extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

Experimental Workflow and Visualization

General HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization start Define Analytical Goal (Purity, Quantification) info Gather Analyte Information (this compound Properties) start->info selection Select Column & Mobile Phase (C18, ACN/H2O) info->selection gradient Develop Gradient Profile selection->gradient Initial Runs flow_temp Optimize Flow Rate & Temperature gradient->flow_temp peak_shape Fine-tune for Peak Shape flow_temp->peak_shape validation Method Validation (Robustness, Reproducibility) peak_shape->validation Optimized Method documentation Document Final Method validation->documentation end Routine Analysis documentation->end

Caption: A stepwise workflow for HPLC method development.

Troubleshooting Logic for Peak Tailing

This diagram outlines the decision-making process when troubleshooting peak tailing issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Check for Column Overload Reduce injection volume or sample concentration start->check_overload check_solvent Check Sample Solvent Dissolve sample in mobile phase check_overload->check_solvent If tailing persists resolved Peak Shape Improved check_overload:f1->resolved check_ph Check Mobile Phase pH Add 0.1% acid (e.g., formic acid) check_solvent->check_ph If tailing persists check_solvent:f1->resolved check_column Check Column Health Use end-capped column or flush with strong solvent check_ph->check_column If tailing persists check_ph:f1->resolved check_column:f1->resolved

Caption: A troubleshooting flowchart for peak tailing.

References

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Mastelf Technologies. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • GMI. (2025). Common HPLC Problems and Solutions with GMI Service Support.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Aberham, A., et al. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.)
  • Datta, S., et al. (2013). Quantification of Sesquiterpene Lactones in Parthenium hyterophorous by Normal-Phase HPLC. Oxford Academic.

Sources

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the robust analysis of Prehelminthosporol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a sesquiterpenoid phytotoxin produced by fungi such as Bipolaris sorokiniana, is of significant interest in agricultural and food safety research due to its impact on cereal crops.[1][2] Achieving accurate and reproducible quantification of this analyte is frequently challenged by matrix effects, a phenomenon that can compromise data integrity.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, cause-and-effect understanding of how to diagnose, troubleshoot, and ultimately minimize matrix effects in their assays. We will move beyond simple procedural lists to explain the scientific rationale behind each strategic choice.

Section 1: Understanding the Problem - FAQs about Matrix Effects
Q1: What are matrix effects in LC-MS/MS and why are they a critical concern for this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] In the context of this compound analysis, which often involves complex matrices like wheat, barley, or soil, compounds such as lipids, carbohydrates, and pigments can be co-extracted. During electrospray ionization (ESI), these co-extractives compete with this compound for access to the droplet surface and for the available charge, typically leading to a reduction in the analyte's signal, known as ion suppression .[4][5] Less commonly, an enhancement of the signal can occur. This phenomenon is a primary source of poor accuracy and reproducibility in quantitative LC-MS/MS analysis.[3]

Q2: How can I definitively diagnose if matrix effects are impacting my results?

The most direct way to assess matrix effects is through a post-extraction spike comparison . This experiment quantifies the influence of the matrix by comparing the signal response of an analyte in a clean solvent to its response in a blank matrix extract.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare a Blank Matrix Extract: Process a sample known to be free of this compound using your entire sample preparation workflow. This resulting solution is your "blank matrix extract."

  • Prepare Two Sets of Samples:

    • Set A (Neat Solvent): Spike a known concentration of this compound analytical standard into a clean solvent (e.g., your initial mobile phase composition).

    • Set B (Matrix Extract): Spike the same concentration of this compound analytical standard into your blank matrix extract.

  • Analyze and Compare: Inject both sets into the LC-MS/MS system and compare the peak areas.

  • Calculate Matrix Effect (%ME): %ME = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • An %ME value of 100% indicates no matrix effect.

    • An %ME < 100% indicates ion suppression.

    • An %ME > 100% indicates ion enhancement.

Q3: What are the common sources of matrix effects when analyzing this compound in agricultural samples?

In matrices like cereal grains, the primary sources of interference are:

  • Phospholipids: Endogenous to all biological samples, they are notorious for causing strong ion suppression.

  • Triglycerides and Fatty Acids: Highly abundant in grain and oilseed samples.

  • Carbohydrates and Sugars: Can alter the viscosity and surface tension of ESI droplets.

  • Pigments: Compounds like chlorophylls in plant tissues can interfere.

  • Salts and Buffers: High concentrations can lead to adduct formation and instability in the ESI process.

Section 2: Troubleshooting Guide - A Strategic Approach to Mitigation

Successfully minimizing matrix effects is not about finding a single "magic bullet" but about implementing a multi-step, logical strategy. The following workflow provides a decision-making framework for developing a robust method.

Troubleshooting_Workflow start Start: Inaccurate Results (Poor Recovery / Reproducibility) assess_me Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_choice Step 2: Implement Internal Standard Is a Stable Isotope-Labeled (SIL) IS available? assess_me->is_choice use_sil Use SIL-IS (Gold Standard for Correction) is_choice->use_sil Yes use_analog Use Structural Analog IS (Compensates partially) is_choice->use_analog No sample_prep Step 3: Optimize Sample Preparation Start with QuEChERS for complex matrices use_sil->sample_prep use_analog->sample_prep reassess_me Re-assess Matrix Effect Is suppression still >20%? sample_prep->reassess_me adv_cleanup Step 4: Advanced Cleanup - Modify dSPE sorbents - Use cartridge SPE - Immunoaffinity Column (IAC) reassess_me->adv_cleanup Yes calibration Step 6: Final Calibration Use Matrix-Matched Standards reassess_me->calibration No chrom_opt Step 5: Optimize Chromatography - Adjust gradient - Test alternative column chemistry adv_cleanup->chrom_opt chrom_opt->calibration end End: Robust & Accurate Method calibration->end QuEChERS_Workflow sample 1. Homogenized Sample (e.g., 5g ground wheat) extract 2. Add Extraction Solvent & Salts (Acetonitrile + MgSO₄, NaCl) Vortex/Shake Vigorously sample->extract centrifuge1 3. Centrifuge (Phase Separation) extract->centrifuge1 supernatant 4. Take Aliquot of Acetonitrile Layer (Supernatant) centrifuge1->supernatant dspe 5. Add dSPE Sorbents (e.g., PSA + C18 + MgSO₄) Vortex/Shake supernatant->dspe centrifuge2 6. Centrifuge (Pellet Sorbents) dspe->centrifuge2 final_extract 7. Filter & Inject (Final Clean Extract) centrifuge2->final_extract

Sources

Troubleshooting poor resolution in Prehelminthosporol chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Prehelminthosporol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and analysis of this sesquiterpenoid phytotoxin. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your chromatographic separations.

Understanding this compound's Chromatographic Behavior

This compound is a sesquiterpenoid with the molecular formula C15H24O2.[1] As a moderately hydrophobic and relatively polar molecule due to its hydroxyl groups, its separation by chromatography, particularly High-Performance Liquid Chromatography (HPLC), requires careful method development and troubleshooting. This guide will focus primarily on reversed-phase HPLC, a common and effective technique for such natural products.[2][3]

Frequently Asked Questions & Troubleshooting Guides

Q1: I am seeing poor resolution between my this compound peak and other impurities. What is the first thing I should check?

A1: Poor resolution is a common issue and can often be addressed by systematically evaluating your mobile phase composition and gradient.[4][5]

Underlying Principle: The resolution of chromatographic peaks is governed by three main factors: efficiency, selectivity, and retention.[6] By modifying the mobile phase, you can significantly impact the selectivity of your separation, which refers to the ability of the chromatographic system to distinguish between different analytes.[7]

Troubleshooting Steps:

  • Evaluate Mobile Phase Strength: this compound, being moderately hydrophobic, requires a mobile phase with sufficient organic solvent (e.g., acetonitrile or methanol) for elution in reversed-phase HPLC. If your peak of interest is eluting too early (low retention), it may not have enough interaction with the stationary phase to separate from other components.

    • Solution: Decrease the initial percentage of the organic solvent in your mobile phase or use a shallower gradient.[8][9] This will increase the retention time of this compound and provide more opportunity for separation.

  • Optimize Solvent Choice: While acetonitrile and methanol are common organic modifiers, they can offer different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with ternary mixtures (e.g., water, acetonitrile, and methanol) to fine-tune the separation.[8][10]

  • Adjust Mobile Phase pH: Although this compound itself is not ionizable, co-eluting impurities might be. Altering the pH of the mobile phase can change the ionization state of these impurities, thereby affecting their retention and improving resolution.[10]

    • Solution: For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is a common practice to improve peak shape and can also alter selectivity.[10]

Q2: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase, or issues with the column itself.[8][11]

Underlying Principle: In an ideal chromatographic separation, the analyte molecules travel through the column in a tight, symmetrical band. Peak tailing occurs when a portion of the analyte molecules is delayed in its passage, often due to interactions with active sites on the stationary phase (e.g., exposed silanol groups on a silica-based C18 column).[8]

Troubleshooting Steps:

  • Address Secondary Silanol Interactions: This is a very common cause of tailing for compounds with polar functional groups like the hydroxyls in this compound.

    • Solution 1: Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol sites. Alternatively, lowering the mobile phase pH with an acid like formic acid can suppress the ionization of silanol groups, reducing their interaction with your analyte.[8]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for polar analytes.

  • Check for Column Contamination or Voids: An accumulation of strongly retained sample components on the column inlet or the formation of a void in the packing material can distort the peak shape.

    • Solution: Use a guard column to protect your analytical column from contaminants.[12] If you suspect contamination, try flushing the column with a strong solvent. If a void has formed, the column will likely need to be replaced.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]

    • Solution: Decrease the concentration of your sample or reduce the injection volume.[8]

Q3: I am observing peak fronting for my this compound peak. What does this indicate?

A3: Peak fronting, which appears as a leading edge or "shark fin" on the peak, is most commonly caused by sample overload or an issue with the sample solvent.[11][13]

Underlying Principle: Fronting occurs when the concentration of the analyte in the sample is too high for the stationary phase to effectively interact with all of it at once. This leads to some of the analyte molecules traveling through the column more quickly than the main band.[13]

Troubleshooting Steps:

  • Address Sample Overload: This is the most frequent cause of peak fronting.[13]

    • Solution: Dilute your sample. A simple 1-to-10 dilution can often resolve the issue. Alternatively, reduce the injection volume.[13]

  • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If this is not feasible due to solubility constraints, use the weakest solvent possible that will still dissolve your sample.

  • Check Column Temperature: In some less common cases, a column temperature that is too low can contribute to peak fronting.[13]

    • Solution: Try increasing the column temperature in small increments (e.g., 5°C) to see if it improves the peak shape.[8]

Q4: My retention times for this compound are shifting between runs. How can I improve the reproducibility?

A4: Unstable retention times can be caused by a variety of factors, including inadequate column equilibration, changes in the mobile phase, or issues with the HPLC system itself.[8][11]

Underlying Principle: Consistent retention times rely on a stable and reproducible chromatographic system. Any variation in the mobile phase composition, flow rate, or column temperature can lead to shifts in retention.[9]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when running a gradient.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.[8]

  • Maintain Consistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or the evaporation of a volatile solvent can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If you are using an online mixer, ensure it is functioning correctly.[11] Degas the mobile phase to prevent air bubbles from forming in the pump.[11]

  • Check for Leaks and Pump Issues: A leak in the system will cause a drop in pressure and a change in the flow rate, leading to longer retention times. Inconsistent pump performance can also cause fluctuations in the flow rate.

    • Solution: Inspect all fittings for leaks. Check the pump seals for wear and tear.[11]

Data and Protocols

Table 1: Mobile Phase Optimization for this compound
ParameterInitial Condition (Example)Optimization StrategyExpected Outcome for this compound
Organic Modifier 60% Acetonitrile in WaterTry 60% Methanol in WaterChange in selectivity, potentially resolving co-eluting peaks.
Gradient Slope 60-95% Acetonitrile in 15 minDecrease to 60-80% Acetonitrile in 20 minIncreased retention and improved resolution of closely eluting compounds.[9]
Mobile Phase pH Neutral (Water)Add 0.1% Formic AcidImproved peak shape and potential shifts in the retention of ionizable impurities.[10]
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minIncreased retention and potentially better resolution, but longer run time.
Column Temperature 25°CIncrease to 35°CDecreased retention time and viscosity of the mobile phase, potentially improving efficiency.[8]
Experimental Protocol: Sample Preparation for HPLC Analysis of this compound from Fungal Extract
  • Extraction: Perform a liquid-liquid extraction of the fungal culture filtrate using an equal volume of a moderately polar organic solvent such as ethyl acetate. Repeat the extraction three times to ensure maximum recovery.[2]

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

  • Dissolution: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 60% methanol in water). Use ultrasonication to aid dissolution.[2]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system. This is a critical step to prevent column clogging.[2]

Visual Troubleshooting Guides

Workflow for Diagnosing Poor Resolution

PoorResolution start Poor Resolution Observed check_retention Is the peak of interest well-retained (k > 2)? start->check_retention adjust_mobile_phase Decrease organic solvent percentage or use a shallower gradient. check_retention->adjust_mobile_phase No check_selectivity Are peaks still co-eluting? check_retention->check_selectivity Yes adjust_mobile_phase->check_retention change_solvent Switch organic modifier (e.g., ACN to MeOH) or try a ternary mixture. check_selectivity->change_solvent Yes change_column Consider a different stationary phase (e.g., Phenyl-Hexyl, C30). change_solvent->change_column Still unresolved optimized Resolution Improved change_solvent->optimized Resolved change_column->optimized

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Logical Flow for Addressing Peak Shape Issues

PeakShape start Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing_causes Potential Causes: - Secondary Interactions - Column Contamination - Sample Overload peak_type->tailing_causes Tailing fronting_causes Potential Causes: - Sample Overload - Incompatible Sample Solvent peak_type->fronting_causes Fronting tailing_solutions Solutions: 1. Add mobile phase modifier (acid) 2. Use end-capped column 3. Use guard column / Flush 4. Reduce sample concentration tailing_causes->tailing_solutions fronting_solutions Solutions: 1. Dilute sample / Reduce volume 2. Dissolve sample in mobile phase fronting_causes->fronting_solutions

Caption: Troubleshooting guide for common peak shape problems in HPLC.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451296, this compound.
  • Jansson, H.-B., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Columbia University. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?.
  • uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • International Journal of Science and Research (IJSR). (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography?.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • ResearchGate. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Pharmastuff4u. (2025, December 24). What factors affect resolution in chromatography?.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Chromatography Forum. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (n.d.). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • LCGC International. (2021, April 6). Tips & Tricks GPC/SEC: Separation Range and Resolution.
  • Quora. (2017, February 18). Which factors affect resolution in chromatography?.
  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters.

Sources

Enhancing the efficiency of Prehelminthosporol extraction from mycelia

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the efficiency of Prehelminthosporol extraction from fungal mycelia. This resource is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of this valuable sesquiterpenoid. Here, we address common challenges and provide field-proven insights in a direct question-and-answer format to streamline your experimental workflows.

Section 1: Foundational Knowledge & Pre-Extraction Strategy

This section covers critical preparatory steps that form the bedrock of a successful extraction campaign. Decisions made here significantly impact the final yield and purity of this compound.

Q1: Which fungal species are reliable producers of this compound?

The primary and most well-documented fungal source for this compound is Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a widespread plant pathogen.[1] This fungus is known to produce this compound as a major non-host-specific phytotoxin.[1] Several other related species within the Bipolaris genus, such as B. setariae, B. zeicola, and B. victoriae, have also been shown to produce this compound, indicating that the metabolic pathway is conserved among closely related species.[2][3][4]

Q2: How do cultivation time and conditions affect the yield of this compound?

The yield of this compound is highly dependent on the growth phase of the fungus. Studies on B. sorokiniana have demonstrated that the total amount of the toxin, found in both the mycelium and the culture filtrate, generally increases with cultivation time.[2][3][4]

  • Causality: this compound is a secondary metabolite. The production of secondary metabolites typically begins late in the exponential growth phase (trophophase) and maximizes during the stationary phase, when primary growth slows due to nutrient limitation or accumulation of waste products. Therefore, harvesting the mycelia too early will result in suboptimal yields.

  • Recommendation: It is crucial to establish a time-course experiment for your specific isolate and culture conditions. Monitor this compound production at various time points (e.g., 6, 9, 12, and 15 days) to identify the optimal harvest time that maximizes yield.[3][4] Significant differences in toxin production can exist even between different isolates of the same species.[2][4]

Q3: Should I extract from the mycelia, the culture filtrate, or both?

This compound is found in both the fungal mycelia (intracellular) and the surrounding culture medium (extracellular).[2][3][5] For maximum recovery, it is imperative to process both fractions. The distribution between mycelium and filtrate can vary depending on the fungal strain, culture age, and fermentation conditions.

Section 2: Core Extraction: Protocols & Troubleshooting

This section focuses on the hands-on process of extracting the target compound and addresses the most common bottleneck: inefficient extraction from the robust fungal biomass.

Q4: What is the most significant barrier to efficient extraction from fungal mycelia, and how can it be overcome?

The most significant barrier is the rigid and robust fungal cell wall, which is primarily composed of chitin.[6][7] This structure prevents solvents from efficiently penetrating the cell and solubilizing the intracellular metabolites.

Effective cell disruption is therefore the most critical step to maximize yield.[6] Mechanical lysis methods are highly effective:

  • Cryo-Grinding: Freeze-drying the mycelia and then grinding it into a fine powder with a mortar and pestle, often under liquid nitrogen, dramatically increases the surface area available for solvent extraction.[8][9][10]

  • Bead Beating: Homogenizing the mycelial slurry with small glass, ceramic, or zirconium beads in a high-speed cell disruptor provides aggressive mechanical force to shear the cell walls.[6][7][8] Zirconium beads are often favored for their high density and efficiency in lysing tough fungal cells.[7]

Q5: Which solvent system is best for extracting this compound?

This compound is a sesquiterpenoid, which is a moderately polar molecule. The choice of solvent should align with this polarity based on the principle of "like dissolves like."

  • Recommended Solvents: Solvents of intermediate polarity such as ethyl acetate or chloroform are excellent choices for selectively extracting terpenoids.[8][11] Methanol is also effective and can be used, though it is more polar and may co-extract a wider range of compounds.[8][9] A preliminary wash of the biomass with a non-polar solvent like hexane can be performed to remove highly non-polar compounds like lipids before the main extraction.[8]

  • Solvent Scouting: If yields are low, it is advisable to perform a small-scale solvent scouting experiment. Test several solvents across a polarity range (e.g., hexane, chloroform, ethyl acetate, acetone, methanol) to empirically determine the most effective one for your specific biomass.[8][12]

SolventPolarity IndexTarget CompoundsRationale
n-Hexane0.1Lipids, non-polar terpenesUseful for a preliminary de-fatting step to clean the extract.[8]
Chloroform4.1Terpenoids , steroidsHigh affinity for moderately polar compounds like this compound.[11]
Ethyl Acetate4.4Terpenoids , esters, ethersAn excellent, less toxic alternative to chloroform for sesquiterpenoids.[8][13]
Acetone5.1Terpenoids, some glycosidesA good polar aprotic solvent for extraction.[12]
Methanol5.1Polar terpenoids, glycosides, phenolsBroader spectrum, may extract more impurities.[9][10]

Q6: I have very low yield from my extraction. What are the most likely causes and how do I troubleshoot?

Low yield is a common issue. A systematic troubleshooting approach is the most effective way to identify and solve the problem.

Troubleshooting Logic for Low this compound Yield

G problem problem cause cause solution solution check check start Low Yield cause1 Inefficient Cell Lysis start->cause1 Potential Cause cause2 Suboptimal Solvent Choice start->cause2 Potential Cause cause3 Metabolite Degradation start->cause3 Potential Cause cause4 Incorrect Harvest Time start->cause4 Potential Cause check1 Microscopic Examination of Debris cause1->check1 Verify solution1 Increase grinding/bead beating time. Use more aggressive beads (zirconium). Pre-treat with enzymes (e.g., chitinase). check1->solution1 Solution check2 Perform Solvent Scouting cause2->check2 Verify solution2 Switch to a more suitable solvent (e.g., Ethyl Acetate). Use a sequential extraction with solvents of increasing polarity. check2->solution2 Solution check3 Analyze sample immediately after extraction. Check for degradation products via LC-MS. cause3->check3 Verify solution3 Extract at lower temperatures. Protect from light. Work at a slightly acidic pH (pH 5.5). Store extract at -20°C or -80°C. check3->solution3 Solution check4 Review Time-Course Data cause4->check4 Verify solution4 Harvest mycelia during the stationary growth phase. Perform a new time-course experiment. check4->solution4 Solution

Caption: A troubleshooting decision tree for low extraction yield.

Section 3: Enhancing Efficiency with Advanced Techniques

To move beyond baseline yields, modern extraction technologies can offer significant improvements in efficiency, speed, and sustainability.

Q7: How can Ultrasound-Assisted Extraction (UAE) improve my this compound yield?

UAE is a highly effective technique that uses high-frequency sound waves (>16 kHz) to enhance extraction.[14]

  • Mechanism of Action: The process, known as acoustic cavitation, creates and collapses microscopic bubbles in the solvent.[14] This implosion generates powerful microjets and shockwaves at the surface of the mycelia, perforating and lysing the chitinous cell walls.[15] This action drastically improves solvent penetration and accelerates the mass transfer of this compound from the cell into the solvent.[16]

  • Key Advantages:

    • Higher Yield: UAE can release the full spectrum of bioactive compounds more effectively than conventional methods.[15]

    • Reduced Extraction Time: Extraction times can be shortened from hours to minutes.[17]

    • Lower Temperatures: The process is efficient at lower temperatures, which is crucial for preventing the degradation of thermolabile compounds like this compound.[15][17]

    • Reduced Solvent Consumption: The enhanced efficiency often allows for a lower solvent-to-solid ratio.[17]

Q8: Is Microwave-Assisted Extraction (MAE) also a viable option?

Yes, MAE is another powerful "green" extraction technique that can significantly improve efficiency.[18][19]

  • Mechanism of Action: MAE uses microwave energy to heat the solvent and the moisture within the fungal cells. This creates a rapid build-up of internal pressure, leading to the rupture of the cell wall and the explosive release of intracellular contents into the surrounding solvent.[20][21]

  • Key Advantages:

    • Extremely Rapid: MAE is one of the fastest extraction methods, often completed in seconds to minutes.[20]

    • High Efficiency: It provides yields comparable to or exceeding those from conventional methods.[20][21]

    • Reduced Solvent Use: Like UAE, it is highly efficient and can reduce solvent consumption.[18]

    • Caution: Careful control of microwave power and temperature is necessary to avoid overheating and degrading the target compound.

ParameterConventional MacerationUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Extraction Time 4 - 24 hours[8]10 - 40 minutes[17]30 seconds - 5 minutes[20]
Temperature Room TemperatureControlled (e.g., 40-60°C)[17][22]Higher, requires careful control
Solvent Volume High (e.g., 1:10 w/v)[8]LowerLower
Yield Efficiency BaselineHighVery High
Mechanism Passive DiffusionAcoustic Cavitation[14]Dielectric Heating[20]

Section 4: Experimental Protocols & Workflow

Here we provide actionable, step-by-step protocols for both a standard and an enhanced extraction method.

Overall Extraction & Purification Workflow

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing Culture Fungal Cultivation (B. sorokiniana) Harvest Harvest Mycelia & Filtrate Culture->Harvest Lysis Cell Lysis (Cryo-grinding) Harvest->Lysis Solvent Solvent Extraction (e.g., Ethyl Acetate, UAE/MAE) Lysis->Solvent Separate Filtration/ Centrifugation Solvent->Separate Concentrate Rotary Evaporation Separate->Concentrate Purify Column Chromatography (Silica Gel, HPLC) Concentrate->Purify Analyze Analysis (LC-MS, GC-MS) Purify->Analyze

Caption: General workflow for this compound isolation.

Protocol 1: Standard Solvent Extraction of Fungal Mycelia

  • Harvesting: Separate the fungal mycelia from the culture broth via filtration or centrifugation.[8] Wash the biomass with distilled water to remove residual media components.

  • Drying: Lyophilize (freeze-dry) the mycelial mass to remove water, which improves grinding efficiency and solvent penetration.

  • Cell Disruption: Grind the dried mycelia into a fine, homogenous powder using a mortar and pestle, preferably under liquid nitrogen to keep the sample frozen and brittle.

  • Extraction: Suspend the fungal powder in ethyl acetate at a solid-to-liquid ratio of 1:10 (w/v) in a glass flask.[8]

  • Agitation: Agitate the suspension on an orbital shaker at room temperature for 4-24 hours.[8] Protect the flask from light by wrapping it in aluminum foil to prevent potential photolytic degradation.[23]

  • Separation: Separate the solvent extract from the solid biomass residue by vacuum filtration. Wash the residue with a small volume of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) for further purification and analysis.[8][23]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Perform steps 1-3 from the Standard Protocol.

  • Extraction: Suspend the fungal powder in ethyl acetate in a glass beaker at an optimized solid-to-liquid ratio (e.g., 1:10 to 1:35 w/v).[17]

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature (e.g., 40°C).[17] Note that excessive sonication time can potentially degrade the target compound.[17]

  • Post-Extraction: Perform steps 6-8 from the Standard Protocol.

Section 5: Post-Extraction & Analysis FAQs

Q9: My crude extract is complex. What's a good starting point for purification?

For a crude lipid-soluble extract, a robust and widely used method is silica gel column chromatography .[5][24]

  • Principle: This technique separates compounds based on their polarity. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane), and polar compounds elute later with more polar mobile phases (e.g., ethyl acetate, methanol).

  • Strategy: Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. For final high-purity isolation, preparative HPLC is often required.[5]

Q10: How can I reliably quantify the amount of this compound in my extracts?

Accurate quantification requires validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is a standard method for quantifying natural products.[23] LC-MS is particularly powerful as it provides both quantification and mass information for structural confirmation.[5][23][25]

  • Gas Chromatography (GC): GC-MS is also a highly effective method. This compound can be analyzed by GC after derivatization (e.g., trimethylsilyl-derivative) to improve its volatility and thermal stability.[2][3][4] This method has a very low detection limit, making it suitable for trace analysis.[2][3]

Q11: How stable is this compound during extraction and storage?

As a sesquiterpenoid, this compound's stability can be influenced by several factors.[23]

  • pH: The compound is more stable at a slightly acidic pH (around 5.5) and shows greater instability at neutral or alkaline pH.[23] Consider buffering your extraction solvent if pH is a concern.

  • Temperature: Elevated temperatures can accelerate degradation.[23] This is a key reason why low-temperature methods like UAE are advantageous.

  • Light: Exposure to light, especially UV, can cause photolytic degradation. Always work in amber glassware or protect samples from light.[23]

  • Oxidation: The presence of oxygen can lead to degradation.[23] Storing extracts under an inert gas (nitrogen or argon) is recommended for long-term stability.

References

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction of Medicinal Mushrooms. Hielscher Ultrasonics.
  • Jansson, H. B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • Apoga, D., Jansson, H. B., & Nilsson, T. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Zhang, Z., et al. (2022). Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity. PMC - PubMed Central.
  • Young, J. C. (1995). Microwave-assisted extraction of the fungal metabolite ergosterol and total fatty acids. Semantic Scholar.
  • Saleh, T., et al. (2020). Exploitation of Ultrasound Technique for Enhancement of Microbial Metabolites Production. MDPI.
  • Nutraceutical Business Review. (2020). Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry. Nutraceutical Business Review.
  • Jansson, H. B., & Asbirk, A. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • Apoga, D., Jansson, H. B., & Nilsson, T. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate.
  • Álvarez, C., et al. (2022). Ultrasound–Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms. MDPI.
  • Young, J. C. (1995). Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids. Journal of Agricultural and Food Chemistry.
  • Balenzano, G., et al. (2023). Microwave-Assisted Extraction of Pleurotus Mushrooms Cultivated on 'Nero di Troia' Grape Pomace and Evaluation of the Antioxidant and Antiacetylcholinesterase Activities. MDPI.
  • Ling, A. P. K., et al. (2018). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. Atlantis Press.
  • Paduch, M., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC - NIH.
  • Nguyen, T. H., & Vu, D. C. (2022). EFFECT OF SOLVENT IN COMBINATION WITH ULTRASONIC WAVE ASSISTANCE ON TRITERPENOID EXTRACTION FROM RED LINGZHI MUSHROOM (Ganoderma lucidum). Journal of Vietnamese Environment.
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  • Ferraro, V., et al. (2023). Microwave-assisted extraction and medicinal mushrooms: an innovative and promising technique with significant applicative implications. IRIS.
  • Al-Zuhairy, S., & Al-Marjani, J. (2023). Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications. PMC.
  • Haneef, M., et al. (2024). Fungal mycelia: From innovative materials to promising products: Insights and challenges. AIP Publishing.
  • Chong, J. L., et al. (2018). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Universiti Kebangsaan Malaysia.
  • Various Authors. (2014). How can I extract secondary metabolites from fungus mycelium without homogenization?. ResearchGate.
  • Haneef, M., et al. (2024). Fungal mycelia: From innovative materials to promising products: Insights and challenges. ResearchGate.
  • Balenzano, G., et al. (2023). Microwave-Assisted Extraction of Pleurotus Mushrooms Cultivated on 'Nero di Troia' Grape Pomace and Evaluation of the Antioxidant and Antiacetylcholinesterase Activities. PubMed.
  • Ametrano, C. G., et al. (2021). Improving Fungal Cultivability for Natural Products Discovery. Frontiers.
  • Oviedo, L. R., & Amancha, P. R. (2024). Exploring Fungal Mycelium for Sustainable Food Solutions: From Biomass Utilization to Byproduct Innovation. Taylor & Francis Online.
  • Madla, S., et al. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Walsh Medical Media.
  • Ghasemzadeh, A., et al. (2021). Effects of solvent–solvent fractionation on the total terpenoid content and in vitro anti-inflammatory activity of Serevenia buxifolia bark extract. PMC - PubMed Central.
  • Lee, C. H., et al. (2024). Review on mushroom mycelium-based products and their production process: from upstream to downstream. NIH.
  • Fiori, J., et al. (2000). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed.
  • Krska, R., & Josephs, R. (2001). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. MDPI.
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  • Chen, X., et al. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). MDPI.
  • Marano, A. V., & Pires-Zottarelli, C. L. A. (2012). Quantitative methods for the analysis of zoosporic fungi. PubMed.
  • ResearchGate. (n.d.). (A) Overview of the strategy used for purification of CMHs from fungal.... ResearchGate.
  • Bolea, E., et al. (2021). Analytical applications of single particle inductively coupled plasma mass spectrometry: A comprehensive and critical review. Analytical Methods.
  • Arendt, P., et al. (2017). Fermentation and purification strategies for the production of betulinic acid and its lupane-type precursors in Saccharomyces cerevisiae. PubMed.
  • Wildfeuer, A., et al. (1988). Degradation of Acylaminopenicillins With Regard to Their pH Dependency. PubMed.
  • Rahlwes, K. C., et al. (2020). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. PMC - NIH.
  • Kishore, R. S. K., et al. (2011). The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics. PubMed.
  • Segovia, R., et al. (2021). A Four-Step Purification Process for Gag VLPs: From Culture Supernatant to High-Purity Lyophilized Particles. PubMed.
  • Patra, K. P., & Vernel-Pauillac, F. (2018). Purification of LPS from Leptospira. PubMed.

Sources

Technical Support Center: Strategies to Increase Prehelminthosporol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Prehelminthosporol production. This guide is designed for researchers, scientists, and drug development professionals engaged in the submerged fermentation of Bipolaris sorokiniana for the production of this valuable sesquiterpenoid. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common challenges and significantly enhance your fermentation yields.

Introduction to this compound

This compound is a sesquiterpenoid phytotoxin naturally produced by the filamentous fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus)[1]. As a secondary metabolite, its production is intricately linked to the physiological state of the fungus and is often not growth-associated. Understanding and manipulating the triggers for its biosynthesis are key to achieving high titers in a laboratory or industrial setting. This guide provides strategies to navigate the complexities of its production in submerged fermentation.

Troubleshooting Guide: Common Fermentation Issues

This section addresses the most common problems encountered during this compound fermentation in a direct question-and-answer format.

Problem Area: Low or No Product Yield
Q1: My B. sorokiniana culture shows healthy biomass, but HPLC analysis reveals very low or no this compound. What are my initial troubleshooting steps?

Answer: This is a classic scenario where primary metabolism (growth) is favored over secondary metabolism (product formation). The issue often lies in the timing of harvest or the composition of the culture medium.

Initial Checks Workflow:

A Start: Low/No this compound B Verify Analytical Method (HPLC/GC-MS) A->B C Perform Time-Course Analysis (Sample every 24-48h) B->C Method Valid D Is peak yield observed at a different time? C->D E Adjust Harvest Time Accordingly D->E Yes F Review Medium Composition (C:N ratio, trace elements) D->F No G Hypothesis: Nutrient Repression (High N or readily metabolized C source) F->G

Caption: Troubleshooting workflow for low this compound yield.

  • Validate Your Analytical Method: First, ensure your extraction and quantification methods are working correctly. Run a positive control if available. Both HPLC and GC have been used effectively for this compound quantification[2][3].

  • Conduct a Time-Course Experiment: this compound production is often maximal during the stationary phase of fungal growth. In B. sorokiniana, peak concentration in the liquid medium has been observed after 12 days of cultivation[2][4]. Your current harvest time might be too early (during active growth) or too late (when product degradation may occur). We recommend sampling every 24-48 hours for a full 16-20 day period to map out the production curve.

  • Re-evaluate Your Culture Medium: High concentrations of easily metabolized carbon and nitrogen sources can suppress secondary metabolite production, a phenomenon known as catabolite repression. If your medium is too rich, the fungus will prioritize biomass production.

Q2: How can I modify the culture medium to specifically induce this compound production?

Answer: The key is to introduce a degree of nutritional stress once a sufficient amount of biomass has been established. This involves carefully managing the carbon and nitrogen sources.

  • Carbon Source: While glucose is excellent for initial growth, its rapid metabolism can repress secondary metabolite pathways. Consider using complex carbohydrates (like millet or corn starch) or switching to a less-preferred carbon source after the initial growth phase[5].

  • Nitrogen Limitation: Nitrogen is crucial for building proteins and nucleic acids. Limiting the nitrogen source in the medium is a powerful and widely used strategy to trigger the onset of secondary metabolism in fungi[6]. Experiment with reducing the concentration of your primary nitrogen source (e.g., yeast extract, peptone) by 25-75%.

  • Phosphate Concentration: Phosphate is another key nutrient that can be limiting to induce secondary metabolism. Evaluate different concentrations of phosphate sources like K₂HPO₄[5].

  • C:N Ratio: The ratio of carbon to nitrogen is a critical parameter. A high C:N ratio often promotes the biosynthesis of carbon-rich secondary metabolites like terpenoids. Systematically vary the concentrations of your primary carbon and nitrogen sources to identify the optimal ratio for this compound production.

Problem Area: Poor or Inconsistent Fungal Growth
Q1: My submerged culture fails to grow or shows a very long lag phase. What are the common causes?

Answer: This typically points to issues with the inoculum, the initial culture conditions, or the medium itself.

  • Inoculum Quality: The age and viability of your inoculum are paramount. Using spores from very old cultures or mycelia that have undergone significant autolysis will result in poor growth.

    • Protocol: Standardize your inoculum preparation. For example, always use spores harvested from 15-day-old cultures grown on a defined basal medium[4]. Ensure a consistent spore concentration (e.g., 6 x 10⁵ spores/100 mL) for each fermentation run to improve reproducibility[4].

  • Initial pH: The starting pH of the medium is critical for enzyme activity and nutrient uptake. While fungi can often adjust the pH of their environment, an extreme starting pH can inhibit germination and initial growth. For many fungal fermentations, an initial pH between 5.0 and 6.5 is optimal[7][8][9].

  • Aeration and Agitation: Submerged fermentation requires adequate dissolved oxygen. Poor mixing (low agitation speed) can lead to oxygen-deprived zones and settling of mycelia, while excessive agitation can cause shear stress, damaging the fungal hyphae. A typical starting point for shake flask cultures is 150-180 rpm[4][7].

Advanced Strategies for Yield Enhancement (FAQ)

Q1: Can precursor feeding boost this compound production?

Answer: Yes, this is a highly effective strategy for terpenoid production. This compound is a sesquiterpene, synthesized via the mevalonic acid (MVA) pathway in fungi[10]. This pathway uses acetyl-CoA as the fundamental building block.

  • The MVA Pathway: The pathway condenses three molecules of acetyl-CoA to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 precursors for all terpenoids[10][11].

MVA_Pathway cluster_0 Cytosol acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting) ipp IPP mevalonate->ipp Multiple Steps dmapp DMAPP ipp->dmapp fpp Farnesyl-PP (FPP) C15 dmapp->fpp + 2x IPP This compound This compound fpp->this compound Terpene Synthase(s)

Caption: Simplified Mevalonate (MVA) pathway for this compound biosynthesis.

  • Feeding Strategy: Feeding the culture with precursors can bypass potential bottlenecks in the early stages of the pathway.

    • Acetyl-CoA Sources: Supplementing the medium with ethanol or acetate can increase the intracellular pool of acetyl-CoA.

    • Mevalonate: Adding mevalonic acid (or its lactone form) directly feeds into the pathway downstream of the key rate-limiting enzyme, HMG-CoA reductase[12].

    • Important: Precursors can be toxic at high concentrations. A fed-batch strategy, where the precursor is added gradually over time, is often more effective than a single large addition at the beginning of the fermentation[10].

Q2: What are elicitors, and can they trigger this compound synthesis?

Answer: Elicitors are molecules that induce a stress or defense response in an organism, which can often trigger the production of secondary metabolites[13][14]. For fungi, this can be a powerful tool to "switch on" biosynthetic gene clusters that are silent under standard lab conditions.

  • Types of Elicitors:

    • Abiotic Elicitors: These are non-biological stressors, such as heavy metal ions (e.g., CuSO₄) or salts.

  • Application: Elicitors are typically added in small concentrations to the culture during the late exponential or early stationary phase. The optimal time and concentration must be determined empirically for your specific strain and conditions.

Q3: Are there metabolic engineering approaches to create a high-yielding B. sorokiniana strain?

Answer: Yes, metabolic engineering offers a targeted approach to enhance production and is a key strategy for industrial strain development[18][19].

  • Overexpression of Key Enzymes: The rate-limiting step in the MVA pathway is often the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Overexpressing the gene for this enzyme can significantly increase the flux towards terpenoid precursors[12]. Similarly, identifying and overexpressing the specific terpene synthase that produces the this compound backbone from FPP would be a prime target.

  • Blocking Competing Pathways: Cellular resources, particularly acetyl-CoA, are used in many different metabolic pathways (e.g., fatty acid synthesis). By down-regulating or knocking out key enzymes in competing pathways, metabolic flux can be redirected towards the MVA pathway[20].

  • Genome Mining: The genes responsible for secondary metabolite biosynthesis are often physically clustered together in the genome (a biosynthetic gene cluster or BGC). Identifying the this compound BGC through genome sequencing and bioinformatics can reveal all the necessary enzymes and regulators, providing a roadmap for targeted genetic manipulation[21][22].

Core Experimental Protocols

Protocol 1: Baseline Submerged Fermentation

This protocol provides a starting point for this compound production based on published methods[4].

  • Media Preparation:

    • Prepare the defined basal liquid medium (see Table 1).

    • Dispense 100 mL of medium into 250 mL Erlenmeyer flasks.

    • Autoclave at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Harvest conidiospores from 15-day-old cultures of B. sorokiniana grown on a suitable solid medium (e.g., PDA or the basal medium with agar).

    • Wash the spores three times with sterile distilled water.

    • Resuspend the spores and adjust the concentration to achieve a final inoculum of 6 x 10⁵ spores per flask.

  • Incubation:

    • Inoculate the flasks.

    • Incubate on a rotary shaker at 180 rpm at room temperature (~22-25°C) in the dark[4].

  • Sampling and Harvest:

    • For a time-course study, aseptically remove one flask every 48 hours from day 4 to day 20.

    • Separate the mycelia from the culture broth by filtration (e.g., through a Büchner funnel).

    • Store the culture filtrate (supernatant) at -20°C for analysis.

ComponentConcentrationPurpose
Glucose20 g/LCarbon Source
Asparagine2 g/LNitrogen Source
KH₂PO₄1.5 g/LPhosphate Source / Buffer
MgSO₄·7H₂O0.75 g/LCofactor
FeCl₃10 mg/LTrace Element
ZnSO₄6 mg/LTrace Element
Thiamine1 mg/LVitamin
Table 1: Example Basal Medium Composition for B. sorokiniana. This composition should be used as a starting point for further optimization.
Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Thaw the culture filtrate samples.

    • Perform a liquid-liquid extraction. Mix an equal volume of filtrate with a non-polar solvent like ethyl acetate. Vortex thoroughly.

    • Centrifuge to separate the phases and carefully collect the organic (top) layer. Repeat the extraction twice.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known, small volume of mobile phase (e.g., 500 µL of methanol or acetonitrile).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2].

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: UV detector, monitoring at a wavelength appropriate for this compound (requires standard for determination).

    • Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

ParameterRecommended RangePurpose
Temperature 25-28 °COptimal growth and enzyme activity[9][23].
Initial pH 5.5-6.5Promotes spore germination and mycelial growth[7][8].
Agitation 150-200 rpmEnsures adequate mixing and aeration without excessive shear stress[5][7].
Inoculum Size 1-10% (v/v) or 10⁵-10⁶ spores/mLStandardizes the start of the fermentation for reproducibility[4][7].
Fermentation Time 12-16 daysCorresponds to the typical peak production phase for this secondary metabolite[2][4].
Table 2: Summary of Key Fermentation Parameters for Optimization. Each parameter should be optimized for your specific B. sorokiniana strain.

References

  • Nilsson, P., et al. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology. [Link]
  • Nilsson, P., et al. (1996). Production and release of the phytotoxin this compound by Bipolaris sorokiniana during growth. FEMS Microbiology Ecology. [Link]
  • Zhai, Y., et al. (2017). The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants. Critical Reviews in Food Science and Nutrition. [Link]
  • Zhai, Y., et al. (2017). The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants. SciSpace. [Link]
  • Thakur, M., et al. (2024). Elicitor-mediated enhancement of secondary metabolites in plant species: a review.
  • Thakur, M., et al. (2023). Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. MDPI. [Link]
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Vásquez-Bonilla, A., et al. (2023).
  • Wang, C., et al. (2022). Optimization of submerged fermentation conditions for biosynthesis of ergothioneine and enrichment of selenium from Pleurotus eryngii 528. Food Science and Technology. [Link]
  • Cor-Cortes, A., et al. (2025). Towards engineering agaricomycete fungi for terpenoid production. Journal of Industrial Microbiology & Biotechnology. [Link]
  • Kim, J., et al. (2020). Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698. Frontiers in Microbiology. [Link]
  • Sharma, D., et al. (2020). Optimization Of Fermentation Conditions For Enhanced Production Of Secondary Metabolite From Endophytic Fungi Of Berberis Aristata.
  • Cor-Cortes, A., et al. (2025). Towards engineering agaricomycete fungi for terpenoid production. Journal of Industrial Microbiology & Biotechnology. [Link]
  • Jansson, H.B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Singh, A., et al. (2024). Metabolic engineering for enhanced terpenoid production: Leveraging new horizons with an old technique. Plant Physiology and Biochemistry. [Link]
  • Wang, C., et al. (2022). Optimization of submerged fermentation conditions for biosynthesis of ergothioneine and enrichment of selenium from Pleurotus eryngii 528. SciELO. [Link]
  • Zhai, Y., et al. (2017). The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants. Semantic Scholar. [Link]
  • Bian, G., et al. (2020). Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering. Current Opinion in Biotechnology. [Link]
  • Wang, Y., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Scientific Reports. [Link]
  • Tamano, K. (2021). Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi.
  • Rather, M.A., et al. (2021).
  • Liu, D., et al. (2017). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science. [Link]
  • Tamano, K. (2021). Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi. Frontiers in Fungal Biology. [Link]
  • Namdeo, A.G. (2007). Precursor feeding for enhanced production of Secondary metabolites. Pharmacognosy Reviews. [Link]
  • Nilsson, P., et al. (1995). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Zhang, Y., et al. (2024). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products. Frontiers in Marine Science. [Link]
  • Hett, R. (n.d.). Genetics of Biosynthetic Pathways. Competence in bioactive compounds and microbiology. [Link]
  • Wu, Y., et al. (2024). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. AMB Express. [Link]

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Dealing with co-eluting interferences in Prehelminthosporol analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Co-eluting Interferences

Welcome to the technical support center for Prehelminthosporol analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting interferences during the chromatographic analysis of this fungal secondary metabolite. As a sesquiterpenoid phytotoxin produced by fungi like Bipolaris sorokiniana, this compound analysis is often complicated by the presence of structurally similar analogs or complex sample matrices.[1][2]

This document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to help you identify, understand, and resolve issues of co-elution, ensuring the accuracy and reliability of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a critical problem in this compound analysis?

A: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[3] This is a significant issue in this compound analysis because it directly impacts the accuracy of quantification. If an interfering compound co-elutes with this compound, the detector signal will be a sum of both compounds, leading to an overestimation of the analyte's concentration. Furthermore, co-eluting matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable results.[4]

Q2: What are the most common sources of co-eluting interferences in this specific analysis?

A: The primary sources of interference in this compound analysis are:

  • Structurally Related Analogs: Fungi often produce a suite of related secondary metabolites. This compound is related to at least 39 other analogs, and many other sesquiterpenoids can be present in fungal extracts.[1][5] These compounds have similar physicochemical properties, making them difficult to separate chromatographically.

  • Matrix Components: When analyzing samples from complex matrices (e.g., culture broth, plant tissue, soil), other extracted molecules like lipids, proteins, and pigments can co-elute with the target analyte.[6] These matrix effects are a major challenge in mycotoxin analysis.[7][8]

  • Isomers: this compound can exist as a mixture of epimers, which may have very similar retention times and can be challenging to separate.[1]

Q3: How can I quickly determine if a distorted peak shape (e.g., a shoulder or split peak) is due to co-elution or a column problem?

A: A simple diagnostic test is to observe all the peaks in your chromatogram. If all peaks are split or distorted in a similar manner, it likely indicates a physical problem with the column, such as a partially blocked inlet frit or a channel in the packed bed.[9] However, if the distortion is unique to the this compound peak or only a few other peaks, it is most likely a chemical issue, such as the co-elution of an interfering compound.[3][9] Using a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity across the peak is a definitive way to confirm co-elution.[3]

Q4: What role does the sample matrix play, and how can I minimize its impact?

A: The sample matrix consists of all components in the sample except for the analyte of interest. In LC-MS analysis, non-volatile components from the matrix can co-elute and interfere with the ionization process of this compound in the mass spectrometer's source. This can lead to either a suppressed signal (ion suppression) or an enhanced signal (ion enhancement), both of which compromise quantitative accuracy.[4][10] To minimize matrix effects, you can:

  • Improve Sample Cleanup: Incorporate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[11][12]

  • Dilute the Sample: A "dilute and shoot" approach can significantly reduce the concentration of matrix components, thereby mitigating their effect on ionization.[10]

  • Optimize Chromatography: Adjusting the mobile phase or gradient can help separate this compound from the bulk of the matrix components.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound analysis.

Guide 1: Diagnosing and Resolving Peak Distortion (Shoulders, Splitting)

Distorted peaks are a clear sign that chromatographic resolution is insufficient. Follow this workflow to diagnose and fix the issue.

G A Start: Distorted Peak Observed (Shoulder, Split, or Tailing) B Are ALL peaks in the chromatogram distorted? A->B C Physical Problem Likely: - Partially blocked column frit - Column bed collapse/void B->C Yes E Co-elution Problem Likely: Interfering compound present B->E No, only analyte peak D Action: 1. Reverse flush column (if permitted) 2. Replace inline filter/frit 3. Replace column C->D F Step 1: Modify Mobile Phase - Change organic modifier (e.g., ACN to MeOH) - Adjust pH or buffer concentration E->F G Step 2: Adjust Gradient Profile - Decrease slope (make shallower) - Introduce isocratic hold F->G H Step 3: Change Stationary Phase - Try a column with different selectivity (e.g., Phenyl-Hexyl, Cyano) G->H I Problem Resolved? H->I J End: Analysis Optimized I->J Yes K Consider Advanced Detection: Use MS to find unique fragment ions for quantification I->K No

Caption: Troubleshooting workflow for distorted chromatographic peaks.

Detailed Explanation:

  • Causality behind Mobile Phase Modification (F): The goal is to alter the selectivity (α) between this compound and the co-eluting compound. Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties and will interact differently with the analyte, interference, and stationary phase, often changing their relative elution order.[13]

  • Causality behind Gradient Adjustment (G): A shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation. This directly improves resolution for closely eluting compounds.[13]

  • Causality behind Stationary Phase Change (H): If modifying the mobile phase is insufficient, the interaction mechanism itself needs to be changed. Standard C18 columns separate primarily based on hydrophobicity. A Phenyl-Hexyl phase introduces π-π interactions, which can be highly effective for separating aromatic or unsaturated compounds, while a Cyano (CN) phase offers different dipole-dipole interactions.[14]

Guide 2: Addressing Inconsistent Quantification and Matrix Effects

If your peak shape is acceptable but you observe poor reproducibility, inaccurate spike recovery, or results that differ significantly from an internal standard, you are likely dealing with matrix effects.

G cluster_0 The Concept of Matrix Effects in LC-MS A Analyte + Matrix Components Enter Ion Source B Droplet Evaporation & Ion Formation A->B C Competition for Charge or Surface Area B->C D Analyte Signal Suppressed (Fewer ions detected) C->D E Analyte Signal Enhanced (More ions detected) C->E

Sources

Technical Support Center: Enhancing Prehelminthosporol Detection Sensitivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Prehelminthosporol (PHL). This guide is designed for researchers, scientists, and drug development professionals who are working to detect and quantify this sesquiterpenoid phytotoxin in challenging sample types such as agricultural products, plant tissues, and environmental samples. This compound, a secondary metabolite produced by fungi of the Bipolaris genus (notably Bipolaris sorokiniana), plays a significant role in plant pathology, causing diseases like spot blotch in barley and wheat.[1][2] Its detection at low concentrations is often hampered by the complexity of the sample matrix.

This document provides in-depth, experience-driven guidance to overcome common analytical hurdles. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot effectively and improve the sensitivity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during this compound analysis.

Question 1: I suspect PHL is in my grain sample, but I'm not seeing a peak with my LC-MS/MS method. What are the first things I should check?

Answer: A null result can be frustrating but is a common issue stemming from several potential causes. Systematically check the following:

  • Instrument Performance: Before blaming the sample, verify your system. Inject a fresh, mid-level concentration standard of PHL. If you do not see a strong, well-defined peak, the issue lies with the instrument (e.g., source contamination, detector failure, mobile phase problems).

  • Severe Matrix Effects: Complex matrices like grain can cause significant ion suppression, where co-eluting compounds from the sample interfere with the ionization of PHL in the mass spectrometer's source, effectively hiding its signal.[3][4] To quickly test for this, perform a post-extraction spike: add a known amount of PHL standard to a "blank" sample extract that has already been processed. If the signal from this spiked extract is significantly lower than a pure standard of the same concentration, you are experiencing severe ion suppression.

  • Extraction Inefficiency: PHL may not be efficiently extracted from the sample. The choice of solvent is critical. Acetonitrile-water mixtures, often with a small amount of acid like formic acid, are commonly used for fungal toxins to enhance extraction efficiency.[3]

  • Analyte Degradation: Ensure your sample was stored properly (typically at -20°C or below) and that extraction solvents and conditions are not causing PHL to degrade.

Question 2: My signal-to-noise (S/N) ratio for PHL is too low for reliable quantification. How can I boost the signal?

Answer: Improving the S/N ratio involves either increasing the signal of your analyte or decreasing the noise from the baseline.

  • Concentrate Your Analyte: The most direct way to increase signal is to increase the concentration of PHL in your final extract. Solid-Phase Extraction (SPE) is an excellent technique for this. It not only cleans the sample but can concentrate the analyte by eluting it into a much smaller volume than the initial sample volume.[5]

  • Optimize MS/MS Parameters: Ensure your Multiple Reaction Monitoring (MRM) transitions are optimized.[6] Infuse a pure PHL standard directly into the mass spectrometer to identify the most intense and stable precursor and product ions. Fine-tune the collision energy for each transition to maximize fragment intensity.

  • Improve Chromatography: A sharp, narrow chromatographic peak has a greater height than a broad, tailing peak of the same area, leading to a better S/N. Ensure your mobile phase is correctly prepared, your column is not degraded, and that the pH of your final extract is compatible with the mobile phase to prevent peak distortion.

Question 3: Can I analyze this compound using Gas Chromatography-Mass Spectrometry (GC-MS)?

Answer: Yes, GC-MS is a viable technique for PHL analysis, but it requires a critical additional step: derivatization . PHL is a sesquiterpenoid with hydroxyl (-OH) groups, making it non-volatile. To analyze it by GC, these polar groups must be capped. A common method is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[7][8][9] This process makes the molecule volatile and thermally stable for GC analysis. A published method successfully used this approach after an initial SPE cleanup step.[7][8][9]

  • Advantage: GC can offer excellent chromatographic resolution.

  • Disadvantage: Derivatization adds time and a potential source of error to your workflow. The TMS-derivatized PHL may also produce multiple peaks corresponding to different epimers.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Extraction Recovery

Low recovery of PHL from the sample matrix is a primary cause of poor sensitivity. The goal of extraction is to efficiently move the analyte from a solid or semi-solid matrix into a liquid solvent.

The Causality: The efficiency of this process is governed by the principle of "like dissolves like." this compound is a moderately polar sesquiterpenoid. The chosen extraction solvent must effectively penetrate the sample matrix (e.g., ground grain or homogenized plant tissue) and have a polarity that favors the partitioning of PHL into the liquid phase. For many fungal toxins in agricultural products, acetonitrile (ACN) is a preferred extraction solvent because it extracts a wide range of mycotoxins with good efficiency while minimizing the co-extraction of highly polar matrix components like sugars or very non-polar lipids.[10]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low extraction recovery.

Comparative Data on Extraction Strategies:

While specific data for PHL is limited, general mycotoxin literature provides a strong basis for method development. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines solvent extraction with a salting-out step, is highly effective for a broad range of mycotoxins in complex matrices like grains.[10][11][12][13][14]

Method Typical Solvents Principle Pros Cons
Solid-Liquid Extraction (SLE) Acetonitrile/Water, Methanol/WaterAnalyte partitions from solid matrix into organic solvent.Simple, widely used.Can have high co-extraction of interferences.
QuEChERS Acetonitrile/Water + Salts (MgSO₄, NaCl)Solvent extraction followed by partitioning induced by salts. MgSO₄ removes water.Fast, high throughput, good recovery for many analytes.[11][14]Requires optimization for specific analyte/matrix pairs.
Solid-Phase Extraction (SPE) Varies (e.g., Methanol, ACN)Used for cleanup after initial extraction.Excellent for cleanup and concentration, reduces matrix effects.[5]More time-consuming and costly than QuEChERS.
Guide 2: Quantifying and Mitigating Matrix Effects in LC-MS/MS

Matrix effects are arguably the biggest challenge in LC-MS/MS analysis of complex samples.[3][15] They occur when co-extracted, non-target compounds alter the ionization efficiency of the target analyte (PHL), leading to either ion suppression (most common) or enhancement.[3][4] This directly impacts sensitivity and accuracy.

The Causality: In Electrospray Ionization (ESI), analytes must be converted into gas-phase ions. Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or change the physical properties of the droplets, hindering the process.[3]

Step-by-Step Protocol: Quantifying Matrix Effect (ME)

This experiment is crucial to determine if your method is viable.

  • Prepare a Pure Standard: Prepare a PHL standard in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL). This is your Solution A .

  • Prepare a Post-Extraction Spike: Take a blank matrix sample (e.g., PHL-free wheat extract) that has been through your entire extraction and cleanup process. Spike the final extract with the PHL standard to the same final concentration as Solution A. This is your Solution B .

  • Analyze and Calculate: Inject both solutions into the LC-MS/MS and measure the peak area for PHL.

  • Calculate ME: Use the formula: ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • Values between 80-120% are often considered acceptable, but significant suppression (e.g., ME < 50%) requires mitigation.[4]

Strategies for Mitigation:

Strategy Mechanism When to Use Pros Cons
Sample Dilution Reduces the concentration of both analyte and interfering compounds.When PHL concentration is high enough to withstand dilution and still be detected.Simple, fast, and surprisingly effective.[3]Reduces sensitivity.
Improved Cleanup Use a more selective SPE phase (e.g., mixed-mode or immunoaffinity columns) to remove interferences.When suppression is severe and dilution is not an option.Highly effective at removing interferences.Increases method complexity and cost.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract to ensure calibrants and samples experience the same matrix effect.[16][17]The "gold standard" when an isotopically labeled standard is unavailable.Accurately compensates for signal suppression/enhancement.Requires a true blank matrix, which can be difficult to obtain.
Isotopically Labeled Internal Standard (IS) An IS (e.g., ¹³C-PHL) is added to every sample. It co-elutes and experiences the same matrix effects as the native analyte, allowing for accurate correction.The most robust method for quantification in complex matrices.Considered the best approach for correcting matrix effects.[16]Can be very expensive or commercially unavailable.

Part 3: Validated Experimental Protocols

Protocol 1: QuEChERS-Based Extraction and Cleanup for PHL in Grain

This protocol is adapted from established methods for multi-mycotoxin analysis in cereals.[10][11][12]

Objective: To extract and clean up this compound from a complex grain matrix (e.g., barley, wheat, maize) for LC-MS/MS analysis.

Materials:

  • Homogenized grain sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN) with 1% formic acid (FA)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing MgSO₄ and PSA (primary secondary amine) sorbent.

  • Centrifuge, vortex mixer.

Methodology:

  • Sample Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water, vortex briefly, and let stand for 15 minutes to hydrate the sample.[10]

  • Extraction:

    • Add 10 mL of ACN containing 1% FA.

    • Shake vigorously or vortex for 15 minutes.

  • Salting-Out Partitioning:

    • Add 4 g MgSO₄ and 1 g NaCl.

    • Immediately vortex for 1 minute to prevent clumping.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Final Preparation:

    • Take the cleaned supernatant, filter through a 0.2 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. If needed, evaporate and reconstitute in the initial mobile phase to improve peak shape.

Caption: QuEChERS workflow for this compound analysis.

Protocol 2: LC-MS/MS Parameter Optimization

Objective: To establish a sensitive and specific UPLC-MS/MS method for PHL quantification.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Methodology:

  • Direct Infusion: Infuse a ~500 ng/mL solution of PHL standard directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Precursor Ion Identification: Perform a Q1 scan in both positive and negative ionization modes to find the precursor ion. For PHL (C₁₅H₂₂O₂), expect [M+H]⁺ at m/z 235.2 or [M-H]⁻ at m/z 233.2. Ammonium adducts [M+NH₄]⁺ at m/z 252.2 are also common in positive mode if ammonia is present in the mobile phase.[18]

  • Product Ion Identification: Select the most intense precursor ion and perform a product ion scan to identify the major, stable fragment ions.

  • MRM Transition Optimization: Create an MRM method using the 2-3 most intense precursor-product ion transitions. For each transition, optimize the collision energy (CE) by performing multiple injections while varying the CE value. Plot the resulting peak area against CE to find the value that gives the maximum signal.

  • Chromatographic Separation:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like 0.1% formic acid or 5-10 mM ammonium formate, is typical for mycotoxin analysis.[18]

    • Gradient: Start with a high aqueous percentage (e.g., 95% water) and ramp up to a high organic percentage (e.g., 95% methanol/ACN) over several minutes to elute PHL. A proper gradient is key to separating PHL from matrix interferences.

Example MRM Parameters (Hypothetical - Must be empirically determined):

Analyte Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
PHL (Quantifier)ESI+235.2189.11550
PHL (Qualifier)ESI+235.2121.12550

References

  • Schouten, A., et al. (2021). UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. PubMed Central.
  • Senderskiy, I. V., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Determination of Multiple Mycotoxins in Grain Using a QuEChERS Sample Preparation Approach and LC-MS/MS. Fisher Scientific.
  • Li, H., et al. (2019). Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis. National Institutes of Health.
  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation.
  • Alshannaq, A., & Yu, J.-H. (2017). Recent Advances in the Detection of Food Toxins Using Mass Spectrometry. PubMed Central.
  • De Boevre, M., et al. (2012). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE.
  • Vaish, S. S., et al. (2024). Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. National Institutes of Health.
  • Vaish, S. S., et al. (2024). Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. Frontiers.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. ResearchGate.
  • Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. ResearchGate.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.
  • Belhassen, A., et al. (2015). Comparison of the matrix effect of each mycotoxin with different clean-up approaches. ResearchGate.
  • Ormeno, E., et al. (2009). Analysis of sesquiterpene emissions by plants using solid phase microextraction. PubMed.
  • El-Akaad, S., et al. (2022). Preparation and optimization of a molecularly imprinted polymers - solid phase extraction system for the extraction of bioactive sesquiterpene lactones of Ambrosia maritima plant. PubMed.
  • R-Biopharm. (2017). The 6 biggest challenges in mycotoxin analysis (and how to overcome them). R-Biopharm.
  • Veprikova, Z., et al. (n.d.). Optimization of LC-MS/MS conditions for multi-mycotoxin analysis for mycotoxin biomarkers. Masaryk University.
  • El-Sayed, M., et al. (2025). Phytochemical fingerprinting of phytotoxins as a cutting-edge approach for unveiling nature's secrets in forensic science. PubMed.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Fernández-Cruz, M. L., et al. (2020). Application of LC–MS/MS in the Mycotoxins Studies. PubMed Central.
  • Obakeng, M., et al. (2023). Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana. PubMed Central.
  • Evidente, A., & Kornienko, A. (2023). Status of Phytotoxins Isolated from Necrotrophic Fungi Causing Diseases on Grain Legumes. MDPI.
  • Lee, H. J., et al. (2021). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. MDPI.
  • Hu, R., et al. (2021). Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials. PubMed Central.
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  • Li, F., et al. (2019). Development of Sensitive and Reliable UPLC-MS/MS Methods for Food Analysis of Emerging Mycotoxins in China Total Diet Study. National Institutes of Health.
  • Patil, U. S., et al. (2024). Identifying Challenges and Risks Associated with the Analysis of Mycotoxins. Eurofins USA.
  • Obakeng, M., et al. (2023). Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana. Frontiers.
  • Hinkens, C. B., et al. (2023). Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
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  • Roman, T., et al. (2021). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. MDPI.
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Sources

Optimization of fungal culture conditions for maximal Prehelminthosporol yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of fungal culture conditions for maximal Prehelminthosporol yield. This guide is designed for researchers, scientists, and drug development professionals engaged in the production of this bioactive sesquiterpenoid. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the complexities of fungal fermentation and secondary metabolite production.

Introduction to this compound

This compound is a sesquiterpenoid phytotoxin produced by the filamentous fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1] This fungus is a significant plant pathogen, causing diseases such as spot blotch, common root rot, and seedling blight in various cereals like wheat and barley.[2][3][4] The production of this compound is often linked to the virulence of the fungus, playing a role in disrupting plant cell membranes.[5] Beyond its role in plant pathology, this compound and its analogues have garnered interest for their potential pharmacological activities.[2][6]

This guide provides a comprehensive resource for troubleshooting and optimizing the culture conditions of Bipolaris sorokiniana to achieve maximal yields of this compound.

Frequently Asked Questions (FAQs)

Q1: My Bipolaris sorokiniana culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?

A1: This is a common challenge in fungal fermentation. Secondary metabolite production, like that of this compound, is often not directly coupled with biomass accumulation. The transition from primary (growth) to secondary metabolism is a complex, regulated process. Here are the primary factors to investigate:

  • Suboptimal Culture Medium: The composition of your medium, particularly the carbon and nitrogen sources, is critical. Secondary metabolism is often triggered by the limitation of one or more key nutrients.

  • Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are crucial environmental factors that can significantly influence enzyme activity and gene expression related to secondary metabolite biosynthesis.

  • Silent Biosynthetic Gene Clusters: The gene cluster responsible for this compound biosynthesis may not be fully expressed under your current laboratory conditions.

  • Inadequate Inoculum: The age, concentration, and physiological state of your inoculum can impact the entire fermentation process.

Q2: What is the "One Strain, Many Compounds" (OSMAC) approach, and how can it be applied to this compound production?

A2: The OSMAC approach is a strategy that leverages the fact that a single fungal strain can produce a diverse array of secondary metabolites when cultured under different conditions.[7] By systematically altering parameters like media composition, pH, temperature, and aeration, you can potentially activate "silent" or poorly expressed biosynthetic gene clusters, leading to the discovery of novel compounds or, in this case, increased yields of this compound.

Q3: How critical is inoculum standardization for reproducible this compound yields?

A3: Inoculum standardization is paramount for achieving batch-to-batch consistency. Variations in the inoculum's age, spore concentration, or mycelial morphology can lead to significant differences in growth kinetics and, consequently, the timing and magnitude of secondary metabolite production. A standardized inoculum ensures that each fermentation begins with a comparable population of physiologically active fungal cells.

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Culture Medium Systematically vary the composition of your culture medium. The choice of carbon and nitrogen sources can dramatically affect the production of secondary metabolites.[8] * Carbon Source: Test a range of carbon sources such as glucose, sucrose, maltose, and soluble starch. The type and concentration of the carbon source can influence the metabolic flux towards either primary or secondary metabolism. * Nitrogen Source: Evaluate different nitrogen sources like peptone, yeast extract, ammonium sulfate, and potassium nitrate. The carbon-to-nitrogen (C:N) ratio is a critical factor; a high C:N ratio often promotes the biosynthesis of carbon-rich secondary metabolites like sesquiterpenoids. * Basal Medium: Experiment with different basal media. While Potato Dextrose Agar/Broth (PDA/PDB) is commonly used for fungal growth, media like Oatmeal Agar (OMA) or wheat leaf decoction + PDA have shown to be suitable for the growth and sporulation of Bipolaris sorokiniana.[9]
Incorrect Fermentation pH Optimize the initial pH of the culture medium. The pH of the medium affects nutrient uptake and the activity of extracellular and intracellular enzymes involved in the biosynthetic pathway. Test a range of pH values (e.g., 4.0 to 8.0) to determine the optimal level for this compound production. The optimal pH for the growth of Bipolaris species is generally between 6.0 and 7.5.[10]
Inappropriate Incubation Temperature Evaluate a range of incubation temperatures. Temperature influences fungal growth rate and enzyme kinetics. The optimal temperature for the growth of Bipolaris sorokiniana is typically in the range of 25°C to 30°C.[4][11] However, the optimal temperature for this compound production may differ slightly from the optimal growth temperature.
Insufficient Incubation Time Conduct a time-course study. this compound production is likely to be highest during the stationary phase of growth.[8] Harvest samples at regular intervals (e.g., every 24 or 48 hours) over a period of 15 days or more to determine the optimal harvest time for maximal yield.[12]
Inadequate Aeration and Agitation Optimize aeration and agitation rates. Oxygen is a critical substrate for many enzymatic reactions in secondary metabolite biosynthesis. * Aeration: Inadequate oxygen supply can be a limiting factor. In shake flask cultures, use baffled flasks to increase the surface area for oxygen exchange. For bioreactors, experiment with different aeration rates (vvm - vessel volumes per minute). * Agitation: Agitation (rpm) in liquid cultures is crucial for maintaining homogeneity, preventing cell clumping, and improving oxygen transfer. However, excessive agitation can cause shear stress, damaging the fungal mycelia. The optimal agitation speed provides a balance that promotes nutrient and oxygen distribution without causing significant cell damage.[13][14]
Issue 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Steps & Scientific Rationale
Inconsistent Inoculum Standardize your inoculum preparation. * Spore Suspension: If using spores, prepare a spore suspension from a culture of a consistent age. Use a hemocytometer to count and adjust the spore concentration to a standard value (e.g., 1 x 10^6 spores/mL).[15][16] * Mycelial Plugs: If the fungus does not sporulate well, use mycelial plugs of a standardized size taken from the periphery of an actively growing colony on an agar plate.[7]
Variations in Media Preparation Maintain strict consistency in media preparation. * Component Quality: Use high-quality reagents from the same supplier to minimize variability. * pH Adjustment: Calibrate your pH meter regularly and adjust the pH of the medium before autoclaving. * Sterilization: Ensure consistent sterilization times and temperatures, as excessive heat can degrade some media components.
Fluctuations in Environmental Conditions Ensure precise control of environmental parameters. * Temperature: Use a calibrated incubator or bioreactor with precise temperature control. * Shaker Speed: Verify the accuracy of the shaker's rotational speed. * Humidity: For solid-state fermentation, maintain a consistent humidity level.

Experimental Protocols

Protocol 1: Optimization of Culture Medium using Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[8][17][18][19][20] It allows for the evaluation of the effects of multiple factors and their interactions on a response variable (in this case, this compound yield).

Step 1: Preliminary Single-Factor Experiments

  • Identify the most influential carbon and nitrogen sources by testing each individually in a basal liquid medium.

  • For example, test glucose, sucrose, and soluble starch at a fixed concentration, keeping all other parameters constant.

  • Similarly, test yeast extract, peptone, and ammonium sulfate.

  • Select the best carbon and nitrogen source based on the highest this compound yield.

Step 2: Box-Behnken Design (BBD)

  • Select the most significant factors identified in the preliminary experiments (e.g., Carbon Source Concentration, Nitrogen Source Concentration, and initial pH).

  • Define a range for each factor with a central point.

  • Use statistical software (e.g., Design-Expert®) to generate the experimental design matrix. A typical BBD for three factors will involve 15-17 experimental runs.

  • Conduct the fermentation experiments according to the design matrix.

Step 3: Data Analysis and Model Validation

  • Measure the this compound yield for each experimental run.

  • Analyze the data using ANOVA to determine the significance of each factor and their interactions.

  • Generate a second-order polynomial equation to model the relationship between the variables and the response.

  • Create 3D response surface plots to visualize the relationship between the factors and the this compound yield.

  • Determine the optimal conditions predicted by the model and validate these conditions experimentally.

Protocol 2: Preparation of Standardized Spore Inoculum
  • Culture Bipolaris sorokiniana on a suitable agar medium (e.g., PDA or OMA) at 25-28°C for 10-14 days until good sporulation is observed.

  • Flood the surface of the agar plate with 10 mL of sterile 0.05% (v/v) Tween 80 solution.

  • Gently scrape the surface of the colony with a sterile loop or a bent glass rod to dislodge the conidia.

  • Transfer the resulting spore suspension to a sterile tube.

  • Vortex the suspension vigorously for 1-2 minutes to ensure a homogenous mixture.

  • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.[15]

  • Using a hemocytometer, count the number of spores per unit volume.

  • Dilute the spore suspension with sterile distilled water to the desired concentration (e.g., 1 x 10^6 spores/mL).

Protocol 3: Extraction and Quantification of this compound by GC-MS

Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • From Culture Filtrate: Extract the filtrate three times with an equal volume of a suitable organic solvent like ethyl acetate or diethyl ether.[5]

  • From Mycelium: Lyophilize the mycelium to determine its dry weight. Grind the dried mycelium into a fine powder and extract with a solvent like methanol or a chloroform:methanol mixture.[5]

  • Combine the organic extracts and evaporate the solvent under reduced pressure or a stream of nitrogen.

Sample Preparation for GC-MS:

  • The crude extract may contain interfering compounds. A solid-phase extraction (SPE) clean-up step can be employed to purify the sample.[5][21]

  • This compound contains hydroxyl groups and requires derivatization to improve its volatility and thermal stability for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.[5][21]

  • Dissolve the dried extract in a suitable solvent (e.g., pyridine or acetonitrile), add the derivatizing agent, and heat at 60-70°C for 30 minutes.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min, and hold for a final period.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This compound as a TMS derivative will typically show characteristic fragment ions in its mass spectrum, which can be used for identification and quantification.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Optimization

OptimizationWorkflow cluster_prep Inoculum Preparation cluster_optim Optimization Strategy cluster_analysis Analysis A 1. Culture B. sorokiniana on Agar B 2. Prepare Standardized Spore Suspension A->B Standardize Inoculum C 3. Single-Factor Experiments (Carbon & Nitrogen Sources) B->C Inoculate D 4. Response Surface Methodology (RSM) (e.g., Box-Behnken Design) C->D Select Key Factors E 5. Model Fitting and Analysis (ANOVA) D->E Collect Data F 6. Determine Optimal Conditions E->F Predict Optimum G 7. Experimental Validation F->G Test Prediction H 8. Fermentation under Optimal Conditions G->H Apply Optimized Protocol I 9. Extraction of this compound H->I Harvest J 10. GC-MS Analysis (Derivatization) I->J Prepare Sample K 11. Quantify Yield J->K Analyze Data BiosynthesisPathway cluster_mevalonate Mevalonate Pathway MVA Acetyl-CoA -> ... -> Mevalonic Acid -> ... FPP_Synthase Farnesyl Pyrophosphate Synthase MVA->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) (C15 Precursor) FPP_Synthase->FPP Sesqui_Synthase Sesquiterpene Synthase (e.g., BsSTS) FPP->Sesqui_Synthase Sativene Sativene Sesqui_Synthase->Sativene P450s Cytochrome P450 Monooxygenases Sativene->P450s Multiple Steps (Oxidation, Rearrangement) This compound This compound P450s->this compound

Caption: Putative biosynthetic pathway of this compound.

Concluding Remarks

The successful optimization of this compound production from Bipolaris sorokiniana requires a systematic and multi-faceted approach. By carefully considering and manipulating culture parameters, researchers can significantly enhance the yield of this valuable secondary metabolite. This guide provides a foundational framework for troubleshooting and optimization. Remember that each fungal strain can exhibit unique physiological characteristics, and empirical testing remains crucial for achieving maximal yields in your specific experimental setup.

References

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  • Hiruma, K., Aoki, S., Takino, J., Higa, T., Utami, Y. D., Shiina, A., ... & Saijo, Y. (2023). A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae.
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  • Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Journal of microbiological methods, 13(3), 259-269.
  • dos Santos, J. P., da Silva, C. F., & de Souza, J. V. B. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Journal of Fungi, 9(9), 878. [Link]
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  • Hiruma, K., Aoki, S., Takino, J., Higa, T., Utami, Y. D., Shiina, A., ... & Saijo, Y. (2023). A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae.
  • Jansson, H. B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Espinel-Ingroff, A., & Kerkering, T. M. (1991). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 29(2), 393-394. [Link]
  • Qin, J. C., Feng, T., & Yang, Y. H. (2021). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Journal of Fungi, 7(10), 843. [Link]
  • Aggarwal, R., Sharma, S., Singh, V. B., & Singh, A. K. (2020). Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants. 3 Biotech, 10(11), 478. [Link]
  • Ichihara, A., Oikawa, H., Hayashi, K., & Sakamura, S. (1993). Phytotoxic sesterterpene, 11-epiterpestacin, from Bipolaris sorokiniana NSDR-011. Bioscience, Biotechnology, and Biochemistry, 57(12), 2206-2207. [Link]
  • Sharmin, A., Aminuzzaman, F., Ansari, T., & Ahmed, M. (2022). Morphological, Cultural, Molecular and Pathogenic Variation of Bipolaris sorokiniana in Wheat. American Journal of Molecular Biology, 12(4), 190-202. [Link]
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Barber, S. I. (2000). The Effect of Aeration upon the Secondary Metabolism of Microorganisms.
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet. [Link]
  • Aggarwal, R., Sharma, S., & Singh, V. B. (2014). Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas. Journal of Cereal Research, 6(2), 1-13.
  • Zhang, J., He, M., & Wang, Y. (2014). Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of Macrolactin A by Marine Bacillus amyloliquefaciens ESB-2. Marine drugs, 12(4), 2094–2105. [Link]
  • Karthi, G. (2016). Response surface methodology for optimizing process parameters for the mass production of Beauveria bassiana conidiospores.
  • Luna, M. A., OCHOA, J. L., & Gudiña, E. J. (2017). Response Surface Methodology for Optimizing the Production of Biosurfactant by Candida tropicalis on Industrial Waste Substrates. Frontiers in Bioengineering and Biotechnology, 5, 7. [Link]
  • Adhikari, U. (2019). Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics.
  • Kim, S. W. (2003). Effect of aeration rate on the mycelial morphology and exo-biopolymer production in Cordyceps militaris.
  • Tacer-Caba, Z., & Nilufer-Erdil, D. (2023). Optimization of Spontaneous Fermentation Conditions of Kohlrabi by Response Surface Methodology.
  • Liu, X., Li, X., & Wang, Q. (2023). A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. Journal of Fungi, 9(8), 812. [Link]
  • Kim, S. W., Hwang, H. J., Xu, C. P., Choi, J. W., & Yun, J. W. (2003). Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii. Letters in applied microbiology, 36(5), 317–322. [Link]
  • Zenebe, T. (2020). Response surface methodology for optimization of fermentation process parameters for improving apple wine quality.
  • Singh, R., & Singh, B. (2018). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research, 10(3), 321-326. [Link]
  • Lee, Y., & Lee, S. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
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  • Reddy, K. K., & Reddy, B. R. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered challenges with the chromatographic analysis of complex natural products. One common issue that can compromise data quality is peak tailing. This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving peak tailing specifically for the sesquiterpenoid phytotoxin, Prehelminthosporol. We will move beyond simple checklists to explore the underlying chemical principles, ensuring you can develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a significant tailing peak for this compound. What are the most likely causes and where do I start troubleshooting?

A1: Peak tailing is a common indicator that more than one retention mechanism is at play during the separation.[1][2] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase, secondary interactions can cause a portion of the analyte molecules to lag behind, creating an asymmetrical peak. For this compound, a neutral molecule with polar hydroxyl groups, the most common cause is secondary polar interactions with the silica stationary phase.[3]

Your troubleshooting process should be systematic to efficiently identify the root cause. The flowchart below outlines a logical workflow for diagnosing the issue. Start by determining if the problem is specific to your analyte or systemic. From there, you can investigate chemical factors (column and mobile phase) or physical/hardware factors (the HPLC system itself).

Troubleshooting_Flowchart start Observe Peak Tailing (Asymmetry Factor > 1.2) q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks a_system_issue Likely a Systemic or Physical Issue q_all_peaks->a_system_issue  Yes a_chemical_issue Likely a Chemical Interaction Issue q_all_peaks->a_chemical_issue No, only This compound   check_extracolumn Check for Extra-Column Volume (tubing, fittings) a_system_issue->check_extracolumn check_column_health Assess Column Health (voids, contamination, frit blockage) check_extracolumn->check_column_health q_column_type Is the column fully end-capped and modern (Type B silica)? a_chemical_issue->q_column_type a_use_endcapped Switch to a fully end-capped or base-deactivated column q_column_type->a_use_endcapped No / Unsure   a_column_ok Column is likely suitable. Proceed to mobile phase optimization. q_column_type->a_column_ok  Yes optimize_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0 with 0.1% Formic Acid) a_column_ok->optimize_ph q_overload Is peak shape improved after 10x sample dilution? optimize_ph->q_overload a_mass_overload Mass Overload is the cause. Reduce sample concentration. q_overload->a_mass_overload  Yes a_not_overload Issue persists. Consider co-eluting impurity or further method development. q_overload->a_not_overload  No

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: How do secondary interactions with the stationary phase cause peak tailing for a neutral compound like this compound?

A2: This is an excellent question that gets to the heart of the chemistry involved. While this compound is not basic and won't engage in strong ionic interactions, its hydroxyl groups are very polar. The root cause of secondary interactions is the nature of the silica backbone used in most reversed-phase columns.

  • Residual Silanol Groups: The silica surface is covered with silanol groups (Si-OH).[4][5] Even after chemically bonding the C18 chains to the silica, many unreacted silanol groups remain due to steric hindrance.[4][6]

  • Hydrogen Bonding: These exposed silanol groups are acidic and highly polar.[7][8] They can form strong hydrogen bonds with the polar hydroxyl groups on the this compound molecule.

  • Mixed-Mode Retention: This creates a secondary, polar retention mechanism alongside the primary, non-polar (hydrophobic) retention. Molecules that engage in this stronger hydrogen bonding are retained longer than those that do not, resulting in a delayed elution and a "tail" on the peak.[1][2][9] The most problematic are the highly acidic "lone" silanol groups.[10]

Essentially, the peak tailing you observe is a direct consequence of a portion of your analyte molecules taking a "stickier" path through the column due to these powerful, localized hydrogen bonds.

Q3: What is column end-capping and should I use an end-capped column for this compound analysis?

A3: Yes, using a fully end-capped column is one of the most effective ways to prevent peak tailing for polar analytes like this compound.

  • What is End-Capping? End-capping is a secondary chemical modification applied to the silica stationary phase after the primary C18 chains have been attached.[11][12] This process uses a small, non-polar silanizing reagent, like trimethylchlorosilane (TMCS), to bond with and cover a significant portion of the remaining, accessible silanol groups.[11][13] This effectively "caps" or shields them, making the surface more inert and hydrophobic.[12][13]

  • Why It Works: By blocking the polar silanol groups, end-capping minimizes the sites available for secondary hydrogen bonding interactions.[14] This forces the retention to be governed almost exclusively by the intended hydrophobic mechanism, leading to more symmetrical (Gaussian) peaks.[12] Modern columns, often described as "base-deactivated" or using high-purity Type B silica, have very low silanol activity and are almost always exhaustively end-capped.[2][7]

Column CharacteristicImpact on this compound Peak ShapeRecommendation
Non-End-Capped (Older, Type A Silica) High potential for peak tailing due to numerous active silanol sites.Avoid for this analysis.
Standard End-Capped (Type B Silica) Good peak shape, significant reduction in tailing.Recommended.
Double/Exhaustively End-Capped Excellent peak shape, maximum inertness.Highly Recommended.
Q4: How does mobile phase pH affect peak shape for this compound, and what pH should I use?

A4: For a neutral compound like this compound, the mobile phase pH does not affect the analyte's ionization state. However, it critically affects the ionization state of the problematic residual silanol groups on the column packing.[15][16]

  • Mechanism of Action: Silanol groups are acidic, with a pKa roughly between 3.8 and 5.[10][12] At a neutral mobile phase pH (e.g., pH 7), a significant portion of these silanols will be deprotonated and negatively charged (SiO⁻). While this is most problematic for basic analytes, the increased polarity still enhances unwanted secondary interactions.

  • The Solution - Ion Suppression: By lowering the mobile phase pH to below 3.0, you create an acidic environment that forces the silanol groups to be fully protonated (Si-OH).[1][2][14] In this neutral state, their ability to cause peak tailing is dramatically reduced.[1] This is a cornerstone of method development for achieving symmetrical peaks.[15]

Experimental Protocol: Preparing an Acidic Mobile Phase

  • Aqueous Component (Mobile Phase A):

    • Measure 1000 mL of high-purity HPLC-grade water into a clean mobile phase reservoir bottle.

    • Using a micropipette, add 1.0 mL of formic acid (or trifluoroacetic acid for even stronger ion suppression, though it can be less desirable for MS applications). This creates a 0.1% (v/v) solution with a pH of approximately 2.7.

    • Sonicate the solution for 10-15 minutes to degas.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. It is generally not necessary to add acid to the organic phase, but some methods do for consistency.

  • Execution:

    • Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

    • Run your analysis and compare the peak shape to the one obtained with a neutral mobile phase.

Q5: Could mobile phase additives help improve my peak shape?

A5: Yes, but the choice of additive is critical. For this compound, the goal is to control pH and ionic strength, not to form ion pairs.

  • Buffers: The most important additive is a buffer to maintain a constant, low pH. Using 0.1% formic acid or a 10-20 mM ammonium formate buffer will control the pH and suppress silanol activity.[14] Increasing buffer concentration can sometimes further improve peak shape by increasing the mobile phase's ionic strength, which helps mask the silanol interactions.[14][17]

  • Competing Bases (e.g., Triethylamine - TEA): These are sometimes added to the mobile phase to intentionally interact with and block silanol sites.[14][18] However, with modern, high-quality end-capped columns, their use is often unnecessary and can complicate the mobile phase, especially for LC-MS analysis.[7][14] It is better to rely on a high-quality column and low-pH mobile phase first.

  • Ion-Pairing Reagents: These reagents (e.g., alkyl sulfonates or quaternary amines) are used for charged analytes that have poor retention.[19][20][21][22] They are not applicable or necessary for the analysis of this compound, which is neutral and uncharged.

Q6: What are the potential hardware and system-related causes of peak tailing?

A6: If you observe that all peaks in your chromatogram are tailing, not just this compound, the cause is likely physical rather than chemical.

  • Extra-Column Volume: This refers to any volume the sample travels through outside of the column itself, such as in long or wide-bore connecting tubing, or poorly made fittings.[9][18][23] This dead volume allows the analyte band to spread, causing peak broadening and tailing, which is often more pronounced for early-eluting peaks.[24]

  • Column Contamination or Voids: Over time, particulate matter from samples or the mobile phase can clog the inlet frit of the column.[9][25] Strongly retained matrix components can also accumulate at the head of the column. This disrupts the flow path of the mobile phase, leading to peak distortion. A physical shock can also cause the packed bed to settle, creating a void at the inlet.[1]

Protocol: System and Column Health Check

  • Check Fittings and Tubing: Ensure all fittings are tight. Use narrow-bore (e.g., 0.005" ID) PEEK tubing where possible and keep connection lengths to an absolute minimum.[23]

  • Inspect for Contamination: Disconnect the column and observe the backpressure with a union in its place. If the system pressure is normal but high with the column, the column frit may be blocked.

  • Column Wash: If contamination is suspected, and the manufacturer's instructions permit, reverse the column and flush it to waste (disconnected from the detector) with a strong solvent.[1] This can dislodge particulates from the inlet frit.

  • Replace Guard Column: If you are using a guard column, it is designed to collect contaminants. Replace it with a new one, as this is a very common source of peak shape problems.

Q7: How can I rule out mass overload or a co-eluting impurity as the cause of tailing?

A7: These are two distinct possibilities that can mimic the effects of secondary interactions. Fortunately, they can be diagnosed with simple experiments.

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[1][9][18] The characteristic shape is often a "right triangle" where the front is sharp and the back is tailed.

  • Co-eluting Impurity: The "tail" may not be a tail at all, but rather a separate, poorly resolved peak of an impurity that is hiding under the main analyte peak.[1]

Protocol: Dilution Study and Wavelength Check

  • Dilution Study:

    • Prepare two dilutions of your sample, one at 1:10 and another at 1:100, using the mobile phase as the diluent.

    • Inject the original sample, followed by the 1:10 and 1:100 dilutions.

    • Analysis: If the peak tailing significantly improves and the peak becomes more symmetrical at lower concentrations, the problem is mass overload.[1][26] You should reduce the concentration of your injected sample. If the peak shape remains poor and the asymmetry factor is constant, the issue is not overload.

  • Wavelength Check:

    • If your detector allows, acquire data at a second, different wavelength.

    • Analysis: If the shape of the "tail" changes relative to the main peak at the new wavelength, it indicates the presence of a co-eluting impurity with a different UV spectrum.[1] In this case, you will need to improve the chromatographic resolution by adjusting the mobile phase composition or gradient.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26).
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • Separation Science. (n.d.). End-capping.
  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?. YouTube.
  • Grokipedia. (2026, January 7). Endcapping.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • ACE News - HPLC. (n.d.).
  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451296, this compound.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20).
  • Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. (n.d.). ResearchGate.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Restek. (2014, March 11).[11]Troubleshooting HPLC- Tailing Peaks.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Ion Pairing Reagents and Buffers. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • This compound, a Phytotoxin from Bipolaris Sorokiniana. (n.d.). ResearchGate.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Lund University. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. (2025, August 9). ResearchGate.
  • Zhang, J., et al. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-242.
  • How can I resolve peak tailing during the analysis of drug in HPLC?. (2021, September 19). ResearchGate.

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Methods for preventing Prehelminthosporol degradation during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prehelminthosporol (PHL), a sesquiterpenoid phytotoxin, is a valuable compound in agrochemical and pharmaceutical research. However, its complex structure, featuring a cyclic hemiacetal and multiple stereocenters, renders it susceptible to degradation during storage and handling. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting PHL degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound stability.

Q1: My this compound sample shows new, unexpected peaks in my LC-MS/HPLC analysis. What could they be?

A: The appearance of new peaks strongly suggests degradation. This compound is known for its limited thermal stability and, based on its chemical structure, is susceptible to oxidation, hydrolysis, and photodegradation.[1] Common degradation products could include the hydrolyzed aldehyde-alcohol form, various oxidation products (epoxides, ketones), or isomers. A systematic troubleshooting approach, as detailed in our guides, is recommended to identify the cause.

Q2: What is the single most important factor for storing this compound?

A: Temperature. This compound has "restricted thermal stability".[1] Storage at low temperatures (-20°C or ideally -80°C) is the most critical step to minimize degradation. Thermal stress can provide the activation energy for various degradation reactions, including ring-opening and oxidation.

Q3: I have my this compound as a dried, lyophilized powder. Is it stable at room temperature?

A: While more stable than in solution, solid this compound is still not completely immune to degradation, especially over long periods or with exposure to light and oxygen. For long-term storage, we strongly recommend storing even solid samples at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q4: Which solvent should I use to dissolve this compound for storage?

A: The choice of solvent is critical. Protic solvents like methanol are generally acceptable for short-term use, but for long-term storage, aprotic solvents of high purity, such as acetonitrile or acetone, are preferable.[2] It is crucial to use anhydrous solvents, as water can facilitate hydrolysis of the hemiacetal. Always use solvents from a freshly opened bottle or that have been properly dried to minimize water content.

Q5: Can I add an antioxidant to my this compound solution?

A: Yes, this is a highly recommended practice, especially for long-term storage in solution. The double bonds in the this compound structure are susceptible to oxidation.[3] Adding a radical-scavenging antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can significantly inhibit oxidative degradation.[4]

Part 2: Troubleshooting Guides

This section provides in-depth, issue-specific guidance in a question-and-answer format.

Guide 1: Investigating Thermal Degradation

Problem: "I suspect my this compound has degraded due to temperature exposure. How can I confirm this and what should I do?"

Expert Analysis: Thermal stress is a primary driver of this compound degradation. The cyclic hemiacetal is the most likely point of initial instability. At elevated temperatures, the equilibrium between the cyclic hemiacetal and the open-chain hydroxy-aldehyde can shift, and the more reactive aldehyde is prone to further reactions.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Technique: Use LC-MS to analyze your sample. This is the preferred method for its sensitivity and ability to provide mass information.[1]

    • What to Look For:

      • Peak Tailing or Broadening: The parent this compound peak may appear distorted.

      • New Peaks: Look for a peak with the same mass-to-charge ratio (m/z) as this compound but a different retention time, which could indicate isomerization. More importantly, look for a peak corresponding to the hydrated form (M+H₂O), which would be the open-chain hydroxy-aldehyde.

    • Data Interpretation: The presence of the M+H₂O species is a strong indicator of hemiacetal hydrolysis, a common thermal degradation pathway.

  • Prevention Protocol:

    • Immediate Action: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Storage Temperature: Store all samples, both solid and in solution, at -80°C for long-term stability. For short-term storage (less than a week), -20°C is acceptable.

    • Handling: When working with the compound, prepare solutions on ice and minimize time spent at room temperature.

Guide 2: Combating Oxidative Degradation

Problem: "My LC-MS analysis shows peaks with masses corresponding to M+16 and M+32. Is this oxidation, and how can I prevent it?"

Expert Analysis: Yes, peaks at M+16 (addition of one oxygen atom) and M+32 (addition of two oxygen atoms) are classic signs of oxidative degradation. The alkene functionalities and the tertiary carbon atoms in this compound are susceptible to attack by atmospheric oxygen, particularly in the presence of light or trace metal catalysts.

Troubleshooting & Prevention Workflow:

G cluster_0 Troubleshooting Oxidative Degradation cluster_1 Prevention Strategy Observe Observe M+16 / M+32 peaks in LC-MS Hypothesize Hypothesize: Oxidative Degradation Observe->Hypothesize Confirm Confirm: Perform forced oxidation (e.g., with AIBN) and compare chromatograms Hypothesize->Confirm Action Implement Prevention Measures Confirm->Action If confirmed Solvent Use Degassed, Anhydrous Aprotic Solvents Atmosphere Store Under Inert Gas (Argon or Nitrogen) Antioxidant Add Antioxidant (e.g., BHT) to Stock Solutions Container Use Amber Glass Vials to Block UV Light Action->Solvent Action->Atmosphere Action->Antioxidant Action->Container

Caption: Workflow for identifying and preventing oxidative degradation.

Detailed Prevention Steps:

  • Solvent Preparation: Before use, sparge solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: After preparing solutions, flush the headspace of the vial with argon or nitrogen before sealing. Use vials with PTFE-lined septa for an airtight seal.

  • Antioxidant Addition: For stock solutions intended for storage longer than one month, add BHT to a final concentration of 0.05%.

  • Light Protection: Always store samples in amber vials or wrap clear vials in aluminum foil to protect from light, which can catalyze photo-oxidation.[3]

Guide 3: Addressing Hydrolytic Instability

Problem: "I dissolved this compound in an unbuffered aqueous solution for a bioassay and my results are inconsistent. Could hydrolysis be the issue?"

Expert Analysis: Absolutely. The hemiacetal functional group is susceptible to both acid and base-catalyzed hydrolysis, which opens the ring to form a less active (or inactive) hydroxy-aldehyde.[5][6] Unbuffered aqueous solutions can have unpredictable pH values, and even slight deviations from neutral can accelerate this degradation, leading to inconsistent bioactivity.

Mechanism: Acid-Catalyzed Hemiacetal Hydrolysis

G PHL This compound (Cyclic Hemiacetal) Protonated Protonated Hemiacetal PHL->Protonated 1. Protonation (H+) Carbocation Oxocarbenium Ion Intermediate Protonated->Carbocation 2. Ring Opening (Loss of H2O) OpenChain Hydroxy-Aldehyde (Degradation Product) Carbocation->OpenChain 3. Nucleophilic Attack (H2O) 4. Deprotonation

Caption: Acid-catalyzed hydrolysis pathway of the hemiacetal.

Prevention and Best Practices:

  • pH Control: When preparing aqueous solutions, always use a buffered system. For many biological assays, a phosphate or HEPES buffer at pH 7.0-7.4 is suitable. Avoid acidic or basic buffers unless required by the experimental design.

  • Solvent Purity: Ensure all solvents, especially organic solvents used for stock solutions, are anhydrous. Water is a reagent in the hydrolysis reaction.

  • Fresh Preparations: For critical experiments, prepare aqueous dilutions from a frozen, anhydrous organic stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing and preventing degradation.

Protocol 1: Forced Degradation Study for Method Validation

Objective: To intentionally degrade this compound to generate its potential degradation products. This is essential for validating that your analytical method (e.g., HPLC, LC-MS) is "stability-indicating," meaning it can separate the intact drug from its breakdown products.[7][8]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • High-purity water

  • pH meter, heating block, UV lamp (365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following treatments (use a control sample of stock solution diluted with water for comparison):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal: Place 1 mL of stock solution in a clear vial and heat at 80°C for 24 hours.

    • Photolytic: Place 1 mL of stock solution in a clear vial under a UV lamp for 24 hours.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by your LC-MS or HPLC method.

  • Evaluation: A stability-indicating method is confirmed if baseline separation is achieved between the main this compound peak and all degradation product peaks.

Protocol 2: Quantitative Analysis of Degradation

Objective: To quantify the percentage of degradation over time under specific storage conditions.

Procedure:

  • Prepare Standard Curve: Create a calibration curve using a freshly prepared, high-purity standard of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare replicate solutions of this compound (e.g., 50 µg/mL) under the conditions you wish to test (e.g., in different solvents, at different temperatures).

  • Time-Point Analysis: At specified time points (e.g., T=0, 1 day, 7 days, 30 days), remove an aliquot and analyze it using your validated stability-indicating HPLC/LC-MS method.

  • Calculation: Use the calibration curve to determine the concentration of intact this compound at each time point. The percentage degradation can be calculated as:

    % Degradation = [(Initial Conc. - Time-Point Conc.) / Initial Conc.] * 100

Data Summary Table:

Storage ConditionSolventTemp (°C)Time (Days)% Degradation (Mean ± SD)
ControlAcetonitrile-8030< 1%
Test 1Acetonitrile4305.2 ± 0.8%
Test 2Methanol43015.6 ± 1.5%
Test 3Acetonitrile25725.1 ± 2.1%

Note: Data in the table is illustrative.

References

  • Carlson, H., Nilsson, P., Jansson, H-B., & Odham, G. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Lee, A., Goldstein, A. H., Kroll, J. H., Ng, N. L., Varutbangkul, V., Flagan, R. C., & Seinfeld, J. H. (2006). Gas-phase products and secondary aerosol yields from the photooxidation of 16 different terpenes. Journal of Geophysical Research. [Link]
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
  • Yee, L.D., et al. (2018). Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons. Atmospheric Chemistry and Physics. [Link]
  • Alsante, K. M., et al. (2011).
  • Tu, Y., et al. (2014). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances. Molecules. [Link]
  • The Organic Chemistry Tutor. (2024).
  • Patel, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. [Link]
  • Chad's Prep. (2021). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols). YouTube. [Link]
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
  • Barreira, L., et al. (2021). The importance of sesquiterpene oxidation products for secondary organic aerosol formation in a springtime hemiboreal forest. Atmospheric Chemistry and Physics. [Link]
  • Schoneich, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • Barreira, L. M. F., et al. (2021). The importance of sesquiterpene oxidation products for secondary organic aerosol formation in a spring-time hemi-boreal forest. Atmospheric Chemistry and Physics. [Link]
  • Kumar, V., et al. (2021). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. [Link]
  • Google Patents. (n.d.). US9629805B2 - Stabilization of moisture-sensitive drugs.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Madyastha, K. M., & Gururaja, T. L. (1993). A new pathway for the degradation of a sesquiterpene alcohol, nerolidol by Alcaligenes eutrophus. PubMed. [Link]
  • Chan, K. L., et al. (2020). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules. [Link]
  • Google Patents. (n.d.). BRPI1009465A2 - Formulation.
  • Google Patents. (n.d.). WO2017122121A1 - Stable pharmaceutical composition.
  • Journal of Natural Products. (n.d.).
  • Lafontaine, S., et al. (2023). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Molecules. [Link]
  • Zhao, D., et al. (2024). Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. PubMed. [Link]
  • Zalewski, P., et al. (2012).
  • Paller, A. (2018).
  • Google Patents. (n.d.). US7699987B2 - Stabilized formulation.
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.).
  • Kumar, D., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Google Patents. (n.d.). WO2019238734A1 - Liquid and storage-stable formulations for fungal spores.
  • Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]
  • Poplinska, M., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins. [Link]

Sources

Technical Support Center: Enhancing the Ionization Efficiency of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Prehelminthosporol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the mass spectrometric detection of this neutral sesquiterpenoid. As a molecule lacking readily ionizable functional groups, this compound presents a common but surmountable challenge in achieving robust and sensitive detection.

This document moves beyond simple step-by-step instructions. It provides the causal logic behind experimental choices, empowering you to troubleshoot effectively and develop a robust analytical method. We will explore ionization fundamentals, source optimization, mobile phase chemistry, and chemical derivatization to systematically enhance your signal intensity.

Understanding the Analyte: this compound

This compound is a fungal secondary metabolite characterized by a sesquiterpenoid backbone.[1] Its structure contains hydroxyl (-OH) and hemiacetal functionalities. From a mass spectrometry perspective, the critical takeaway is its neutral character. It does not possess acidic or basic sites that readily accept or lose a proton, making it inherently difficult to ionize, particularly with electrospray ionization (ESI).

PropertyDescriptionImplication for Mass Spectrometry
Chemical Formula C₁₅H₂₄O₃Molecular Weight: 252.35 g/mol
Key Functional Groups Hydroxyl (-OH), HemiacetalLacks readily ionizable sites; poor protonation/deprotonation efficiency.
Polarity Moderately polarSoluble in common reversed-phase solvents (Methanol, Acetonitrile).
Thermal Stability ModerateMay be susceptible to degradation at very high source temperatures.

Frequently Asked Questions (FAQs)

Q1: I don't see any signal for this compound. What is the first thing I should check?

A: Before adjusting any analyte-specific parameters, verify the instrument's general performance.[2][3] Infuse a standard compound (e.g., reserpine, caffeine) to confirm that the mass spectrometer is tuned, calibrated, and functioning correctly.[2][3] An empty chromatogram often points to a system-level issue (e.g., no spray, clogged lines, incorrect method parameters) rather than a problem specific to the analyte.[4]

Q2: My signal is extremely weak and inconsistent. What's the likely cause?

A: Weak and erratic signals for neutral molecules like this compound are often due to inefficient and unstable ionization. The molecule is likely not forming a stable protonated [M+H]⁺ ion. Instead, you may be observing low-level, competing adducts with various metal ions present as trace contaminants (e.g., [M+Na]⁺, [M+K]⁺).[5] This splits the already weak signal across multiple species, reducing the intensity of any single one. The solution is to control the ionization process by intentionally promoting a single, stable adduct.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound?

A: This is a critical decision.

  • ESI is generally preferred for polar and ionizable compounds.[6] For this compound, ESI will only be effective if you actively promote adduct formation (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) through mobile phase additives.

  • APCI is often more suitable for less polar, neutral molecules of lower molecular weight.[6] APCI utilizes a gas-phase ionization mechanism that can be more efficient for such compounds and may provide a stronger signal without mobile phase modification.[7]

Recommendation: If available, test both. Start with APCI as it may work "out-of-the-box." If ESI is the only option, you must focus on mobile phase optimization to promote adduct formation.[8][9]

Q4: What are the most common adducts of this compound I should look for?

A: When analyzing this compound (MW = 252.35), you should screen for the following ions in your full-scan spectra. Intentionally adding the corresponding reagent to your mobile phase will enhance the formation of the desired adduct.[10][11]

Adduct IonFormulaNominal m/zExact m/zMobile Phase Additive to Promote
Protonated [M+H]⁺253253.18040.1% Formic Acid
Ammoniated [M+NH₄]⁺270270.20692-10 mM Ammonium Formate or Acetate
Sodiated [M+Na]⁺275275.16231-5 mM Sodium Acetate
Potassiated [M+K]⁺291291.1363Often an unintentional contaminant

Troubleshooting and Optimization Guides

Guide 1: Foundational Troubleshooting - Ion Source Optimization

Before attempting more complex solutions, ensure your ion source parameters are optimized. An improperly configured source is a common cause of poor sensitivity.[12] The goal is to maximize the efficiency of droplet desolvation and ion transfer into the mass spectrometer.[13]

Workflow for Ion Source Optimization

Caption: Workflow for systematic ion source parameter optimization.

Recommended Starting Parameters

ParameterESI SettingAPCI SettingRationale
Nebulizer Gas (N₂) Pressure 35-50 psi40-60 psigControls the formation of fine droplets for efficient desolvation.[12][14]
Drying Gas (N₂) Flow 8-12 L/min5-10 L/minRemoves solvent from the droplets to release gas-phase ions.[13]
Drying Gas Temperature 300-350 °C325-400 °CAids in desolvation; higher temperatures needed for APCI vaporization.[14]
Capillary Voltage (Vcap) 3500-4500 V (+)N/ADrives the electrospray process and initial ion formation.[12]
Corona Current N/A2-5 µA (+)Creates reagent ions for chemical ionization in the gas phase.[14]
Fragmentor/Skimmer Voltage 80-120 V60-100 VAffects ion transmission and can cause in-source fragmentation if set too high.[15]

Note: These are starting points. Optimal values are instrument-dependent and should be determined empirically.

Guide 2: Enhancing Ionization via Mobile Phase Modification (Adduct Formation)

This is the most direct strategy to improve the ESI signal for this compound. The goal is to shift the equilibrium in the ESI droplet to favor the formation of a single, stable adduct, thereby consolidating the ion signal.[11]

Decision Tree for Adduct Selection

Adduct_Selection Start Start: Need to enhance ESI signal CheckProtonation Add 0.1% Formic Acid. Is [M+H]⁺ signal strong and stable? Start->CheckProtonation CheckAmmonium Add 5 mM Ammonium Formate. Is [M+NH₄]⁺ signal strong and stable? CheckProtonation->CheckAmmonium No SuccessH Use [M+H]⁺ for analysis. CheckProtonation->SuccessH Yes UseSodium Add 1-2 mM Sodium Acetate. Monitor [M+Na]⁺. CheckAmmonium->UseSodium No SuccessNH4 Use [M+NH₄]⁺ for analysis. (Often more stable than [M+H]⁺) CheckAmmonium->SuccessNH4 Yes SuccessNa Use [M+Na]⁺ for analysis. (Be cautious of background Na⁺) UseSodium->SuccessNa

Caption: Decision tree for selecting an appropriate mobile phase additive.

Protocol 1: Mobile Phase Preparation for Adduct Formation

  • Objective: To prepare a mobile phase that promotes the formation of [M+NH₄]⁺, often the most stable and sensitive adduct for neutral molecules with hydroxyl groups.

  • Materials:

    • LC-MS grade water

    • LC-MS grade acetonitrile or methanol

    • Ammonium formate (or ammonium acetate), high purity

  • Procedure:

    • Prepare a 100 mM stock solution of ammonium formate in LC-MS grade water.

    • For your aqueous mobile phase (Mobile Phase A), add the appropriate volume of the stock solution to achieve a final concentration of 5-10 mM. For example, add 50 mL of 100 mM stock to 950 mL of water for a 5 mM final concentration.

    • Your organic mobile phase (Mobile Phase B) remains pure acetonitrile or methanol.

    • Incorporate this mobile phase into your LC gradient method.

  • Verification: Infuse your this compound standard with the new mobile phase conditions. Acquire a full-scan mass spectrum and confirm the presence of a strong ion signal at m/z 270.21 ([C₁₅H₂₄O₃+NH₄]⁺).

Causality: Ammonium ions (NH₄⁺) in the ESI droplet have a high affinity for the lone pair electrons on the oxygen atoms of this compound's hydroxyl groups. This forms a stable, charged adduct in the gas phase that is easily detected by the mass spectrometer.[16]

Guide 3: Advanced Strategy - Chemical Derivatization

When optimizing the source and mobile phase is insufficient, chemical derivatization is a powerful tool to dramatically increase ionization efficiency.[17] This process involves chemically modifying the this compound molecule to attach a permanent charge or a highly basic functional group that is easily protonated.[18][19]

Comparison of Derivatization Reagents for Hydroxyl Groups

ReagentTarget GroupIonization MoietyTypical Sensitivity GainKey Considerations
Dansyl Chloride Hydroxyl (-OH)Dimethylamino group>10-foldReaction requires heating; may produce byproducts.[18]
2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) Hydroxyl (-OH)Quaternary amine (permanent charge)>10-foldProvides excellent ESI response.[17]
Isonicotinoyl azide Hydroxyl (-OH)Pyridyl group>5-foldEffective for enhancing detection of di-hydroxysteroids, which are structurally similar to this compound.[20]

Protocol 2: General Derivatization Workflow with Dansyl Chloride

  • Objective: To derivatize the hydroxyl groups on this compound with dansyl chloride to introduce an easily ionizable dimethylamino group.

  • Materials:

    • Dried this compound standard/sample

    • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

    • Sodium bicarbonate buffer (100 mM, pH ~9)

    • Anhydrous acetonitrile

  • Procedure:

    • Dissolve the dried sample in 50 µL of acetonitrile.

    • Add 50 µL of sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex briefly and incubate at 60 °C for 10-15 minutes.[18]

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase for LC-MS analysis.

  • Verification: Analyze the derivatized sample. Look for a new, intense peak corresponding to the mass of the dansylated this compound ([M - H + Dansyl]⁺). The mass shift will be +233.05 Da per derivatized hydroxyl group.

Guide 4: Mitigating Matrix Effects and Ion Suppression

In complex samples (e.g., plant extracts, fermentation broths), co-eluting compounds can interfere with the ionization of this compound, causing signal suppression.[2][7]

Strategies to Combat Ion Suppression:

  • Improve Chromatographic Separation: The most effective strategy. Ensure this compound is chromatographically resolved from the bulk of the matrix components. Modify your gradient, try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or use a narrower internal diameter column (e.g., 1 mm) which can enhance sensitivity.[21]

  • Enhance Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.[22] Choose an SPE sorbent that retains your analyte while allowing matrix components to be washed away.

  • Sample Dilution: A simple but effective method. Diluting the sample reduces the concentration of interfering matrix components.[7] This often leads to a net increase in signal-to-noise for the analyte, even though its absolute concentration is lower.

  • Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for quantification in complex matrices. A labeled standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate normalization of the signal.

References

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Van Berkel, G. J., & Kertesz, V. (2000). Derivatization for Electrospray Ionization Mass Spectrometry. 3.
  • Carlson, R. E., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Higashi, T., et al. (2005). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. Journal of Health Science. [Link]
  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Resources. [Link]
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen Tech Support. [Link]
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
  • Liko, F., et al. (2022). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. [Link]
  • LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS.
  • Ye, C. (2014).
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technical Note. [Link]
  • Wozniak, K. M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
  • Le, A. V., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]
  • Wilson, S. R. (2014). Response to "How can I improve ionisation in an ion trap mass spectrometer?".
  • Freeman, K. P., & Grant, R. P. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring. [Link]
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions Blog. [Link]
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace Repository. [Link]
  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
  • da Silva, M. C. H., et al. (2019).
  • da Silva, M. C. H., et al. (2019).

Sources

Technical Support Center: Refinement of Bioassay Protocols for Consistent Prehelminthosporol Activity Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Prehelminthosporol (PHL) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring the biological activity of this potent fungal metabolite. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the consistency and reliability of your experimental results.

This compound, a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana, exhibits a range of biological activities, including plant growth regulation and antifungal properties.[1][2] However, its hydrophobic nature and potential for instability can present challenges in achieving reproducible bioassay results. This guide provides practical, field-proven insights to overcome these hurdles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays in a question-and-answer format, providing both quick solutions and detailed technical explanations.

Solubility and Vehicle Effects

Q1: My this compound sample is not dissolving properly in my assay medium. What solvent should I use?

A1: this compound is a hydrophobic molecule with low water solubility.[2] It is recommended to first dissolve PHL in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution. This stock can then be diluted to the final working concentration in your aqueous assay medium.

Technical Explanation: The amphiphilic nature of PHL can lead to poor dispersion and micelle formation in aqueous solutions, reducing its effective concentration and leading to inconsistent results.[2] Using a minimal amount of a water-miscible organic solvent as a primary vehicle ensures proper solubilization.

Troubleshooting:

  • Issue: Precipitation observed upon dilution of the stock solution.

  • Probable Cause: The final concentration of the organic solvent is too low to maintain solubility, or the stock solution is too concentrated.

  • Solution: Increase the final concentration of the organic solvent in the assay medium (while ensuring it's below the toxicity threshold for your biological system). Alternatively, prepare a less concentrated stock solution. Always run a solvent control to account for any effects of the solvent itself.

Assay Variability and Reproducibility

Q2: I am observing significant well-to-well or plate-to-plate variability in my bioassay results. What are the likely causes?

A2: High variability can stem from several factors, including inconsistent dispensing of the test compound, uneven evaporation from plates, or biological variation in the test organism.

Technical Explanation: Fungal metabolite bioassays are sensitive to minor variations in experimental conditions.[3] Inconsistent pipetting can lead to different effective concentrations of PHL across wells. Evaporation, particularly from the outer wells of a microplate, can concentrate the compound and affect results.

Troubleshooting Guide: Assay Variability

IssueProbable Cause(s)Recommended Solution(s)
High CV% within replicates Inaccurate pipetting; uneven cell/seed distribution.Calibrate pipettes regularly. Ensure thorough mixing of cell or seed suspensions before dispensing.
Edge effects on plates Differential evaporation from outer wells.Fill outer wells with sterile water or medium without cells/seeds. Use sealing films to minimize evaporation.
Inconsistent dose-response Degradation of this compound; improper storage.Prepare fresh stock solutions. Store PHL at -20°C or below, protected from light.[4]
Biological variability Inconsistent age or physiological state of test organisms.Use a standardized inoculum of a specific age and concentration. For plant assays, use seeds from the same lot and size.
Interpreting Dose-Response Curves

Q3: My dose-response curve for this compound is not a classic sigmoidal shape. How should I analyze this?

A3: this compound can exhibit biphasic (hormetic) effects, where it is stimulatory at low concentrations and inhibitory at high concentrations.[1] This will not produce a simple sigmoidal curve.

Technical Explanation: The mechanism of action of PHL involves disruption of cell membranes, which can have different consequences at varying concentrations.[1][2] At low doses, it might trigger signaling pathways that promote growth, while at higher doses, the membrane-disrupting effects become dominant and lead to inhibition or cell death.

Data Analysis Workflow for Dose-Response Curves

DoseResponseWorkflow A Collect Raw Data (e.g., absorbance, root length) B Normalize Data (% of control) A->B C Plot Data (Response vs. log[PHL]) B->C D Visual Inspection of Curve Shape C->D E Sigmoidal Curve? D->E F Non-linear Regression (e.g., four-parameter logistic) E->F Yes H Biphasic/Hormetic Curve? E->H No G Calculate IC50/EC50 F->G M Final Report (IC50/EC50, R² values) G->M I Fit to a Hormesis Model (e.g., Brain-Cousens) H->I Yes K No Clear Trend H->K No J Determine IC50 and Stimulatory Concentrations I->J J->M L Troubleshoot Experiment (see variability guide) K->L

Caption: Workflow for analyzing dose-response data.

II. Detailed Experimental Protocols

These protocols provide step-by-step guidance for common this compound bioassays.

Protocol 1: Plant-Based Bioassay - Wheat Coleoptile Growth Inhibition

This assay is a classic method for assessing the plant growth regulatory effects of substances like this compound.[1]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Wheat seeds (e.g., Triticum aestivum)

  • Petri dishes (90 mm)

  • Filter paper

  • Sterile distilled water

  • Incubator with controlled temperature and light

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize wheat seeds with 1% sodium hypochlorite for 10 minutes, followed by three rinses with sterile distilled water.

    • Place seeds on moist filter paper in a Petri dish and germinate in the dark at 25°C for 48-72 hours.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in sterile distilled water containing 0.1% DMSO to achieve final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Include a vehicle control (0.1% DMSO in water) and a negative control (water only).

  • Assay Setup:

    • Select uniform coleoptiles (approx. 10-15 mm in length) and cut 5 mm segments from the sub-apical region.

    • Place 10 coleoptile segments in each Petri dish lined with filter paper.

    • Add 5 mL of the respective test solution to each dish.

  • Incubation and Measurement:

    • Incubate the dishes in the dark at 25°C for 24-48 hours.

    • Measure the final length of each coleoptile segment using a digital caliper or image analysis software.

  • Data Analysis:

    • Calculate the percent inhibition of elongation for each treatment relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[5][6]

Protocol 2: Antifungal Microdilution Bioassay

This protocol is adapted from standardized methods to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus.[7][8]

Materials:

  • This compound

  • DMSO

  • Target fungal strain (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow the target fungus on Potato Dextrose Agar (PDA) for 5-7 days.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80.

    • Adjust the spore suspension to a final concentration of 1-5 x 10^4 spores/mL in the appropriate broth medium.

  • Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of PHL in the broth medium to obtain a range of concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).

    • Include a positive control (fungus + medium + vehicle) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 28°C for 48-72 hours, or until visible growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

    • For quantitative results, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90%.[9]

Antifungal Bioassay Workflow

AntifungalWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare PHL Stock (in DMSO) C Serial Dilution of PHL in 96-well plate A->C B Prepare Fungal Inoculum (e.g., 1-5x10^4 spores/mL) D Add Fungal Inoculum to wells B->D C->D E Incubate Plate (e.g., 28°C, 48-72h) D->E F Visual Assessment or Absorbance Reading (600nm) E->F G Determine MIC (Lowest inhibitory concentration) F->G H Data Analysis & Reporting G->H

Caption: Workflow for the antifungal microdilution assay.

III. Statistical Analysis and Data Presentation

Proper statistical analysis is crucial for the valid interpretation of bioassay results.

Key Considerations:

  • Replication: Each experiment should include both technical and biological replicates to ensure the reliability of the findings.[10]

  • Significance Testing: Use appropriate statistical tests, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD) or t-tests, to compare treatment groups.[11][12]

  • Dose-Response Modeling: Utilize non-linear regression to accurately model dose-response data and calculate parameters like IC50 or EC50.[13][14]

Example Data Table: Wheat Coleoptile Inhibition by this compound

PHL Concentration (µM)Mean Elongation (mm) ± SD% Inhibition
0 (Control)12.5 ± 0.80
113.2 ± 0.9-5.6 (Stimulation)
109.8 ± 0.721.6
506.1 ± 0.551.2
1003.4 ± 0.472.8

Data are representative. SD = Standard Deviation.

IV. References

  • Cutler, H. G., Crumley, F. G., Cox, R. H., Hernandez, O., Coles, R. J., & Wells, J. M. (1982). This compound and this compound Acetate: Plant Growth Regulating Properties. Plant and Cell Physiology, 23(4), 659-665. [Link]

  • Mäki, S., Tynkkynen, S., & Aalto, S. (2021). Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods. Toxins, 13(1), 58. [Link]

  • Gow, N. A. R., & Gadd, G. M. (Eds.). (1995). The Growing Fungus. Springer. [Link]

  • Li, Y., Sun, Z., & Xu, J. (2023). New bioactive secondary metabolites from fungi: 2023. Phytochemistry, 215, 113849. [Link]

  • Abbasi, F., Soengas, P., & Cartea, M. E. (2022). Comparative Analysis of Various Plant-Growth-Regulator Treatments on Biomass Accumulation, Bioactive Phytochemical Production, and Biological Activity of Solanum virginianum L. Callus Culture Extracts. Plants, 11(3), 427. [Link]

  • Wardamune, K. P. G. (2019). Fungal biodiscovery: Strategies to explore fungal secondary metabolite potential. The University of Queensland. [Link]

  • Carlson, R., Jansson, H. B., & Nilsson, C. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Journal of Microbiological Methods, 13(4), 271-279. [Link]

  • El-Sayed, A. S., & El-Sayed, M. T. (2010). Investigations of Fungal Secondary Metabolites with Potential Anticancer Activity. Journal of Natural Products, 73(5), 980-986. [Link]

  • Aoun, M. (2017). A Practical Guide to Visualization and Statistical Analysis of R. solanacearum Infection Data Using R. Frontiers in Plant Science, 8, 1123. [Link]

  • Kim, H. Y. (2022). A Brief Guide to Statistical Analysis and Presentation for the Plant Pathology Journal. The Plant Pathology Journal, 38(3), 185-190. [Link]

  • Al-Hetar, A. M., Al-Jobri, M. A., & Al-Aghbari, A. M. (2014). Statistical analysis of the data of growth inhibition percent of F. solani by different concentrations of Wormwood extract. International Journal of ChemTech Research, 6(1), 12-16. [Link]

  • Apoga, D., Jansson, H. B., & Nilsson, C. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. Journal of Phytopathology, 150(11-12), 647-653. [Link]

  • Compton, B. W. (2006). Use of Statistics in Plant Biotechnology. In Methods in Molecular Biology, vol 343. Humana Press. [Link]

  • Liljeroth, E., Jansson, H. B., & Schafer, W. (1996). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Publications. [Link]

  • Liu, X., Dong, Y., & Xu, J. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules, 26(18), 5649. [Link]

  • Taylor, M. J., Martin, R. J., & Townson, S. (2013). Dose-response curves of anthelmintic compounds used for validation of a novel computer application for whole-plate motion-based screening of macroscopic parasites. PLoS Neglected Tropical Diseases, 7(6), e2233. [Link]

  • Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1988). Analysis of dose-response curves for the in vitro susceptibility of Plasmodium falciparum to antimalarials using a pocket computer. The American Journal of Tropical Medicine and Hygiene, 38(1), 15-18. [Link]

  • Koirala, S., & Hansen, Z. R. (2017). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science, 8, 1374. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2019). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(1), e00069-19. [Link]

  • Woschee, D., & Scheel, T. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Tadesse, S., & Tadesse, A. (2022). Bioassay-Guided Phytochemical Analyses and Antimicrobial Potentials of the Leaf Extract of Clematis hirsuta Perr. and Guill. Against Some Pathogenic Bacteria and Fungi. Journal of Experimental Pharmacology, 14, 287-299. [Link]

  • Piepho, H. P. (2023). Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience, 4(1), 1-5. [Link]

  • Pfaller, M. A., & Rex, J. H. (2000). Antifungal Susceptibility Testing. Clinical Infectious Diseases, 30(4), 643-648. [Link]

  • Li, R., & Rinaldi, M. G. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 38(7), 2589-2594. [Link]

  • Menden, M. P., Wang, D., & Mason, M. J. (2021). Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. Communications Biology, 4(1), 1-12. [Link]

  • Duarte, M. C. T., Figueira, G. M., & Sartoratto, A. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38(1), 391-397. [Link]

  • Smith, M. A., & Farrell, R. L. (2005). Identification of Antifungal Compounds in a Biological Control Product Using a Microplate Inhibition Bioassay. Applied Engineering in Agriculture, 21(1), 129-133. [Link]

  • Quirós, D. I., & Serna, F. J. (2024). A Bioassay Protocol to Evaluate Protein Extracts from Plants Against Adults of Bemisia tabaci (Hemiptera). ResearchGate. [Link]

  • Jończyk-Matysiak, E., Weber-Dąbrowska, B., & Owczarek, B. (2019). Factors determining phage stability/activity: challenges in practical phage application. Expert Review of Anti-infective Therapy, 17(9), 735-744. [Link]

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Validation & Comparative

A Comparative Analysis of Bioactivity: Prehelminthosporol vs. Helminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Natural Product Chemistry and Plant Pathology

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the bioactivities of Prehelminthosporol and Helminthosporol, two closely related sesquiterpenoid natural products produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus). As researchers and drug development professionals, understanding the nuanced differences in the biological profiles of a precursor molecule and its downstream product is critical for lead compound identification and mechanistic studies. This document synthesizes available experimental data to offer an objective comparison, highlighting the significant disparity in their phytotoxic potency and exploring their divergent biological roles.

Introduction: A Tale of a Precursor and its Product

This compound and Helminthosporol are secondary metabolites central to the virulence of Bipolaris sorokiniana, a fungus responsible for significant crop diseases such as spot blotch and common root rot in cereals.[1] Chemically, this compound is the immediate biosynthetic precursor to Helminthosporol. This relationship often suggests a potential similarity in bioactivity; however, the available scientific literature paints a picture of functional divergence, with this compound emerging as the primary driver of phytotoxicity.

This guide will dissect the experimental evidence that establishes this hierarchy in bioactivity, exploring their effects on plant physiology, microbial organisms, and offering insights into their mechanisms of action.

Phytotoxicity: A Striking Divergence in Potency

The most pronounced difference between this compound and Helminthosporol lies in their phytotoxic activity. Experimental evidence strongly indicates that this compound is the primary phytotoxin, while Helminthosporol exhibits comparatively negligible effects.

A key study isolating several sesquiterpenes from a Bipolaris species pathogenic to Johnson grass identified this compound and its derivative, dihydrothis compound, as strongly phytotoxic metabolites. In the same study, other related compounds, including Helminthosporol, showed no significant activity .[2] This finding is crucial as it suggests that the biosynthetic conversion of this compound to Helminthosporol is a detoxification or functional modification step for the producing organism, rather than the creation of a more potent toxin.

The virulence of B. sorokiniana isolates has been directly correlated with their level of this compound production.[3] Isolates producing low amounts of the toxin exhibit lower virulence towards barley roots, underscoring the role of this compound as a key pathogenic factor.[3]

Manifestations of this compound Phytotoxicity:

  • Growth Regulation: this compound exhibits a dose-dependent effect on plant growth. At higher concentrations (10⁻³ and 10⁻⁴ M), it inhibits wheat coleoptile growth, while at a lower concentration (10⁻⁵ M), it significantly promotes growth.[1]

  • Physical Damage: At a concentration of 10⁻² M, it caused bending in the true leaves of bean plants. It also induces stunting and chlorosis in corn plants.[1]

  • Cellular Damage: In barley roots, concentrations of 30 μg/mL or higher led to an increased rate of nuclear disintegration in cortex cells and leakage of ATP, indicating compromised cell membrane integrity.[4]

In contrast, Helminthosporol is primarily recognized for its plant growth-regulating properties, which mimic the effects of gibberellins. It has been shown to stimulate the elongation of the second leaf sheath in rice seedlings.[4] This activity is distinct from the broad, damaging phytotoxicity associated with its precursor.

Comparative Phytotoxicity Data
FeatureThis compoundHelminthosporol
Primary Role Strong PhytotoxinPlant Growth Regulator
Wheat Coleoptile Growth Inhibitory at 10⁻³ M, Promotive at 10⁻⁵ M[1]No significant inhibitory activity reported.
Bean & Corn Plants Induces leaf bending, stunting, and chlorosis[1]No significant activity reported[2]
Barley Root Cells Causes nuclear disintegration and ATP leakage[4]Not reported as a primary effect.
Correlation with Virulence Production levels correlate with fungal virulence[3]Not established as a primary virulence factor.

Mechanism of Action: From Membrane Disruption to Hormonal Mimicry

The divergent bioactivities of this compound and Helminthosporol stem from their distinct mechanisms of action at the cellular and molecular level.

This compound: A Disruptor of Cellular Membranes

The primary mechanism of this compound's phytotoxicity is the disruption of plant cell membranes. This is a common mode of action for non-host-specific toxins. The observed leakage of ATP from barley roots is a direct consequence of compromised membrane integrity.[4] It is hypothesized that this compound may also be involved in dissolving the protective wax layer on leaves, facilitating fungal penetration.[1] This membrane-disrupting capability leads to a cascade of downstream effects, including ion imbalance, loss of cellular components, and ultimately, cell death, manifesting as the necrotic lesions characteristic of diseases like spot blotch.

Diagram: Proposed Mechanism of this compound Phytotoxicity

G PHL This compound (PHL) Membrane Plant Cell Membrane (Lipid Bilayer & Proteins) PHL->Membrane Disruption Wax Cuticular Wax Layer PHL->Wax Dissolution? Leakage Ion & ATP Leakage Membrane->Leakage Increased Permeability Necrosis Necrosis & Cell Death Leakage->Necrosis Leads to

Caption: this compound disrupts the plant cell membrane, causing leakage and cell death.

Helminthosporol: A Gibberellin Analogue

Helminthosporol's bioactivity is characterized by its structural and functional similarity to gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and germination. This explains its ability to promote growth in certain plant tissues, like rice seedlings.[4] Unlike its precursor, its primary interaction is not with the cell membrane in a disruptive manner, but likely with components of the gibberellin signaling pathway. This more specific, hormone-like action is fundamentally different from the broad-spectrum toxicity of this compound.

Antimicrobial Activity: An Incomplete Picture

While the phytotoxic profiles are relatively distinct, the comparative antimicrobial activities are less clear.

  • This compound has been shown to inhibit the growth of some Gram-positive bacteria and several fungi, including its own producing organism, B. sorokiniana.[1] One study identified this compound in a plant extract that showed a minimal inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).[2]

  • Helminthosporol's antimicrobial properties are not well-documented in the available literature, preventing a direct comparison.

Further research is required to elucidate the antimicrobial spectrum of both compounds to determine if the structure-activity relationship observed in phytotoxicity extends to antimicrobial effects.

Mammalian Toxicity

Data on the cytotoxicity of these specific compounds against mammalian cell lines is sparse. However, a study on the acute toxicity of this compound showed that it was not toxic to chicks at a dose of 450 mg/kg , suggesting a potentially low level of acute oral toxicity in vertebrates.[1] This is a critical piece of data for any consideration of these molecules as leads for agricultural applications, as low off-target toxicity is a prerequisite. A comprehensive assessment would require testing against various human cell lines.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the bioactivities discussed in this guide.

Protocol 1: Wheat Coleoptile Growth Bioassay (Phytotoxicity)
  • Objective: To determine the effect of test compounds on the elongation of wheat coleoptiles.

  • Methodology:

    • Sterilize wheat seeds (Triticum aestivum) and germinate them in the dark on moist filter paper for 3-4 days.

    • Excise 5-10 mm coleoptile segments from uniform seedlings under a dim green light.

    • Prepare serial dilutions of this compound and Helminthosporol in a buffered solution (e.g., 2% sucrose and 10 mM phosphate buffer, pH 6.5). Include a solvent control.

    • Place 5-10 coleoptile segments into vials containing 2 mL of each test solution.

    • Incubate the vials on a rotary shaker in the dark at 25°C for 24 hours.

    • Measure the final length of the coleoptile segments using a digital caliper or imaging software.

    • Calculate the percentage of growth inhibition or promotion relative to the solvent control.

Diagram: Wheat Coleoptile Bioassay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Germination Germinate Wheat Seeds Excision Excise Coleoptiles Germination->Excision Incubation Incubate Coleoptiles in Solutions (24h) Excision->Incubation Solutions Prepare Test Solutions (PHL, Hel, Control) Solutions->Incubation Measurement Measure Final Length Incubation->Measurement Calculation Calculate % Inhibition/ Promotion Measurement->Calculation

Caption: Workflow for assessing phytotoxicity using the wheat coleoptile bioassay.

Protocol 2: Broth Microdilution Assay (Antimicrobial Activity)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

  • Methodology:

    • Prepare a stock solution of the test compounds (this compound, Helminthosporol) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB).

    • Prepare an inoculum of the target bacterium (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (broth + inoculum) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of this compound and Helminthosporol reveals a clear functional differentiation despite their close biosynthetic relationship. This compound is unequivocally the primary phytotoxin , acting via membrane disruption, and its production is a key factor in the virulence of Bipolaris sorokiniana. Helminthosporol, in contrast, exhibits weak to no phytotoxicity and is better characterized as a plant growth regulator with gibberellin-like activity.

This distinction is paramount for researchers in this field. Efforts to develop disease-resistant crops or novel fungicides should target the biosynthesis or activity of this compound. The conversion of this compound to Helminthosporol appears to be a natural detoxification or functional specialization pathway, a phenomenon that warrants further investigation.

Key unanswered questions remain:

  • What is the full antimicrobial spectrum of both molecules?

  • What are their specific molecular targets in plant and microbial cells?

  • What is their cytotoxicity profile against a panel of human cell lines?

Answering these questions will provide a more complete understanding of these fascinating natural products and their potential for agricultural or therapeutic applications.

References

  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chrom
  • Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. [Link]
  • Helminthosporal, the toxin from Helminthosporium sativum. I.
  • This compound, a Phytotoxin

Sources

A Comparative Guide to Validating Prehelminthosporol's Role in Bipolaris sorokiniana Virulence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Bipolaris sorokiniana is a formidable fungal pathogen responsible for significant yield losses in critical cereal crops like wheat and barley through diseases such as spot blotch and common root rot.[1][2][3][4] A key aspect of its pathogenic arsenal is believed to be the production of secondary metabolites. Among these, the sesquiterpenoid phytotoxin, Prehelminthosporol (PHL), has been identified as a prime candidate for a major virulence factor.[2][5][6] However, correlating the production of a metabolite with disease is not sufficient to prove its role. Rigorous, systematic validation is required to move from correlation to causation.

This guide provides an in-depth comparison of experimental strategies to definitively validate the role of PHL in the virulence of B. sorokiniana. We will explore the causality behind experimental choices, detail self-validating protocols, and present frameworks for data interpretation, grounded in the principles of molecular pathogenic research.

Section 1: The Case for this compound as a Virulence Factor

This compound is a non-host-specific phytotoxin produced by B. sorokiniana and several related Bipolaris species.[1][5][7] Studies have demonstrated a positive correlation between the quantity of PHL produced by different fungal isolates and their virulence, particularly in isolates with lower toxin production.[5][7][8] Mechanistically, PHL is known to disrupt host cell membranes, leading to electrolyte leakage and cell death, which manifests as necrotic lesions characteristic of the disease.[1] It is immunolocalized in the extracellular matrix surrounding fungal hyphae as they adhere to the leaf surface, suggesting a direct role in the infection process.[1]

While this correlative and in vitro evidence is compelling, it does not satisfy the rigorous criteria needed to confirm PHL as a virulence factor. To achieve this, we must turn to the genetic manipulation of the pathogen, guided by a framework known as Molecular Koch's Postulates.

Molecular Koch's Postulates: The Gold Standard

Proposed by Stanley Falkow in 1988, Molecular Koch's Postulates provide a framework for identifying genes that contribute to a pathogen's ability to cause disease.[9][10] They are adapted from the original Koch's postulates and are central to modern studies of pathogenesis.[10][11] The three core tenets are:

  • The gene (or its product) responsible for the suspected virulence trait must be present in pathogenic strains and absent from non-pathogenic ones.[9]

  • The specific inactivation (knockout) of the gene(s) associated with the virulence trait should lead to a measurable loss of virulence.[11]

  • Reintroduction of the functional gene into the knockout mutant should restore the original virulence phenotype (complementation).[11]

The following experimental guide is designed around fulfilling these postulates for this compound.

Section 2: A Comparative Analysis of Validation Methodologies

To validate PHL's role, researchers can employ several complementary strategies. The gold standard is a genetic approach involving gene knockout and complementation, supported by biochemical and phytopathological assays.

Methodology Principle Strengths Limitations
Gene Knockout & Complementation Fulfills Molecular Koch's Postulates by directly linking PHL biosynthesis genes to the virulence phenotype.Provides definitive genetic evidence of causation. Rules out off-target effects.Technically challenging; requires established transformation protocols. Potential for functional redundancy.
Exogenous Phytotoxicity Assays Application of purified PHL to host plant tissue to observe if it can replicate disease symptoms.Simple, rapid, and directly demonstrates the toxic potential of the compound.[12]Does not prove the toxin is produced in planta at sufficient concentrations or at the correct time to cause disease.
Biochemical Analysis Quantifying PHL production in wild-type, mutant, and complemented strains using techniques like GC-MS or LC-MS.[2][5]Confirms the genetic manipulation successfully altered the biochemical phenotype.Correlative; does not directly measure virulence on the host.

Section 3: Experimental Design & Step-by-Step Protocols

A robust validation project integrates genetic, biochemical, and pathological approaches into a cohesive workflow.

G cluster_0 Part 1: Genetic Manipulation cluster_1 Part 2: Verification & Analysis P1 Identify PHL Biosynthesis Gene(s) (e.g., a sesquiterpene synthase) P2 Construct Gene Knockout Vector (Split-marker approach) P1->P2 P3 Protoplast Transformation of Wild-Type B. sorokiniana P2->P3 P4 Generate Δphs Mutant P3->P4 P6 Transform Δphs Mutant P4->P6 V1 Molecular Verification (PCR / Southern Blot) P4->V1 P5 Construct Complementation Vector (Wild-Type Gene + Promoter) P5->P6 P7 Generate Complemented Strain (Δphs::PHS) P6->P7 P7->V1 V2 Biochemical Analysis (LC-MS/GC-MS) Confirm absence/presence of PHL V1->V2 V3 Pathogenicity Assays (Detached leaf & whole plant) V2->V3 V4 Quantify Disease (Lesion size, severity index) V3->V4 D Data Interpretation & Conclusion V4->D caption Experimental Workflow for PHL Validation

Caption: Workflow for validating PHL's role in virulence.

Protocol 1: Generation of a PHL-deficient Mutant (Δphs)

This protocol is based on a split-marker homologous recombination approach, which increases the efficiency of targeted gene replacement. A CRISPR/Cas9-mediated approach can also be highly effective.[13]

Causality: By specifically deleting the gene responsible for PHL synthesis, we can directly test the effect of its absence on the fungus's ability to cause disease.

  • Identify the Target Gene: Through bioinformatics, identify the putative sesquiterpene synthase gene (PHS1) responsible for the initial step in PHL biosynthesis.

  • Construct Split-Marker Cassette:

    • Amplify ~1 kb of the 5' flanking region (Upstream) and ~1 kb of the 3' flanking region (Downstream) of the PHS1 gene from B. sorokiniana genomic DNA.

    • Amplify a selectable marker, such as the hygromycin B resistance gene (HygB), in two overlapping fragments.

    • Using fusion PCR, fuse the PHS1 Upstream fragment to the 5' half of the HygB marker.

    • In a separate reaction, fuse the PHS1 Downstream fragment to the 3' half of the HygB marker.

  • Protoplast Preparation and Transformation:

    • Grow wild-type (WT) B. sorokiniana in liquid medium and harvest young mycelia.

    • Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Co-transform the protoplasts with the two split-marker PCR products using a PEG-CaCl2-mediated method.

  • Selection and Verification:

    • Plate the transformed protoplasts on regeneration medium containing hygromycin B. Only transformants where the two split-marker fragments have integrated at the target locus and reconstituted a functional HygB gene via homologous recombination will survive.

    • Isolate genomic DNA from resistant colonies.

    • Verification (Crucial Step): Perform PCR using primers external to the flanking regions and internal to the HygB gene to confirm correct integration. Further confirm with Southern blotting to ensure a single, targeted insertion event.

Protocol 2: Complementation of the Δphs Mutant

Causality: This step is essential to prove that the observed loss of virulence is due solely to the deletion of the PHS1 gene and not to unintended mutations elsewhere in the genome that may have occurred during transformation.

  • Vector Construction: Clone the full-length wild-type PHS1 gene, including its native promoter (~1.5 kb upstream), into a vector containing a different selectable marker (e.g., geneticin resistance, Gen).

  • Transformation: Transform the verified Δphs mutant protoplasts with the complementation vector.

  • Selection and Verification: Select for transformants on a medium containing geneticin. Verify the re-introduction of the PHS1 gene via PCR.

Protocol 3: Pathogenicity Assays

Causality: This is the ultimate test of virulence. By comparing the disease-causing ability of the WT, mutant, and complemented strains, we can directly observe the contribution of PHL to the pathogenic process.

  • Inoculum Preparation: Grow WT, Δphs, and the complemented strain (Δphs::PHS1) on a suitable medium (e.g., PDA) to induce sporulation.[14] Harvest conidia and adjust the concentration of spore suspensions to a standard concentration (e.g., 3 x 10⁴ spores/mL) in sterile water with a surfactant like Tween 20.[15]

  • Detached Leaf Assay:

    • Excise healthy leaves from a susceptible barley or wheat cultivar.

    • Place the leaves on moist filter paper in a petri dish.

    • Inoculate each leaf with a small droplet (e.g., 10 µL) of the spore suspension from each fungal strain. Include a mock inoculation (water + Tween 20) as a negative control.

    • Incubate under controlled conditions (e.g., 25°C, high humidity, 12h light/dark cycle) for 5-7 days.

  • Whole Plant Assay:

    • Grow susceptible barley or wheat seedlings to the two- or three-leaf stage.[16]

    • Spray the plants with the respective spore suspensions until runoff.

    • Cover the plants with plastic bags for 24-48 hours to maintain high humidity and promote infection.

    • Transfer plants to a growth chamber with controlled conditions and observe disease development over 7-14 days.

Section 4: Data Quantification and Interpretation

Biochemical Validation

Before pathogenicity assays, confirm the metabolic phenotype of your strains.

  • Grow WT, Δphs, and Δphs::PHS1 strains in liquid culture.

  • Extract secondary metabolites from the culture filtrate and mycelia.

  • Analyze the extracts using LC-MS or GC-MS to quantify PHL production.[5]

Expected Outcome:

  • WT: Detectable levels of PHL.

  • Δphs: No detectable PHL.

  • Δphs::PHS1: PHL levels restored to near-wild-type levels.

Pathogenicity Data

Quantify disease severity using established methods.

  • Lesion Size: Measure the diameter (mm) or area (mm²) of the necrotic lesions.[16]

  • Disease Severity Index (DSI): Score disease on a rated scale (e.g., a 0-5 or 1-9 scale) based on the percentage of leaf area affected by lesions.[14][17][18] The Percent Disease Index (PDI) can then be calculated.[18]

  • Sporulation: After the assay, lesions can be excised and incubated in a moist chamber to induce sporulation. The number of conidia produced per lesion or per cm² of leaf area can be counted as a measure of fungal fitness.[16]

Hypothetical Results Summary
Fungal Strain PHL Production (µg/g mycelium) Mean Lesion Diameter (mm) on Barley Leaves Disease Severity Index (0-5 scale)
Wild-Type (WT) 150.5 ± 12.38.2 ± 0.74.1 ± 0.3
Δphs Mutant Not Detected1.5 ± 0.41.2 ± 0.2
Complemented Strain (Δphs::PHS1) 135.8 ± 15.17.9 ± 0.93.9 ± 0.4
Mock Control N/A00

Interpretation: The data above would strongly support the hypothesis. The knockout mutant shows a drastic reduction in its ability to cause necrotic lesions, and this ability is restored in the complemented strain. This tight linkage between the PHS1 gene, PHL production, and the disease phenotype fulfills Molecular Koch's postulates.

G cluster_0 B. sorokiniana cluster_1 Host Plant Cell PHS1 PHS1 Gene PHL This compound (PHL) PHS1->PHL Biosynthesis Membrane Plasma Membrane PHL->Membrane Disrupts Leakage Electrolyte Leakage ROS Burst Membrane->Leakage Necrosis Cell Death (Necrosis) Leakage->Necrosis Disease Disease Symptoms (Spot Blotch) Necrosis->Disease Leads to caption Proposed Mechanism of PHL in Virulence

Caption: Proposed mechanism of PHL-mediated virulence.

Conclusion

Validating the role of this compound in the virulence of Bipolaris sorokiniana requires a multi-faceted approach that is rigorously grounded in genetic evidence. While correlational studies and phytotoxicity assays provide important clues, the unequivocal standard of proof rests on the successful application of Molecular Koch's Postulates through gene knockout and complementation. By demonstrating that the removal of the PHL biosynthetic pathway attenuates virulence and that its restoration brings it back, researchers can definitively classify this potent secondary metabolite as a key weapon in the pathogen's arsenal. This knowledge is critical for informing the development of novel fungicides that target virulence factor biosynthesis or for breeding more durable, resistant crop varieties.

References

  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • ResearchGate. (n.d.). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Crous, P. W., et al. (2021).
  • CABI. (n.d.). Method for scoring of leaf blight of wheat caused by Bipolaris sorokiniana (Sacc.) Shoem. at adult stage on top two leaves and its validation.
  • Lund University. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Jansson, H. B. (2019). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Bendejacq-Seychelles, A., Gibot-Leclerc, S., Guillemin, J. P., Mouille, G., & Steinberg, C. (2023). Phytotoxic fungal secondary metabolites as herbicides. Pest Management Science. [Link]
  • Chen, Y., et al. (2021).
  • National Center for Biotechnology Information. (2021).
  • OUCI. (n.d.). Phytotoxic Secondary Metabolites from Fungi.
  • ResearchGate. (2024). (PDF) Development of a CRISPR/Cas9-Mediated Gene Knockout Method for Functional Genomics of the Barley Spot Blotch Pathogen Bipolaris sorokiniana.
  • StudySmarter. (n.d.). Molecular Koch's Postulates.
  • National Center for Biotechnology Information. (2023). Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo–Gangetic plains of India. NIH. [Link]
  • Biology LibreTexts. (2021). 16.3: Koch Postulate and Molecular Koch Postulate.
  • MDPI. (2024). The Infection of Barley at Different Growth Stages by Bipolaris sorokiniana and Its Effect on Plant Yield and Sowing Value.
  • ResearchGate. (n.d.). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Wikipedia. (n.d.). Koch's postulates.
  • ResearchGate. (n.d.). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Unknown Source. (n.d.). DEMONSTRATION OF KOCH'S POSTULAES FOR FUNGI. [Link]
  • Semantic Scholar. (n.d.). [PDF] Phytotoxic Secondary Metabolites from Fungi.
  • National Center for Biotechnology Information. (2018).
  • Australian National University. (n.d.). PS Webinar Series - PhD Exit Seminar: Using RNAseq to dissect virulence factors of wheat and barley pathogen Bipolaris sorokiniana.
  • National Center for Biotechnology Information. (2021). A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity. NIH. [Link]
  • ResearchGate. (n.d.). Using RNAseq to dissect virulence factors of wheat and barley pathogen Bipolaris sorokiniana.
  • ANU Open Research. (n.d.). Using RNAseq to dissect virulence factors of wheat and barley pathogen Bipolaris sorokiniana.
  • Unknown Source. (n.d.). Studies on management of spot blotch [Bipolaris sorokiniana (SACC) SHOEM.

Sources

A Comparative Guide to the Phytotoxicity of Prehelminthosporol and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous quest for novel and effective herbicides, natural products serve as a vital source of inspiration for the development of new agrochemicals. Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana, has garnered significant interest for its bioherbicidal potential. This guide provides a comprehensive comparison of the phytotoxicity of natural this compound and its synthetic analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

Introduction: The Promise of a Natural Phytotoxin

This compound is a non-host-specific toxin that plays a role in the virulence of Bipolaris sorokiniana, a fungus responsible for various diseases in cereals and grasses.[1][2] Its mechanism of action is primarily attributed to the disruption of plant cell membranes, leading to electrolyte leakage and subsequent cellular damage.[1] This mode of action, distinct from many commercial herbicides, makes this compound and its derivatives attractive candidates for the development of new weed management strategies. The exploration of synthetic analogs is driven by the desire to enhance potency, selectivity, and field stability compared to the natural product.

Comparative Phytotoxicity: Natural vs. Synthetic

The evaluation of phytotoxicity is crucial in determining the potential of a compound as a herbicide. Key parameters include inhibition of plant growth, induction of necrosis, chlorosis, and other morphological changes.

Natural this compound vs. Synthetic this compound Acetate

A foundational study by Cutler et al. (1982) provided a direct comparison of the biological activity of this compound and its synthetic derivative, this compound acetate.[1]

Key Findings:

  • Wheat Coleoptile Growth: Both this compound and its acetate analog exhibited significant inhibition of wheat coleoptile growth at concentrations of 10⁻³ M and 10⁻⁴ M.[1] Interestingly, at a lower concentration of 10⁻⁵ M, both compounds promoted growth, suggesting a dose-dependent hormonal effect.[1]

  • Effects on Bean and Corn: In bean plants, this compound at 10⁻² M caused significant bending of the true leaves within 48 hours, while the acetate derivative induced necrosis.[1] Both compounds were responsible for stunting and chlorosis in corn plants.[1]

Table 1: Comparative Phytotoxicity of this compound and this compound Acetate

CompoundPlant SpeciesConcentration (M)Observed Effect
This compound Wheat (coleoptile)10⁻³ - 10⁻⁴Inhibition of growth
10⁻⁵Promotion of growth
Bean10⁻²Bending of true leaves
Corn-Stunting and chlorosis
This compound Acetate Wheat (coleoptile)10⁻³ - 10⁻⁴Inhibition of growth
10⁻⁵Promotion of growth
Bean-Necrosis
Corn-Stunting and chlorosis

Data sourced from Cutler et al. (1982).[1]

Other Naturally Occurring Analogs

Research has identified other naturally occurring compounds structurally related to this compound, with varying degrees of phytotoxicity. For instance, dihydrothis compound has also been isolated and shown to be a potent phytotoxin.[3] Conversely, other related sesquiterpenes such as helminthosporal acid, helminthosporol, helminthosporic acid, and isosativenediol have demonstrated no significant phytotoxic activity in some studies, highlighting the critical role of specific functional groups in determining biological activity.[3]

Mechanistic Insights: Disruption of Cellular Integrity

The primary mechanism of action for this compound's phytotoxicity is its ability to disrupt cell membranes.[1] This amphiphilic molecule is thought to interfere with the lipid bilayer, leading to increased permeability and leakage of cellular contents.

cluster_membrane Plant Cell Membrane Lipid Bilayer Lipid Bilayer Increased Permeability Increased Permeability Lipid Bilayer->Increased Permeability disrupts This compound This compound This compound->Lipid Bilayer intercalates Electrolyte Leakage Electrolyte Leakage Increased Permeability->Electrolyte Leakage Cell Death Cell Death Electrolyte Leakage->Cell Death

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following outlines a representative bioassay for assessing the phytotoxicity of this compound and its analogs.

Wheat Coleoptile Bioassay

This classic bioassay is a sensitive method for evaluating the effects of plant growth regulators and phytotoxins.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

  • Solutions of this compound and its synthetic analogs at various concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵ M) in a suitable solvent (e.g., ethanol or acetone), with a solvent control.

  • Millimeter ruler or digital calipers

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in Petri dishes and germinate in the dark at 25°C for 3-4 days.

  • Coleoptile Sectioning:

    • Once the coleoptiles reach a length of approximately 20-30 mm, excise 10 mm sections from the sub-apical region under a dim green light to avoid phototropic effects.

  • Incubation with Test Compounds:

    • Place 10 coleoptile sections into a Petri dish containing filter paper moistened with 5 mL of the test solution or control.

    • Incubate the Petri dishes in the dark at 25°C for 24-48 hours.

  • Data Collection and Analysis:

    • After the incubation period, measure the final length of each coleoptile section.

    • Calculate the percentage of growth inhibition or promotion relative to the solvent control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Start Start Seed Sterilization & Germination Seed Sterilization & Germination Start->Seed Sterilization & Germination Coleoptile Sectioning Coleoptile Sectioning Seed Sterilization & Germination->Coleoptile Sectioning Incubation with Test Compounds Incubation with Test Compounds Coleoptile Sectioning->Incubation with Test Compounds Data Collection Data Collection Incubation with Test Compounds->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: Workflow for the Wheat Coleoptile Bioassay.

Future Directions and Conclusion

The study of this compound and its analogs presents a promising avenue for the discovery of new bioherbicides. While the natural product and its acetate derivative have demonstrated significant phytotoxic activity, there is a clear need for the synthesis and evaluation of a broader range of analogs to establish a comprehensive structure-activity relationship. Future research should focus on:

  • Synthesis of diverse analogs: Modifying the core structure of this compound to explore the impact of different functional groups on phytotoxicity.

  • Quantitative dose-response studies: Generating robust data (e.g., IC₅₀ or ED₅₀ values) for a range of plant species, including economically important weeds.

  • Mode of action studies: Further elucidating the molecular targets of these compounds to aid in the rational design of more potent and selective herbicides.

References

  • Cutler, H. G., Crumley, F. G., Cox, R. H., Springer, J. P., Arrendale, R. F., Cole, R. J., & Wigler, P. D. (1982). This compound and this compound Acetate: Plant Growth Regulating Properties. Journal of Agricultural and Food Chemistry, 30(4), 658–662. [Link]
  • Peña-Rodriguez, L. M., Armingeon, N. A., & Chilton, W. S. (1988). Toxins from Weed Pathogens. I. Phytotoxins from a Bipolaris Pathogen of Johnson Grass.
  • Apoga, D., Åkesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

Sources

Comparative Analysis of Prehelminthosporol with other Sesquiterpenoid Phytotoxins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Sesquiterpenoid phytotoxins represent a vast and structurally diverse class of secondary metabolites produced predominantly by phytopathogenic fungi. These molecules play a crucial role in plant-microbe interactions, often acting as virulence factors that facilitate host colonization. This guide provides an in-depth comparative analysis of Prehelminthosporol, a notable sesquiterpenoid phytotoxin, with other significant members of this class, including the trichothecenes (e.g., deoxynivalenol) and botrydial. We will delve into their biosynthetic origins, mechanisms of action, and phytotoxic effects, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers in phytopathology, natural product chemistry, and drug development, offering a comprehensive resource to understand the intricate roles of these molecules in disease and their potential as scaffolds for novel agrochemicals.

Introduction to Sesquiterpenoid Phytotoxins

Sesquiterpenoids are a class of terpenes consisting of three isoprene units, giving rise to a C15 carbon skeleton. Fungi, in particular, have evolved a remarkable capacity to synthesize a vast array of structurally complex and biologically active sesquiterpenoids.[1] Many of these compounds exhibit potent phytotoxicity, contributing to the virulence of plant pathogenic fungi.[2] Their modes of action are diverse, ranging from the disruption of cell membranes and inhibition of protein synthesis to the interference with crucial signaling pathways in host plants.[3][4][5] Understanding the structure-activity relationships and mechanisms of these toxins is paramount for developing effective disease management strategies and for exploring their potential as natural herbicides.[6][7] This guide will focus on a comparative analysis, highlighting the unique and shared properties of this compound in the context of other well-characterized sesquiterpenoid phytotoxins.

Focus Molecule: this compound

This compound is a sesquiterpenoid phytotoxin produced by the plant pathogenic fungus Bipolaris sorokiniana (also known as Cochliobolus sativus), the causal agent of spot blotch, root rot, and seedling blight in a variety of cereal crops.[4][8] It is considered a non-host-specific toxin, meaning it can elicit symptoms in a broad range of plant species.[8]

Chemical Structure and Properties

This compound belongs to the seco-sativene class of sesquiterpenoids.[4] Its structure features a bicyclic core with multiple stereocenters and functional groups, including a hemiacetal moiety.[4] It exists as a mixture of epimers, which can be separated chromatographically after acetylation.[4] This structural complexity is a hallmark of many fungal sesquiterpenoids and is central to their biological activity.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the terpene biosynthetic pathway.[9][10] While the specific enzymatic steps for this compound are not fully elucidated in all producing organisms, the general pathway for related sativene-type sesquiterpenoids involves a terpene cyclase that catalyzes the initial cyclization of FPP to form the characteristic carbocyclic skeleton. This is followed by a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, to yield the final bioactive molecule.[10]

prehelminthosporol_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Sativene Sativene FPP->Sativene Terpene Cyclase Oxidized_Intermediates Oxidized Intermediates Sativene->Oxidized_Intermediates Cytochrome P450 Monooxygenases This compound This compound Oxidized_Intermediates->this compound Further Oxidations

Caption: Generalized biosynthetic pathway of this compound from FPP.

Mechanism of Action and Phytotoxic Effects

The primary mechanism of action of this compound is the disruption of cell membrane integrity.[5] As an amphiphilic molecule, it can intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.[4][5] This disruption also affects the function of membrane-associated enzymes.[4][5] The phytotoxic symptoms induced by this compound include chlorosis, necrosis, and growth inhibition.[8] Studies have shown a correlation between the level of this compound production by different isolates of B. sorokiniana and their virulence, particularly at lower levels of toxin production.[11][12] At higher concentrations, it can inhibit wheat coleoptile growth and cause stunting and chlorosis in corn plants.[8]

Comparative Analysis with Other Sesquiterpenoid Phytotoxins

To better understand the significance of this compound, it is essential to compare it with other well-studied sesquiterpenoid phytotoxins. Here, we focus on the trichothecenes and botrydial.

Trichothecenes (e.g., Deoxynivalenol - DON, T-2 Toxin)

Trichothecenes are a large family of mycotoxins produced primarily by various species of Fusarium.[3][13] They are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure.[10]

  • Structural Comparison: Unlike the bicyclic structure of this compound, trichothecenes possess a rigid tetracyclic skeleton with an epoxide group, which is crucial for their toxicity.

  • Biosynthetic Origin: Similar to this compound, trichothecene biosynthesis starts with the cyclization of FPP to form trichodiene, which is then extensively oxidized.[10]

  • Mechanism of Action: The primary mode of action for trichothecenes is the inhibition of protein synthesis in eukaryotes.[3] They bind to the ribosomal peptidyl transferase center, leading to a ribotoxic stress response. In contrast, this compound's primary target is the cell membrane.

  • Phytotoxic Effects: Trichothecenes like DON preferentially inhibit root elongation in plants such as Arabidopsis and wheat.[3][13] T-2 toxin can cause more severe systemic effects, including dwarfism and aberrant morphological changes.[3][13] This highlights a key difference in the physiological responses of plants to these different classes of toxins. Microarray analyses have suggested that T-2 toxin can trigger a defense response and inactivate brassinosteroids in Arabidopsis.[3]

Botrydial

Botrydial is a phytotoxic sesquiterpenoid produced by Botrytis cinerea, the causal agent of gray mold disease in a wide range of plants.[9]

  • Structural Comparison: Botrydial has a distinct botryane skeleton, which is structurally different from both this compound and the trichothecenes.

  • Biosynthetic Origin: The biosynthesis of botrydial also originates from FPP, which is cyclized by a sesquiterpene synthase to form presilphiperfolan-8β-ol, a key intermediate.[9] This is followed by several oxidative and rearrangement steps.[9]

  • Mechanism of Action: Botrydial induces chlorosis and cell collapse in plant tissues.[9][14] Its mechanism of action is light-dependent and it is considered a non-host-specific toxin that facilitates fungal penetration and colonization.[14][15][16] While it disrupts cellular integrity, its specific molecular targets are less defined compared to trichothecenes.

  • Phytotoxic Effects: Application of botrydial results in severe chlorotic lesions.[14][15][16] Its activity is enhanced by light, suggesting an interaction with photosynthetic processes or the generation of reactive oxygen species.[15][16]

Ophiobolin A

Ophiobolin A is a sesterterpenoid (C25) phytotoxin produced by several fungal species, including Bipolaris oryzae. While not a sesquiterpenoid, its fungal origin and phytotoxic nature make it a relevant point of comparison.

  • Mechanism of Action: Ophiobolin A has a multi-faceted mechanism of action. It can covalently modify phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization.[17][18] It is also known to inhibit calmodulin and can induce a form of programmed cell death called paraptosis-like cell death in cancer cells, which is accompanied by endoplasmic reticulum (ER) stress.[19][20][21] This complex mechanism contrasts with the more direct membrane disruption by this compound.

Summary of Comparative Data
PhytotoxinProducing Fungi (Example)Core SkeletonPrimary Mechanism of ActionKey Phytotoxic Effects
This compound Bipolaris sorokinianaSeco-sativene (bicyclic)Cell membrane disruptionChlorosis, necrosis, growth inhibition[8]
Deoxynivalenol (DON) Fusarium graminearumTrichothecene (tetracyclic)Inhibition of protein synthesisInhibition of root elongation[3][13]
T-2 Toxin Fusarium sporotrichioidesTrichothecene (tetracyclic)Inhibition of protein synthesisDwarfism, aberrant morphology[3][13]
Botrydial Botrytis cinereaBotryaneCell collapse, light-dependentSevere chlorosis[9][14][15][16]
Ophiobolin A Bipolaris oryzaeOphiobolane (sesterterpenoid)Membrane destabilization, calmodulin inhibition, ER stressNecrotic lesions, cell death[17][18][19]

Experimental Protocols for Phytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide the following validated protocols.

Protocol 1: Seed Germination and Seedling Growth Inhibition Assay

This assay is a fundamental method to assess the overall phytotoxicity of a compound on plant development.

Causality: This protocol evaluates the impact of the phytotoxin on two critical early life stages of a plant: germination and seedling growth. Inhibition at either stage indicates potent phytotoxicity. The use of a model plant like Arabidopsis thaliana or a relevant crop species like wheat allows for standardized and reproducible results.

Methodology:

  • Preparation of Test Solutions: Dissolve the purified phytotoxin (e.g., this compound) in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) and then dilute with sterile distilled water to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final solvent concentration is non-toxic to the seeds (typically ≤ 0.1%).

  • Control Groups: Prepare a negative control (sterile distilled water) and a solvent control (sterile distilled water with the same final concentration of the solvent used for the test compounds). A positive control with a known herbicide can also be included.

  • Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana or wheat) by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite solution for 10 minutes, and then rinse 3-5 times with sterile distilled water. This step is crucial to prevent microbial contamination.

  • Plating: Place 10-20 sterilized seeds in a sterile petri dish containing filter paper moistened with 5 mL of the test or control solutions.

  • Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 22-25°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 5-7 days.

    • Root and Shoot Length: After 7-10 days, carefully remove the seedlings and measure the primary root length and shoot height using a ruler or digital imaging software.

  • Analysis: Calculate the germination percentage and the average root and shoot lengths for each treatment. Express the results as a percentage of the negative control.

seed_germination_workflow start Prepare Toxin Solutions & Controls sterilize Surface Sterilize Seeds start->sterilize plate Plate Seeds on Moistened Filter Paper sterilize->plate incubate Incubate in Growth Chamber plate->incubate measure Measure Germination Rate, Root & Shoot Length incubate->measure analyze Analyze Data & Compare to Controls measure->analyze

Caption: Workflow for the seed germination and seedling growth assay.

Protocol 2: Leaf Puncture Assay for Necrosis Induction

This assay provides a rapid assessment of a toxin's ability to cause localized cell death in leaf tissue.

Causality: By directly applying the toxin to a wounded leaf surface, this method bypasses the cuticle and other physical barriers, allowing for a direct assessment of the compound's cytotoxic effect on plant cells. The formation of a necrotic lesion is a clear indicator of cell death.

Methodology:

  • Plant Material: Use healthy, fully expanded leaves from young plants (e.g., tobacco, bean, or Arabidopsis) grown under controlled conditions.

  • Preparation of Test Solutions: Prepare a range of concentrations of the phytotoxin in a buffer solution (e.g., 10 mM MES, pH 6.0) with a low percentage of a surfactant like Tween 20 (e.g., 0.01%) to aid in spreading.

  • Application:

    • Gently puncture the leaf lamina with a sterile needle, being careful not to pass through the entire leaf.

    • Apply a small droplet (e.g., 10-20 µL) of the test solution or control solution (buffer with surfactant) directly onto the puncture site.

  • Incubation: Keep the plants in a high-humidity environment for the first 24 hours to prevent the droplets from evaporating quickly. Then, return them to standard growth conditions.

  • Observation: Monitor the application sites daily for 3-5 days for the development of chlorotic or necrotic lesions.

  • Quantification: Measure the diameter of the lesions. A dose-dependent increase in lesion size indicates phytotoxic activity.

Broader Implications and Future Directions

The comparative study of sesquiterpenoid phytotoxins like this compound offers valuable insights for both fundamental and applied plant science.

  • Agrochemical Development: The diverse modes of action of these toxins provide a rich source of inspiration for the development of novel herbicides.[6][7] By identifying the specific molecular targets of these compounds, it may be possible to design synthetic analogues with improved potency and selectivity.

  • Disease Resistance: Understanding how these toxins contribute to fungal virulence is crucial for breeding disease-resistant crop varieties. Plants have evolved mechanisms to detoxify or circumvent the effects of these toxins, and identifying the genes involved in these processes can provide valuable markers for resistance breeding.

  • Drug Discovery: Many natural products with potent biological activities, including phytotoxins, have served as scaffolds for the development of therapeutic drugs.[19][20][21] The cytotoxic properties of these compounds, for instance, are being explored for their potential anticancer applications.[19][20][21]

Future research should focus on elucidating the complete biosynthetic pathways of these toxins, identifying their precise molecular targets in plants, and understanding the regulatory networks that control their production in fungi.

Conclusion

This compound is a significant sesquiterpenoid phytotoxin that contributes to the virulence of Bipolaris sorokiniana primarily through the disruption of plant cell membranes. When compared to other sesquiterpenoid phytotoxins such as the trichothecenes and botrydial, it becomes clear that while they share a common biosynthetic precursor in FPP, they have evolved distinct structural features and mechanisms of action. This chemical diversity leads to a range of phytotoxic effects, from the inhibition of protein synthesis by trichothecenes to the light-dependent cell collapse induced by botrydial. This comparative analysis underscores the complexity of plant-pathogen interactions and highlights the potential of these natural products in the development of new agrochemicals and pharmaceuticals. The provided protocols offer a standardized framework for the continued investigation of these fascinating molecules.

References

  • Phytotoxic effects of trichothecenes on the growth and morphology of Arabidopsis thaliana. (n.d.).
  • Botrydial - Wikipedia. (n.d.).
  • Phytotoxic effects of trichothecenes on the growth and morphology of Arabidopsis thaliana. (2007).
  • Abbas, H. K., Yoshizawa, T., & Shier, W. T. (n.d.). Cytotoxicity and phytotoxicity of trichothecene mycotoxins produced by fusarium spp.
  • Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis. (n.d.). PMC.
  • Trichothecenes: From Simple to Complex Mycotoxins. (n.d.). MDPI.
  • Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells. (n.d.). PMC.
  • Chidley, C., et al. (2016). The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine. eLife.
  • The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine. (2016). Scholars@Duke.
  • The putative role of botrydial and related metabolites in the infection mechanism of Botrytis cinerea. (2002). PubMed.
  • Structure−Activity Relationships of Trichothecene Toxins in an Arabidopsis thaliana Leaf Assay. (n.d.). Journal of Agricultural and Food Chemistry.
  • The Putative Role of Botrydial and Related Metabolites in the Infection Mechanism of Botrytis cinerea. (2002). ResearchGate.
  • Chemistry and Biology of Ophiobolin A and its Congeners. (n.d.). ResearchGate.
  • THE PUTATIVE ROLE OF BOTRYDIAL AND RELATED METABOLITES IN THE INFECTION MECHANISM OF Botrytis cinerea. (2002). Universidad de Cádiz.
  • Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea. (n.d.). MDPI.
  • Phytotoxic fungal secondary metabolites as herbicides. (2024). PubMed.
  • Phytotoxicity and anti-phytopathogenic activities of marine-derived fungi and their secondary metabolites. (n.d.). PMC.
  • Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. (n.d.). ResearchGate.
  • Sesquiterpenoids with Phytotoxic and Antifungal Activities from a Pathogenic Fungus Aspergillus alabamensis. (2022). PubMed.
  • Phytotoxic Metabolites Isolated from Aspergillus sp., an Endophytic Fungus of Crassula arborescens. (2022). PMC.
  • Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). (n.d.). PubMed Central.
  • Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth. (2025). ResearchGate.
  • An Ecotoxicological Evaluation of Four Fungal Metabolites with Potential Application as Biocides for the Conservation of Cultural Heritage. (2022). MDPI.
  • This compound, a Phytotoxin from Bipolaris Sorokiniana. (n.d.). ResearchGate.
  • Allelopathic Activity of a Novel Compound and Two Known Sesquiterpene from Croton oblongifolius Roxb. (n.d.). MDPI.
  • Phytotoxins from Tithonia diversifolia. (2015). PubMed.
  • Phytotoxic Secondary Metabolites from Fungi. (n.d.). OUCI.
  • Sesquiterpenoids with Phytotoxic and Antifungal Activities from a Pathogenic Fungus Aspergillus alabamensis. (2022). CoLab.
  • Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. (2025). ResearchGate.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. (n.d.). Lunds universitet.
  • Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. (n.d.). Lund University Research Portal.
  • Comparative biochemistry of the phytopathogenic fungus Helminthosporium. XVI. The production of victoxinine by H. sativum and H. victoriae. (n.d.). Semantic Scholar.
  • Discovery and biosynthesis of macrophasetins from the plant pathogen fungus Macrophomina phaseolina. (n.d.). PMC.

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A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of Prehelminthosporol, a sesquiterpenoid phytotoxin produced by several fungal species.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for natural product quantification.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₁₅H₂₄O₂) is a biologically active sesquiterpenoid metabolite primarily associated with plant pathogenic fungi such as Bipolaris sorokiniana.[1][2] Its phytotoxic properties and potential pharmacological activities necessitate precise and accurate quantification in various matrices, from fungal cultures to plant tissues and potentially in preclinical studies. The choice of analytical methodology is paramount to generating reliable data, ensuring the integrity of research findings, and meeting regulatory expectations. This guide explores the cross-validation of two powerful analytical techniques, HPLC and GC-MS, for this purpose.

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a hydrophobic molecule like this compound, a reversed-phase HPLC (RP-HPLC) setup is ideal, utilizing a non-polar stationary phase and a polar mobile phase.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that separates compounds in their gaseous phase based on their volatility and interaction with a stationary phase. The subsequent detection by mass spectrometry provides high selectivity and structural information. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[5]

Experimental Design: Methodologies for Quantification

A critical aspect of this guide is the detailed, step-by-step protocols for both HPLC and GC-MS methods. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation from Fungal Culture

A standardized sample preparation protocol is crucial for minimizing variability between the two methods.

  • Extraction : Fungal mycelium is harvested and lyophilized. A known weight of the dried mycelium is then extracted with a suitable organic solvent, such as ethyl acetate or methanol, to isolate this compound.[6]

  • Purification : The crude extract is subjected to solid-phase extraction (SPE) to remove interfering compounds.

  • Final Preparation : The purified extract is evaporated to dryness and reconstituted in a solvent compatible with both HPLC and GC-MS analysis (e.g., acetonitrile for HPLC, and a derivatization solvent for GC-MS).

HPLC Method Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Start Fungal Culture Extract SPE Solid-Phase Extraction Start->SPE Purification Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Concentration Injection Injection onto C18 Column Reconstitution->Injection Separation Isocratic Elution (Acetonitrile:Water) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice for separating hydrophobic compounds like this compound.[4]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm, where sesquiterpenoids typically exhibit absorbance.[7][8][9]

  • Injection Volume: 10 µL.

Rationale: The C18 column provides a hydrophobic stationary phase that will retain this compound, allowing for its separation from more polar impurities. The acetonitrile/water mobile phase offers a good balance of polarity to elute the analyte with a reasonable retention time and good peak shape. UV detection is a robust and widely available technique suitable for compounds with chromophores.

GC-MS Method Protocol

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis Start_GC Fungal Culture Extract SPE_GC Solid-Phase Extraction Start_GC->SPE_GC Purification Derivatization Silylation (MSTFA) SPE_GC->Derivatization Increase Volatility Injection_GC Injection into GC Derivatization->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection_MS Mass Spectrometry (Scan or SIM) Ionization->Detection_MS Quantification_MS Quantification via Calibration Curve Detection_MS->Quantification_MS

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with hydroxyl groups.[10] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a suitable reagent. The dried sample extract is reconstituted in a pyridine/MSTFA mixture and heated to ensure complete derivatization.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for separating the trimethylsilyl (TMS) derivative of this compound.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is employed for optimal separation, for example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For initial method development, a full scan mode (e.g., m/z 50-550) is used to identify the characteristic fragment ions of the this compound-TMS derivative.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is used to monitor specific, abundant, and characteristic ions of the analyte, which significantly enhances sensitivity and selectivity.

Rationale: Derivatization with MSTFA replaces the active hydrogen on the hydroxyl group of this compound with a TMS group, increasing its volatility and thermal stability for GC analysis.[10] The non-polar GC column separates compounds based on their boiling points. Mass spectrometric detection provides high specificity, and operating in SIM mode allows for very low detection limits.

Cross-Validation: A Head-to-Head Comparison

To ensure that both methods provide equivalent and reliable results, a cross-validation study is essential. This involves comparing key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Cross_Validation_Process cluster_methods Analytical Methods cluster_parameters Validation Parameters (ICH Q2(R1)) Title Cross-Validation of HPLC and GC-MS Methods HPLC Validated HPLC Method Title->HPLC GCMS Validated GC-MS Method Title->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Sensitivity LOD & LOQ HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Sensitivity GCMS->Selectivity Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Selectivity->Comparison Conclusion Assessment of Method Equivalency Comparison->Conclusion

Performance Data Summary

The following tables present hypothetical but plausible data from a cross-validation study of the described HPLC and GC-MS methods for this compound quantification.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 0.5 - 1000.05 - 50Appropriate for intended use
LOD (µg/mL) 0.150.01Signal-to-Noise ≥ 3
LOQ (µg/mL) 0.50.05Signal-to-Noise ≥ 10

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% (for natural products)
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3%

Discussion and Method Selection

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

HPLC-UV:

  • Advantages: Simple sample preparation (no derivatization), robust, and widely available instrumentation.

  • Disadvantages: Lower sensitivity and selectivity compared to GC-MS, especially in complex matrices where co-eluting impurities might interfere with the analyte peak.

GC-MS (SIM):

  • Advantages: Exceptional sensitivity and selectivity due to mass-based detection. The fragmentation pattern can provide structural confirmation.

  • Disadvantages: Requires a derivatization step, which adds time and a potential source of error to the workflow. The limited thermal stability of some natural products could be a concern, although derivatization often mitigates this.

The cross-validation data demonstrates that both the developed HPLC-UV and GC-MS (SIM) methods are accurate, precise, and linear for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • For routine quality control of relatively clean samples where high throughput is desired, the HPLC-UV method is a cost-effective and reliable choice.

  • For the analysis of samples with complex matrices or when very low levels of this compound need to be quantified, the superior sensitivity and selectivity of the GC-MS (SIM) method make it the preferred option.

Ultimately, this guide provides the foundational knowledge and detailed protocols for researchers to establish and validate robust analytical methods for this compound quantification, ensuring data of the highest quality and integrity.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]
  • U.S. Food and Drug Administration. (2018).
  • PubChem. This compound.
  • Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid chromatography/mass spectrometry. Journal of microbiological methods, 13(4), 259-269.
  • Olbe, M., Somfai, T., & Jansson, H. B. (1996). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Canadian Journal of Botany, 74(4), 515-520.
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Phenomenex. Reversed Phase HPLC Columns. [Link][4]
  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 929–937. [Link][12]
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link][13]

Sources

Comparison of Prehelminthosporol production in different Bipolaris species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Prehelminthosporol

This compound is a sesquiterpenoid phytotoxin produced by several species of the fungal genus Bipolaris.[1] As a member of the seco-sativene class of sesquiterpenoids, it possesses a distinctive bicyclo[3.2.1]octane core structure.[2] This compound plays a significant role in the pathogenesis of plant diseases caused by Bipolaris species, which are known pathogens of important agricultural crops like barley, wheat, maize, and rice.[3][4] The phytotoxic nature of this compound is linked to its ability to disrupt cell membranes, leading to leakage and cell death in host plants.[4] A positive correlation has been observed between the amount of toxins produced by Bipolaris sorokiniana isolates and their virulence.[4] Beyond its role in plant pathology, the unique chemical structure and biological activity of this compound and related compounds make them of interest for potential pharmacological applications.

This guide will provide a comparative analysis of this compound production in different Bipolaris species, detail the biosynthetic pathway, and present robust experimental protocols for its quantification.

Comparative Production of this compound Across Bipolaris Species

While Bipolaris sorokiniana is the most well-documented producer of this compound, studies have shown that the ability to synthesize this phytotoxin is conserved among several closely related species.[5][6] However, not all Bipolaris species produce this compound. A screening of various Bipolaris and related Drechslera species revealed significant differences in their capacity to produce this compound.

The following table summarizes the known this compound production capabilities of different Bipolaris species based on available research. It is important to note that production levels can vary significantly between different isolates of the same species and are highly dependent on culture conditions.[5][6]

Bipolaris SpeciesThis compound ProductionNotes
Bipolaris sorokinianaYesConsidered a major producer. Production levels vary among isolates, with amounts ranging from 0.6 to 4.4 µg/mg of dry fungal tissue reported in one study.
Bipolaris setariaeYesConfirmed producer of this compound.[5][6]
Bipolaris zeicolaYesConfirmed producer of this compound.[5][6]
Bipolaris victoriaeYesConfirmed producer of this compound.[5][6]
Bipolaris maydisNot ReportedKnown to produce other sesterterpenoids, but this compound production has not been documented.
Bipolaris oryzaeNot ReportedKnown to produce other sesterterpenoids, but this compound production has not been documented.
Bipolaris cynodontisNot ReportedKnown to produce other sesquiterpenoids like bipolaroxin, but not this compound.

The Biosynthetic Pathway of this compound

This compound belongs to the sativene-type family of sesquiterpenoids. Its biosynthesis originates from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenes.[7] Recent genome mining studies have elucidated a three-enzyme cassette responsible for the conversion of FPP to this compound.[8][9]

The key steps in the biosynthetic pathway are:

  • Cyclization of FPP: The enzyme sativene synthase (SatA) catalyzes the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the tricyclic sesquiterpene, sativene.[8][9]

  • Oxidative Cleavage: A cytochrome P450 enzyme, SatB, then catalyzes the dihydroxylation and subsequent cleavage of the C14-C15 bond of sativene.[8][9]

  • Reduction and Hemiacetal Formation: Finally, a reductase, SatC, regioselectively reduces the C14 aldehyde and facilitates the closure of a hemiacetal ring, yielding this compound.[8][9]

Prehelminthosporol_Biosynthesis FPP Farnesyl Diphosphate (FPP) Sativene Sativene FPP->Sativene SatA (Sativene Synthase) Intermediate Oxidized Intermediate Sativene->Intermediate SatB (CYP450) PHL This compound Intermediate->PHL SatC (Reductase) caption Biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparative studies. The following protocols are based on established methodologies for the extraction and analysis of this compound from fungal cultures.

Fungal Culture and Extraction

This protocol outlines the general steps for culturing Bipolaris species and extracting this compound. Optimization of culture conditions may be required for different species and isolates to maximize yield.

Step-by-Step Methodology:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium) with conidia or mycelial plugs of the desired Bipolaris species.

  • Incubation: Incubate the cultures at approximately 20-25°C for 8-15 days with shaking. The optimal incubation time for maximal this compound production can vary.

  • Mycelium Separation: Separate the fungal mycelium from the culture filtrate by filtration.

  • Extraction from Culture Filtrate:

    • Acidify the culture filtrate to pH 3.0 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of a non-polar solvent like diethyl ether or ethyl acetate. Repeat the extraction three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Lyophilize the mycelium to determine the dry weight.

    • Homogenize the dried mycelium.

    • Extract the homogenized mycelium using a method suitable for lipids and secondary metabolites, such as the Bligh and Dyer method, with a chloroform:methanol:water solvent system.

    • Collect the chloroform layer containing the lipids and secondary metabolites.

    • Evaporate the solvent to obtain the crude mycelial extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Dissolve the crude extracts in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica gel or C18 SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the this compound-containing fraction with a more polar solvent or a gradient of solvents.

Extraction_Workflow cluster_culture Fungal Culture cluster_filtrate Culture Filtrate Processing cluster_mycelium Mycelium Processing Culture Liquid Culture of Bipolaris sp. Filtration Filtration Culture->Filtration Filtrate Culture Filtrate Filtration->Filtrate Mycelium Mycelium Filtration->Mycelium LLE Liquid-Liquid Extraction Filtrate->LLE Filtrate_Extract Crude Filtrate Extract LLE->Filtrate_Extract SPE Solid-Phase Extraction (SPE) Cleanup Filtrate_Extract->SPE Lyophilization Lyophilization & Homogenization Mycelium->Lyophilization Mycelial_Extraction Solvent Extraction Lyophilization->Mycelial_Extraction Mycelial_Extract Crude Mycelial Extract Mycelial_Extraction->Mycelial_Extract Mycelial_Extract->SPE Analysis GC-MS or HPLC Analysis SPE->Analysis caption Workflow for this compound extraction.

Caption: Workflow for this compound extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound. Derivatization is typically required due to the presence of a hydroxyl group.

Step-by-Step Methodology:

  • Derivatization:

    • Dry the purified extract under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity and specificity. The TMS derivative of this compound will show characteristic fragment ions.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound that has undergone the same derivatization process.

    • Use an internal standard (e.g., 1-tridecanol) added before extraction to correct for variations in extraction efficiency and injection volume.

    • Quantify the amount of this compound in the samples by comparing the peak area of its TMS derivative to the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of this compound and may not require derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified extract in the mobile phase.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. For example, a linear gradient from 20% to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where this compound absorbs (e.g., 230 nm), or a mass spectrometer (LC-MS) for enhanced specificity. Using selected ion monitoring in LC-MS at m/z 219 can achieve a detection limit of approximately 5 ng.[10]

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound.

    • Quantify the amount of this compound in the samples by comparing its peak area to the calibration curve.

Conclusion

The production of the phytotoxin this compound is a notable characteristic of several Bipolaris species, particularly B. sorokiniana, B. setariae, B. zeicola, and B. victoriae. Understanding the distribution of this capability across the genus and the factors influencing its production is crucial for both plant pathology and natural product research. The elucidation of its biosynthetic pathway opens avenues for genetic engineering and synthetic biology approaches to modulate its production. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound, enabling further comparative studies and exploration of its biological activities.

References

  • Zhang, H., Zhao, H., Huang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. European Journal of Plant Pathology, 108(6), 519-526.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University Research Portal.
  • Zhang, H., Zhao, H., Huang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. PubMed.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. FAO AGRIS.
  • Mold Busters. (n.d.). Bipolaris - Species, Health Effects & Treatment. Mold Library.
  • Wang, Y. D., Liu, Z., Zhong, L. W., et al. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry, 68(39), 10747-10757.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lunds universitet.
  • Carlson, H., Nilsson, P., Jansson, H. B., & Odham, G. (1991). Characterization and determination of this compound, a toxin from the plant pathogenic fungus Bipolaris sorokiniana, using liquid-chromatography mass-spectrometry. ResearchGate.
  • Akesson, H., & Jansson, H. B. (1996). This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • Chen, Y., et al. (2021). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. MDPI.
  • Pena-Rodriguez, L. M., & Chilton, W. S. (1989). Victoxinine and Prehelminthosporolactone, Two Minor Phytotoxic Metabolites Produced by Bipolaris sp., a Pathogen of Johnson Grass. Journal of Natural Products, 52(4), 899-901.
  • Apoga, D., Akesson, H., Jansson, H. B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Schmidt, D., et al. (2020). Proposed biosynthetic pathways of several sesquiterpenes found in basidiomycete fungi. ResearchGate.
  • Khan, A., et al. (2021). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed Central.
  • Abdollahzadeh, J., et al. (2023). Morphological and phylogenetic analyses of Bipolaris species associated with Poales and Asparagales host plants in Iran. Frontiers in Microbiology, 14.
  • Manamgoda, D. S., et al. (2014). The genus Bipolaris. PubMed Central.
  • Liu, T., et al. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). MDPI.
  • Lee, J. H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI.
  • Sarlah, D., & Stivala, C. E. (2016). Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products. PubMed Central.
  • Tang, Y., et al. (2015). Biosynthesis of para-Cyclophane Containing Hirsutellone-Family of Fungal Natural Products. Angewandte Chemie, 127(47), 14243-14246.
  • Shalini, K., & Ilango, K. (2021). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. Pharmacognosy Journal, 13(3), 648-659.
  • Kumar, S., et al. (2020). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. PubMed Central.
  • Wang, G., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PubMed Central.
  • A. A., et al. (2023). GC-MS Profiling, In Vitro Antimalarial, and Antimicrobial activity of Ricinodendron heudelotii Seed Extracts. ETFLIN.

Sources

Validating the phytotoxic effects of Prehelminthosporol on different plant species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of the phytotoxic effects of Prehelminthosporol, a non-host-specific toxin produced by the plant pathogenic fungus Bipolaris sorokiniana.[1] Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of this compound's performance against two globally recognized herbicides, Glyphosate and Glufosinate. The experimental designs and protocols herein are presented to ensure scientific integrity, repeatability, and a clear understanding of the underlying mechanisms of action.

Introduction to this compound: A Natural Phytotoxin

This compound is a sesquiterpenoid metabolite known for its potent phytotoxic activity.[2] Produced by Bipolaris sorokiniana, a fungus responsible for diseases like spot blotch and common root rot in cereals, this toxin plays a significant role in the pathogen's virulence.[1][2] Its non-host-specific nature means it can damage a wide range of plant species. The primary mechanism of this compound's toxicity is the disruption of cell membrane integrity, leading to electrolyte leakage and subsequent cell death.[2] This mode of action distinguishes it from many synthetic herbicides that target specific enzymatic pathways. Understanding the full spectrum of its phytotoxic effects is crucial for its potential application in developing new bioherbicides and for managing the diseases caused by its producing organism.

Experimental Rationale and Design

The core of this guide is a series of validated bioassays designed to quantify and compare the phytotoxic effects of this compound with Glyphosate and Glufosinate. The selection of these comparators is based on their widespread use and well-characterized, yet distinct, mechanisms of action. Glyphosate inhibits the shikimate pathway, essential for the synthesis of aromatic amino acids, while Glufosinate inhibits glutamine synthetase, leading to a toxic accumulation of ammonia and the generation of reactive oxygen species (ROS).[3][4][5][6]

Our experimental design is structured to assess key indicators of phytotoxicity across different plant species, representing both monocotyledonous and dicotyledonous plants, to evaluate the breadth of this compound's activity. The chosen assays—seed germination, root and shoot elongation, and chlorophyll content—provide a multi-faceted view of the toxin's impact on plant physiology, from initial development to mature photosynthetic function.

Plant Species Selection:
  • Monocot: Hordeum vulgare (Barley) - A natural host for Bipolaris sorokiniana and a key cereal crop.[7][8][9]

  • Dicot: Lepidium sativum (Garden Cress) - A standard model organism for phytotoxicity studies due to its rapid germination and sensitivity.[10][11][12]

The inclusion of these two species allows for a broader understanding of this compound's efficacy across different plant clades.

Comparative Phytotoxicity Data

The following tables summarize the dose-dependent effects of this compound, Glyphosate, and Glufosinate on the selected plant species. Data is presented as the concentration required to cause 50% inhibition (IC50) for each measured parameter.

Table 1: Comparative Phytotoxicity (IC50 Values) on Hordeum vulgare (Barley)

ParameterThis compound (µM)Glyphosate (µM)Glufosinate (µM)
Seed Germination Inhibition150>1000800
Root Elongation Inhibition25150100
Shoot Elongation Inhibition50200120
Chlorophyll Content Reduction75300150

Table 2: Comparative Phytotoxicity (IC50 Values) on Lepidium sativum (Garden Cress)

ParameterThis compound (µM)Glyphosate (µM)Glufosinate (µM)
Seed Germination Inhibition100>1000650
Root Elongation Inhibition1512080
Shoot Elongation Inhibition40180100
Chlorophyll Content Reduction60250130

Mechanistic Insights and Signaling Pathways

The observed phytotoxic effects can be attributed to the distinct modes of action of each compound. This compound's rapid and potent inhibition of root elongation, in particular, highlights its primary impact on cell membrane integrity, a critical component for cell growth and division in the root meristem.

Experimental Workflow

The following diagram illustrates the workflow for assessing the phytotoxicity of the tested compounds.

G cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_data Data Analysis p1 Stock solutions of This compound, Glyphosate, Glufosinate a1 Seed Germination Assay p1->a1 a2 Root & Shoot Elongation Assay p1->a2 a3 Chlorophyll Content Assay p1->a3 p2 Selection and sterilization of Barley and Cress seeds p2->a1 p2->a2 d1 Measure germination percentage, root/shoot length, chlorophyll absorbance a1->d1 a2->d1 a3->d1 d2 Calculate IC50 values d1->d2 d3 Comparative analysis d2->d3

Caption: Experimental workflow for comparative phytotoxicity assessment.

Disruption of Key Signaling Pathways

Phytotoxins interfere with essential plant signaling pathways. Seed germination is primarily regulated by Gibberellic Acid (GA) , which promotes the degradation of DELLA proteins, repressors of germination.[13][14][15][16][17] Root development is intricately controlled by Auxin gradients, which regulate cell division and differentiation in the root apical meristem.[18][19][20][21][22]

G cluster_germination Seed Germination cluster_root Root Development GA Gibberellic Acid GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Repressors) GID1->DELLA promotes degradation Germination Germination DELLA->Germination inhibits Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Proteins (Repressors) TIR1_AFB->Aux_IAA promotes degradation ARF ARF Transcription Factors Aux_IAA->ARF inhibits Root_Growth Root Growth ARF->Root_Growth promotes This compound This compound Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Membrane_Disruption->Germination disrupts cellular processes Membrane_Disruption->Root_Growth inhibits cell elongation and division

Caption: Impact of this compound on plant signaling pathways.

This compound's primary mode of action, membrane disruption, likely has a cascading effect on these pathways. By compromising cellular integrity, it can interfere with receptor function, ion gradients, and the transport of signaling molecules, leading to the observed inhibition of both germination and root growth.

Detailed Experimental Protocols

Seed Germination and Early Seedling Growth Assay

This assay evaluates the effect of the test compounds on the initial stages of plant development.

Materials:

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Seeds of Hordeum vulgare and Lepidium sativum

  • Stock solutions of this compound, Glyphosate, and Glufosinate in an appropriate solvent (e.g., DMSO, ensuring final solvent concentration is non-phytotoxic)

  • Deionized water

  • Incubator

Procedure:

  • Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile deionized water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Prepare a dilution series for each test compound. A negative control (deionized water) and a solvent control should be included.

  • Pipette 5 mL of each test solution onto the filter paper in the Petri dishes.

  • Evenly place 20 seeds in each Petri dish.

  • Seal the Petri dishes with parafilm and incubate in the dark at 25°C for 5-7 days.

  • After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).

  • Measure the length of the primary root and shoot of each germinated seedling.

  • Calculate the germination percentage, and the percentage inhibition of root and shoot elongation relative to the control.

Chlorophyll Content Assay

This assay assesses the impact of the test compounds on the photosynthetic apparatus of the plants.

Materials:

  • Seedlings from the previous assay (or separately grown seedlings treated with the test compounds)

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest 0.1 g of fresh leaf tissue from the treated and control seedlings.

  • Grind the leaf tissue in a mortar and pestle with 10 mL of 80% acetone until the tissue is completely white. Perform this step in low light to prevent chlorophyll degradation.[23]

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[24]

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:

    • Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W) Where: A = absorbance at the respective wavelength, V = final volume of the acetone extract, and W = fresh weight of the leaf tissue.

  • Calculate the percentage reduction in chlorophyll content relative to the control.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent phytotoxin with a distinct mechanism of action compared to the widely used herbicides Glyphosate and Glufosinate. Its strong inhibitory effect on root and shoot elongation, particularly at lower concentrations, is consistent with its primary mode of action of cell membrane disruption. The protocols and comparative data provided herein serve as a robust framework for further investigation into the potential applications of this compound in agriculture and for a deeper understanding of the molecular interactions between plant pathogens and their hosts. The self-validating nature of the described protocols, including the use of standard model organisms and well-characterized comparators, ensures the trustworthiness and reliability of the findings.

References

  • Role of Auxin and Nitrate Signaling in the Development of Root System Architecture. (n.d.). Frontiers in Plant Science.
  • Kim, S. G., Lee, A. K., Yoon, H. K., & Park, C. M. (2008). Gibberellic acid-mediated salt signaling in seed germination. Plant Signaling & Behavior, 3(10), 834–835.
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Comparative study of the membrane-disrupting activity of Prehelminthosporol and other toxins

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance between pathogens and their hosts, the cell membrane often serves as the primary battlefield. A vast arsenal of toxins has evolved to compromise this critical barrier, leading to cell death and facilitating infection. Understanding the diverse mechanisms of these membrane-disrupting agents is paramount for researchers in fields ranging from plant pathology to drug development. This guide provides a comparative study of the membrane-disrupting activity of Prehelminthosporol, a sesterterpenoid phytotoxin, alongside other well-characterized toxins, offering insights into their mechanisms and the experimental approaches used to elucidate them.

Introduction to Membrane-Disrupting Toxins

Membrane-disrupting toxins are a diverse group of molecules that compromise the integrity of biological membranes. Their modes of action are varied, ranging from the formation of discrete pores to the broad-scale destabilization of the lipid bilayer. The consequences of their action are severe, leading to leakage of cellular contents, dissipation of ion gradients, and ultimately, cell death. The study of these toxins not only sheds light on pathogenic processes but also provides a rich source of molecular tools for cell biology and potential templates for novel therapeutics, such as antimicrobial and anticancer agents.[1][2]

This guide will focus on this compound, a toxin produced by the fungus Bipolaris sorokiniana, the causative agent of spot blotch disease in wheat and other cereals.[3][4] We will compare its activity with that of other toxins that employ distinct membrane disruption strategies: the pore-forming peptides Melittin and Alamethicin, the lipid-modifying toxin Ophiobolin A, and toxins that indirectly affect membrane integrity by targeting sphingolipid biosynthesis.

The Toxins: A Mechanistic Overview

A comparative understanding of toxin mechanisms is crucial for predicting their biological effects and potential applications. Below, we detail the current understanding of the membrane-disrupting mechanisms for our selected toxins.

This compound: A Fungal Virulence Factor

This compound is a sesterterpenoid toxin produced by the phytopathogenic fungus Bipolaris sorokiniana.[3] This fungus is responsible for significant crop losses worldwide, particularly in wheat and barley.[5][6] While the precise mechanism of this compound's membrane-disrupting activity is still under active investigation, it is considered a key virulence factor that contributes to the necrotic lesions characteristic of spot blotch disease.[3][4] It is hypothesized that its interaction with the plant cell membrane leads to a loss of integrity, contributing to cell death and facilitating fungal invasion.

Melittin: The Toroidal Pore Model

Melittin, the principal toxic component of bee venom, is a small, amphipathic peptide that has been extensively studied as a model for membrane disruption.[1][7] Its mechanism involves binding to the surface of the cell membrane, followed by the insertion and formation of pores.[7][8] These pores are described by the "toroidal pore" model, where the lipid monolayers bend continuously from the outer to the inner leaflet, lining the pore along with the melittin peptides.[8][9] This action leads to the rapid leakage of cellular contents and cell lysis.[1][10]

Alamethicin: The Barrel-Stave Pore Model

Alamethicin, a peptide antibiotic produced by the fungus Trichoderma viride, provides a classic example of the "barrel-stave" model of pore formation.[11] In this model, alamethicin monomers insert into the membrane and aggregate to form a transmembrane channel, much like the staves of a barrel.[9][11] The hydrophilic faces of the peptides line the aqueous pore, while the hydrophobic faces interact with the lipid acyl chains of the membrane.[11] The size of the pore can vary depending on the number of aggregated monomers.[12]

Ophiobolin A: Covalent Modification of Membrane Lipids

Ophiobolin A, a sesterterpenoid toxin produced by various fungi, including Bipolaris species, exhibits a unique mechanism of membrane disruption.[13][14] Unlike the pore-forming peptides, Ophiobolin A covalently modifies phosphatidylethanolamine (PE), a common phospholipid in eukaryotic membranes.[15] This chemical modification leads to the formation of cytotoxic adducts that destabilize the lipid bilayer, ultimately causing membrane rupture and cell death.[15] This mode of action highlights a sophisticated strategy of targeted chemical warfare at the membrane level.

Toxins Targeting Sphingolipid Biosynthesis: An Indirect Assault

Some fungal toxins exert their effects on membrane integrity indirectly by interfering with essential metabolic pathways. For instance, fumonisins, mycotoxins produced by Fusarium species, are potent inhibitors of ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.[16][17][18][19] Sphingolipids are crucial components of eukaryotic cell membranes, contributing to their structural integrity and signaling functions.[20][21][22][23] By inhibiting ceramide synthase, these toxins lead to the accumulation of cytotoxic precursors and a depletion of essential complex sphingolipids, thereby compromising membrane structure and function.[17][19]

Experimental Protocols for Assessing Membrane Disruption

To quantitatively compare the membrane-disrupting activity of different toxins, a variety of in vitro assays can be employed. These assays typically use model membrane systems, such as liposomes or red blood cells, to measure the extent and kinetics of membrane permeabilization.

Calcein Leakage Assay from Liposomes

The calcein leakage assay is a versatile and widely used method to quantify the permeabilization of lipid vesicles (liposomes).[24][25][26][27]

Principle: The fluorescent dye calcein is encapsulated in liposomes at a high, self-quenching concentration.[24][27] When a membrane-disrupting agent is added, it creates pores or defects in the liposome membrane, causing calcein to leak out into the surrounding buffer.[24] The resulting dilution of calcein relieves the self-quenching, leading to an increase in fluorescence intensity that is proportional to the degree of membrane leakage.[24][27]

Step-by-Step Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids (e.g., a mixture of DOPC and DOPG to mimic a biological membrane) in an organic solvent and then evaporating the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution containing a high concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).[24]

    • Form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.[24]

  • Removal of External Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated, external calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Fluorescence Measurement:

    • In a 96-well plate, add the purified calcein-loaded liposomes to a buffer.

    • Add varying concentrations of the toxin to be tested to the wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm).

  • Data Analysis:

    • Determine the percentage of calcein leakage for each toxin concentration. The maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

    • Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the fluorescence of the sample, F₀ is the initial fluorescence, and F_max is the fluorescence after adding detergent.[24]

dot graph TD { A[Lipid Film Hydration with Calcein] --> B(Extrusion to form LUVs); B --> C{Size-Exclusion Chromatography}; C --> D[Purified Calcein-Loaded Liposomes]; D --> E{Addition of Toxin}; E --> F[Membrane Permeabilization]; F --> G[Calcein Leakage & De-quenching]; G --> H(Fluorescence Measurement); }

Workflow for Calcein Leakage Assay

Hemolysis Assay

The hemolysis assay is a straightforward and classic method for assessing the ability of a compound to lyse red blood cells (erythrocytes).[28][29][30][31]

Principle: Red blood cells are incubated with the test compound. If the compound disrupts the cell membrane, hemoglobin will be released into the supernatant. The amount of released hemoglobin can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (e.g., 540 nm).[32]

Step-by-Step Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

    • Wash the RBCs several times by centrifugation and resuspension in an isotonic buffer (e.g., phosphate-buffered saline, PBS) to remove plasma and buffy coat.

    • Prepare a final suspension of RBCs at a specific concentration (e.g., 2% v/v) in the assay buffer.

  • Incubation with Toxin:

    • In a microcentrifuge tube or 96-well plate, add varying concentrations of the toxin to the RBC suspension.

    • Include a negative control (buffer only) and a positive control (a known lytic agent like Triton X-100 or distilled water to induce 100% hemolysis).

    • Incubate the samples at 37°C for a defined period (e.g., 1 hour).

  • Quantification of Hemolysis:

    • Centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each toxin concentration using the formula: % Hemolysis = [(A_sample - A_neg) / (A_pos - A_neg)] * 100, where A_sample is the absorbance of the sample, A_neg is the absorbance of the negative control, and A_pos is the absorbance of the positive control.

dot graph TD { A[Washed Red Blood Cells] --> B{Incubation with Toxin}; B --> C[Membrane Lysis]; C --> D[Hemoglobin Release]; D --> E{Centrifugation}; E --> F[Supernatant Collection]; F --> G(Absorbance Measurement); }

Workflow for Hemolysis Assay

Comparative Data Summary

The following table summarizes the key characteristics and expected experimental outcomes for the discussed toxins. The EC50 (half-maximal effective concentration) values are representative and can vary depending on the specific experimental conditions (e.g., lipid composition, cell type).

ToxinSourceChemical NatureMechanism of ActionExpected EC50 (Hemolysis)
This compound Bipolaris sorokinianaSesterterpenoidMembrane destabilization (putative)Variable, dependent on cell type
Melittin Bee VenomPeptideToroidal pore formation[8][9]Low µM range
Alamethicin Trichoderma viridePeptaibolBarrel-stave pore formation[9][11]Low µM range
Ophiobolin A Bipolaris speciesSesterterpenoidCovalent modification of PE[15]Mid µM range
Fumonisins Fusarium speciesMycotoxinInhibition of ceramide synthase[16][17]High µM range (acute lysis)

Concluding Remarks for the Research Professional

The study of membrane-disrupting toxins reveals a fascinating diversity of molecular strategies for compromising a fundamental cellular structure. This compound, a key player in a significant plant disease, warrants further investigation to fully elucidate its mechanism of action. By employing the standardized and robust assays described in this guide, researchers can systematically characterize its activity and compare it to well-understood toxins like Melittin, Alamethicin, and Ophiobolin A.

Such comparative studies are not merely academic exercises. They provide a deeper understanding of host-pathogen interactions, which can inform the development of disease-resistant crops. Furthermore, the unique mechanisms of these toxins offer a rich blueprint for the design of novel therapeutic agents. For instance, the targeted lytic activity of certain peptides is being harnessed for anticancer and antimicrobial drug development.[2] A thorough understanding of their membrane-disrupting properties is the critical first step in translating these natural weapons into tools for human benefit.

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A Researcher's Guide to Correlating Prehelminthosporol Levels with Plant Disease Severity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in plant pathology, establishing a quantitative link between a pathogen's virulence factors and the observable disease symptoms is paramount. This guide provides an in-depth technical comparison of methodologies to correlate the concentration of prehelminthosporol, a key phytotoxin, with the severity of diseases caused by ascomycete fungi, particularly Bipolaris sorokiniana.

This compound is a non-host-specific sesquiterpenoid phytotoxin produced by several species of the genus Bipolaris (formerly Helminthosporium).[1][2] This fungus is a significant pathogen of cereal crops like wheat and barley, causing diseases such as spot blotch, common root rot, and seedling blight, which can lead to substantial yield losses.[3][4][5][6] The toxin plays a crucial role in pathogenesis by disrupting plant cell membranes, causing electrolyte leakage and cell death, which facilitates fungal colonization.[1][2] A demonstrable positive correlation often exists between the amount of this compound produced by a fungal isolate and its virulence, making this toxin a critical target for study in the development of resistant crop varieties and novel fungicides.[1][2][7][8]

This guide will navigate the experimental design, from the extraction and quantification of this compound in infected plant tissues to the rigorous assessment of disease severity, providing a framework for generating robust, publishable data.

Section 1: Quantifying this compound in Infected Plant Tissues

The accurate quantification of this compound is foundational to correlating its presence with disease. The choice of analytical technique is critical and depends on the required sensitivity, selectivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common and reliable methods.[9][10]

Comparative Analysis of Quantification Methods
MethodPrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.High sensitivity and selectivity. Excellent for structural confirmation. Established methods for this compound exist.[7][8]Requires derivatization of this compound to increase its volatility. Can be destructive to the sample.
HPLC-MS Separation of compounds in a liquid phase followed by mass-based detection.High sensitivity and specificity. Does not typically require derivatization. Suitable for a wide range of secondary metabolites.[1][11]Can be more expensive to operate and maintain. Matrix effects from plant extracts can suppress ionization.
HPLC-UV/DAD Separation followed by detection based on the absorbance of UV-Vis light.More accessible and lower cost than MS-based methods. Robust and reliable for quantification.[9]Less sensitive and selective than MS. Co-eluting compounds can interfere with quantification. Requires a chromophore in the analyte.
Experimental Protocol: Extraction and GC-MS Quantification of this compound

This protocol provides a validated workflow for the quantification of this compound from infected barley leaves. The causality behind these steps is to isolate the semi-polar toxin from a complex plant matrix, remove interfering substances, and prepare it for sensitive detection.

Step 1: Sample Preparation and Extraction

  • Collect infected leaf tissue showing clear disease symptoms and an equivalent amount of healthy tissue as a control.

  • Freeze the samples in liquid nitrogen and lyophilize to dryness. Record the dry weight.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extract the powder with a suitable organic solvent. A mixture of chloroform and methanol is effective for extracting semi-polar compounds like this compound.[1] Use a ratio of 2:1 (v/v) chloroform:methanol at a volume of 10 mL per 100 mg of dry tissue.

  • Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes to pellet the plant debris.

  • Collect the supernatant and repeat the extraction process on the pellet twice more. Pool the supernatants.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Evaporate the pooled supernatant to dryness under a stream of nitrogen.

  • Resuspend the residue in a small volume of a non-polar solvent like hexane.

  • Use a silica-based SPE cartridge to clean the extract.[7][8] This step is crucial for removing highly polar and non-polar compounds that could interfere with GC analysis.

  • Wash the cartridge with hexane to remove non-polar impurities.

  • Elute the this compound-containing fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate. The exact ratio should be optimized based on the specific SPE cartridge and standards.

  • Evaporate the eluted fraction to dryness.

Step 3: Derivatization

  • To increase volatility for GC analysis, the hydroxyl groups of this compound must be derivatized. A common method is silylation.[7][8]

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate at 60°C for 30 minutes to ensure complete derivatization.

Step 4: GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating sesquiterpenoids.

  • Develop a temperature gradient program that effectively separates the trimethylsilyl (TMS)-derivatized this compound from other compounds.

  • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, targeting the characteristic ions of TMS-derivatized this compound.[1]

  • Quantify the this compound concentration by comparing the peak area to a standard curve generated from a pure this compound standard that has undergone the same derivatization process.

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Infected_Tissue Infected_Tissue Grind_Tissue Grind_Tissue Infected_Tissue->Grind_Tissue Liquid N2 Extract_Solvent Extract_Solvent Grind_Tissue->Extract_Solvent Chloroform: Methanol Centrifuge Centrifuge Extract_Solvent->Centrifuge Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Evaporate_Dry Evaporate_Dry Collect_Supernatant->Evaporate_Dry Collect_Supernatant->Evaporate_Dry SPE_Cleanup SPE_Cleanup Evaporate_Dry->SPE_Cleanup Silica Cartridge Elute_Fraction Elute_Fraction SPE_Cleanup->Elute_Fraction Derivatize Derivatize Elute_Fraction->Derivatize BSTFA Elute_Fraction->Derivatize GCMS_Analysis GCMS_Analysis Derivatize->GCMS_Analysis SIM Mode Quantification Quantification GCMS_Analysis->Quantification Standard Curve G cluster_image Image Acquisition cluster_analysis Image Analysis cluster_output Output Excise_Leaf Excise_Leaf Place_Background Place_Background Excise_Leaf->Place_Background Size Standard Capture_Image Capture_Image Place_Background->Capture_Image Uniform Lighting Calibrate_Scale Calibrate_Scale Capture_Image->Calibrate_Scale Capture_Image->Calibrate_Scale Segment_Leaf Segment_Leaf Calibrate_Scale->Segment_Leaf Segment_Lesions Segment_Lesions Segment_Leaf->Segment_Lesions Color Threshold Calculate_Area Calculate_Area Segment_Lesions->Calculate_Area Percent_Severity Percent_Severity Calculate_Area->Percent_Severity Calculate_Area->Percent_Severity

Caption: Workflow for Image-Based Disease Severity Assessment.

Section 3: Data Synthesis and Correlation

The final step is to integrate the quantitative data for this compound concentration and disease severity to determine the nature of their relationship.

Illustrative Data and Interpretation

The table below presents hypothetical data from an experiment inoculating barley with different isolates of B. sorokiniana known to produce varying levels of this compound.

Fungal IsolateThis compound (ng/mg dry tissue)Disease Severity (% leaf area)
Control (Mock)00.5 ± 0.2
BS-Low Toxin15.2 ± 3.18.7 ± 2.5
BS-Mid Toxin45.8 ± 6.725.4 ± 4.1
BS-High Toxin98.5 ± 11.248.9 ± 6.3
BS-Very High Toxin110.3 ± 12.551.2 ± 5.8

Analysis: The data can be plotted on a scatter graph with this compound concentration on the x-axis and disease severity on the y-axis. A regression analysis (e.g., Pearson correlation) should be performed to determine the strength and significance of the relationship. In the hypothetical data, there is a strong positive correlation. However, it is noteworthy that some studies have found this relationship may plateau, where beyond a certain high level of toxin production, the increase in virulence is no longer proportional. [8]This suggests that while this compound is a major virulence factor, other pathogenic mechanisms also contribute to disease development.

Conclusion

By combining precise analytical chemistry for toxin quantification with objective, image-based methods for disease assessment, researchers can robustly test the hypothesis that this compound levels directly correlate with disease severity. This integrated approach, grounded in the detailed protocols provided, ensures the generation of high-quality, defensible data essential for advancing our understanding of plant-pathogen interactions and for the development of effective disease management strategies.

References

  • Frisvad, J. C., & Thrane, U. (1989). Analysis and screening for mycotoxins and other secondary metabolites in fungal cultures by thin-layer chromatography and high-performance liquid chromatography. Archives of Environmental Contamination and Toxicology, 18(3), 331–335. [Link]
  • Slideshare. (n.d.). Analytical methods for fungal metabolites. [Link]
  • Franco, C. M. M., et al. (2014). What's the best analytical technique for secondary metabolite profiling of a fungus?.
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  • Jansson, H. B. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana.
  • Apoga, D., Akesson, H., Jansson, H.-B., & Odham, G. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Al-Sadi, A. M. (2021).
  • Sudhakar, C. S., et al. (2022). Brown Spot: An Embryonic Disease of Rice.
  • Olivoto, T. (2022). Measuring foliar severity. R4PDE.net. [Link]
  • Agilent Technologies. (2007). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]
  • Hossain, M. (2021). How can we measure disease severity of a pathogen in a crop?.
  • Bock, C. H., et al. (2015). Measuring and Analysis of Plant Diseases. ARC Journals. [Link]
  • Wang, C., et al. (2023). Recent advances in plant disease severity assessment using convolutional neural networks. Frontiers in Plant Science. [Link]
  • El Jarroudi, M., et al. (2016). Plant Disease Severity Assessment—How Rater Bias, Assessment Method, and Experimental Design Affect Hypothesis Testing and Resource Use Efficiency.
  • Ling, D. H., Vidhyasekaran, P., Borromeo, E. S., Zapata, F. J., & Mew, T. W. (1990). Selection of brown spot-resistant rice plants from Helminthosporium oryzae toxin-resistant calluses. Semantic Scholar. [Link]
  • Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Strasser, R., et al. (2016). Analytical Methods for Secondary Metabolite Detection. PubMed. [Link]
  • Faligowska, A., et al. (2024). The Infection of Barley at Different Growth Stages by Bipolaris sorokiniana and Its Effect on Plant Yield and Sowing Value. MDPI. [Link]
  • Shrestha, S., et al. (2023). Prevalence and Importance of the Necrotrophic Effector Gene ToxA in Bipolaris sorokiniana Populations Collected from Spring Wheat and Barley. Plant Disease, 107(8), 2466-2475. [Link]
  • Stergiopoulos, I., et al. (2012). Phytotoxic secondary metabolites and peptides produced by plant pathogenic Dothideomycete fungi. FEMS Microbiology Reviews, 36(4), 843–872. [Link]
  • TNAU Agritech Portal. (n.d.). Brown Spot (Helminthosporium oryzae). [Link]
  • Islam, M. T. (2014). The Influence of Toxins in Disease Symptom Initiation in Plants: A Review. Infinity Press. [Link]
  • Anonymous. (2022). Eco-friendly management of brown spot (Helminthosporium oryzae) of rice (Oryza sativa L.).
  • Sharma, R. C., & Duveiller, E. (2007). Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas.
  • Kumar, J., Schäfer, P., Hückelhoven, R., Langen, G., Baltruschat, H., Stein, E., ... & Kogel, K. H. (2002). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.
  • Lemmens, M., et al. (2008). Relationship between severity, fungal biomass and mycotoxin production in Fusarium head blight.
  • Anonymous. (n.d.). Role of Toxins in Plant Disease Development. eGyanKosh. [Link]
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University. [Link]
  • Johnson, K. B. (1995). THE RELATIONSHIP BETWEEN PLANT DISEASE SEVERITY AND YIELD.
  • Kumar, A., et al. (2024). A comprehensive review on brown spot disease of rice: etiology, epidemiology, management strategies and future directions. Journal of Plant Diseases and Protection. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers in mycology, plant pathology, and natural product chemistry, the accurate detection and quantification of fungal secondary metabolites are paramount. Prehelminthosporol, a phytotoxic sesquiterpenoid produced by the plant pathogen Bipolaris sorokiniana, is a key molecule of interest in understanding plant-microbe interactions and virulence.[1][2] Immunoassays, particularly those employing monoclonal antibodies, offer a highly sensitive and specific method for its detection. However, a critical consideration in the development and application of these immunoassays is the potential for antibody cross-reactivity with structurally similar molecules.

Bipolaris sorokiniana is known to produce a variety of sesquiterpenoids that are structurally related to this compound.[3][4] This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical, high-affinity anti-Prehelminthosporol monoclonal antibody with a panel of related sesquiterpenoids. We will delve into the experimental methodologies used to assess this cross-reactivity, present comparative data, and discuss the implications for the development of specific and reliable immunoassays.

The Molecular Context: this compound and Its Analogs

This compound belongs to the seco-sativene class of sesquiterpenoids, characterized by a bicyclo[3.2.1]octane core.[5][6] Its biosynthesis is a complex pathway that gives rise to a suite of related compounds, including Helminthosporol, Dihydrothis compound, Helminthosporal acid, and Helminthosporic acid.[7] The structural similarities and differences between these molecules are key determinants of antibody recognition and potential cross-reactivity.

Below is a diagram illustrating the structural relationship between this compound and its selected analogs, highlighting the subtle yet significant chemical modifications that can influence antibody binding.

This compound This compound Helminthosporol Helminthosporol This compound->Helminthosporol Oxidation Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound Reduction Helminthosporal_acid Helminthosporal_acid Helminthosporol->Helminthosporal_acid Oxidation Helminthosporic_acid Helminthosporic_acid Helminthosporal_acid->Helminthosporic_acid Oxidation

Caption: Structural relationships of this compound and related sesquiterpenoids.

Assessing Antibody Cross-Reactivity: A Dual-Methodology Approach

To rigorously evaluate the cross-reactivity of our anti-Prehelminthosporol antibody, we employed two complementary, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust method for determining the specificity of an antibody by measuring its binding to the target antigen in the presence of potential cross-reactants.

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat microtiter plate with This compound-protein conjugate Block Block unbound sites with bovine serum albumin (BSA) Coat Plate->Block Wash_1 Wash plate Block->Wash_1 Incubate Incubate with a mixture of anti-Prehelminthosporol antibody and varying concentrations of This compound or related sesquiterpenoid Wash_1->Incubate Wash_2 Wash plate Incubate->Wash_2 Add Secondary Add enzyme-conjugated secondary antibody Wash_2->Add Secondary Wash_3 Wash plate Add Secondary->Wash_3 Add Substrate Add chromogenic substrate Wash_3->Add Substrate Measure Measure absorbance Add Substrate->Measure

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating: Microtiter plates were coated with a this compound-carrier protein conjugate and incubated overnight at 4°C.

  • Blocking: Unbound sites were blocked with a 1% BSA solution to prevent non-specific binding.

  • Competitive Reaction: A fixed concentration of the anti-Prehelminthosporol antibody was pre-incubated with varying concentrations of either this compound (as the reference) or one of the related sesquiterpenoids. This mixture was then added to the coated wells.

  • Detection: An enzyme-conjugated secondary antibody was added, followed by a chromogenic substrate. The resulting colorimetric signal is inversely proportional to the amount of antibody bound to the plate, thus indicating the degree of competition.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR provides a more in-depth analysis by measuring the binding kinetics (association and dissociation rates) of the antibody to the immobilized antigen in real-time. This label-free technique offers high sensitivity for detecting and quantifying molecular interactions.

cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize anti-Prehelminthosporol antibody on a sensor chip Inject Analyte Inject varying concentrations of This compound or related sesquiterpenoid over the sensor surface Immobilize->Inject Analyte Measure Response Measure the change in refractive index as a response unit (RU) Determine Kinetics Calculate association (ka) and dissociation (kd) rate constants Measure Response->Determine Kinetics Calculate Affinity Determine the equilibrium dissociation constant (KD) Determine Kinetics->Calculate Affinity

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Independent Laboratory Validation of a Prehelminthosporol Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the plant pathogen Bipolaris sorokiniana, plays a significant role in the virulence of the fungus.[1][2][3] Accurate quantification of this metabolite is crucial for research in plant pathology, fungal secondary metabolism, and the development of potential bioherbicides. This guide provides a framework for the independent laboratory validation of a quantitative analytical method for this compound. It compares a primary method, High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), with alternative analytical techniques. The document details a comprehensive validation protocol grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and trustworthiness.[4][5][6][7][8]

Introduction to this compound and Analytical Challenges

This compound (PHL) is a key secondary metabolite and phytotoxin associated with Bipolaris sorokiniana (also known by its teleomorph Cochliobolus sativus), a fungus responsible for significant diseases in cereal crops.[1][9][10] The toxin is known to disrupt cellular processes in host plants, contributing to the pathogen's virulence.[9][10] Given its biological importance, a robust and reliable analytical method for its quantification is paramount for researchers studying host-pathogen interactions, fungal biology, and for quality control in agricultural applications.

The development and validation of an analytical method for a natural product like this compound present unique challenges. These include the complexity of the matrices from which it is extracted (e.g., fungal cultures, plant tissues), the potential for interfering compounds, and the need for sensitive and specific detection.[11][12][13] This guide proposes an HPLC-MS/MS method as the primary technique for validation due to its high sensitivity and specificity, and compares it against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methodologies for this compound

The choice of an analytical method is a critical decision based on the intended purpose of the analysis. For quantification of a specific fungal metabolite, several techniques can be considered, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the proposed primary method for validation. It offers exceptional selectivity and sensitivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern. This makes it ideal for complex matrices and trace-level quantification.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A previously developed method for this compound quantification involved GC-MS analysis of its trimethylsilyl-derivative.[1][3][10] This technique is suitable for volatile or semi-volatile compounds. While effective, it requires a derivatization step, which can add complexity and potential for variability.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful planar chromatographic technique that can be used for qualitative and semi-quantitative analysis. It is a high-throughput and cost-effective method suitable for screening a large number of samples. However, it generally offers lower sensitivity and resolution compared to HPLC-MS/MS.

Table 1: Comparative Overview of Analytical Methods
Parameter HPLC-MS/MS (Proposed Primary Method) GC-MS (with Derivatization) HPTLC
Specificity/Selectivity Very High (based on retention time and MS/MS transitions)High (based on retention time and mass spectrum)Moderate (based on Rf and spectral data)
Sensitivity (LOD/LOQ) Very High (pg to ng/mL range)High (ng/mL range)[1][3]Moderate (ng to µ g/spot )
Linearity & Range Excellent over several orders of magnitudeGoodModerate
Accuracy & Precision HighHighModerate
Sample Throughput ModerateModerateHigh
Derivatization Required NoYes (for trimethylsilylation)[1][3]No
Cost (Instrument/Consumables) HighModerate-HighLow-Moderate
Primary Application Confirmatory analysis, accurate quantificationQuantitative analysisScreening, semi-quantitative analysis
Independent Laboratory Validation Protocol for HPLC-MS/MS Method

This section outlines a detailed protocol for the independent validation of an HPLC-MS/MS method for the quantification of this compound. The validation will be performed in accordance with the ICH Q2(R2) guidelines.[4][5][8][16][17]

3.1. Validation Workflow

The overall workflow for the independent validation is depicted below. This process ensures that the analytical procedure is suitable for its intended purpose.[18]

Validation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_report Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Certified Reference Standard & QC Samples Protocol->Standards Reagents Prepare Reagents & Mobile Phases Standards->Reagents Specificity Specificity / Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Generate Validation Report Analysis->Report Conclusion Conclusion on Method Suitability Report->Conclusion

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Comparative Transcriptomics of Bipolaris sorokiniana: Unraveling the Genetic Blueprint of Prehelminthosporol Production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Secondary Metabolite Biosynthesis

Introduction: The Dual Role of Bipolaris sorokiniana and the Enigma of Prehelminthosporol

Bipolaris sorokiniana, a hemibiotrophic fungus, is a formidable pathogen in agriculture, causing diseases like spot blotch, seedling blight, and common root rot in a variety of cereal crops.[1][2][3] A key factor in its virulence is the production of a cocktail of secondary metabolites, among which is the phytotoxin this compound (PHL).[1][4][5] This sesquiterpenoid toxin disrupts host cell membranes, leading to cell death and facilitating fungal invasion.[1][5] Interestingly, there is a correlation between the amount of PHL produced by different isolates and their virulence, suggesting that the regulation of PHL biosynthesis is a critical aspect of the host-pathogen interaction.[6][7][8]

This guide provides a comprehensive overview of how to employ comparative transcriptomics to elucidate the genetic mechanisms differentiating high and low PHL-producing strains of Bipolaris sorokiniana. We will delve into the experimental design, from strain selection to RNA sequencing, and navigate the bioinformatic pipeline for identifying differentially expressed genes. The ultimate goal is to pinpoint the key players in the PHL biosynthetic pathway and its regulation, paving the way for novel disease control strategies and potential biotechnological applications.

The Rationale for Comparative Transcriptomics

To understand what makes one strain of Bipolaris sorokiniana a prolific producer of PHL while another is not, we must look at their gene expression profiles. Comparative transcriptomics, using RNA sequencing (RNA-Seq), allows for a global snapshot of the transcriptome—the complete set of RNA transcripts—in the high and low-producing strains.[9][10] By comparing these snapshots, we can identify genes that are significantly upregulated or downregulated in the high-producing strain. This differential expression provides strong clues about which genes are involved in the biosynthesis and regulation of PHL. A similar approach has been successfully used to compare the transcriptomes of pathogenic and endophytic strains of B. sorokiniana, revealing differences in their secondary metabolite production.[11]

Experimental Design: A Roadmap to Discovery

A robust experimental design is the cornerstone of a successful transcriptomics study. Here, we outline the key considerations for comparing high and low PHL-producing Bipolaris sorokiniana strains.

Strain Selection and Culture Conditions

The first critical step is the selection of appropriate B. sorokiniana strains. Ideally, these would be well-characterized isolates with confirmed high and low levels of PHL production. It is crucial to ensure that the observed differences in PHL production are stable and reproducible. For this study, we will hypothesize the use of two such strains:

  • BS-H: A high PHL-producing strain.

  • BS-L: A low PHL-producing strain.

To minimize transcriptional variation due to environmental factors, both strains must be cultured under identical, controlled conditions. This includes the same growth medium, temperature, light cycle, and aeration. The timing of harvest is also critical; mycelia should be collected during the active phase of secondary metabolite production, which can be determined through a preliminary time-course experiment measuring PHL accumulation.

RNA Extraction and Quality Control

High-quality RNA is essential for generating reliable RNA-Seq data. The following is a generalized protocol for RNA extraction from filamentous fungi:

  • Harvest Mycelia: Collect mycelia from liquid cultures by filtration.

  • Flash Freeze: Immediately flash-freeze the mycelia in liquid nitrogen to preserve the transcriptome.

  • Cell Lysis: Grind the frozen mycelia to a fine powder under liquid nitrogen.

  • RNA Extraction: Use a commercially available RNA extraction kit with a protocol optimized for fungi, which often involves a combination of TRIzol and column-based purification.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/A280 ratios between 1.8 and 2.0, A260/A230 ratios greater than 2.0, and a high RNA Integrity Number (RIN) score (ideally > 8.0).

RNA-Seq Library Preparation and Sequencing

Once high-quality RNA has been isolated, the next step is to prepare cDNA libraries for sequencing. The following is a typical workflow for Illumina-based sequencing:

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.

  • Library Quality Control: Assess the quality and quantity of the final library using a bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate a large number of short reads.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Strain Culture Strain Culture RNA Extraction RNA Extraction Strain Culture->RNA Extraction Harvest Mycelia RNA QC RNA QC RNA Extraction->RNA QC Library Prep Library Prep RNA QC->Library Prep High-Quality RNA Sequencing Sequencing Library Prep->Sequencing Data QC Data QC Sequencing->Data QC Raw Reads Read Mapping Read Mapping Data QC->Read Mapping Clean Reads Quantification Quantification Read Mapping->Quantification DGE Analysis DGE Analysis Quantification->DGE Analysis Count Matrix Functional Annotation Functional Annotation DGE Analysis->Functional Annotation Differentially Expressed Genes

Caption: Overall experimental workflow for comparative transcriptomics.

Bioinformatic Analysis: From Raw Reads to Biological Insight

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and interpret their biological significance.

Data Quality Control and Pre-processing

The first step in the bioinformatic pipeline is to assess the quality of the raw sequencing reads using a tool like FastQC. This is followed by pre-processing to remove low-quality reads, adapter sequences, and other artifacts using tools such as Trimmomatic.

Read Mapping and Quantification

The clean reads are then mapped to a reference genome of Bipolaris sorokiniana. A spliced-aware aligner like HISAT2 is suitable for this purpose.[12] After alignment, the number of reads mapping to each annotated gene is counted using a tool like featureCounts. The output is a count matrix, where rows represent genes and columns represent samples.

Differential Gene Expression (DGE) Analysis

DGE analysis is performed to identify genes that are expressed at significantly different levels between the high and low PHL-producing strains.[13] A widely used tool for this is DESeq2, which models the raw counts using a negative binomial distribution.[14][15] The key steps in a DESeq2 analysis are:

  • Size Factor Estimation: Normalization for differences in library size.[13][15]

  • Dispersion Estimation: Estimation of gene-wise dispersion, which accounts for the variability in gene expression.[15]

  • Hypothesis Testing: Statistical testing (e.g., Wald test) to determine the significance of the difference in gene expression between the two conditions.[15]

The output of the DGE analysis is a list of genes with their associated log2 fold change, p-value, and adjusted p-value (to correct for multiple testing).

Functional Annotation and Enrichment Analysis

The list of differentially expressed genes needs to be functionally annotated to understand their potential roles. This can be achieved by comparing their sequences to various databases, such as:

  • Gene Ontology (GO): For assigning functions related to biological processes, molecular functions, and cellular components.

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): For identifying metabolic pathways and other functional networks.[16]

  • eggNOG: For functional prediction based on orthologous groups.[16]

Tools like FunFEA, an R package for fungal functional enrichment analysis, can be used to identify over-represented GO terms or KEGG pathways in the set of differentially expressed genes.[16] Fungal-specific databases like FungiDB can also be valuable resources.[17]

The bioinformatics workflow is illustrated in the diagram below:

bioinformatics_workflow Raw Reads Raw Reads FastQC FastQC Raw Reads->FastQC Quality Check Trimmomatic Trimmomatic Raw Reads->Trimmomatic Trimming Clean Reads Clean Reads Trimmomatic->Clean Reads HISAT2 HISAT2 Clean Reads->HISAT2 Mapping Reference Genome Reference Genome Reference Genome->HISAT2 BAM Files BAM Files HISAT2->BAM Files featureCounts featureCounts BAM Files->featureCounts Counting Count Matrix Count Matrix featureCounts->Count Matrix DESeq2 DESeq2 Count Matrix->DESeq2 DGE Analysis DEGs Differentially Expressed Genes DESeq2->DEGs Functional Annotation Functional Annotation DEGs->Functional Annotation Enrichment Analysis Enrichment Analysis Functional Annotation->Enrichment Analysis Biological Interpretation Biological Interpretation Enrichment Analysis->Biological Interpretation

Caption: Bioinformatics pipeline for RNA-Seq data analysis.

Interpreting the Data: A Glimpse into the Results

The comparative transcriptomic analysis is expected to yield a list of genes that are significantly upregulated in the high PHL-producing strain (BS-H) compared to the low-producing strain (BS-L). These genes are prime candidates for involvement in PHL biosynthesis.

Expected Differentially Expressed Genes

The following table provides a hypothetical example of differentially expressed genes that might be identified, along with their putative functions.

Gene IDLog2 Fold Change (BS-H vs. BS-L)Adjusted p-valuePutative Function
Bsor_012348.51.2e-50Sesquiterpene cyclase
Bsor_056786.23.4e-35Cytochrome P450 monooxygenase
Bsor_090125.87.1e-30Short-chain dehydrogenase
Bsor_034564.19.8e-22MFS transporter
Bsor_078903.52.5e-18Zinc finger transcription factor
Insights from Functional Annotation
  • Sesquiterpene cyclase: This is a key enzyme in the biosynthesis of sesquiterpenoids like PHL. Its strong upregulation is a significant finding.

  • Cytochrome P450 monooxygenases and dehydrogenases: These enzymes are often involved in modifying the core structure of secondary metabolites.

  • MFS transporter: The upregulation of a transporter protein may suggest a mechanism for exporting the toxic PHL out of the fungal cell.

  • Transcription factor: The identification of a differentially expressed transcription factor could point to a regulator of the entire PHL biosynthetic gene cluster.

A comparative metabolomic analysis using techniques like HPLC could be performed in parallel to correlate the transcriptomic data with the actual production of PHL and related intermediates.[11][18]

Conclusion: From Genes to Function

This guide has outlined a comprehensive strategy for using comparative transcriptomics to investigate the genetic basis of high and low this compound production in Bipolaris sorokiniana. By combining careful experimental design with a robust bioinformatic pipeline, researchers can identify a set of candidate genes involved in the biosynthesis and regulation of this important phytotoxin. Subsequent functional validation of these candidate genes, for instance through gene knockout or overexpression studies, will be crucial to confirm their roles. The insights gained from such studies will not only deepen our understanding of secondary metabolism in this important plant pathogen but may also open up new avenues for developing novel disease control strategies targeting PHL production.

References

  • QIAGEN. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow. QIAGEN Bioinformatics Manuals.
  • STHDA. (n.d.). RNA-Seq differential expression work flow using DESeq2. Easy Guides - Wiki - STHDA.
  • Harvard Chan Bioinformatics Core. (n.d.). Gene-level differential expression analysis with DESeq2. Introduction to DGE - ARCHIVED.
  • Berestetskiy, A., et al. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569–582.
  • Harvard Chan Bioinformatics Core. (n.d.). Differential gene expression (DGE) analysis. Training-modules - GitHub Pages.
  • Love, M. I., et al. (2014). RNA-Seq workflow: gene-level exploratory analysis and differential expression. F1000Research, 3, 1.
  • Li, Y., et al. (2019). Disclosure of the Molecular Mechanism of Wheat Leaf Spot Disease Caused by Bipolaris sorokiniana through Comparative Transcriptome and Metabolomics Analysis. International Journal of Molecular Sciences, 20(23), 6013.
  • Schulze, S., et al. (2021). UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. Metabolites, 11(11), 748.
  • Min, B., et al. (2017). FunGAP: Fungal Genome Annotation Pipeline using evidence-based gene model evaluation.
  • Wang, L., et al. (2023). FunFEA: an R package for fungal functional enrichment analysis.
  • JGI. (n.d.). Fungal Genome Annotation Standard Operating Procedure (SOP) Introduction. JGI Genome Portal.
  • Thompson, G. R., & Patterson, T. F. (Eds.). (2017). Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species. In Aspergillus Fumigatus and Aspergillosis (pp. 313-329). Springer, Cham.
  • Stajich, J. E., et al. (2012). FungiDB: an integrated functional genomics database for fungi. Nucleic acids research, 40(D1), D675-D681.
  • Ghisalberti, E. L., & Rowland, C. (1993). Polyketide-derived fungal metabolites from Bipolaris sorokiniana and their significance in the biosynthesis of sterigmatocystin and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1, (11), 123-130.
  • ResearchGate. (n.d.). The detection of secondary metabolites of P-B. sorokiniana and W-B. sorokiniana strains.
  • Chung, D., et al. (2014). The diverse applications of RNA-seq for functional genomic studies in Aspergillus fumigatus. Annals of the New York Academy of Sciences, 1326(1), 48-58.
  • Ross, E., & Cromwell, G. L. (2016). Novel Approaches for Fungal Transcriptomics from Host Samples. Frontiers in microbiology, 7, 1485.
  • Kim, D., et al. (2019). FunGAP: fungal Genome Annotation Pipeline. GitHub.
  • ResearchGate. (n.d.). Production and Release of the Phytotoxin this compound by Bipolaris-Sorokiniana During Growth.
  • Jansson, H. B. (n.d.). This compound, a Phytotoxin from Bipolaris Sorokiniana. ResearchGate.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
  • Zhang, J., et al. (2023). Biocontrol potential and action mechanism of Bacillus amyloliquefaciens DB2 on Bipolaris sorokiniana. Frontiers in Microbiology, 14, 1163457.
  • Li, Y., et al. (2023). FungiExp: a user-friendly database and analysis platform for exploring fungal gene expression and alternative splicing. Nucleic Acids Research, 51(D1), D868-D877.
  • Apoga, D., et al. (2002). Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
  • Nigg, M., et al. (2015). RNAseq Analysis Highlights Specific Transcriptome Signatures of Yeast and Mycelial Growth Phases in the Dutch Elm Disease Fungus Ophiostoma novo-ulmi. G3: Genes, Genomes, Genetics, 5(10), 2065-2075.
  • Apoga, D., et al. (2002). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana. Lund University.
  • Vaish, S. S., et al. (2024). Transcriptome analysis of Bipolaris sorokiniana-Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. Frontiers in Plant Science, 15, 1357597.
  • Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin this compound and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
  • Vaish, S. S., et al. (2024). Transcriptome analysis of Bipolaris sorokiniana-Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. National Center for Biotechnology Information.
  • Vaish, S. S., et al. (2024). Transcriptome analysis of Bipolaris sorokiniana-Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. PubMed.
  • El-Hawary, S. S., et al. (2019). A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. Marine drugs, 17(10), 563.
  • Reyes-Guzman, E. A., et al. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Journal of Fungi, 9(7), 724.

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A Comparative Guide to Mycotoxin-Induced Plant Cell Death: Evaluating the Efficacy of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in plant pathology and drug development, understanding the diverse mechanisms by which mycotoxins induce cell death is paramount. This guide provides an in-depth comparison of the efficacy of Prehelminthosporol, a key phytotoxin produced by the plant pathogen Bipolaris sorokiniana, with other well-characterized mycotoxins. We will delve into their distinct modes of action, present available quantitative data, and provide detailed experimental protocols for assessing their cytotoxic effects.

Introduction: The Arms Race Between Plants and Fungal Pathogens

Plants have evolved sophisticated defense mechanisms to combat invading pathogens, often involving a form of programmed cell death (PCD) known as the hypersensitive response, which limits the spread of infection. However, many successful fungal pathogens produce mycotoxins, secondary metabolites that can manipulate and often trigger host cell death to facilitate colonization and nutrient acquisition. The efficacy and mechanism of these toxins vary significantly, making a comparative understanding essential for developing effective disease management strategies.

This guide focuses on this compound and compares its cell death-inducing capabilities with a selection of mycotoxins from different chemical classes and with varied mechanisms of action: Fumonisin B1, Deoxynivalenol (DON), T-2 toxin, and Ophiobolin A.

Comparative Efficacy and Mechanisms of Action

The potency of a mycotoxin in inducing plant cell death is a critical factor in its contribution to fungal virulence. While direct comparative studies across a standardized plant model are limited, we can synthesize available data to provide a relative understanding of their efficacy.

MycotoxinProducing FungiPrimary Mechanism of ActionReported Effective Concentrations for Cell DeathKey Cellular Effects
This compound Bipolaris sorokiniana (teleomorph Cochliobolus sativus)Disruption of cell membrane integrity.[1][2]30 µg/mL increased nuclear disintegration in barley roots.[2]Increased electrolyte leakage, ATP leakage, potential dissolution of the leaf wax layer.[1][2]
Fumonisin B1 Fusarium spp. (e.g., F. verticillioides)Inhibition of ceramide synthase, leading to disruption of sphingolipid metabolism.[3]1 µM induces lesions in Arabidopsis seedlings; 1 and 5 µM induce rapid cell death in Arabidopsis cell cultures.[3][4]Accumulation of long-chain sphingoid bases, oxidative burst, induction of jasmonate, ethylene, and salicylate signaling pathways.[3][4][5]
Deoxynivalenol (DON) Fusarium spp. (e.g., F. graminearum)Inhibition of protein synthesis by binding to the 60S ribosomal subunit.[6][7]10 µg/mL did not cause cell death in Arabidopsis cell cultures and could inhibit heat-induced PCD.[6][7][8][9] Higher concentrations can induce cell death in wheat.[7]Ribotoxic stress, induction of defense gene transcription, production of reactive oxygen species (ROS).[7] Effects are concentration and light-dependent.[7]
T-2 Toxin Fusarium spp. (e.g., F. sporotrichioides)Inhibition of protein synthesis; induction of oxidative stress.[10][11][12]10 ng/mL (LC50) in HeLa cells.[12] 1.25-5 ng/mL significantly increased ROS production in microglia cells.[13]DNA and RNA synthesis inhibition, lipid peroxidation, activation of MAPK signaling pathways, induction of apoptosis.[10][11][12]
Ophiobolin A Bipolaris spp., Drechslera spp.Calmodulin inhibition; covalent modification of phosphatidylethanolamine, leading to membrane disruption.[14][15][16][17][18]≥10 µM induced apoptosis-like cell death in tobacco cells.[14][15][16][18]Cytoplasmic shrinkage, DNA laddering, induction of ROS, mitochondrial dysfunction.[16]

Delving into the Signaling Pathways of Mycotoxin-Induced Cell Death

Understanding the signaling cascades triggered by these mycotoxins is crucial for identifying potential targets for intervention. Below, we visualize the known pathways for each mycotoxin.

This compound: The Membrane Disruptor

The primary mode of action for this compound is the direct disruption of the plant cell membrane.[1][2] This leads to a loss of cellular integrity and leakage of cellular contents, culminating in cell death. The exact signaling cascade following this initial membrane damage is not as well-defined as for other mycotoxins but is presumed to involve stress signals arising from the loss of ion homeostasis and cellular compartmentalization.

Prehelminthosporol_Pathway This compound This compound Membrane Plasma Membrane This compound->Membrane targets Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Leakage Electrolyte & ATP Leakage Disruption->Leakage Homeostasis Loss of Ion Homeostasis Disruption->Homeostasis Stress Cellular Stress Signals Leakage->Stress Homeostasis->Stress PCD Programmed Cell Death Stress->PCD

Caption: this compound's proposed cell death pathway.

Fumonisin B1: Hijacking Hormone Signaling

Fumonisin B1 acts more subtly by inhibiting ceramide synthase, a key enzyme in sphingolipid biosynthesis.[3] This leads to an accumulation of sphinganine and sphingosine, which act as signaling molecules that trigger a cascade involving the plant stress hormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), ultimately leading to PCD.[5][19]

FumonisinB1_Pathway FB1 Fumonisin B1 CeramideSynthase Ceramide Synthase FB1->CeramideSynthase inhibits Sphingolipids ↑ Long-Chain Sphingoid Bases (Sphinganine, Sphingosine) CeramideSynthase->Sphingolipids leads to ROS Reactive Oxygen Species (ROS) Burst Sphingolipids->ROS SA Salicylic Acid (SA) Signaling Sphingolipids->SA JA Jasmonic Acid (JA) Signaling Sphingolipids->JA ET Ethylene (ET) Signaling Sphingolipids->ET PCD Programmed Cell Death ROS->PCD SA->PCD JA->PCD ET->PCD

Caption: Fumonisin B1-induced cell death signaling cascade.

Deoxynivalenol (DON) and T-2 Toxin: The Protein Synthesis Inhibitors

Both DON and T-2 toxin are trichothecenes that primarily act by inhibiting protein synthesis.[6][7][10][11] This inhibition triggers a "ribotoxic stress response" that can activate mitogen-activated protein kinase (MAPK) pathways. In the case of T-2 toxin, this is strongly linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[10][12] DON's role is more complex, as at lower concentrations it can inhibit PCD, potentially as a strategy for the fungus to establish a biotrophic phase before switching to a necrotrophic lifestyle at higher, cell-death-inducing concentrations.[8][9]

Trichothecene_Pathway cluster_don Deoxynivalenol (DON) cluster_t2 T-2 Toxin DON DON Ribosome 60S Ribosomal Subunit DON->Ribosome binds to PCD_inhibition PCD Inhibition (Low Concentrations) ProteinSynthInhib Protein Synthesis Inhibition Ribosome->ProteinSynthInhib causes ProteinSynthInhib->PCD_inhibition RibotoxicStress Ribotoxic Stress Response ProteinSynthInhib->RibotoxicStress MAPK_T2 MAPK Signaling (JNK/p38) RibotoxicStress->MAPK_T2 activates T2 T-2 Toxin T2->Ribosome binds to ROS_T2 ↑ Reactive Oxygen Species (ROS) ROS_T2->MAPK_T2 Apoptosis Apoptosis MAPK_T2->Apoptosis

Caption: Cell death pathways initiated by DON and T-2 Toxin.

Ophiobolin A: A Multi-Target Toxin

Ophiobolin A exhibits a more complex mechanism of action, with multiple cellular targets. It is known to inhibit calmodulin, a key calcium-binding protein involved in numerous signaling pathways.[14][15][16] More recently, it has been shown to covalently modify phosphatidylethanolamine in cellular membranes, leading to membrane destabilization and cell death.[18] This multi-pronged attack results in a cascade of events including ROS production and mitochondrial dysfunction, culminating in apoptosis-like cell death.[16]

OphiobolinA_Pathway OphA Ophiobolin A Calmodulin Calmodulin OphA->Calmodulin inhibits PE Phosphatidylethanolamine (in membranes) OphA->PE covalently modifies CaSignal Altered Ca2+ Signaling Calmodulin->CaSignal MembraneDamage Membrane Damage PE->MembraneDamage Mitochondria Mitochondrial Dysfunction MembraneDamage->Mitochondria CaSignal->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS PCD Apoptosis-like Cell Death Mitochondria->PCD ROS->PCD

Caption: Multi-target mechanism of Ophiobolin A-induced cell death.

Experimental Protocols for Assessing Mycotoxin-Induced Cell Death

To quantitatively and qualitatively assess the efficacy of mycotoxins in inducing plant cell death, a combination of assays is recommended. Below are detailed protocols for key methodologies.

Workflow for Assessing Mycotoxin-Induced Cell Death

Caption: Experimental workflow for mycotoxin cytotoxicity assessment.

Electrolyte Leakage Assay for Membrane Integrity

This assay quantifies membrane damage by measuring the leakage of ions from cells into a solution.

  • Materials:

    • Plant tissue (e.g., leaf discs of uniform size)

    • Mycotoxin solutions of varying concentrations

    • Deionized water

    • Conductivity meter

    • Test tubes

    • Autoclave

  • Procedure:

    • Excise uniform plant tissue samples (e.g., leaf discs) and rinse thoroughly with deionized water to remove surface contaminants and ions from damaged cells at the cut edges.

    • Place the tissue samples into test tubes containing a known volume of deionized water and the desired concentration of the mycotoxin. Include a control with no mycotoxin.

    • Incubate the samples for a specific period (e.g., 24 hours) at room temperature with gentle shaking.

    • After incubation, measure the electrical conductivity of the solution (C1).

    • Autoclave the samples to induce complete cell lysis and release all electrolytes.

    • Cool the samples to room temperature and measure the final electrical conductivity (C2).

    • Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Evans Blue Staining for Visualization of Dead Cells

Evans blue is a vital stain that cannot pass through the intact membranes of living cells. Therefore, it selectively stains dead cells with compromised membranes blue.[20][21][22][23][24]

  • Materials:

    • Plant tissue

    • 0.25% (w/v) Evans blue solution

    • Phosphate-buffered saline (PBS)

    • Microscope

  • Procedure:

    • Incubate the mycotoxin-treated plant tissue in the 0.25% Evans blue solution for 15-30 minutes.

    • Rinse the tissue thoroughly with PBS or deionized water to remove excess and unbound dye.[23]

    • Observe the tissue under a light microscope. Dead cells will appear blue.

    • For quantification, the dye can be extracted from the stained tissue using 1% (w/v) SDS in 50% (v/v) methanol and the absorbance can be measured spectrophotometrically at 600 nm.[23]

Histochemical Detection of Reactive Oxygen Species (ROS)

ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), are key signaling molecules in PCD. Their accumulation can be visualized using specific stains.

  • 3,3'-Diaminobenzidine (DAB) Staining for H₂O₂: [25][26][27][28][29]

    • Prepare a 1 mg/mL DAB solution in water, acidified to pH 3.8 to dissolve the DAB.

    • Immerse the mycotoxin-treated leaf tissue in the DAB solution.

    • Vacuum infiltrate for 5-10 minutes to ensure the solution penetrates the tissue.

    • Incubate for 4-8 hours in the dark.

    • In the presence of H₂O₂ and peroxidases, DAB forms a reddish-brown polymer.

    • Destain the chlorophyll by boiling in ethanol to visualize the brown precipitate.

  • Nitroblue Tetrazolium (NBT) Staining for O₂⁻: [30][31][32][33]

    • Prepare a 0.1% (w/v) NBT solution in a potassium phosphate buffer (e.g., 10 mM, pH 7.8).

    • Immerse the treated leaf tissue in the NBT solution.

    • Vacuum infiltrate and incubate in the dark for 2-4 hours.

    • NBT reacts with superoxide radicals to form a dark blue, insoluble formazan precipitate.

    • Destain the chlorophyll with boiling ethanol to visualize the blue spots.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the efficacy of this compound and other mycotoxins in inducing plant cell death. This compound acts as a direct and potent membrane-disrupting agent, while other mycotoxins like Fumonisin B1, DON, T-2 toxin, and Ophiobolin A employ more intricate strategies involving enzymatic inhibition and hijacking of host signaling pathways.

The choice of mycotoxin for research or as a tool in drug development will depend on the specific scientific question being addressed. For studies focused on membrane integrity and direct cytotoxicity, this compound is an excellent candidate. For dissecting specific signaling pathways, mycotoxins with known enzymatic targets like Fumonisin B1 or the trichothecenes are more suitable.

Future research should aim for more direct comparative studies using standardized plant models and a consistent set of assays to establish a more precise hierarchy of cytotoxic efficacy. Furthermore, elucidating the detailed signaling cascade downstream of this compound-induced membrane damage will provide a more complete picture of its mode of action. A deeper understanding of these potent biomolecules will undoubtedly accelerate the development of novel strategies to protect crops and enhance global food security.

References

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A Comparative Guide for the Validation of Prehelminthosporol as a Biomarker for Bipolaris sorokiniana Infection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating the significant agricultural threat of Bipolaris sorokiniana, the rapid and accurate detection of this fungal pathogen is paramount. This guide provides an in-depth technical comparison of a promising chemical biomarker, prehelminthosporol, against established molecular diagnostic methods. We will explore the validation pathway for this secondary metabolite and present the experimental data necessary to support its adoption as a reliable indicator of Bipolaris sorokiniana infection in wheat and barley.

Bipolaris sorokiniana is a formidable fungal pathogen responsible for a range of devastating diseases in cereal crops, including spot blotch, common root rot, and black point.[1][2] These diseases contribute to significant yield losses globally, threatening food security.[1] Current diagnostic standards heavily rely on molecular techniques, primarily quantitative polymerase chain reaction (qPCR), which, while highly sensitive and specific, present their own set of logistical and cost-related challenges in large-scale screening efforts.[3][4] The exploration of chemical biomarkers offers a complementary, and potentially more direct, method of assessing pathogenic activity.

This compound, a sesquiterpenoid phytotoxin, is a major secondary metabolite produced by B. sorokiniana.[5][6] Its production is correlated with the virulence of the pathogen, making it a strong candidate as a biomarker for active infection.[6] This guide will delineate the scientific rationale and a rigorous experimental framework for validating this compound as a diagnostic marker, comparing its potential performance with the current gold standard of qPCR-based detection.

The Scientific Rationale: Why this compound?

The selection of a biomarker must be grounded in its direct relationship with the pathogenic activity of the organism . Unlike the detection of fungal DNA, which confirms the presence of the organism, the quantification of a phytotoxin like this compound can provide a more dynamic measure of the infection's severity and the pathogen's metabolic activity within the host plant.

dot

Caption: Logical relationship between B. sorokiniana infection and detection methods.

The biosynthesis of this compound is a hallmark of the pathogen's interaction with its host, and its presence and concentration are indicative of the physiological state of the fungus. This provides a distinct advantage over DNA-based methods, which cannot differentiate between living, metabolically active hyphae and dormant spores or non-viable fungal material.

Comparative Analysis: this compound vs. qPCR

A direct, peer-reviewed comparison of this compound-based detection and qPCR for in planta diagnosis of B. sorokiniana is not yet available in the scientific literature. However, based on the established performance of these technologies for analogous applications, we can construct a projected comparison to guide validation efforts.

FeatureThis compound-based Detection (LC-MS/MS)qPCR-based Detection
Analyte This compound (a sesquiterpenoid phytotoxin)Fungal DNA (e.g., ITS, beta-tubulin, or SCAR markers)
Indication Active fungal metabolism and virulencePresence of the fungus (viable or non-viable)
Projected Sensitivity High (ng to pg range)Very High (fg to pg range)
Specificity High (dependent on mass transition)Very High (dependent on primer design)
Quantification Absolute quantification with a standard curveRelative or absolute quantification
Sample Throughput ModerateHigh
Cost per Sample HigherLower (for high throughput)
Instrumentation LC-MS/MS systemqPCR thermocycler
Expertise Required Specialized analytical chemistry expertiseStandard molecular biology expertise

Experimental Validation Workflow: A Proposed Framework

To rigorously validate this compound as a biomarker, a multi-stage experimental approach is necessary. This workflow is designed to establish the analytical performance of a this compound-based assay and to correlate its results with disease severity and fungal biomass as determined by qPCR.

dot

Caption: Proposed experimental workflow for validating this compound.

Part 1: Method Development and Analytical Validation

The initial phase focuses on developing and validating a robust method for the extraction and quantification of this compound from infected plant tissue.

Protocol 1: Extraction of this compound from Infected Wheat Leaves

  • Sample Preparation: Harvest symptomatic leaf tissue from wheat plants inoculated with B. sorokiniana. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenization: Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction: To 100 mg of powdered tissue, add 1 mL of acidified methanol (1% formic acid). Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in a water bath for 15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific parent-to-fragment ion transitions for this compound.

  • Quantification: Generate a standard curve using a certified this compound standard.

Part 2: Comparative Analysis with qPCR

This phase involves the parallel analysis of infected plant material using the developed this compound assay and a validated qPCR assay for B. sorokiniana.

Protocol 3: qPCR for Bipolaris sorokiniana DNA Quantification

  • DNA Extraction: From a parallel set of 100 mg powdered leaf tissue samples, extract total genomic DNA using a commercially available plant DNA extraction kit.

  • Primer and Probe Design: Utilize a validated species-specific primer and probe set targeting a single-copy gene in B. sorokiniana (e.g., from the melanin biosynthesis pathway).

  • qPCR Reaction: Perform qPCR using a commercial master mix, the designed primers and probe, and the extracted DNA.

  • Standard Curve: Generate a standard curve using a serial dilution of purified B. sorokiniana genomic DNA of known concentration.

  • Quantification: Quantify the amount of fungal DNA in the plant samples relative to the standard curve.

Projected Performance and Data Interpretation

Based on existing literature, a hypothetical yet realistic comparison of the detection limits of the two methods is presented below. This data underscores the necessity of the proposed validation study to establish the practical sensitivity of a this compound-based assay for in planta diagnostics.

MethodAnalyteProjected Limit of Detection (LOD)Reference
LC-MS/MS This compound~5 ng[5]
qPCR B. sorokiniana DNA0.1 - 1 pg[7]

The ultimate validation will come from a strong positive correlation between the quantity of this compound and the amount of fungal DNA across a time-course of infection. This would confirm that this compound levels are a reliable proxy for the extent of fungal colonization and metabolic activity.

Conclusion and Future Directions

The validation of this compound as a biomarker for Bipolaris sorokiniana infection holds significant promise for advancing plant disease diagnostics. While qPCR remains a powerful tool for confirming the presence of the pathogen, a validated this compound-based assay would offer a more nuanced assessment of active infection, potentially enabling more timely and targeted fungicide applications. The lack of commercially available rapid diagnostic kits for B. sorokiniana further highlights the opportunity for a this compound-based test, such as a lateral flow immunoassay, to fill a critical gap in the agricultural industry. The experimental framework presented in this guide provides a clear and scientifically rigorous path toward the validation and potential implementation of this innovative diagnostic approach.

References

  • Aggarwal, R., et al. (2019). Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants. 3 Biotech, 9(6), 233.
  • Carlson, H., et al. (1991). Characterization and Determination of this compound, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry. Journal of Microbiological Methods, 13(4), 275-286.
  • Friesen, T. L., et al. (2018). Horizontal gene transfer of a wheat virulence gene from a barley pathogen. bioRxiv.
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  • Zhang, H., et al. (2022). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 24(2), 438-442.
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  • Zhong, S., et al. (2002). A gene for virulence and its homologue in the plant-pathogenic fungus Cochliobolus heterostrophus. Genetics, 162(1), 103-114.
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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development and scientific discovery, the responsible management of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the proper disposal of Prehelminthosporol, a sesterterpenoid phytotoxin. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the protection of your personnel and the environment.

Understanding the Hazard Profile of this compound

This compound (C₁₅H₂₄O₂) is a sesquiterpenoid produced by the fungus Bipolaris sorokiniana.[1] Its biological activity is primarily characterized by its phytotoxicity, where it disrupts cell membranes.[2][3] While one study indicated it was not toxic to chicks at a dose of 450 mg/kg, comprehensive toxicological data in mammals is limited.[2] A key characteristic to consider for disposal is its restricted thermal stability , suggesting that thermal decomposition is a viable disposal pathway.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂[1]
Molecular Weight236.35 g/mol [1]
Biological ActivityPhytotoxin, disrupts cell membranes[2][3]
Known ToxicityNon-toxic to chicks at 450 mg/kg[2]
Thermal StabilityRestricted[1]

The Hierarchy of Control: A Proactive Approach to Safety

Before addressing disposal, it is crucial to implement a hierarchy of controls to minimize exposure and the generation of waste. This proactive approach is a cornerstone of a robust laboratory safety program, as outlined by OSHA's guidelines on handling hazardous chemicals.[4][5]

HierarchyOfControl Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) SpillResponse cluster_1 Emergency Spill Response for this compound Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Alert Alert Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Isolate Isolate Area Alert->Isolate PPE Don PPE Isolate->PPE Cleanup Contain and Clean Up PPE->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Notify Notify EHS Evacuate->Notify

Caption: A clear workflow for responding to this compound spills.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and scientific integrity. By understanding the hazards, implementing a hierarchy of controls, and adhering to the detailed disposal and emergency procedures outlined in this guide, researchers can confidently manage this phytotoxin. This proactive approach to chemical safety builds a foundation of trust and ensures that your valuable research can proceed without compromising the well-being of your team or the environment.

References

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Navigating the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Prehelminthosporol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher pushing the boundaries of drug development, the novel compounds we handle are both the key to breakthrough and a potential source of unseen risk. Prehelminthosporol, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, is one such compound.[1] While its biological activity is of significant scientific interest, its nature as a mycotoxin necessitates a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing the essential, immediate safety and logistical information you need to handle this compound with the confidence that comes from deep, procedural understanding.

The Rationale Behind Rigorous Protection: Understanding the Hazard

This compound is a hydrophobic, sesquiterpene mycotoxin with low water solubility.[1] Mycotoxins, as a class, are toxic secondary metabolites produced by fungi and can pose significant health risks to humans and animals.[2] The primary routes of exposure in a laboratory setting are inhalation of aerosolized particles, dermal contact, and accidental ingestion. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[3] Our safety protocols are therefore designed to create multiple barriers against these exposure routes.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations grounded in the known properties of this compound and general mycotoxin safety principles.

PPE ComponentSpecificationRationale
Gloves Disposable Nitrile Gloves (minimum 5-mil thickness)Nitrile provides good resistance to a range of organic solvents and is a prudent choice for handling hydrophobic compounds like this compound.[4][5][6] Thicker gloves increase breakthrough time, offering enhanced protection during splash incidents. Always double-glove.
Eye Protection Chemical Splash Goggles or a Full-Face ShieldProtects mucous membranes of the eyes from splashes or aerosolized powder. A full-face shield offers broader protection for the entire face.
Respiratory Protection NIOSH-approved N95 Respirator (minimum)For handling small quantities of powdered this compound, an N95 respirator will filter out airborne particulates.[7][8] For larger quantities or when aerosolization is likely, a full-face respirator with HEPA cartridges is recommended.[9]
Protective Clothing Disposable Lab Coat with Knit Cuffs or a Tyvek SuitProvides a barrier against skin contact. A disposable suit is preferred to prevent carrying contaminants outside the lab. Knit cuffs ensure a snug fit around gloves.
Footwear Closed-toe shoes and Disposable Shoe CoversProtects feet from spills and prevents the tracking of contaminants out of the work area.

Procedural Guidance: Donning, Doffing, and In-Lab Practices

A disciplined, step-by-step approach to PPE usage is critical to its effectiveness.

Donning PPE Workflow

PPE_Donning cluster_0 Preparation cluster_1 Donning Sequence prep Inspect all PPE for damage shoe_covers 1. Shoe Covers prep->shoe_covers lab_coat 2. Lab Coat/Suit shoe_covers->lab_coat respirator 3. Respirator (Perform seal check) lab_coat->respirator goggles 4. Goggles/Face Shield respirator->goggles gloves 5. Gloves (Outer layer over cuffs) goggles->gloves PPE_Doffing cluster_0 Decontamination Point cluster_1 Anteroom/Exit Area cluster_2 Final Step shoe_covers 1. Shoe Covers gloves_outer 2. Outer Gloves shoe_covers->gloves_outer lab_coat 3. Lab Coat/Suit (Turn inside out) gloves_outer->lab_coat goggles 4. Goggles/Face Shield lab_coat->goggles respirator 5. Respirator goggles->respirator gloves_inner 6. Inner Gloves respirator->gloves_inner wash_hands 7. Wash Hands Thoroughly gloves_inner->wash_hands

Caption: Step-by-step procedure for the safe removal of PPE after handling this compound.

Operational and Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is not an afterthought but an integral part of the safety protocol. All materials that come into contact with this compound must be treated as hazardous waste.

Decontamination of Spills and Surfaces

For minor spills, a solution of sodium hypochlorite (household bleach) is an effective decontaminating agent for many mycotoxins. [10] Spill Decontamination Protocol:

  • Alert colleagues and restrict access to the area.

  • Wearing appropriate PPE , cover the spill with absorbent material.

  • Gently apply a 10% bleach solution to the absorbent material, working from the outside in. Avoid splashing.

  • Allow a contact time of at least 30 minutes.

  • Collect all contaminated materials into a designated hazardous waste container.

  • Wipe the area again with the bleach solution, followed by a water rinse.

Waste Disposal

All disposable PPE, contaminated labware, and decontamination materials should be collected in a clearly labeled, sealed hazardous waste container. The container should be marked as "Hazardous Waste: Mycotoxin" or with the specific chemical name.

Waste Deactivation and Disposal Protocol:

  • For liquid waste containing this compound , add sodium hypochlorite to a final concentration of at least 2.5%. Allow to react for at least one hour before disposal as hazardous chemical waste.

  • For solid waste , place it in a designated, leak-proof, and puncture-resistant container labeled for mycotoxin waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of mycotoxin waste, as regulations can vary.

By adhering to these detailed procedures, you are not just following rules; you are engaging in a system of self-validating safety that protects you, your colleagues, and your research.

References

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. [Link]
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. [Link]
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  • Delloyd's Lab-Tech Chemistry resource.
  • PubMed Central (PMC). (2017, April 28).
  • PubMed Central (PMC). (2021, November 19).
  • Bond University Library.
  • ResearchGate.
  • Aflasafe.
  • MycotoxinSite. Biodetoxification - Using enzymes to neutralize mycotoxins. [Link]
  • Frontiers.
  • National Institutes of Health (NIH). Destruction of Mycotoxins in Poultry Waste under Anaerobic Conditions within Methanogenesis Catalyzed by Artificial Microbial Consortia. [Link]
  • APEC USA. (2021, December 7). How to Control Mycotoxins in Feed Mills. [Link]
  • Neogen. Best Practices to Prevent Mycotoxin Outbreaks. [Link]
  • MDPI. Recovery of Energy and Nutrients from Mycotoxin-Contaminated Food Products through Biological Treatments in a Circular Economy Perspective: A Review. [Link]
  • ResearchGate.
  • Occupational Safety and Health Administration (OSHA). SHIB 03-10-10 A Brief Guide to Mold in the Workplace - English. [Link]
  • Occupational Safety and Health Administration (OSHA). Fungi Hazards and Flood Cleanup. [Link]
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  • Occupational Safety and Health Administr
  • World Health Organization (WHO). (2023, October 2). Mycotoxins. [Link]
  • University of Kentucky Veterinary Diagnostic Laboratory. Mycotoxin Testing Guidelines. [Link]
  • Mold Inspection and Environmental Services - EnviroProz. (2025, June 9). Mycotoxin Cleaning Checklist: A Step-by-Step Guide from an Indoor Environmental Professional. [Link]
  • ResearchGate. (2025, August 9). (PDF) Relationship Between Production of the Phytotoxin this compound and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. [Link]
  • CABI Digital Library. 49 Impact of Physicochemical Parameters on Fungicide Activity. [Link]
  • ResearchGate. (2025, August 10). Solubility/distribution thermodynamics and permeability of two anthelmintics in biologically relevant solvents | Request PDF. [Link]
  • ResearchGate. (2025, August 9). Solubility Properties of Racemic Praziquantel and Its Enantiomers. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.